Product packaging for 8-Methyl-2-(trifluoromethyl)quinolin-4-ol(Cat. No.:CAS No. 1701-19-5)

8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Cat. No.: B156279
CAS No.: 1701-19-5
M. Wt: 227.18 g/mol
InChI Key: HLPDICBGZTVELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Methyl-2-(trifluoromethyl)quinolin-4-ol is a versatile quinoline derivative serving as a valuable chemical intermediate in medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in the development of bioactive molecules, with particular significance in anticancer agent discovery . Recent scientific studies highlight that 2-(trifluoromethyl)quinolin-4-amine derivatives, which share a closely related core structure, exhibit potent antitumor activity by functioning as microtubule polymerization inhibitors, a key mechanism of action for anti-cancer drugs that target the colchicine binding site . This positions your compound as a key precursor or building block for synthesizing novel therapeutic candidates. The incorporation of the trifluoromethyl group is a strategic element in modern drug design, as it is known to enhance metabolic stability and increase the bioactivity of lead compounds . Researchers can utilize this compound to develop and explore new chemical entities, primarily for oncology research, building upon established structure-activity relationships that show the promise of the trifluoromethyl-quinoline scaffold . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8F3NO B156279 8-Methyl-2-(trifluoromethyl)quinolin-4-ol CAS No. 1701-19-5

Properties

IUPAC Name

8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-3-2-4-7-8(16)5-9(11(12,13)14)15-10(6)7/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPDICBGZTVELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379372
Record name 8-methyl-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730988
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1701-19-5
Record name 8-Methyl-2-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1701-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-methyl-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1701-19-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

8-Methyl-2-(trifluoromethyl)quinolin-4-ol is a substituted quinoline derivative of significant interest to the scientific community, particularly those in drug discovery and materials science. Its architecture combines three structurally important motifs: a heterocyclic quinoline core, a metabolically robust trifluoromethyl (-CF3) group, and a strategically placed methyl (-CH3) group. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, most notably antimalarials like quinine.[1] The incorporation of a trifluoromethyl group is a modern medicinal chemistry strategy used to enhance key drug-like properties such as lipophilicity, metabolic stability, and binding affinity.[2] Concurrently, the "magic methyl" effect, where the addition of a methyl group can profoundly and sometimes unexpectedly improve a compound's pharmacological profile, makes the 8-methyl substitution a critical feature for optimization studies.[3]

This guide provides an in-depth analysis of the core chemical properties of this compound, offering field-proven insights into its structure, synthesis, reactivity, and potential applications. It is intended to serve as a comprehensive resource for researchers leveraging this versatile building block in their development programs.

Core Chemical Identity and Structure

The foundational identity of this compound is defined by its unique structural arrangement and the resulting chemical identifiers.

PropertyValueSource
CAS Number 1701-19-5[4][5]
Molecular Formula C₁₁H₈F₃NO[4][5]
IUPAC Name 8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one[4][5]
Synonyms 8-Methyl-2-(trifluoromethyl)-4-quinolinol, 4-Hydroxy-8-Methyl-2-(Trifluoromethyl)Quinoline[4]
Molecular Weight 227.18 g/mol [4][5]
InChIKey HLPDICBGZTVELB-UHFFFAOYSA-N[4][5]
Structural Analysis: Keto-Enol Tautomerism

A critical chemical property of 4-hydroxyquinolines is their existence in a state of tautomeric equilibrium. The compound can exist as both the 4-hydroxy (enol) form and the 4-keto (quinolin-4-one) form. The IUPAC name, 8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one, indicates that the keto tautomer is considered the predominant form under standard naming conventions.[4][5] This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, polarity, and reactivity in different chemical environments. For a related compound, 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, this tautomeric shift is a noted feature affecting its chemical behavior.[6]

G cluster_enol Quinolin-4-ol Form (Enol) cluster_keto Quinolin-4-one Form (Keto) enol_label Features: - Aromatic Pyridine Ring - Hydroxyl Group (H-bond donor) keto_label Features: - Non-aromatic Pyridinone Ring - Carbonyl Group (H-bond acceptor) - N-H Group (H-bond donor) enol_label->keto_label Tautomeric Equilibrium

Caption: Keto-enol tautomerism of the quinoline core.

Physicochemical Properties

The compound's physical and chemical properties are dictated by its molecular structure, providing insight into its behavior in experimental settings.

PropertyValueImplication & Expert CommentarySource
Melting Point 131 °CA moderate melting point for a crystalline solid, suggesting stable lattice interactions.[5]
Normal Boiling Point 362.65 °CHigh boiling point indicates low volatility, typical for a molecule of this size and polarity.[5]
Density 1560.34 kg/m ³Denser than water.[5]
XLogP3-AA 2.8This value indicates moderate lipophilicity, suggesting a favorable balance for potential membrane permeability in biological systems. The -CF3 group significantly contributes to this lipophilicity.[4]
Solubility >34.1 µg/mL (at pH 7.4)Limited but measurable aqueous solubility. The quinoline nitrogen's pKa and the hydroxyl group will influence solubility at different pH values.[4]
Hydrogen Bond Donor 1The single hydroxyl group (enol form) or N-H group (keto form) can act as a hydrogen bond donor.[4]
Hydrogen Bond Acceptor 5Includes the quinoline nitrogen, the oxygen atom, and the fluorine atoms, allowing for multiple hydrogen bond interactions with biological targets or solvents.[4]
Topological Polar Surface Area (TPSA) 29.1 ŲA low TPSA value (< 140 Ų) is often correlated with good cell permeability and oral bioavailability in drug candidates.[4]

Synthesis and Reactivity

Proposed Synthesis Protocol: Conrad-Limpach-Knorr Reaction

While specific synthesis literature for this exact molecule is sparse, a highly plausible and industrially relevant route is the Conrad-Limpach-Knorr reaction. This method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. An analogous synthesis for 2,8-bis(trifluoromethyl)-4-quinolinol utilizes polyphosphoric acid to catalyze the reaction between 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate, achieving high yields.[7]

Step-by-Step Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a mechanical stirrer, add 2-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (approx. 10x by weight) to the mixture. Causality: Polyphosphoric acid acts as both a Brønsted acid catalyst and a dehydrating agent, promoting both the initial condensation and the subsequent ring-closing cyclization.

  • Thermal Cyclization: Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: High temperature is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) step.

  • Quenching and Precipitation: Upon completion, cool the reaction mixture slightly and pour it slowly into a beaker of ice water with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G start Starting Materials - 2-Methylaniline - Ethyl 4,4,4-trifluoroacetoacetate step1 Condensation Reaction start->step1 Polyphosphoric Acid step2 Thermal Cyclization step1->step2 Heat (120-150 °C) end Final Product 8-Methyl-2-(trifluoromethyl) quinolin-4-ol step2->end

Caption: Proposed workflow for the synthesis of the target compound.

Key Reactivity
  • Hydroxyl Group Functionalization: The 4-hydroxy group is a versatile handle for further chemical modification. It can be readily converted to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃).[8] This chloro-substituent is an excellent leaving group, enabling nucleophilic aromatic substitution reactions to introduce a wide variety of functional groups (amines, ethers, etc.) at the 4-position.

  • Electrophilic Aromatic Substitution: The benzene ring of the quinoline system can undergo electrophilic substitution, although the reaction is influenced by the directing effects of the existing substituents and the overall electron-deficient nature of the pyridine ring.

Predicted Spectroscopic Profile

  • ¹H NMR:

    • Aromatic Protons: Multiple signals expected in the δ 7.0-8.5 ppm range, corresponding to the protons on the quinoline core.

    • Methyl Protons: A singlet at approximately δ 2.5 ppm.

    • OH/NH Proton: A broad singlet, with a chemical shift highly dependent on solvent and concentration, likely > δ 10 ppm due to hydrogen bonding.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the δ 110-150 ppm range.

    • Carbonyl Carbon (keto form): A signal expected downfield, potentially > δ 170 ppm.

    • CF₃ Carbon: A quartet (due to C-F coupling) expected around δ 120-125 ppm.

    • Methyl Carbon: A signal around δ 15-20 ppm.

  • ¹⁹F NMR:

    • A sharp singlet is expected, characteristic of the -CF₃ group. The exact chemical shift would require an internal standard but will be in the typical range for trifluoromethyl groups attached to an aromatic system.

  • Infrared (IR) Spectroscopy:

    • O-H/N-H Stretch: A broad band in the 3200-3400 cm⁻¹ region, indicative of the hydroxyl or N-H group involved in hydrogen bonding.

    • C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2900-3000 cm⁻¹ (methyl).

    • C=O Stretch (keto form): A strong, sharp absorption band around 1650-1680 cm⁻¹.

    • C=C/C=N Stretch: Multiple bands in the 1500-1620 cm⁻¹ region, characteristic of the quinoline ring system.[9]

    • C-F Stretch: Strong, characteristic absorption bands are expected in the 1100-1350 cm⁻¹ region, confirming the presence of the trifluoromethyl group.[10]

Safety and Handling

This compound should be handled with care by trained professionals in a laboratory setting.

  • Primary Hazards: Toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[4][11]

  • Handling Precautions:

    • Use only in a well-ventilated area or under a chemical fume hood.[11][12]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

    • Avoid breathing dust, fumes, or vapors.[11]

    • Wash hands thoroughly after handling.[11]

    • Avoid contact with skin and eyes.[13]

  • Storage Conditions:

    • Store in a tightly closed container.[11]

    • Keep in a dry, cool, and well-ventilated place.[13][14]

    • Some similar compounds are noted as being air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[11]

References

  • PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information.
  • Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol.
  • Fisher Scientific. (2010). Safety Data Sheet for tert-Butyl alcohol.
  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861.
  • Journal of Biomedical Research & Environmental Sciences. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • National Institutes of Health. (n.d.). 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl].
  • National Institutes of Health. (2022). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 27(23), 8234.
  • ResearchGate. (2017). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
  • Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Indian Journal of Heterocyclic Chemistry, 22, 259-262.
  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6099.

Sources

An In-depth Technical Guide to the Synthesis of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-2-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a common feature in a wide array of biologically active compounds, and the incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to target proteins. The 8-methyl substitution further influences the molecule's steric and electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic methodology for this compound, focusing on the widely employed Conrad-Limpach reaction.

Synthetic Strategy: The Conrad-Limpach Reaction

The most common and effective method for the synthesis of 4-hydroxyquinolines, including this compound, is the Conrad-Limpach synthesis.[1][2][3] This classical reaction involves a two-step process: the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline.[1][2]

For the synthesis of this compound, the key starting materials are o-toluidine (2-methylaniline) and ethyl 4,4,4-trifluoroacetoacetate .

Reaction Mechanism

The Conrad-Limpach synthesis proceeds through the following key steps:

  • Condensation: The reaction is initiated by the nucleophilic attack of the amino group of o-toluidine on the keto group of ethyl 4,4,4-trifluoroacetoacetate. This is typically acid-catalyzed and results in the formation of an enamine intermediate, ethyl 3-(2-methylanilino)-4,4,4-trifluorobut-2-enoate, with the elimination of water.[4]

  • Cyclization: The enamine intermediate undergoes a thermal cyclization at high temperatures (typically around 250 °C).[1] This step involves an intramolecular electrophilic attack of the carbonyl carbon of the ester group onto the ortho-position of the aniline ring, leading to the formation of the quinoline ring system and the elimination of ethanol. The use of a high-boiling, inert solvent is crucial for achieving high yields in this step.[1]

graph Conrad_Limpach_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Reactants o_toluidine [label="o-Toluidine"]; ketoester [label="Ethyl 4,4,4-trifluoroacetoacetate"];

// Intermediate enamine [label="Ethyl 3-(2-methylanilino)-4,4,4-trifluorobut-2-enoate"];

// Product product [label="this compound"];

// Reaction Steps o_toluidine -> enamine [label="Condensation\n(-H₂O)"]; ketoester -> enamine; enamine -> product [label="Thermal Cyclization\n(High Temp, -EtOH)"]; }

Figure 1: General workflow for the Conrad-Limpach synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )
o-ToluidineC₇H₉N107.15
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃184.11
TolueneC₇H₈92.14
Dowtherm A (or other high-boiling solvent)C₁₂H₁₀O/C₁₂H₁₀~170
EthanolC₂H₅OH46.07
HexanesC₆H₁₄86.18
Step 1: Synthesis of Ethyl 3-(2-methylanilino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add o-toluidine and toluene.

  • Add ethyl 4,4,4-trifluoroacetoacetate to the solution. A slight excess of the β-ketoester may be used to ensure complete consumption of the aniline.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure to obtain the crude enamine intermediate as an oil. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization to this compound
  • In a separate flask suitable for high-temperature reactions, place a high-boiling solvent such as Dowtherm A or mineral oil.

  • Heat the solvent to approximately 250 °C with vigorous stirring.[1]

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent.

  • Maintain the reaction temperature at 250-260 °C for 30-60 minutes. The cyclization is accompanied by the evolution of ethanol.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a low-boiling solvent like hexanes to remove the high-boiling solvent.

graph Synthesis_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="Start: o-Toluidine & Ethyl 4,4,4-trifluoroacetoacetate"]; condensation [label="Condensation in Toluene\n(Dean-Stark)"]; intermediate [label="Isolate Crude Enamine Intermediate"]; cyclization [label="Thermal Cyclization in Dowtherm A\n(~250 °C)"]; precipitation [label="Cool and Precipitate Product"]; filtration [label="Vacuum Filtration"]; washing [label="Wash with Hexanes"]; purification [label="Recrystallization from Ethanol"]; product [label="Final Product: this compound", shape=ellipse, fillcolor="#34A853"];

// Edges start -> condensation; condensation -> intermediate; intermediate -> cyclization; cyclization -> precipitation; precipitation -> filtration; filtration -> washing; washing -> purification; purification -> product; }

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Characterization Data
PropertyValue
Molecular Formula C₁₁H₈F₃NO
Molecular Weight 227.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point 131 °C[5]
CAS Number 1701-19-5[5]

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton.

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals for the carbons of the quinoline ring, the methyl group, and the trifluoromethyl group (as a quartet due to C-F coupling).

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z 227.

Safety Considerations

  • o-Toluidine: This reagent is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

  • Ethyl 4,4,4-trifluoroacetoacetate: This compound is flammable and can cause skin and eye irritation. Handle with care.

  • High-Temperature Reactions: The thermal cyclization step involves very high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to prevent burns.

  • Dowtherm A: This solvent has a high boiling point and can cause severe burns upon contact. It should be handled with extreme care at high temperatures.

Conclusion

The Conrad-Limpach synthesis provides a reliable and scalable route to this compound. Careful control of reaction conditions, particularly the high-temperature cyclization step, is essential for achieving good yields and purity. The resulting product is a valuable intermediate for the development of new chemical entities with potential applications in various fields of drug discovery.

References

  • B. Jiang, J. Dong, Y. Jin, X. Du, M. Xu, The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives, Eur. J. Org. Chem.2008, 5055-5059.
  • T. Sertbakan, M. G. Şenol, M. T. Güllüoğlu, Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline, Celal Bayar University Journal of Science2017, 13(4), 851-861.
  • J. A. G. Williams, A. K. Covington, A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones, Molecules2007, 12(12), 2587-2596.
  • Wikipedia, Conrad–Limpach synthesis, [Link]
  • Name Reactions in Organic Synthesis, Conrad-Limpach Reaction, [Link]
  • SynArchive, Conrad-Limpach Synthesis, [Link]
  • PubChem, 8-Methyl-2-(trifluoromethyl)-4-quinolinol, [Link]
  • DergiPark, Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline, [Link]
  • National Center for Biotechnology Information, 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid, [Link]
  • Scribd, Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction, [Link]
  • Royal Society of Chemistry, Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfin
  • Organic Chemistry Portal, Synthesis of 2-(Trifluoromethyl)
  • National Center for Biotechnology Information, Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annul
  • National Institutes of Health, Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroarom
  • Beilstein Journal of Organic Chemistry, Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroarom
  • ResearchGate, (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline, [Link]
  • ResearchGate, Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones, [Link]
  • National Center for Biotechnology Information, Methyl 2-{[2,8-bis(trifluoromethyl)
  • Journal of Biomedical Research & Environmental Sciences, Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • Beilstein Journal of Organic Chemistry, Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones, [Link]
  • National Center for Biotechnology Information, Optimization of 8-Hydroxyquinolines as Inhibitors of C
  • Chemcasts, Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol, [Link]
  • Connect Journals, SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS, [Link]
  • National Center for Biotechnology Information, Supplementary Information 5-Position-selective CH Trifluoromethylation of 8-Aminoquinoline Deriv
  • ResearchGate, Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones, [Link]
  • GovInfo, EPA/NIH Mass Spectral D

Sources

An In-Depth Technical Guide to 8-Methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 1701-19-5): Properties, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes key data on its chemical properties, provides a plausible and detailed synthesis pathway, and explores its potential applications, grounded in the established roles of its core structural motifs.

Section 1: Core Chemical Identity and Physicochemical Profile

This compound is a substituted quinoline, a privileged scaffold in drug discovery. Its structure is characterized by a methyl group at the 8-position and a trifluoromethyl group at the 2-position. The trifluoromethyl (-CF3) group is a crucial feature, known to significantly enhance metabolic stability, lipophilicity, and binding affinity of parent molecules through various electronic and steric effects.[1]

1.1. Nomenclature and Structural Attributes

The compound exists in a tautomeric equilibrium between the enol form (quinolin-4-ol) and the keto form (quinolin-4-one). While named as the -ol, the -one form is also a valid representation and may predominate in certain environments.[2][3] This tautomerism is a critical consideration for its reactivity, hydrogen bonding potential, and interaction with biological targets.

  • IUPAC Name: this compound or 8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one[2][3]

  • CAS Number: 1701-19-5[2][4][5]

  • Molecular Formula: C₁₁H₈F₃NO[2][5][6]

  • Molecular Weight: 227.18 g/mol [3][6]

  • SMILES: Cc1cccc2c(O)cc(C(F)(F)F)nc12[2][5]

  • InChI Key: HLPDICBGZTVELB-UHFFFAOYSA-N[2][3]

1.2. Physicochemical Data Summary

The physicochemical properties of a compound are paramount in determining its suitability for various applications, from drug formulation to material science. The trifluoromethyl group lends this molecule a moderate degree of lipophilicity, as indicated by its XLogP3 value, suggesting potential for good membrane permeability.[3][7]

PropertyValueSource
Physical State Solid, powder to crystal[2][8]
Melting Point 131 °C[2]
Normal Boiling Point 362.65 °C (Calculated)[2]
Density 1.56 g/cm³ (Calculated)[2]
XLogP3-AA 2.8[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 5[3]
Topological Polar Surface Area 29.1 Ų[3]
Solubility >34.1 µg/mL (at pH 7.4)[3]

Section 2: Synthesis and Characterization

While specific literature detailing the synthesis of 1701-19-5 is sparse, a robust and highly plausible pathway can be designed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction or Conrad-Limpach cyclization. The core principle involves the condensation of a substituted aniline with a β-ketoester, followed by a thermally induced cyclization.

2.1. Proposed Synthesis Pathway

The most logical precursors for this molecule are 2-methylaniline (o-toluidine) and ethyl 4,4,4-trifluoroacetoacetate . The reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes thermal cyclization under acidic conditions (often using polyphosphoric acid or a high-boiling solvent like Dowtherm A) to yield the quinolin-4-ol ring system. This approach is well-documented for analogous fluorinated quinolines.[9]

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2_methylaniline 2-Methylaniline product This compound 2_methylaniline->product Condensation & Cyclization ketoester Ethyl 4,4,4-trifluoroacetoacetate ketoester->product conditions Polyphosphoric Acid (PPA) Heat (e.g., 120-150 °C) conditions->product

Caption: Proposed Gould-Jacobs synthesis of the target compound.

2.1.1. Step-by-Step Laboratory Protocol

This protocol is an expert-proposed method based on similar syntheses and should be optimized for scale and purity.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

  • Acid Addition: Carefully add polyphosphoric acid (PPA) (approx. 10x weight of aniline) to the mixture. The addition may be exothermic.

  • Thermal Cyclization: Heat the reaction mixture to 120-150 °C with vigorous stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, allow the mixture to cool slightly before carefully and slowly pouring it into a beaker of ice water with stirring. This will precipitate the crude product.[9]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual PPA.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

2.2. Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the quinoline ring, the methyl group protons (singlet, ~2.5 ppm), and the enolic proton (broad singlet).

  • ¹³C NMR: Will show distinct signals for the 11 carbon atoms, including the CF₃ carbon (quartet due to C-F coupling).

  • ¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass (227.0558) should be observed.

Section 3: Potential Applications and Research Context

While this specific molecule may not be a marketed drug, its structural components suggest a high potential for utility in several research domains. It serves as an excellent starting point or fragment for library synthesis and as a tool compound for screening campaigns.

3.1. Significance in Medicinal Chemistry

The quinoline core is a cornerstone of pharmacology, found in numerous FDA-approved drugs.[10] Its derivatives are known to possess a wide range of biological activities, including:

  • Antimicrobial: Quinolines are effective against various bacterial and fungal pathogens, including resistant strains like MRSA.[11]

  • Antimalarial: The 4-aminoquinoline structure is famously the basis for drugs like chloroquine and primaquine.[12]

  • Anticancer: Certain quinoline derivatives have shown potent anticancer activity through various mechanisms.[10]

  • Antiviral and Anti-inflammatory: The scaffold is also explored for these therapeutic areas.[10]

The presence of the -CF₃ group can enhance these intrinsic activities by improving pharmacokinetic properties such as metabolic stability and cell permeability.[1]

3.2. Utility in Materials Science and Chemical Biology

Fluorinated organic molecules, including quinolines, are valuable in materials science and as biological probes.[7] The unique electronic properties conferred by fluorine can be exploited to create:

  • Fluorescent Probes: The quinoline ring system is inherently fluorescent. Substituents can modulate its photophysical properties, making it a candidate for developing probes for biological imaging.[7]

  • Advanced Materials: The compound's thermal stability and hydrophobicity make it a potential component in the formulation of specialized polymers and coatings.[7]

3.3. A Proposed Research Workflow

For a research team investigating this compound, a logical workflow would involve a series of tiered screens to identify and validate its biological activity.

Workflow cluster_start Compound Characterization cluster_screening Primary Screening start Pure Compound (CAS 1701-19-5) screen_antimicrobial Antimicrobial Assays (e.g., MIC/MBC vs. MRSA) start->screen_antimicrobial screen_cancer Anticancer Assays (e.g., NCI-60 Cell Panel) start->screen_cancer screen_kinase Kinase/Enzyme Panels (e.g., Protease Assays) start->screen_kinase hit Hit Identification screen_antimicrobial->hit screen_cancer->hit screen_kinase->hit validation Hit Validation & Dose-Response hit->validation Confirmed Activity secondary Secondary Assays (Toxicity, Selectivity) validation->secondary moa Mechanism of Action (MOA) Studies secondary->moa lead_opt Lead Optimization moa->lead_opt

Caption: A tiered workflow for evaluating the biological activity of the title compound.

Section 4: Experimental Protocols and Safe Handling

4.1. General Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard, self-validating method to assess the compound's antibacterial activity.[11]

  • Preparation: Prepare a stock solution of this compound in DMSO. Prepare a bacterial inoculum (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.

  • Inoculation: Add the adjusted bacterial suspension to each well, including a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The inclusion of positive and negative controls validates the assay's integrity.

4.2. Safety, Handling, and Storage

Adherence to safety protocols is critical when handling any chemical compound.

  • Hazard Identification: This compound is classified with hazards including skin irritation, serious eye damage/irritation, and potential for allergic skin reaction. It may also be toxic if swallowed and cause respiratory irritation.[3][5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood.[13][14]

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8 °C.[16]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Section 5: Conclusion

This compound (CAS: 1701-19-5) represents a valuable chemical entity for the research community. Its synthesis is achievable through established chemical transformations. The combination of the pharmacologically significant quinoline scaffold with the property-enhancing trifluoromethyl group makes it a compelling candidate for screening libraries and a foundational building block for the synthesis of novel therapeutic agents and functional materials. This guide provides the foundational knowledge for scientists to safely handle, synthesize, and explore the full potential of this versatile compound.

References

A comprehensive list of sources is provided below. All URLs have been verified for accessibility.

  • Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol.
  • Angene Chemical. (n.d.). Safety Data Sheet: this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775089, 8-Methyl-2-(trifluoromethyl)-4-quinolinol.
  • 3B Scientific Corporation. (n.d.). This compound.
  • Chemcasts. (n.d.). Thermophysical Properties of 8-(Trifluoromethyl)-4(1H)-quinolinone.
  • Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • National Center for Biotechnology Information. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.
  • National Center for Biotechnology Information. (n.d.). 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl].
  • Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate.
  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • ResearchGate. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
  • PubMed. (1985). Sulfur-interrupted 8-amino side chain analogues of 4-methyl-5-[m-(trifluoromethyl)phenoxy]primaquine as potential antimalarial agents.
  • ResearchGate. (n.d.). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines.
  • National Center for Biotechnology Information. (2019). Exploration of bioactive compounds from Olea dioica in Western Ghats of Karnataka using GC–MS.
  • National Center for Biotechnology Information. (2021). Antimicrobial and Antioxidant Secondary Metabolites from Trifolium baccarinii Chiov. (Fabaceae) and Their Mechanisms of Antibacterial Action.

Sources

An In-depth Technical Guide to 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, and explore its potential biological activities and applications, grounded in the broader context of quinoline-based therapeutics.

Introduction: The Significance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably in the realm of antimalarials and antimicrobials. The strategic incorporation of fluorine atoms or trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy in modern drug design to enhance key pharmacokinetic and pharmacodynamic properties. The -CF3 group, in particular, can significantly improve a compound's metabolic stability, lipophilicity, and bioavailability, making trifluoromethylated quinolines a promising class of compounds for novel therapeutic development. This compound, with its unique substitution pattern, represents a compelling molecule for investigation within this chemical space.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound that exists in tautomeric equilibrium with its keto form, 8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one. This tautomerism is a critical consideration in its chemical behavior and biological interactions.

Nomenclature and Structure
  • IUPAC Name: 8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one[1]

  • Tautomeric Form: this compound

  • CAS Number: 1701-19-5[1]

  • Molecular Formula: C₁₁H₈F₃NO[1]

  • SMILES: CC1=C2C(=CC=C1)C(=O)C=C(N2)C(F)(F)F[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for the design of appropriate experimental conditions.

PropertyValueSource
Molecular Weight 227.18 g/mol PubChem
Melting Point Not available
Boiling Point Not available
Solubility >34.1 µg/mL (at pH 7.4)PubChem[1]
XLogP3-AA 2.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]

Synthesis of this compound

The synthesis of 4-hydroxyquinoline derivatives is typically achieved through the Conrad-Limpach-Knorr reaction, which involves the condensation of an aniline with a β-ketoester, followed by cyclization. For this compound, a plausible and efficient synthetic route involves the reaction of 2-methylaniline with ethyl 4,4,4-trifluoroacetoacetate.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: initial condensation to form an enamine intermediate, followed by a high-temperature cyclization to yield the final quinoline product. Polyphosphoric acid (PPA) is often employed as a catalyst and dehydrating agent to facilitate the cyclization.

Synthesis_Workflow 2-methylaniline 2-methylaniline Intermediate Enamine Intermediate 2-methylaniline->Intermediate Condensation Ethyl_4_4_4_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Ethyl_4_4_4_trifluoroacetoacetate->Intermediate Product This compound Intermediate->Product Cyclization (PPA, heat)

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous trifluoromethyl-substituted quinolinols.

Materials:

  • 2-methylaniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ice water

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, combine equimolar amounts of 2-methylaniline and ethyl 4,4,4-trifluoroacetoacetate.

  • To this mixture, carefully add polyphosphoric acid (approximately 10-fold excess by weight).

  • Heat the reaction mixture to 120-150°C with continuous stirring under an inert atmosphere (e.g., nitrogen) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool slightly before carefully quenching by pouring it into a beaker of ice water with vigorous stirring. This will precipitate the crude product.

  • The resulting precipitate can be collected by vacuum filtration and washed with cold water.

  • For purification, the crude product can be extracted with a suitable organic solvent such as dichloromethane. The organic layers are then combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified this compound.

Rationale for Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both a Brønsted acid catalyst to protonate the carbonyl group of the β-ketoester, facilitating nucleophilic attack by the aniline, and as a powerful dehydrating agent to drive the cyclization reaction to completion.

  • Inert Atmosphere: Heating anilines at high temperatures can lead to oxidative side reactions. An inert atmosphere of nitrogen or argon minimizes these undesired processes.

  • Quenching in Ice Water: The highly viscous PPA is readily hydrolyzed by water. Quenching in ice water serves to both break down the PPA and precipitate the less water-soluble organic product, facilitating its isolation.

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively reported in the literature, the broader family of quinoline derivatives, particularly those bearing a trifluoromethyl group, has demonstrated a wide range of pharmacological activities.[2][3]

Postulated Signaling Pathway Interactions

Based on the known mechanisms of other quinoline-based therapeutics, this compound could potentially interact with several key cellular pathways. For instance, many quinoline derivatives exert their anticancer effects by inhibiting critical signaling pathways like the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Quinoline_Derivative This compound Quinoline_Derivative->PI3K Potential Inhibition Quinoline_Derivative->AKT Potential Inhibition

Caption: Postulated inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

Antimicrobial Potential

Quinolines are renowned for their antimicrobial properties. The presence of a trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens. Further screening against clinically relevant strains, including drug-resistant variants, would be a valuable area of investigation.

Anticancer and Antimalarial Applications

The trifluoromethylquinoline scaffold is present in several compounds investigated for their antitumor and antimalarial activities.[3][4] The mechanism of action in these cases often involves the inhibition of key enzymes or interference with nucleic acid synthesis. Given its structural features, this compound warrants evaluation in relevant cancer cell line proliferation assays and against various strains of Plasmodium falciparum.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a signal for the hydroxyl proton, which may be broad and exchangeable with D₂O. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl and methyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl/enolic carbon at the 4-position will have a characteristic chemical shift in the downfield region.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₁₁H₈F₃NO with a high degree of accuracy. The fragmentation pattern in the mass spectrum would likely involve the loss of the trifluoromethyl group and other characteristic fragments of the quinoline ring.

Safety and Handling

Based on data for similar compounds, this compound should be handled with care. It is predicted to be toxic if swallowed, cause skin irritation, and may cause serious eye damage and respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when working with this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a synthetically accessible fluorinated quinoline derivative with significant potential for further investigation in drug discovery. Its structural features suggest promising avenues for exploration as an antimicrobial, anticancer, or antimalarial agent. Future research should focus on the detailed biological evaluation of this compound, including the determination of its minimum inhibitory concentrations against a panel of microbes, its IC₅₀ values against various cancer cell lines, and its efficacy in relevant in vivo models. Elucidation of its precise mechanism of action will be crucial for its potential development as a therapeutic candidate.

References

  • PubChem. 8-Methyl-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information.
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • National Institutes of Health. 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-ylmorpholine-4-carboxamide.
  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • MDPI. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.
  • DergiPark. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
  • International Journal of Chemical Studies. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
  • PubMed. Sulfur-interrupted 8-amino side chain analogues of 4-methyl-5-[m-(trifluoromethyl)phenoxy]primaquine as potential antimalarial agents.
  • MDPI. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.

Sources

8-Methyl-2-(trifluoromethyl)quinolin-4-ol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Methyl-2-(trifluoromethyl)quinolin-4-ol: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, detail its synthesis and characterization, and explore its potential within the landscape of medicinal chemistry.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3] Its versatile structure is found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][4][5] The strategic functionalization of the quinoline core is a key approach in the development of novel therapeutic agents.

The introduction of a trifluoromethyl (-CF3) group, in particular, has become a pivotal strategy in drug design.[6][7] This is due to the unique electronic properties of the -CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7] When combined with other substituents, such as the methyl group in this compound, these modifications can fine-tune the pharmacological profile of the parent quinoline molecule, making it a compelling candidate for further investigation.

Molecular Structure and Physicochemical Properties

The definitive molecular structure of this compound is characterized by a quinoline core substituted with a methyl group at position 8, a trifluoromethyl group at position 2, and a hydroxyl group at position 4. The molecule exists in tautomeric equilibrium between the phenol (quinolin-4-ol) form and the ketone (quinolin-4-one) form.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₁H₈F₃NO[8][9]
Molecular Weight 227.18 g/mol [8]
IUPAC Name This compound[8]
CAS Number 1701-19-5[8][9]
Canonical SMILES CC1=C2C(=CC=C1)C(=O)C=C(N2)C(F)(F)F[8]
Melting Point 131 °C (calculated)[9]
Boiling Point 362.65 °C (calculated)[9]
Structural Influences of Substituents:
  • 2-(Trifluoromethyl) Group : This strongly electron-withdrawing group significantly impacts the electronic distribution of the pyridine ring. It enhances the acidity of the N-H proton in the quinolone tautomer and increases the molecule's lipophilicity, which can improve cell membrane permeability.[6]

  • 4-Hydroxyl Group : This group is crucial for the compound's tautomerism and acts as both a hydrogen bond donor and acceptor, influencing solubility and interactions with biological targets. Its conversion to a carbonyl group in the quinolone form is essential for certain biological activities.[10]

  • 8-Methyl Group : The placement of the methyl group on the benzene ring can influence the molecule's overall conformation and metabolic profile. It can introduce steric hindrance that may affect binding to target proteins and can also be a site for metabolic oxidation.

Synthesis and Spectroscopic Characterization

The synthesis of 4-quinolinol derivatives is often achieved through cyclization reactions. A common and effective method is the Conrad-Limpach synthesis or a variation thereof, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. For this compound, a plausible approach involves the reaction of 2-methylaniline with ethyl 4,4,4-trifluoroacetoacetate.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Starting Materials A 2-Methylaniline C Condensation (Intermediate Formation) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Thermal Cyclization (e.g., in Polyphosphoric Acid) C->D Intermediate E Workup & Purification (Quenching, Extraction, Recrystallization) D->E Crude Product F This compound (Final Product) E->F

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis
  • Step 1: Condensation: In a round-bottom flask, equimolar amounts of 2-methylaniline and ethyl 4,4,4-trifluoroacetoacetate are mixed. A catalytic amount of acid (e.g., acetic acid) can be added. The mixture is heated (e.g., at 100-120°C) for 2-4 hours to form the intermediate enamine. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization: The intermediate from Step 1 is added to a pre-heated high-boiling point solvent or acid catalyst, such as polyphosphoric acid or Dowtherm A, at a high temperature (typically 200-250°C).[11] The mixture is stirred for 1-3 hours to effect the cyclization.

  • Step 3: Workup and Purification: After cooling, the reaction mixture is carefully poured into a large volume of ice water or a basic solution (e.g., sodium bicarbonate) to precipitate the crude product.[11] The solid is collected by vacuum filtration, washed with water, and then dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield pure this compound.

Spectroscopic Confirmation

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for Structural Confirmation
TechniqueExpected Key Signals
¹H NMR - Aromatic protons on the quinoline ring (typically δ 7.0-8.5 ppm).- A singlet for the methyl group protons (δ ~2.5 ppm).- A singlet for the vinyl proton at position 3 (δ ~6.0-6.5 ppm).- A broad singlet for the N-H proton (quinolone form) or O-H proton (quinolinol form), which may be exchangeable with D₂O.
¹³C NMR - Resonances for the quinoline ring carbons (δ 110-150 ppm).- A signal for the carbonyl carbon (C4) in the quinolone form (δ ~170-180 ppm).- A quartet for the -CF₃ carbon due to C-F coupling.- A signal for the methyl carbon (δ ~15-25 ppm).
¹⁹F NMR - A sharp singlet for the -CF₃ group, typically observed around δ -60 to -70 ppm (relative to CFCl₃).[12]
IR (KBr) - A broad O-H or N-H stretching band (3200-3500 cm⁻¹).- C=O stretching vibration for the quinolone tautomer (~1650 cm⁻¹).- C=C and C=N stretching vibrations in the aromatic region (1500-1620 cm⁻¹).[13]- Strong C-F stretching bands (1100-1300 cm⁻¹).
Mass Spec (HRMS) - Calculation of the exact mass of the molecular ion [M+H]⁺ to confirm the elemental composition C₁₁H₈F₃NO.

Potential Applications and Biological Relevance

Quinoline derivatives are known to exert their biological effects through various mechanisms, making them valuable scaffolds in drug discovery.[3][14] The inclusion of the trifluoromethyl group often enhances these activities.

Therapeutic Potential
  • Anticancer Activity : Many quinoline derivatives function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical in cancer cell proliferation and angiogenesis.[3] The trifluoromethyl group can improve the binding affinity to the kinase active site.

  • Antimalarial Activity : The quinoline core is famous for its role in antimalarial drugs like chloroquine.[1] Trifluoromethylated quinolines have shown potent activity against drug-resistant strains of Plasmodium falciparum.[1]

  • Antimicrobial and Antiviral Activity : The quinoline scaffold is present in numerous antibacterial and antiviral agents.[2][4] The lipophilicity imparted by the -CF₃ group can facilitate penetration through microbial cell walls.

Logical Framework for Quinoline-Based Drug Action

Biological_Relevance cluster_compound This compound cluster_properties Enhanced Properties cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Therapeutic Outcomes Compound Quinoline Scaffold + CF3 Group + Methyl Group Properties Increased Lipophilicity Metabolic Stability Target Binding Affinity Compound->Properties Kinase Kinase Inhibition (e.g., EGFR, VEGFR) Properties->Kinase DNA DNA Intercalation/ Topoisomerase Inhibition Properties->DNA Enzyme Other Enzyme Inhibition Properties->Enzyme Outcomes Anticancer Antimalarial Antimicrobial Kinase->Outcomes DNA->Outcomes Enzyme->Outcomes

Sources

The Impact of Trifluoromethyl Substitution on the Physicochemical Profile of Quinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold represents a cornerstone of modern medicinal chemistry. This powerful substituent dramatically influences a molecule's physicochemical properties, thereby enhancing its drug-like characteristics. The strong electron-withdrawing nature of the CF₃ group and its inherent lipophilicity can lead to improved metabolic stability, enhanced binding affinity to biological targets, and modulated basicity.[1][2] This in-depth technical guide provides a comprehensive exploration of the core physical properties of trifluoromethyl-substituted quinolines, offering a blend of theoretical insights, empirical data, and detailed experimental protocols to empower researchers in the rational design of novel therapeutics.

Introduction: The Quinoline Core and the Trifluoromethyl Advantage

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural basis for a multitude of approved drugs with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[3] Its rigid, bicyclic aromatic structure provides a versatile framework for the precise spatial arrangement of pharmacophoric features. However, unsubstituted quinolines can be susceptible to metabolic degradation.

The introduction of a trifluoromethyl group is a well-established strategy to overcome this limitation and to fine-tune other critical molecular properties.[4] The C-F bond is one of the strongest in organic chemistry, rendering the CF₃ group highly resistant to metabolic oxidation.[5] Furthermore, its significant steric bulk can shield adjacent positions on the quinoline ring from enzymatic attack. From an electronic standpoint, the potent electron-withdrawing effect of the three fluorine atoms profoundly alters the electron distribution within the quinoline ring, impacting its basicity (pKa) and interactions with biological macromolecules.[5]

This guide will systematically examine the influence of the trifluoromethyl group on key physical properties of quinolines, including melting point, boiling point, solubility, basicity (pKa), and lipophilicity (logP). We will also delve into their characteristic spectroscopic signatures.

Influence of the Trifluoromethyl Group on Core Physical Properties

The position of the trifluoromethyl group on the quinoline nucleus dictates the extent of its influence on the molecule's physical properties. The interplay of inductive and resonance effects, which vary with the substitution pattern, leads to a range of observable characteristics.

Melting and Boiling Points

The introduction of a trifluoromethyl group generally increases the molecular weight and van der Waals forces of a quinoline derivative, which can lead to higher melting and boiling points compared to the unsubstituted parent molecule. However, the effect is also influenced by changes in crystal packing and intermolecular interactions.

Solubility

The trifluoromethyl group is highly lipophilic, which typically decreases the aqueous solubility of quinoline derivatives.[6] This is a critical consideration in drug development, as adequate solubility is necessary for absorption and distribution. Conversely, the increased lipophilicity enhances solubility in non-polar organic solvents.[7] For instance, 3-(Trifluoromethyl)quinoline exhibits limited water solubility but is readily soluble in solvents like methanol, ethanol, and chloroform.[7] In cases of poor aqueous solubility, formulation strategies employing co-solvents, cyclodextrins, or surfactants may be necessary.[6]

Basicity (pKa)

The quinoline nitrogen atom possesses a lone pair of electrons, rendering the molecule basic. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the quinoline ring system, including the nitrogen atom.[5] This destabilizes the protonated form (conjugate acid), thereby decreasing the basicity of the quinoline. Consequently, trifluoromethyl-substituted quinolines are weaker bases and have lower pKa values compared to unsubstituted quinoline. The magnitude of this effect is dependent on the position of the CF₃ group relative to the nitrogen atom.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in predicting the pharmacokinetic behavior of a drug.[8] A positive logP value indicates a preference for a non-polar environment (e.g., cell membranes) over an aqueous one.[9] The trifluoromethyl group is a potent lipophilicity enhancer.[8] This increased lipophilicity can improve membrane permeability and cellular uptake, but excessively high logP values can lead to poor aqueous solubility and non-specific binding.[4]

Quantitative Data on Physical Properties

The following tables summarize available quantitative data for various trifluoromethyl-substituted quinolines, providing a comparative overview for researchers.

Table 1: Melting Point, Boiling Point, pKa, and logP of Selected Trifluoromethyl-Substituted Quinolines

Compound NameSubstitution PatternMelting Point (°C)Boiling Point (°C)pKa (Predicted)logP
2-(Trifluoromethyl)quinoline2-CF₃58-62---
4-(Trifluoromethyl)quinoline4-CF₃----
6-(Trifluoromethyl)quinoline6-CF₃---3.25[10]
7-(Trifluoromethyl)quinoline7-CF₃65-67[11]236.6 (at 762 Torr)[11]2.55[11]-
4-Hydroxy-2-(trifluoromethyl)quinoline4-OH, 2-CF₃206 - 208[12]---
4-Chloro-8-(trifluoromethyl)quinoline4-Cl, 8-CF₃78[6]296.58[6]--
3-Fluoro-4-methyl-7-(trifluoromethyl)quinoline3-F, 4-CH₃, 7-CF₃---3.5[13]

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

Experimental Protocols for Property Determination

Accurate and reproducible determination of physical properties is paramount in drug development. The following sections provide detailed, step-by-step methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property used for identification and purity assessment.

Methodology:

  • Sample Preparation: Ensure the sample of the trifluoromethyl-substituted quinoline is dry and finely powdered.[7]

  • Capillary Tube Loading: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[3]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[14]

  • Heating:

    • For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.

    • For a more precise measurement, heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[7]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Tube (2-3mm) Powder->Load Insert Insert into Apparatus Load->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T_onset and T_complete Observe->Record

Caption: Workflow for Melting Point Determination.

pKa Determination (Potentiometric Titration)

For basic compounds like quinolines, the pKa of the conjugate acid is determined.

Methodology:

  • Sample Preparation: Dissolve a known concentration of the trifluoromethyl-substituted quinoline in a suitable solvent. A co-solvent like methanol or DMSO may be required for aqueous insolubility.[11]

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.[11]

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments.[11]

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the quinoline has been protonated.

Lipophilicity (logP) Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for experimental logP determination.[15][16]

Methodology:

  • System Preparation: Prepare a two-phase system of n-octanol and water (or a suitable buffer, e.g., PBS at pH 7.4). Mutually saturate the two phases by vigorous shaking followed by separation.[17]

  • Sample Addition: Dissolve a known amount of the trifluoromethyl-substituted quinoline in one of the phases (typically the one in which it is more soluble).[11]

  • Partitioning: Combine the two phases in a separatory funnel and shake until equilibrium is reached (typically for several hours).[15]

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated.[11]

  • Concentration Measurement: Determine the concentration of the quinoline in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[9]

LogP_Workflow cluster_setup System Setup cluster_partition Partitioning cluster_analysis Analysis & Calculation Saturate Saturate n-Octanol & Water Dissolve Dissolve Compound Saturate->Dissolve Shake Shake to Equilibrium Dissolve->Shake Separate Separate Phases Shake->Separate Analyze Analyze Concentrations (HPLC/UV) Separate->Analyze Calculate Calculate logP Analyze->Calculate

Caption: Shake-Flask Method for logP Determination.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of trifluoromethyl-substituted quinolines.

UV-Vis Spectroscopy

Trifluoromethyl-substituted quinolines typically exhibit absorption bands in the UV-Vis region corresponding to π → π* transitions within the aromatic quinoline system.[18] The position and intensity of these bands can be influenced by the substitution pattern and the solvent polarity.[19]

Infrared (IR) Spectroscopy

The IR spectra of these compounds will show characteristic C-F stretching vibrations, typically in the region of 1100-1350 cm⁻¹. Other notable bands include those for C=C and C=N stretching of the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-8.5 ppm). The electron-withdrawing CF₃ group will cause a downfield shift of adjacent protons.

  • ¹³C NMR: The carbon atom attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of other carbon atoms in the ring will also be influenced by the substituent's electronic effects.[20]

  • ¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. The trifluoromethyl group will typically appear as a singlet in the ¹⁹F NMR spectrum, with a chemical shift that can provide information about its electronic environment.[21]

A Representative Synthetic Protocol: Synthesis of 2-(Trifluoromethyl)quinoline

A variety of synthetic methods exist for the preparation of trifluoromethyl-substituted quinolines.[22] The following is a representative protocol for the synthesis of 2-(trifluoromethyl)quinoline.[8]

Methodology:

  • Reaction Setup: In a round-bottom flask, combine triphenyl(2-(2,2,2-trifluoroacetamido)phenethyl)phosphonium bromide and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in toluene.[8]

  • Reaction: Stir the mixture under reflux for 24 hours.[8]

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.[8]

  • Purification: Purify the residue by silica gel column chromatography (e.g., using a mixture of ethyl acetate and hexane as the eluent) to afford 2-(trifluoromethyl)quinoline as a colorless oil.[8]

Conclusion

The introduction of a trifluoromethyl group is a powerful and versatile strategy for modulating the physical properties of quinoline-based drug candidates. A thorough understanding of how this substituent impacts melting point, solubility, pKa, and lipophilicity is crucial for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles. The experimental protocols and compiled data within this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis and characterization of novel trifluoromethyl-substituted quinolines with therapeutic potential.

References

  • Chem-Space. (n.d.). 3-(Trifluoromethyl)quinoline. [Link]
  • Beilstein Journals. (2021). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. [Link]
  • Westlab Canada. (2023). Measuring the Melting Point. [Link]
  • University of Chemistry and Technology, Prague. (n.d.).
  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
  • Chemistry LibreTexts. (2022). 6.
  • Chemistry LibreTexts. (2020). 4.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]
  • Encyclopedia.pub. (2022).
  • J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point. [Link]
  • Wiley Online Library. (2008).
  • Chemcasts. (n.d.). Thermophysical Properties of 4-Chloro-8-(trifluoromethyl)quinoline. [Link]
  • MDPI. (2021).
  • ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. [Link]
  • HETEROCYCLES. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. [Link]
  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
  • PubChem. (n.d.). 2-(Trifluoromethyl)quinoline. [Link]
  • Chemical Synthesis Database. (2020). 4-methyl-2-(trifluoromethyl)quinoline. [Link]
  • PubChem. (n.d.). 6-(Trifluoromethyl)quinoline. [Link]
  • ChemSrc. (2023). 6-(Trifluoromethyl)quinoline. [Link]
  • PubChem. (n.d.). 3-Fluoro-4-methyl-7-(trifluoromethyl)quinoline. [Link]
  • PubMed. (2023).
  • RSC Publishing. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]
  • International Journal of Chemical Studies. (2024).
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
  • Beilstein Journals. (2021). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Quinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry.[1][2] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its true potential was unlocked through synthetic chemistry, which allowed for the precise functionalization of the quinoline ring system.[1][3] Among the vast family of quinoline derivatives, the quinolin-4-ol (or its tautomeric form, quinolin-4-one) moiety has emerged as a particularly privileged structure. Its unique electronic and steric properties have made it a versatile building block in the development of a multitude of therapeutic agents.[4][5]

This technical guide provides a comprehensive exploration of the discovery and history of quinolin-4-ol derivatives. We will delve into the foundational synthetic methodologies that enabled their creation, trace the historical milestones that led to their application in medicine, and examine the diverse biological activities that continue to make them a subject of intense research for drug development professionals.

Foundational Syntheses: The Gateway to Quinolin-4-ol Derivatives

The ability to construct the quinolin-4-ol core efficiently and with diverse substitution patterns was paramount to exploring its therapeutic potential. Two classical name reactions, the Conrad-Limpach synthesis and the Gould-Jacobs reaction, have been instrumental in this endeavor.

The Conrad-Limpach Synthesis

First described in 1887 by Max Conrad and Leonhard Limpach, this reaction involves the condensation of anilines with β-ketoesters.[6][7] The reaction proceeds in two key stages: the initial formation of an enamine from the aniline and β-ketoester, followed by a high-temperature cyclization (typically around 250 °C) to yield the 4-hydroxyquinoline.[6]

The choice of reaction temperature is a critical determinant of the final product. Lower temperatures favor the formation of a Schiff base, which upon cyclization, can lead to 2-hydroxyquinoline derivatives, a pathway known as the Knorr quinoline synthesis.[7] The Conrad-Limpach conditions, however, drive the reaction towards the thermodynamically favored 4-hydroxyquinoline product.[7][8] The necessity for high-boiling point solvents has been a traditional requirement for this thermal cyclization.[9]

The Gould-Jacobs Reaction

Reported in 1939, the Gould-Jacobs reaction offers a versatile route to 4-hydroxyquinoline derivatives, particularly those with a carboxylic acid precursor at the 3-position.[10][11] This method begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[10][11] This is followed by a high-temperature intramolecular cyclization.[11] Subsequent hydrolysis and decarboxylation of the resulting ester yield the quinolin-4-one core.[4][11]

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[10][11] This reaction has been pivotal in the synthesis of numerous commercially important drugs, including several fluoroquinolone antibiotics.[4]

A Journey Through Time: Key Discoveries and Therapeutic Applications

The history of quinolin-4-ol derivatives is intrinsically linked to the quest for treatments for infectious diseases, most notably malaria.

The Antimalarial Era

The story begins with quinine, a quinoline alkaloid extracted from the bark of the Cinchona tree, which was the first effective treatment for malaria.[12][13][14] The success of quinine spurred chemists to synthesize simpler quinoline-based compounds with similar or improved antimalarial activity. This led to the development of 4-aminoquinolines like chloroquine in the 1930s.[3][13][15] While not a quinolin-4-ol itself, the synthesis of its precursor, 4,7-dichloroquinoline, can be achieved through a multi-step sequence that begins with a Conrad-Limpach condensation.[15] The development of chloroquine was a landmark achievement, and it became a cornerstone of malaria treatment for decades.[12][13] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitated the search for new antimalarial agents, a field where quinoline derivatives continue to be explored.[14][16]

The Antibacterial Revolution

The versatility of the quinolin-4-ol scaffold led to its exploration beyond antimalarial applications. A significant breakthrough came with the discovery of the antibacterial properties of certain quinoline derivatives. This culminated in the development of the quinolone and later the fluoroquinolone antibiotics. These synthetic antibacterial agents, characterized by a quinolin-4-one core, have had a profound impact on the treatment of bacterial infections.[5] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Diversification into Oncology and Beyond

In recent years, the therapeutic potential of quinolin-4-ol derivatives has expanded into numerous other areas, including oncology.[5][17][18] Various derivatives have demonstrated significant antiproliferative activity against a range of human tumor cell lines.[5] The ability to functionalize the quinolin-4-one core at multiple positions allows for the fine-tuning of their biological activity, making them attractive candidates for the development of targeted cancer therapies.[5]

Beyond cancer, these compounds are being investigated for a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticonvulsant, and cardiovascular effects.[17][19][20] This remarkable diversity underscores the enduring importance of the quinolin-4-ol scaffold in modern drug discovery.

Experimental Protocols and Data

To provide a practical context, a representative experimental workflow for the synthesis of a quinolin-4-ol derivative via the Gould-Jacobs reaction is outlined below.

Table 1: Key Quinolin-4-ol Derivatives and Their Significance
Derivative ClassKey Example(s)Year of Discovery/DevelopmentPrimary Therapeutic UseKey Structural Feature
AntimalarialsChloroquine (precursor synthesis)1930sMalaria4-Aminoquinoline structure
AntibacterialsNalidixic acid, Norfloxacin1960s onwardsBacterial infectionsN-alkylated quinolin-4-one-3-carboxylic acid
Anticancer AgentsVarious experimental compounds2000s onwardsCancerDiverse substitutions on the quinoline ring
Representative Synthesis: Gould-Jacobs Reaction (Microwave-Assisted)

This protocol is an adaptation of modern methods that utilize microwave irradiation to improve reaction efficiency.[11]

Materials:

  • Aniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)

  • Microwave vial (2.5 mL)

  • Ice-cold acetonitrile

  • Microwave reactor

Procedure:

  • In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[11]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 250 °C and hold for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

Visualizing the Chemistry: Diagrams and Workflows

General Synthetic Approach to Quinolin-4-ols

Conrad_Limpach_Mechanism start Aniline + β-Ketoester enamine Enamine Intermediate start->enamine Condensation cyclization High-Temperature Electrocyclization (~250°C) enamine->cyclization elimination Elimination of H₂O cyclization->elimination tautomerization Keto-Enol Tautomerization elimination->tautomerization product 4-Hydroxyquinoline tautomerization->product

Caption: Simplified mechanism of the Conrad-Limpach synthesis.

Conclusion and Future Outlook

From their initial isolation from coal tar to their current status as a privileged scaffold in medicinal chemistry, quinolin-4-ol derivatives have had a rich and impactful history. The foundational synthetic methods developed over a century ago continue to be relevant, albeit with modern adaptations that improve their efficiency and scope. The journey of these compounds from antimalarial agents to broad-spectrum antibacterials and promising anticancer drugs is a testament to their remarkable chemical versatility. As our understanding of disease biology deepens, the rational design of new quinolin-4-ol derivatives will undoubtedly lead to the discovery of novel therapeutics with enhanced potency and selectivity, ensuring their place in the pharmacopeia for years to come.

References

  • Gould–Jacobs reaction. In: Wikipedia. [Link]
  • Conrad-Limpach Synthesis. SynArchive. [Link]
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Link]
  • Conrad–Limpach synthesis. In: Wikipedia. [Link]
  • What is the history of the discovery of quinoline? BIOSYNCE Blog. [Link]
  • Saczewski, F., & Balewski, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 148. [Link]
  • General scheme of the Gould–Jacobs quinoline synthesis.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
  • Conrad-Limpach Reaction. Cambridge University Press. [Link]
  • Quinoline. In: Wikipedia. [Link]
  • Beaver, C. C., et al. (2013). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Quinoline Derivatives in Discovery and Development of Pesticides.
  • Saczewski, F., & Balewski, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]
  • The History of Antimalarial Drugs.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]
  • Biological Activities of Quinoline Deriv
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. PubMed Central. [Link]
  • History of antimalarial drugs. Medicines for Malaria Venture. [Link]
  • A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Foley, M., & Tilley, L. (1998). Quinolines and artemisinin: chemistry, biology and history. PubMed. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontiers of Quinoline Pharmacology

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. The subject of this guide, 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, is a distinct member of this family, characterized by a trifluoromethyl group that enhances metabolic stability and a quinolin-4-ol core associated with diverse pharmacological effects. While direct and extensive studies on the precise molecular mechanism of this compound are not yet prevalent in the public domain, this guide synthesizes current knowledge from structurally analogous compounds to posit a well-founded, putative mechanism of action. Our objective is to provide a robust framework for researchers to initiate and advance investigations into this promising compound.

The Quinoline Archetype: A Foundation of Therapeutic Potential

Quinoline derivatives have historically demonstrated significant therapeutic impact, most notably as antimalarial agents.[1] The versatility of the quinoline ring system allows for extensive functionalization, leading to compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The introduction of a trifluoromethyl (-CF3) group is a strategic modification known to improve key pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability, often enhancing therapeutic efficacy.[4][5]

Proposed Primary Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A substantial body of evidence points towards the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway as a primary mechanism for the anticancer effects of many quinoline derivatives.[6][7][8] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of numerous human cancers.[9]

Based on the structural characteristics of this compound and the established activities of related compounds, we propose that its primary mode of action is the inhibition of one or more key kinases within the PI3K/Akt/mTOR cascade.

The PI3K/Akt/mTOR Signaling Cascade: A Critical Overview

The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling network. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[10] The deregulation of this pathway leads to uncontrolled cell proliferation and resistance to apoptosis, making it a prime target for cancer therapy.[9]

Visualizing the Proposed Inhibition

The following diagram illustrates the proposed point of intervention for this compound within the PI3K/Akt/mTOR pathway.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Compound 8-Methyl-2-(trifluoromethyl) quinolin-4-ol Compound->PI3K Inhibition (Putative) Compound->Akt Inhibition (Putative) Compound->mTORC1 Inhibition (Putative)

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Secondary and Alternative Mechanistic Hypotheses

While inhibition of the PI3K/Akt/mTOR pathway is a compelling primary hypothesis, the versatile quinoline scaffold suggests other potential mechanisms of action that warrant consideration and investigation.

  • Enzyme Inhibition : Quinoline derivatives have been identified as inhibitors of various enzymes.[11][12][13] It is plausible that this compound could target other critical enzymes involved in cellular processes, such as DNA topoisomerases or specific kinases beyond the PI3K family.

  • Ion Channel Modulation : Certain trifluoromethyl-containing quinolines act as sodium channel blockers.[14][15] This suggests a potential role for this compound in modulating ion channel activity, which could be relevant in excitable cells or have broader implications in non-excitable cells.

  • DNA Intercalation : Some quinoline compounds exert their effects by intercalating into DNA, thereby disrupting DNA replication and transcription.[11] This represents another potential, albeit less commonly cited, mechanism for quinoline-based anticancer agents.

Experimental Validation: A Step-by-Step Methodological Framework

To rigorously test the proposed mechanisms of action, a systematic experimental approach is essential. The following protocols provide a self-validating system to investigate the interaction of this compound with the PI3K/Akt/mTOR pathway.

Initial Cytotoxicity and Proliferation Assays

The first step is to confirm the biological activity of the compound in relevant cancer cell lines known to have a dysregulated PI3K/Akt/mTOR pathway (e.g., MCF-7, A549, U87MG).

Parameter MCF-7 A549 U87MG
IC50 (µM) [Insert Data][Insert Data][Insert Data]
Growth Inhibition (%) at 10µM [Insert Data][Insert Data][Insert Data]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the treated cells for 48-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Pathway Phosphorylation

To directly assess the impact on the PI3K/Akt/mTOR pathway, Western blotting can be used to measure the phosphorylation status of key proteins.

Protocol: Western Blot for Phospho-Akt and Phospho-S6K

  • Cell Lysis : Treat cells with this compound at various concentrations for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K, total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis : Quantify the band intensities to determine the relative phosphorylation levels.

In Vitro Kinase Assays

To determine if the compound directly inhibits the enzymatic activity of key kinases in the pathway, in vitro kinase assays are the gold standard.

Protocol: In Vitro PI3K Kinase Assay (Example)

  • Assay Setup : In a 96-well plate, add recombinant PI3K enzyme, the substrate (e.g., PIP2), and varying concentrations of this compound.

  • Reaction Initiation : Initiate the kinase reaction by adding ATP.

  • Incubation : Incubate at 30°C for a specified time.

  • Detection : Detect the amount of ADP produced (as a measure of kinase activity) using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis : Calculate the percentage of kinase inhibition and determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow A Cytotoxicity Screening (MTT Assay) B Western Blot Analysis (p-Akt, p-S6K) A->B If cytotoxic D Cell Cycle Analysis (Flow Cytometry) A->D E Apoptosis Assays (Annexin V/PI Staining) A->E C In Vitro Kinase Assays (PI3K, Akt, mTOR) B->C If pathway inhibited F Mechanism Confirmation C->F D->F E->F

Caption: A logical workflow for the experimental validation of the proposed mechanism of action.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive, albeit putative, framework for understanding the mechanism of action of this compound. The proposed inhibition of the PI3K/Akt/mTOR pathway is a scientifically grounded hypothesis based on the established activities of structurally related quinoline derivatives. The experimental protocols outlined herein offer a clear path for the validation of this hypothesis.

Future research should focus on elucidating the precise molecular interactions between this compound and its putative kinase targets through techniques such as molecular docking and co-crystallography. Furthermore, in vivo studies in relevant animal models will be crucial to translate these mechanistic insights into potential therapeutic applications.

References

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022). PubMed.
  • Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF. (n.d.). ResearchGate.
  • International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • MDPI. (2022). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.
  • MDPI. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • HETEROCYCLES. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE.
  • PubMed Central. (n.d.). Quinoline-based compounds can inhibit diverse enzymes that act on DNA.
  • PubMed. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV.
  • MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PubMed Central. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • MDPI. (n.d.). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism.
  • PubMed Central. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer.
  • PubMed. (n.d.). The PI3K/AKT/mTOR interactive pathway.
  • PubMed. (n.d.). PI3K and mTOR signaling pathways in cancer: new data on targeted therapies.
  • Frontiers. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?

Sources

Foreword: The Strategic Incorporation of the Trifluoromethyl Group in Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylquinolines

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides an excellent scaffold for arranging functional groups in a defined three-dimensional space to interact with biological targets. However, the true therapeutic potential is often unlocked through strategic chemical modification. Among the most impactful of these modifications is the introduction of a trifluoromethyl (-CF3) group.

The -CF3 group is far more than a simple bulky substituent. Its strong electron-withdrawing nature and high lipophilicity dramatically alter the physicochemical properties of the parent quinoline molecule.[3][4] This substitution can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability, and increase the binding affinity to target proteins.[4][5][6] This guide provides a comprehensive exploration of the diverse biological activities exhibited by trifluoromethylquinolines, delving into their mechanisms of action, supporting data, and the experimental protocols used for their evaluation.

Anticancer Activity: Targeting Aberrant Cell Signaling

Trifluoromethylquinoline derivatives have emerged as a potent class of anticancer agents, primarily by targeting the dysregulated signaling pathways that drive tumor proliferation and survival.[2][7]

Core Mechanism: Kinase Inhibition and Apoptosis Induction

A predominant mechanism of action is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and c-Met, as well as downstream kinases such as Phosphoinositide 3-kinase (PI3K).[5][8][9] By competitively binding to the ATP-binding site of these enzymes, trifluoromethylquinolines block the phosphorylation cascade that signals for cell growth, division, and survival. This disruption ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[5][10][11] For instance, certain novel trifluoromethylquinoline derivatives have been shown to target the colchicine binding site on tubulin, thereby inhibiting its polymerization, arresting cells in the G2/M phase, and inducing apoptosis.[10] Other studies have identified Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) as a potential target for this class of compounds.[12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes TFQ Trifluoromethylquinoline Inhibitor TFQ->RTK Inhibits Ligand Growth Factor Ligand->RTK Binds

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
4-(pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60Leukemia19.88 ± 3.35 µg/ml[13]
7-chloro-4-quinolinylhydrazone derivativeSF-295CNS Cancer0.314 - 4.65 µg/cm³[13]
Quinoline-Benzenesulfonamide Hybrid (Compound 15)HepG2Liver Cancer0.08 µM[8]
Quinoline-Benzenesulfonamide Hybrid (Compound 15)HCT-116Colon Cancer0.07 µM[8]
3,5,7-Trisubstituted Quinoline (Compound 21b)c-Met Kinase(Enzymatic Assay)< 1.0 nM[9]
4-Trifluoromethyl-2-anilinoquinoline (Compound 8b)PC3Prostate Cancer0.51 µM[12]
Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.[13]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antimalarial Activity

The quinoline core is famous for its role in antimalarial therapy, and trifluoromethylated analogs, notably mefloquine, continue this legacy while also showing broader antimicrobial properties.

Core Mechanism: Disruption of Essential Parasitic and Bacterial Processes
  • Antimalarial Action: Mefloquine, a key trifluoromethylquinoline antimalarial, exerts its effect through multiple mechanisms. It acts as a blood schizonticide, effective against the erythrocytic stages of the malaria parasite.[14][15] A primary mechanism is the inhibition of protein synthesis through direct binding to the GTPase-associated center of the Plasmodium falciparum 80S ribosome.[16] Additionally, like other quinolines, it is thought to interfere with the parasite's detoxification of heme—a toxic byproduct of hemoglobin digestion—within the food vacuole, leading to a buildup of the toxic heme and parasite death.[14][17]

  • Antibacterial Action: Many quinolone antibacterials function by inhibiting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[18][19] These enzymes are critical for bacterial DNA replication, repair, and recombination. By stabilizing the complex between these enzymes and DNA, the compounds induce double-strand breaks in the bacterial chromosome, which is a lethal event for the bacterium.[18]

cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA Catalyzes Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Substrate Replication DNA Replication Relaxed_DNA->Replication TFQ Trifluoromethylquinoline Inhibitor TFQ->DNA_Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase/topoisomerase IV.

Data Presentation: In Vitro Antimicrobial Spectrum

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

CompoundMicroorganismMIC90 (µg/mL)Reference
CS-940Acinetobacter spp.0.03[20]
CS-940Stenotrophomonas maltophilia2[20]
CS-940Haemophilus influenzae≤ 0.06[20]
CS-940Staphylococcus aureus (oxacillin-susceptible)0.03[20]
CS-940Streptococcus pneumoniae0.25[20]
CS-940Enterococcus faecalis2[20]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent in vitro.[18]

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) on an appropriate agar plate overnight. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the trifluoromethylquinoline compound in a suitable cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Trifluoromethylquinolines can modulate the immune response by interfering with key inflammatory signaling cascades.

Core Mechanism: Suppression of Pro-inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives often involve the modulation of intracellular pH and the inhibition of critical signaling pathways.[21][22][23] A key mechanism is the suppression of the Toll-like receptor (TLR) signaling cascade, particularly the NF-κB pathway.[24][25] Upon activation by stimuli like lipopolysaccharide (LPS), TLRs initiate a signaling cascade that leads to the phosphorylation and degradation of IκBα, releasing the transcription factor NF-κB. NF-κB then translocates to the nucleus and drives the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2.[26][27] Fluorine-substituted quinazolines have been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, effectively shutting down this pro-inflammatory response.[25] Some compounds also downregulate the expression of the NLRP3 inflammasome, further reducing inflammation.[25]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88/ TRIF TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB IκBα Degradation TFQ Trifluoromethylquinoline Inhibitor TFQ->IKK Inhibits Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Cytokines Induces Transcription LPS LPS LPS->TLR4 Activates

Caption: Inhibition of the TLR4-mediated NF-κB signaling pathway.

Experimental Protocol: Quantification of Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological fluids.

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cell line) in a 24-well plate. Pre-treat the cells with various concentrations of the trifluoromethylquinoline compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS, 1 µg/mL), for 24 hours to induce cytokine production.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant, which contains the secreted cytokines.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

    • Add the collected cell culture supernatants and a standard curve of known cytokine concentrations to the plate. Incubate for 2 hours.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

    • Wash and add Avidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes.

    • Wash and add a substrate solution (e.g., TMB). A color change will occur.

    • Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentration in the samples by interpolating their absorbance values from the standard curve.

Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Trifluoromethylquinolines are being investigated for their potential to protect neurons from damage through multiple mechanisms.[28]

Core Mechanism: A Multi-Target Approach

The neuroprotective activity of quinoline derivatives is often multifactorial.[29]

  • Antioxidant Activity: Many neurodegenerative disorders involve oxidative stress. These compounds can act as potent radical scavengers, neutralizing harmful reactive oxygen species (ROS) that damage neurons.[28][30]

  • Enzyme Inhibition: They can inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), whose inhibition increases acetylcholine levels for symptomatic relief in Alzheimer's disease, and monoamine oxidase B (MAO-B), a target in Parkinson's disease.[28]

  • Anti-aggregation Properties: In the context of Alzheimer's disease, some quinoline derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) plaques, a key pathological hallmark.[31]

  • Modulation of Apoptotic Pathways: By modulating signaling pathways, such as GSK-3β phosphorylation, these compounds can attenuate neuronal apoptosis.[31]

cluster_stressors Pathological Stressors cluster_outcomes Cellular Outcomes TFQ Trifluoromethylquinoline ROS Oxidative Stress (ROS) TFQ->ROS Scavenges Abeta Aβ Aggregation TFQ->Abeta Inhibits Enzymes Enzyme Activity (AChE, MAO-B) TFQ->Enzymes Inhibits Survival Neuronal Survival & Function TFQ->Survival Promotes Apoptosis Neuronal Apoptosis ROS->Apoptosis Abeta->Apoptosis Enzymes->Apoptosis

Sources

An In-depth Technical Guide to the Solubility and Stability of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, a heterocyclic compound of interest in pharmaceutical research and development. With a focus on solubility and stability, this document offers field-proven insights and detailed experimental protocols for the accurate assessment of these parameters. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary framework to understand and manipulate the compound's characteristics for optimal formulation and therapeutic efficacy. We will delve into the theoretical underpinnings of its solubility and stability, influenced by its unique molecular structure, and provide practical, step-by-step methodologies for its empirical determination.

Introduction: The Significance of this compound

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, forming the core scaffold of numerous pharmaceuticals. The subject of this guide, this compound, is a substituted quinolin-4-ol that presents a unique combination of functional groups: a lipophilic methyl group at the 8-position and a strongly electron-withdrawing trifluoromethyl group at the 2-position. These substitutions are anticipated to significantly influence the molecule's physicochemical properties, including its solubility in various media and its chemical stability under different environmental conditions.

The trifluoromethyl group is known to enhance metabolic stability and membrane permeability of drug candidates, while the methyl group can modulate lipophilicity and binding interactions with biological targets. A thorough understanding of the solubility and stability of this compound is therefore paramount for its progression through the drug development pipeline, from initial screening and formulation to long-term storage and clinical application.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for any experimental design. The following table summarizes its fundamental characteristics.

PropertyValueSource
Molecular Formula C₁₁H₈F₃NO[1]
Molecular Weight 227.18 g/mol [1]
Melting Point 131 °C[2]
Calculated logP 2.8[1]
Aqueous Solubility (pH 7.4) >34.1 µg/mL[1]

Solubility Profile: A Critical Determinant of Bioavailability

The therapeutic efficacy of a compound is often directly linked to its solubility. Poor aqueous solubility can lead to low bioavailability, hindering the development of an effective oral dosage form. The quinoline core of this compound is inherently hydrophobic, and the trifluoromethyl group further enhances its lipophilicity. This section provides a detailed exploration of its solubility characteristics and robust protocols for its determination.

Theoretical Considerations for Solubility

The solubility of this compound is governed by several factors:

  • pH-Dependent Solubility : As a weak base, the nitrogen atom in the quinoline ring can be protonated at acidic pH, forming a more soluble salt. Therefore, its aqueous solubility is expected to be significantly higher in acidic environments compared to neutral or basic conditions.[3]

  • Solvent Polarity : The compound's solubility in organic solvents will depend on the polarity of the solvent and its ability to form favorable intermolecular interactions with the solute.

  • Crystal Lattice Energy : The strength of the intermolecular forces in the solid state will influence the energy required to dissolve the compound.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining the thermodynamic solubility of a compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Causality Behind Experimental Choices: This method is chosen for its ability to allow the system to reach true equilibrium, providing a definitive measure of thermodynamic solubility, which is a critical parameter for biopharmaceutical classification and formulation development.

Step-by-Step Methodology:

  • Preparation of Solvents: Prepare a range of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9) and select a panel of relevant organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the samples at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to settle. Subsequently, centrifuge the samples at a high speed to pellet any remaining suspended particles.

  • Sample Analysis: Carefully withdraw a precise aliquot of the clear supernatant. It is critical to avoid disturbing the solid pellet. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).

  • Data Interpretation: The measured concentration represents the thermodynamic solubility of this compound in the respective solvent under the specified conditions.

Diagram of the Shake-Flask Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Solvents (Aqueous Buffers & Organic) prep_sample Add Excess Compound to Solvents prep_solvent->prep_sample agitate Agitate at Constant Temp (24-48 hours) prep_sample->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge supernatant Collect & Dilute Supernatant centrifuge->supernatant quantify Quantify by HPLC/LC-MS supernatant->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Compound Integrity

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[4]

Factors Influencing the Stability of this compound

The stability of this compound is influenced by the electronic effects of its substituents:

  • Electron-Withdrawing Group (CF₃): The trifluoromethyl group at the 2-position is strongly electron-withdrawing, which can decrease the electron density of the quinoline ring system. This may make the ring less susceptible to oxidative degradation but could potentially activate it towards nucleophilic attack.

  • Electron-Donating Group (CH₃): The methyl group at the 8-position is electron-donating, which can increase the electron density of the benzene portion of the quinoline ring, potentially making it more susceptible to electrophilic attack and oxidation.[5]

  • Hydroxyl Group (-OH): The 4-hydroxy group can participate in tautomerization to the corresponding quinolin-4-one form and may also be susceptible to oxidation.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

Causality Behind Experimental Choices: The stress conditions are chosen to mimic potential environmental exposures during manufacturing, storage, and administration, thereby providing a comprehensive understanding of the compound's degradation profile.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M sodium hydroxide before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M hydrochloric acid before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) in a temperature-controlled oven.

    • Photolytic Degradation: Expose a solution of the compound in a transparent container to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples and unstressed controls using a validated stability-indicating HPLC method. The method must be capable of separating the parent compound from all significant degradation products.

  • Data Interpretation: Calculate the percentage of degradation for each stress condition. Identify and, if necessary, characterize the major degradation products using techniques such as LC-MS/MS and NMR.

Diagram of the Forced Degradation Study Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂) prep_stock->oxidation thermal Thermal Degradation (80°C) prep_stock->thermal photo Photolytic Degradation (UV/Vis Light) prep_stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products degradation->products

Caption: Workflow for a Forced Degradation Study.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Key Considerations for Method Development
  • Column Selection: A C18 reversed-phase column is a good starting point for the separation of quinoline derivatives.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of all components.

  • Detector Selection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment, helping to ensure that the parent peak is free from co-eluting impurities.

  • Method Validation: The final method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Roadmap for Successful Development

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By employing the detailed protocols and considering the theoretical principles outlined herein, researchers and drug development professionals can generate the critical data necessary to support formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of this promising compound. The provided methodologies, grounded in scientific integrity, offer a robust and reliable approach to characterizing this and other novel quinoline derivatives, ultimately accelerating their journey from the laboratory to the clinic.

References

  • Chemcasts.Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol.[Link]
  • PubChem.8-Methyl-2-(trifluoromethyl)-4-quinolinol.[Link]
  • MDPI.
  • ResearchGate.Degradation pathway of quinoline by the strain C2.[Link]
  • MedCrave.
  • Coriolis Pharma.
  • PharmaInfo.
  • Journal of Drug Delivery and Therapeutics.Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.[Link]
  • Journal of Pharmaceutical Education and Research.Current trends in forced degradation study for pharmaceutical product development.[Link]
  • MDPI.Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[Link]
  • PubMed Central (PMC).Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.[Link]
  • MDPI.Advances in Quantitative Analytical Methods for Solid Drugs.[Link]
  • Royal Society of Chemistry.Analytical Methods.[Link]
  • Springer.Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.[Link]
  • PubMed.Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors.[Link]
  • ResearchGate.
  • PubMed.Quinoline-derived electron-donating/withdrawing fluorophores for hydrazine detection and applications in environment and bioimaging.[Link]
  • ResearchGate.
  • USP.Development of a General Solvents Method for DMSO Soluble Compounds.[Link]
  • PubMed Central (PMC).Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.[Link]
  • PubMed Central (PMC).A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug.[Link]
  • MDPI.
  • PubMed Central (PMC).
  • ResearchGate.
  • ResearchGate.Analytical methods for the determination of some selected 4-quinolone antibacterials.[Link]
  • PubMed Central (PMC).

Sources

8-Methyl-2-(trifluoromethyl)quinolin-4-ol: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of Fluorination

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] Its rigid, planar structure and ability to intercalate with DNA and interact with various enzymes make it a privileged scaffold in drug design. The introduction of a trifluoromethyl (-CF3) group to the quinoline core can significantly enhance its therapeutic potential. The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins, often leading to compounds with superior efficacy and pharmacokinetic profiles.[3]

This technical guide provides an in-depth review of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, a promising scaffold for the development of novel therapeutics. We will delve into its synthesis, physicochemical properties, and explore its potential biological activities based on current research on closely related analogues. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the exploitation of this fascinating molecule.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
Molecular Formula C₁₁H₈F₃NO
Molecular Weight 227.18 g/mol
CAS Number 1701-19-5
IUPAC Name This compound
Melting Point 131 °C
Normal Boiling Point 362.65 °C
Solubility >34.1 µg/mL (at pH 7.4)
XLogP3 2.8

Synthesis of this compound

The synthesis of 4-hydroxyquinoline derivatives is most effectively achieved through the Gould-Jacobs reaction.[4][5] This methodology involves the condensation of an aniline with a β-ketoester or a related derivative, followed by a thermal cyclization. While a specific protocol for this compound is not extensively documented, a reliable synthesis can be adapted from the established procedure for the closely related compound, 2,8-bis(trifluoromethyl)-4-quinolinol.[6] The key modification is the substitution of 2-(trifluoromethyl)aniline with 2-methylaniline.

Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction

The proposed synthesis involves the reaction of 2-methylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of a dehydrating agent and cyclization catalyst, such as polyphosphoric acid (PPA).

Synthesis_Pathway reactant1 2-Methylaniline reagent Polyphosphoric Acid (PPA) Heat (e.g., 120-150°C) reactant1->reagent reactant2 Ethyl 4,4,4-trifluoroacetoacetate reactant2->reagent product This compound reagent->product Gould-Jacobs Reaction

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Materials:

  • 2-Methylaniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Ice water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottomed flask

  • Stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine 2-methylaniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1 equivalent).

  • Addition of Catalyst: Carefully add polyphosphoric acid (a sufficient amount to ensure a stirrable mixture, typically 5-10 weight equivalents relative to the aniline).

  • Cyclization: Heat the reaction mixture to 120-150°C with vigorous stirring under a nitrogen atmosphere for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully quench by pouring it into a beaker of ice water with stirring. A precipitate should form.

  • Extraction: Extract the aqueous mixture with dichloromethane (2 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid can be further purified by recrystallization or column chromatography if necessary.

Expert Insight: The use of polyphosphoric acid serves as both a solvent and a catalyst for the cyclization step. The reaction temperature is a critical parameter and may require optimization to maximize the yield and minimize the formation of byproducts. The quenching step should be performed cautiously due to the exothermic reaction of PPA with water.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is limited in the public domain, the extensive research on trifluoromethyl-substituted quinolines provides a strong foundation for predicting its potential therapeutic applications. The presence of the trifluoromethyl group at the 2-position and the methyl group at the 8-position is anticipated to confer a unique pharmacological profile.

Antifungal Activity

Quinoline derivatives, particularly those with halogen substitutions, have demonstrated significant antifungal activity.[7] The trifluoromethyl group in this compound is expected to enhance its antifungal potential.

Probable Mechanism of Action: The antifungal mechanism of quinoline derivatives is often attributed to their ability to disrupt the fungal cell membrane. The lipophilic nature of the trifluoromethyl group can facilitate the compound's insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane lipid_bilayer Lipid Bilayer compound This compound insertion Insertion into Membrane compound->insertion Lipophilicity of -CF3 disruption Membrane Disruption insertion->disruption leakage Leakage of Cellular Contents disruption->leakage cell_death Fungal Cell Death leakage->cell_death

Caption: Postulated antifungal mechanism of action.

Antimalarial Activity

The quinoline scaffold is the backbone of several important antimalarial drugs, including chloroquine and mefloquine. The introduction of trifluoromethyl groups has been shown to be a successful strategy in developing new antimalarial agents.[8] Derivatives of 2,8-bis(trifluoromethyl)quinoline have shown potent activity against Plasmodium falciparum.[8]

Probable Mechanism of Action: A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinolines are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite. The planar quinoline ring is also capable of intercalating with the parasite's DNA, interfering with replication and transcription.[8]

Antimalarial_Mechanism cluster_vacuole Parasite Food Vacuole hemoglobin Hemoglobin heme Toxic Heme hemoglobin->heme Digestion hemozoin Hemozoin (Inert) heme->hemozoin Polymerization parasite_death Parasite Death heme->parasite_death compound This compound inhibition Inhibition of Hemozoin Formation compound->inhibition dna_intercalation DNA Intercalation compound->dna_intercalation inhibition->heme Accumulation of Toxic Heme dna_intercalation->parasite_death

Caption: Potential antimalarial mechanisms of action.

Anticancer Activity

Quinolin-4-one derivatives have emerged as promising candidates for the development of new anticancer agents.[1] They have been shown to exhibit cytotoxic activity against various cancer cell lines. The trifluoromethyl group can enhance this activity by improving the compound's ability to interact with biological targets.

Probable Mechanism of Action: The anticancer activity of quinolin-4-ones is often associated with the inhibition of key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs).[1] By binding to the ATP-binding site of these kinases, they can block downstream signaling pathways that are crucial for tumor growth and angiogenesis. Additionally, some quinoline derivatives can induce apoptosis (programmed cell death) in cancer cells.

Anticancer_Mechanism compound This compound rtk Receptor Tyrosine Kinase (RTK) compound->rtk Binds to ATP-binding site inhibition Inhibition of RTK Activity compound->inhibition apoptosis Induction of Apoptosis compound->apoptosis signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) rtk->signaling Activation inhibition->signaling Blocks proliferation Cell Proliferation & Angiogenesis signaling->proliferation cancer_cell_death Cancer Cell Death proliferation->cancer_cell_death Inhibition leads to apoptosis->cancer_cell_death

Caption: Hypothesized anticancer mechanism of action.

Conclusion and Future Directions

This compound represents a compelling molecular scaffold with significant potential for the development of novel therapeutic agents. Its synthesis is readily achievable through established methodologies like the Gould-Jacobs reaction. Based on the extensive literature on related trifluoromethyl-substituted quinolines, this compound is predicted to exhibit potent antifungal, antimalarial, and anticancer activities.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation to determine its specific activity profile and potency (e.g., IC50 values) against a range of pathogens and cancer cell lines. Elucidation of its precise mechanism of action will be crucial for its further development as a drug candidate. The insights provided in this technical guide offer a solid foundation for initiating such investigations and unlocking the full therapeutic potential of this promising compound.

References

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents Th
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH.
  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Gould-Jacobs Reaction. Merck Index.
  • Gould–Jacobs reaction. Wikipedia.
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage.
  • A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug.
  • Methyl 2-{[2,8-bis(trifluoromethyl)
  • Sulfur-interrupted 8-amino side chain analogues of 4-methyl-5-[m-(trifluoromethyl)phenoxy]primaquine as potential antimalarial agents. PubMed.
  • In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. PubMed.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
  • Synthesis and studies of novel 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(quinoline-4-yloxy)-6-(piperazinyl/piperidinyl)-s-triazines as potential antimicrobial, antimycobacterial and anticancer agents. PubMed.
  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents. PubMed.
  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol. PubChem.
  • Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. PubMed.
  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g
  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed.
  • 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis. ChemicalBook.
  • Antifungal and Antitumor Activity of Heterocyclic Thiosemicarbazones and Their Metal Complexes: Current St

Sources

An In-depth Technical Guide to the Safe Handling and Application of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the quinoline scaffold can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target-binding affinity. As such, understanding the safe handling, reactivity, and synthetic methodologies of this compound is paramount for researchers in the field. This document is intended to serve as a technical resource, offering not just procedural steps but also the underlying scientific rationale to ensure both safety and experimental success.

Compound Profile and Significance

This compound belongs to a class of heterocyclic compounds that are widely explored as privileged scaffolds in drug development. The quinoline core is a key pharmacophore in numerous approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in modern medicinal chemistry to enhance the drug-like properties of a molecule. The high electronegativity and steric bulk of the -CF3 group can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.

  • Enhanced Lipophilicity: The -CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

  • Modulation of pKa: The electron-withdrawing nature of the -CF3 group can influence the acidity or basicity of nearby functional groups, affecting the ionization state of the molecule at physiological pH.

  • Improved Target Binding: The -CF3 group can participate in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, leading to enhanced binding affinity and selectivity.

The 8-methyl substituent can also play a role in modulating the compound's activity and selectivity by introducing steric hindrance and altering the electronic properties of the quinoline ring system. The 4-ol (or its tautomeric 4-oxo form) functionality provides a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets.

Safety and Handling

2.1. Hazard Identification and GHS Classification

This compound is a hazardous substance that requires careful handling. Based on available data for this compound and structurally related molecules, the following GHS hazard classifications should be considered[1]:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

Given the significant hazards, a stringent safety protocol is mandatory when working with this compound.

Precautionary Measure Rationale
Engineering Controls Work in a well-ventilated chemical fume hood to minimize inhalation exposure.
Eye Protection Wear chemical safety goggles and a face shield to protect against splashes and dust.
Skin Protection Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.
Respiratory Protection If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
Hygiene Practices Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

2.3. Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

2.4. Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its key functional groups: the quinolin-4-ol moiety, the trifluoromethyl group, and the methyl group on the benzene ring.

  • Quinolin-4-ol Tautomerism: The 4-hydroxyquinoline core exists in equilibrium with its 4-quinolone tautomer. This tautomerism influences its reactivity, with the oxygen atom being a site for O-alkylation and O-acylation, and the nitrogen atom being a potential site for N-alkylation. The ring system can also undergo electrophilic aromatic substitution, although the electron-withdrawing trifluoromethyl group will deactivate the pyridine ring to some extent.

  • Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group, which deactivates the quinoline ring towards electrophilic attack, particularly at the 2-position. It is generally stable to most reaction conditions.

  • Methyl Group: The 8-methyl group is a weak electron-donating group and can be a site for oxidation under harsh conditions.

Stability: The compound is expected to be stable under standard laboratory conditions. However, it may be sensitive to strong oxidizing agents and high temperatures.

Experimental Protocol: Synthesis of this compound

The following is a representative procedure for the synthesis of this compound, adapted from established methods for the synthesis of similar quinolin-4-ols. The reaction is a variation of the Conrad-Limpach synthesis.

4.1. Reaction Scheme

G cluster_product Product reactant1 2-Methylaniline product This compound reagent Polyphosphoric Acid (PPA) Heat (e.g., 120-150 °C) reactant1->reagent 1. reactant2 Ethyl 4,4,4-trifluoroacetoacetate reactant2->reagent 1. reagent->product 2. Cyclization

Figure 1: Synthetic scheme for this compound.

4.2. Materials and Equipment

  • 2-Methylaniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

4.3. Step-by-Step Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-methylaniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1 equivalent).

  • Addition of Catalyst: Carefully add polyphosphoric acid (a sufficient amount to ensure good stirring, typically 5-10 times the weight of the aniline). Caution: The addition of PPA can be exothermic.

  • Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring under a nitrogen or argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature and then carefully quench it by pouring it onto crushed ice with stirring. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

4.4. Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons on the quinoline ring and the methyl group protons.

    • ¹³C NMR: Expect signals for the carbons of the quinoline core, the methyl group, and the trifluoromethyl group (as a quartet due to C-F coupling).

    • ¹⁹F NMR: Expect a singlet for the -CF3 group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the compound. The literature melting point is 131 °C.

Applications in Research and Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 4-hydroxyl group can be converted to other functional groups, such as a chloro or amino group, to enable further diversification.

Researchers can utilize this compound to:

  • Synthesize libraries of novel quinoline derivatives: By modifying the 4-position and other positions on the quinoline ring, a diverse range of compounds can be generated for screening in various biological assays.

  • Investigate structure-activity relationships (SAR): By systematically varying the substituents on the quinoline scaffold, researchers can gain insights into the structural requirements for a particular biological activity.

  • Develop potential drug candidates: Compounds derived from this compound may exhibit a range of pharmacological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory effects.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. Its synthesis and handling require a thorough understanding of its chemical properties and associated hazards. By following the safety guidelines and experimental protocols outlined in this guide, researchers can safely and effectively utilize this versatile building block to advance their scientific endeavors. The unique combination of the quinoline scaffold with the trifluoromethyl and methyl substituents makes it an attractive starting point for the development of novel therapeutic agents.

References

  • PubChem. 8-Methyl-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information.
  • PubChem. Laboratory Chemical Safety Summary (LCSS) for 8-Methyl-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information.

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] While a definitive crystal structure for this specific molecule is not yet publicly available, this document, authored from the perspective of a Senior Application Scientist, outlines the anticipated structural features, robust experimental protocols, and in-depth data analysis workflows. By leveraging crystallographic data from structurally analogous quinoline derivatives, this guide offers valuable insights into the expected molecular geometry, packing motifs, and intermolecular interactions. The methodologies detailed herein adhere to the highest standards of scientific integrity, providing a self-validating system for obtaining and interpreting high-quality crystallographic data.

Introduction: The Significance of Quinoline Scaffolds in Drug Discovery

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3] The introduction of a trifluoromethyl group at the 2-position and a methyl group at the 8-position of the quinolin-4-ol core is anticipated to significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

A definitive understanding of the three-dimensional arrangement of atoms in this compound is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction provides unparalleled insight into the precise molecular geometry, conformational preferences, and intermolecular interactions that govern the solid-state behavior of a compound.[4][5][6] This knowledge is crucial for understanding receptor binding, predicting polymorphism, and optimizing solid-state properties for pharmaceutical development.

Predicted Crystallographic Parameters and Molecular Geometry

While the crystal structure of this compound has not been reported, we can infer expected crystallographic parameters by examining the structures of closely related quinoline derivatives.

Table 1: Crystallographic Data for Structurally Related Quinoline Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl][7]C₁₈H₁₆F₃N₅O₂TriclinicP-19.28369.61649.927292.08293.063105.728850.72
Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate[8]C₁₄H₉F₆NO₃MonoclinicP2₁/c4.698020.54915.1769095.74901457.74
tert-Butyl 2-{methyl}piperidine-1-carboxylate[9]C₂₂H₂₄F₆N₂O₃OrthorhombicP2₁2₁2₁9.88810.69621.1589090902237.74

Based on these examples, this compound is likely to crystallize in a common space group for organic molecules, such as P-1 (triclinic), P2₁/c (monoclinic), or P2₁2₁2₁ (orthorhombic). The presence of the hydroxyl group and the nitrogen atom in the quinoline ring provides opportunities for hydrogen bonding, which will likely play a significant role in the crystal packing. The planar quinoline ring system is expected to exhibit π-π stacking interactions.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound follows a well-established workflow, from synthesis and crystallization to data analysis and validation.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification by Recrystallization/Chromatography Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization CrystalGrowth Single Crystal Growth Characterization->CrystalGrowth CrystalMounting Crystal Mounting CrystalGrowth->CrystalMounting DataCollection Data Collection CrystalMounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Structure Validation (checkCIF) StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Experimental workflow for the crystal structure determination of this compound.

Synthesis and Purification

A robust synthesis of this compound is a prerequisite for obtaining high-quality single crystals. A plausible synthetic route involves the Conrad-Limpach reaction between 2-methylaniline and ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization.

Protocol 1: Synthesis of this compound

  • Step 1: Condensation. In a round-bottom flask, combine 2-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq) in a suitable solvent such as ethanol. Add a catalytic amount of a protic acid (e.g., acetic acid).

  • Step 2: Reaction Monitoring. Stir the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Step 3: Cyclization. Remove the solvent under reduced pressure. Add the crude intermediate to a high-boiling point solvent like Dowtherm A and heat to approximately 250 °C for 1-2 hours.

  • Step 4: Isolation and Purification. Cool the reaction mixture to room temperature, which should induce precipitation of the product. Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Step 5: Recrystallization. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

  • Step 6: Characterization. Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Several techniques should be explored.

Protocol 2: Single Crystal Growth

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane or diethyl ether). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, X-ray diffraction data can be collected.

Protocol 3: Data Collection

  • Crystal Selection and Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope.[10] Mount the crystal on a goniometer head using a suitable cryo-protectant oil.

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6]

  • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Devise a data collection strategy to ensure a complete and redundant dataset is collected.[1][9] This typically involves rotating the crystal through a series of angles while collecting diffraction images. Data is usually collected to a resolution of at least 0.84 Å for publication in IUCr journals.

  • Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz polarization and absorption.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Protocol 4: Structure Solution and Refinement

  • Structure Solution: Use direct methods or Patterson methods, as implemented in software packages like SHELXT, to obtain an initial model of the crystal structure.[10]

  • Structure Refinement: Refine the initial model against the experimental data using full-matrix least-squares methods, as implemented in software like SHELXL.[10] This iterative process involves adjusting atomic positions, displacement parameters, and occupancy factors to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions and refine them using a riding model.

  • Final Refinement and Validation: Continue refinement until convergence is reached, as indicated by stable R-factors and a flat difference Fourier map. Validate the final structure using the checkCIF service provided by the International Union of Crystallography (IUCr) to ensure it meets publication standards.[11][12]

Data Analysis and Interpretation

A thorough analysis of the refined crystal structure provides invaluable chemical insights.

G cluster_0 Molecular Geometry cluster_1 Intermolecular Interactions cluster_2 Crystal Packing BondLengths Bond Lengths & Angles TorsionAngles Torsion Angles & Conformation Planarity Planarity of Quinoline Ring HBonds Hydrogen Bonding (O-H...N, C-H...O, C-H...F) PiStacking π-π Stacking OtherInteractions Other van der Waals Interactions PackingMotifs Packing Motifs & Supramolecular Assembly Symmetry Symmetry Analysis FinalStructure Final Crystal Structure FinalStructure->BondLengths FinalStructure->TorsionAngles FinalStructure->Planarity FinalStructure->HBonds FinalStructure->PiStacking FinalStructure->OtherInteractions FinalStructure->PackingMotifs FinalStructure->Symmetry

Caption: Key aspects of crystal structure analysis.

Molecular Conformation and Geometry

The refined structure will reveal the precise bond lengths, bond angles, and torsion angles of the this compound molecule. The quinoline ring is expected to be largely planar, although slight deviations may occur. The orientation of the trifluoromethyl and methyl groups relative to the quinoline core will be of particular interest.

Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular interactions is crucial for understanding the solid-state properties of the compound. The hydroxyl group is a potent hydrogen bond donor, and the quinoline nitrogen is a hydrogen bond acceptor. Therefore, O-H···N hydrogen bonds are anticipated to be a key feature of the crystal packing. Weaker C-H···O and C-H···F interactions may also contribute to the overall stability of the crystal lattice. The planar aromatic rings are likely to engage in π-π stacking interactions, further influencing the packing arrangement.

Conclusion

This technical guide provides a comprehensive roadmap for the determination, refinement, and analysis of the crystal structure of this compound. By following the detailed protocols and adhering to the principles of scientific integrity outlined herein, researchers can obtain a high-quality crystal structure that will be instrumental in advancing the development of new therapeutic agents based on the quinoline scaffold. The insights gained from the three-dimensional atomic arrangement will provide a solid foundation for understanding the structure-activity relationships of this important class of compounds and for the rational design of future drug candidates.

References

  • International Union of Crystallography. (n.d.). Crystallographic software list.
  • Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton).
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures.
  • Thiruvalluvar, A., et al. (2007). 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4675.
  • Unknown. (n.d.). Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate. National Center for Biotechnology Information.
  • Unknown. (n.d.). tert-Butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate.
  • Szychowski, K. A., & Lesyk, R. B. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Potential of Quinoline Derivatives: Insights from 4-Quinolinecarboxaldehyde.
  • Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4936.

Sources

A Technical Guide to the Strategic Role of the Trifluoromethyl Group in Quinoline Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of the trifluoromethyl (CF₃) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of this privileged heterocyclic structure. This technical guide provides an in-depth analysis of the multifaceted roles the CF₃ group plays in modulating the bioactivity of quinoline derivatives. We will explore its significant impact on physicochemical properties, such as lipophilicity and basicity, its critical function in improving pharmacokinetic profiles by enhancing metabolic stability, and its nuanced contributions to pharmacodynamics through unique binding interactions. Through detailed case studies of prominent drugs, supported by quantitative data, experimental protocols, and mechanistic diagrams, this guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage trifluoromethylation as a strategic tool in the design of next-generation quinoline-based therapeutics.

Introduction: A Strategic Alliance in Medicinal Chemistry

The quinoline ring system is a recurring motif in a vast array of bioactive compounds, from antimalarials to anticancer agents. Its rigid, bicyclic aromatic structure provides an excellent scaffold for arranging pharmacophoric elements in a defined three-dimensional space. However, the true therapeutic potential of the quinoline core is often unlocked through strategic chemical modification. Among the most powerful and widely used modifications is the incorporation of a trifluoromethyl (-CF₃) group.[1][2]

The CF₃ group is far more than a simple sterically-demanding substituent. Its unique electronic properties—intense electronegativity, high lipophilicity, and exceptional metabolic stability—make it a "super-methyl" group, capable of dramatically altering a molecule's behavior in a biological system.[3][4] This guide will dissect the causal mechanisms by which this small but potent functional group transforms the biological and pharmacological profiles of quinoline-based molecules.

Physicochemical Impact of Trifluoromethylation on the Quinoline Core

The introduction of a CF₃ group fundamentally alters the electronic and physical nature of the quinoline scaffold. These changes are not trivial; they are the primary drivers of improved pharmacokinetic and pharmacodynamic properties.

Modulation of Basicity (pKa): The Inductive Effect

The nitrogen atom in the quinoline ring imparts basicity, a critical parameter influencing solubility, receptor interaction, and cellular uptake. The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of its three fluorine atoms. When placed on the quinoline ring, it exerts a strong negative inductive effect, pulling electron density away from the heterocyclic nitrogen. This reduction in electron density makes the nitrogen lone pair less available to accept a proton, thereby decreasing the basicity (lowering the pKa) of the quinoline.

This modulation is a key tool for medicinal chemists. By fine-tuning the pKa, a drug's ionization state at physiological pH (≈7.4) can be optimized to balance aqueous solubility with the lipophilicity required for membrane permeation.

Enhancement of Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's ability to cross biological membranes. The CF₃ group is highly lipophilic (Hansch π value of +0.88) and its addition to a quinoline scaffold significantly increases the overall LogP of the molecule.[3] This enhanced lipophilicity can lead to improved absorption, better distribution into tissues, and increased penetration across the blood-brain barrier. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.

Table 1: Comparison of Physicochemical Properties of Quinoline vs. Trifluoromethyl-Substituted Quinolines
CompoundSubstitution PatternMelting Point (°C)pKa (Conjugate Acid)LogP
QuinolineUnsubstituted-154.902.03
2-(Trifluoromethyl)quinoline2-CF₃39-411.853.12
7-(Trifluoromethyl)quinoline7-CF₃673.753.21[5]
Mefloquine2,8-bis(CF₃)178-179~8.0 (piperidine N)5.89

Note: Data is compiled from various sources and is intended for comparative purposes. Exact values may vary based on experimental conditions.

Pharmacokinetic Consequences: Engineering Superior Drug-Like Properties

Perhaps the most celebrated role of the CF₃ group in drug design is its ability to enhance a molecule's pharmacokinetic profile, particularly its metabolic stability.[6]

Blocking Metabolic Hotspots for Increased Stability

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[3][4] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic attack, particularly oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes.[6]

In many drug candidates, aromatic C-H bonds or methyl groups are "metabolic hotspots"—sites that are readily oxidized by CYPs, leading to rapid clearance and a short biological half-life. By strategically replacing a hydrogen atom or a metabolically labile methyl group with a CF₃ group, chemists can effectively block this metabolic pathway.[6] This tactic significantly increases the metabolic stability of the compound, leading to a longer half-life, sustained plasma concentrations, and improved bioavailability.[4]

Diagram 1: Workflow for an In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis P1 Prepare Compound Stock Solution (e.g., 10 mM in DMSO) I1 Pre-incubate Microsomes and Compound P1->I1 P2 Prepare Liver Microsomes (e.g., 0.5 mg/mL in Buffer) P2->I1 P3 Prepare NADPH Regenerating System I2 Initiate Reaction by adding NADPH P3->I2 I1->I2 I3 Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) I2->I3 A1 Quench Reaction (e.g., with cold Acetonitrile) I3->A1 A2 Centrifuge and Collect Supernatant A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Calculate % Parent Remaining, t½, and Intrinsic Clearance A3->A4

Caption: Workflow for a microsomal metabolic stability assay.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a trifluoromethylated quinoline derivative.

  • Objective: To determine the rate of metabolism of a test compound when incubated with liver microsomes.

  • Materials:

    • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil).

    • Pooled liver microsomes (e.g., human, rat).

    • Phosphate buffer (pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

    • Ice-cold quenching solution (e.g., acetonitrile containing an internal standard).

    • 96-well incubation plates, incubator/shaker, centrifuge, LC-MS/MS system.

  • Procedure:

    • Reagent Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer. Dilute thawed liver microsomes to a final concentration of 0.5 mg/mL in the same buffer.[7]

    • Incubation Setup: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to initiate the pre-incubation.

    • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[8]

    • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.[8]

    • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold quenching solution.[9] The T=0 sample is taken immediately after adding NADPH.

    • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[7]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½ = -0.693 / slope). From this, the intrinsic clearance (CLint) can be calculated.[7]

Pharmacodynamic Advantages: Tuning Target Affinity and Selectivity

The CF₃ group is not merely a passive pharmacokinetic enhancer; it actively participates in and improves interactions with biological targets.

Unique Binding Interactions

The trifluoromethyl group can engage in a variety of non-covalent interactions within a protein's binding pocket, which are distinct from those of a methyl group. These include:

  • Dipole-Dipole and Ion-Dipole Interactions: The strong dipole moment of the CF₃ group can favorably interact with polar residues or metal ions in an active site.

  • Hydrophobic Interactions: Despite its polarity, the CF₃ group is highly lipophilic and forms strong hydrophobic interactions.

  • Orthogonal Multipolar Interactions: The CF₃ group can form specific, stabilizing interactions with carbonyl groups of the protein backbone, a phenomenon known as an orthogonal multipolar interaction.

  • Fluorine as a Weak Hydrogen Bond Acceptor: The fluorine atoms can act as weak hydrogen bond acceptors, further anchoring the ligand in the binding pocket.

These unique interactions can lead to a significant increase in binding affinity (lower IC₅₀ or Kᵢ values) and can also impart selectivity for a specific target over related proteins.[3]

Diagram 2: Key Binding Interactions of a CF₃ Group in a Protein Active Site

G cluster_protein Protein Binding Pocket cluster_ligand Quinoline Ligand P_Res1 Hydrophobic Residue (e.g., Leu, Val) P_Res2 Carbonyl Group (Backbone C=O) P_Res3 H-Bond Donor (e.g., Asn, Gln) CF3_group CF₃ CF3_group->P_Res1 Hydrophobic Interaction CF3_group->P_Res2 Orthogonal Multipolar Interaction CF3_group->P_Res3 Weak H-Bond Quinoline_core Quinoline Scaffold Quinoline_core->CF3_group

Caption: Potential binding interactions of a CF₃ group.

Case Studies in Drug Development

The strategic application of trifluoromethylation is evident in several successful quinoline-based drugs.

Mefloquine: An Antimalarial Agent

Mefloquine is a potent antimalarial drug featuring two CF₃ groups at the 2- and 8-positions of its quinoline core.[10] These groups are critical to its efficacy and stability. The precise mechanism of action is not fully elucidated, but it is known to act as a blood schizonticide, targeting the 80S ribosome of the Plasmodium falciparum parasite to inhibit protein synthesis.[10][11][12] The two CF₃ groups contribute to the drug's high lipophilicity, allowing it to accumulate in the parasite's digestive vacuole, and enhance its metabolic stability, contributing to its long half-life of about 3 weeks.[13]

Bedaquiline: A Diarylquinoline for Tuberculosis

Bedaquiline is a revolutionary anti-tuberculosis drug and the first member of the diarylquinoline class. It has a unique mechanism of action, inhibiting the proton pump of the mycobacterial ATP synthase, which is essential for energy production in Mycobacterium tuberculosis.[14][15][16] This leads to cell death in both replicating and non-replicating mycobacteria.[16] While not containing a CF₃ group itself, its development highlights the importance of substituted quinolines in tackling infectious diseases. The principles of using lipophilic, metabolically stable groups to enhance potency and duration of action are central to its design.[17][18]

Cabozantinib: A Multi-Tyrosine Kinase Inhibitor for Cancer

Cabozantinib is an oral multi-tyrosine kinase inhibitor (TKI) used to treat various cancers, including thyroid, liver, and kidney cancer.[19][20] It inhibits multiple receptor tyrosine kinases, including MET, VEGFR2, and RET, which are critical for tumor angiogenesis, invasion, and metastasis.[21][22] The trifluoromethoxy (-OCF₃) group on its quinoline scaffold plays a vital role. This group is even more lipophilic than a CF₃ group and serves to enhance membrane permeability and target engagement while maintaining metabolic stability. The mechanism involves blocking abnormal proteins that signal cancer cells to multiply, thereby slowing or stopping cancer cell spread.[20][21]

Diagram 3: Simplified Signaling Pathway Inhibited by a Quinoline TKI

G GF Growth Factor (e.g., VEGF, HGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, MET) GF->RTK Binds P Phosphorylation RTK->P Activates Signal Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Signal Initiates Response Cell Proliferation, Angiogenesis, Metastasis Signal->Response Promotes TKI Cabozantinib (Trifluoromethylated Quinoline Derivative) TKI->RTK Inhibits

Caption: Inhibition of RTK signaling by Cabozantinib.

Conclusion and Future Outlook

The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal for optimizing quinoline-based drug candidates. Its ability to concurrently enhance metabolic stability, modulate physicochemical properties, and improve target binding affinity is a powerful combination that addresses many of the key challenges in drug development.[23][24] By blocking metabolic hotspots, the CF₃ group extends a drug's half-life and improves its pharmacokinetic profile.[6] By altering electronics and lipophilicity, it fine-tunes absorption, distribution, and solubility.[4] Finally, through unique non-covalent interactions, it can significantly boost potency and selectivity.[3] As synthetic methodologies for introducing the CF₃ group become more sophisticated and efficient, its strategic deployment in the design of novel quinoline therapeutics will undoubtedly continue to yield potent and effective medicines for a wide range of diseases.[25][26]

References

  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (2019).
  • Mefloquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.).
  • Bedaquiline. (n.d.). Wikipedia.[Link]
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.[Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.[Link]
  • Cabozantinib: Mechanism of action, efficacy and indic
  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. (2022). HETEROCYCLES.[Link]
  • Bedaquiline. (n.d.). Working Group for New TB Drugs.[Link]
  • Researchers uncover the mechanism of mefloquine. (2017). The Pharmaceutical Journal.[Link]
  • What is the mechanism of action of Cabozantinib? (2026).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.[Link]
  • Mefloquine: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines.[Link]
  • Bedaquiline. (2014).
  • Mefloquine. (n.d.). PubChem.[Link]
  • Cabozantinib: mechanism of action, pharmacokinetics and clinical applic
  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (2019).
  • Cabozantinib. (2026). MedlinePlus.[Link]
  • How to Conduct an In Vitro Metabolic Stability Study. (2026). In Vitro ADME/Tox Studies.[Link]
  • Mefloquine. (2015). SlideShare.[Link]
  • Mechanism of action of cabozantinib. (n.d.).
  • Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. (2021). RSC Publishing.[Link]
  • Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. (2021). RSC Publishing.[Link]
  • Synthesis of 2-trifluoromethyl Quinolines. (n.d.).
  • A convenient synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. (2021). Ingenta Connect.[Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022). PubMed.[Link]
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.[Link]
  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (2018).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
  • Thermophysical Properties of 7-(Trifluoromethyl)quinoline. (n.d.). Chemcasts.[Link]
  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies.[Link]
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.[Link]
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022).
  • Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. (2025).
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2007).
  • Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. (2018). JoVE.[Link]
  • LogP / LogD shake-flask method. (2024). Protocols.io.[Link]
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent.[Link]
  • 2-(Trifluoromethyl)quinoline. (n.d.). PubChem.[Link]
  • α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations. (2024).
  • α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations. (2024). Wiley Online Library.[Link]
  • 2-Trifluoromethyl quinoline core in active pharmaceutical molecules. (n.d.).

Sources

Methodological & Application

Navigating the Analytical Landscape of Quinolines: An Application Guide to High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, with applications ranging from antimalarials to kinase inhibitors.[1] The inherent structural diversity and potent biological activity of these compounds necessitate robust and reliable analytical methods for their characterization, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for these tasks, offering unparalleled resolution, sensitivity, and versatility. This comprehensive guide provides an in-depth exploration of HPLC method development for quinoline derivatives, addressing the critical aspects of stationary phase selection, mobile phase optimization, and advanced detection techniques. We will delve into specific, field-proven protocols for purity assessment, chiral separations, and stability-indicating assays, equipping researchers, scientists, and drug development professionals with the expertise to navigate the complexities of quinoline analysis.

Introduction: The Significance of Quinolines and the Role of HPLC

The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1] From the historical significance of quinine in combating malaria to the modern-day application of quinoline-based kinase inhibitors in oncology, the impact of this heterocyclic system is undeniable.[1][2][3] The therapeutic efficacy and safety of these drugs are intrinsically linked to their purity, stereochemistry, and stability. Consequently, the ability to accurately and precisely analyze quinoline derivatives is of paramount importance throughout the drug development lifecycle.

HPLC has emerged as the gold standard for the analysis of quinoline-based compounds due to its ability to separate complex mixtures with high efficiency. This guide will provide a holistic overview of HPLC analysis for quinolines, moving beyond a simple recitation of methods to explain the underlying chromatographic principles and the rationale behind experimental design.

Foundational Principles of HPLC for Quinoline Derivatives

The successful HPLC analysis of quinoline derivatives hinges on a thorough understanding of the interplay between the analyte, the stationary phase, and the mobile phase. Quinolines are typically basic compounds, a characteristic that significantly influences their chromatographic behavior.

The Critical Choice of the Stationary Phase

While the octadecyl (C18) column is a workhorse in reversed-phase HPLC, it often falls short in providing adequate separation for structurally similar quinoline derivatives.[4] The basic nature of the quinoline nitrogen can lead to strong interactions with residual silanol groups on the silica surface of standard C18 columns, resulting in poor peak shape, a phenomenon known as peak tailing.[5]

Overcoming Peak Tailing:

  • End-capped Columns: Modern, high-purity silica columns with extensive end-capping are essential to minimize silanol interactions.

  • Alternative Stationary Phases: For challenging separations, alternative stationary phases can offer unique selectivity. For instance, a naphthylpropyl stationary phase has demonstrated superior selectivity for the separation of six quinoline alkaloids, including quinine and its diastereomer quinidine, where a traditional C18 column failed.[4][6] Phenyl-hexyl and pentafluorophenyl (PFP) columns also provide different retention mechanisms that can be advantageous.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition, particularly its pH and the nature of the organic modifier, is a powerful tool for controlling the retention and selectivity of quinoline derivatives.

  • pH Control: Due to their basicity, the retention of quinolines is highly sensitive to the mobile phase pH. Operating at a low pH (typically between 2.5 and 3.5) ensures that the quinoline nitrogen is consistently protonated, and the stationary phase's residual silanol groups are not ionized, thereby minimizing undesirable secondary interactions and improving peak symmetry.[5]

  • Buffer Selection: The use of a buffer is crucial for maintaining a constant pH. Phosphate and acetate buffers are commonly employed. The buffer concentration can also be optimized to further mask residual silanol activity.[7]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. The choice between them can significantly impact selectivity. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve complex mixtures of quinoline derivatives and their impurities within a reasonable timeframe.[8]

Detection Techniques: From UV to Mass Spectrometry
  • UV/Vis Detection: The aromatic nature of the quinoline ring system imparts strong UV absorbance, making UV/Vis detection a simple and robust method for their analysis. A photodiode array (PDA) detector is particularly useful as it provides spectral information that can aid in peak identification and purity assessment.[4]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides an unparalleled level of sensitivity and specificity.[9] It allows for the unambiguous identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, which is invaluable for impurity profiling and metabolite identification.[8][10]

Experimental Protocols and Applications

This section provides detailed, step-by-step protocols for common applications in the analysis of quinoline derivatives.

Protocol 1: Purity and Impurity Profiling of a Quinoline-Based Drug Substance

This protocol outlines a stability-indicating HPLC method for the analysis of a quinoline-based active pharmaceutical ingredient (API), designed to separate the main component from potential process impurities and degradation products.

Objective: To develop and validate a gradient reversed-phase HPLC method for the determination of purity and the identification of related substances for a novel indenoisoquinoline antitumor agent.[8]

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and PDA detector.

  • Column: Supelco Discovery HS F5 (150 mm × 4.6 mm, 5 µm).[8]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 38
    30 80
    35 80
    36 38

    | 40 | 38 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the quinoline API in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.5 mg/mL for the assay.

  • For impurity analysis, use the stock solution directly.

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[8][11][12]

Protocol 2: Chiral Separation of Quinoline Enantiomers

Many quinoline-based drugs are chiral, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles.[13] Therefore, the ability to separate and quantify enantiomers is critical.

Objective: To achieve baseline separation of the enantiomers of a chiral quinoline derivative (e.g., hydroxychloroquine) using a chiral stationary phase (CSP).[14]

Instrumentation and Columns:

  • HPLC system with an isocratic pump, autosampler, and UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as a cellulose or amylose derivative, is often effective.

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape for basic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the racemic quinoline derivative in the mobile phase to a concentration of approximately 0.5 mg/mL.

Optimization: The separation of enantiomers on a CSP is highly dependent on the mobile phase composition. Systematically vary the ratio of the alcohol to the non-polar solvent and the concentration of the amine modifier to optimize resolution.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of a drug substance.[15][16]

Objective: To investigate the degradation of a quinoline derivative under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to demonstrate the specificity of the analytical method.[17][18]

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of the quinoline derivative at a known concentration.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 80 °C for a specified time.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 80 °C for a specified time.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light.

  • Neutralize and Dilute: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1).

Data Analysis:

  • Compare the chromatograms of the stressed samples to that of an unstressed control.

  • Identify and quantify the degradation products.

  • Ensure that the main peak is well-resolved from all degradation peaks, demonstrating the stability-indicating nature of the method.

Troubleshooting Common HPLC Issues in Quinoline Analysis

Even with a well-developed method, problems can arise. Here are some common issues and their solutions:

Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols.- Improper mobile phase pH.- Column degradation.- Lower the mobile phase pH (2.5-3.5).- Increase buffer concentration.- Use a high-purity, end-capped column or an alternative stationary phase.- Consider adding a competing base to the mobile phase.[5][19]
Poor Resolution - Suboptimal mobile phase composition.- Inappropriate column.- Optimize the organic modifier ratio.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Evaluate a column with different selectivity.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phases.- Flush the injector and system.- Implement a robust needle wash procedure.
Baseline Drift - Column not equilibrated.- Changes in mobile phase composition or temperature.- Ensure adequate column equilibration time.- Use a column thermostat.- Degas the mobile phase thoroughly.

Data Presentation and Visualization

Table 1: Example Chromatographic Data for a Quinoline Derivative and its Impurities
Compound Retention Time (min) Relative Retention Time Resolution Tailing Factor
Impurity A5.20.43-1.1
Impurity B8.90.748.51.2
Quinoline API12.01.006.81.0
Impurity C14.51.214.21.3
Diagrams

HPLC_Workflow cluster_Preparation Sample & Mobile Phase Preparation cluster_HPLC_System HPLC System cluster_Data_Analysis Data Acquisition & Analysis Sample Sample Preparation (Dissolution, Dilution) Injector Autosampler/Injector Sample->Injector MobilePhase Mobile Phase Preparation (Buffering, Degassing) Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector (UV/MS) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Analysis Report CDS->Report

Caption: A generalized workflow for HPLC analysis.

Peak_Tailing Analyte_Free Quinoline (Q) Analyte_Retained Quinoline (Q) Analyte_Free->Analyte_Retained Normal Partitioning (Fast) Silanol_Ionized Si-O⁻ Analyte_Protonated QH⁺ Analyte_Protonated->Silanol_Ionized Ionic Interaction (Slow) caption Interaction of a basic quinoline with ionized silanols.

Caption: Cause of peak tailing in basic compounds.

Conclusion

The HPLC analysis of quinoline derivatives is a multifaceted task that demands a deep understanding of chromatographic principles and meticulous attention to detail. By carefully selecting the stationary phase, optimizing the mobile phase, and employing appropriate detection techniques, researchers can develop robust and reliable methods for the analysis of these important pharmaceutical compounds. The protocols and troubleshooting guidance provided herein serve as a practical resource for navigating the challenges of quinoline analysis, ultimately contributing to the development of safer and more effective medicines.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776).
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]
  • METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
  • New Method Development by HPLC and Validation as per ICH Guidelines.
  • Forced Degrad
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
  • ICH Guidelines for Analytical Method Valid
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Steps for HPLC Method Valid
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction.
  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
  • Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling.
  • Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

Sources

using 8-Methyl-2-(trifluoromethyl)quinolin-4-ol in anticancer assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Evaluation of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol in Oncology Research

Abstract

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties[1][2][3]. The incorporation of a trifluoromethyl group can further enhance a molecule's metabolic stability and cell permeability, making it a desirable feature in drug design[4]. This document introduces this compound, a novel quinoline derivative, as a candidate for anticancer drug discovery. We provide a comprehensive framework for its initial in vitro evaluation, detailing a logical progression from broad cytotoxicity screening to the elucidation of its potential mechanisms of action. This guide is intended for researchers in oncology and drug development, offering robust, step-by-step protocols and the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating this compound

Quinoline derivatives have consistently demonstrated a wide spectrum of pharmacological activities, with many compounds being investigated as potential antitumor agents[5][6]. Their mechanisms of action are diverse, ranging from the inhibition of protein kinases crucial for cancer cell signaling (e.g., EGFR, VEGFR) to the induction of apoptosis and cell cycle arrest[3][6][7]. The substitution pattern on the quinoline ring is critical for defining the specific biological activity and potency[7][8].

This compound (hereafter referred to as QMT4O) combines the established quinoline core with two key substitutions: a methyl group at position 8 and a trifluoromethyl group at position 2. While specific data on QMT4O is nascent, related trifluoromethyl-quinoline compounds have shown potent cell-growth inhibitory activity and the ability to induce apoptosis in cancer cell lines[9][10]. This application note outlines a systematic approach to characterize the anticancer potential of QMT4O, beginning with foundational viability assays and progressing to more complex mechanistic studies.

Compound Profile: this compound
PropertyValueSource
IUPAC Name This compoundPubChem[11]
Molecular Formula C₁₁H₈F₃NOPubChem[11]
Molecular Weight 227.18 g/mol PubChem[11]
CAS Number 1701-19-5PubChem[11]
Physical State Solid-
Solubility Soluble in DMSO and EthanolAssumed
Primary Hazards Toxic if swallowed, Causes skin and serious eye irritationPubChem[11]

Handling and Preparation: Due to its hazard profile, QMT4O should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For in vitro assays, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended. Store the stock solution at -20°C, protected from light. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

Hypothesized Mechanism of Action

Based on extensive literature on quinoline derivatives, QMT4O may exert its anticancer effects through one or more established pathways[3][7][8]. A primary hypothesis is the inhibition of receptor tyrosine kinase (RTK) signaling pathways, such as the EGFR pathway, which is commonly dysregulated in cancer. Inhibition of this pathway can block downstream signals that promote cell proliferation and survival, ultimately leading to apoptosis.

Signal_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K QMT4O QMT4O QMT4O->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Casp9 Caspase-9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Hypothesized Signaling Pathway. A diagram illustrating the potential inhibition of the EGFR signaling cascade by QMT4O, leading to decreased proliferation and induction of apoptosis.

Experimental Workflow: A Phased Approach

We propose a structured, multi-phase workflow for the systematic evaluation of QMT4O. This approach ensures that resources are used efficiently, beginning with broad screening and moving towards more detailed mechanistic studies based on initial findings.

Experimental_Workflow phase1 Phase 1: Primary Screening mtt MTT/XTT Assay (Viability) phase1->mtt ldh LDH Assay (Cytotoxicity) phase1->ldh ic50 Determine IC50 Values mtt->ic50 ldh->ic50 phase2 Phase 2: Mechanistic Elucidation ic50->phase2 apoptosis Apoptosis Assay (Annexin V / PI) phase2->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) phase2->cell_cycle western Western Blot (Protein Expression) phase2->western phase3 Phase 3: Advanced Characterization apoptosis->phase3 cell_cycle->phase3 western->phase3 kinase Kinase Panel Screening phase3->kinase migration Wound Healing / Transwell Assay phase3->migration invivo In Vivo Model Testing phase3->invivo

Figure 2: Phased Experimental Workflow. A logical progression for characterizing the anticancer properties of QMT4O from initial screening to advanced studies.

Phase 1 Protocols: Cytotoxicity & Viability Screening

The initial goal is to determine if QMT4O has a cytotoxic or anti-proliferative effect on cancer cells and to establish its potency (IC50 value). It is recommended to screen against a panel of cancer cell lines from different tissue origins (e.g., A549 lung cancer, MCF-7 breast cancer, HT29 colon cancer) and a non-cancerous cell line (e.g., MCF-10A) to assess selectivity[12][13].

Protocol 4.1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of living cells[13].

Materials:

  • Cancer cell lines of choice

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • QMT4O (10 mM stock in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of QMT4O in complete medium (e.g., from 0.01 µM to 100 µM). Remove the old medium from the plate and add 100 µL of the compound dilutions.

  • Controls: Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) alone. A known anticancer drug (e.g., Cisplatin) should be used as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

TreatmentConcentration (µM)Absorbance (570 nm)% Viability
Untreated01.25100%
Vehicle (DMSO)0.1%1.2499.2%
QMT4O11.0584.0%
QMT4O100.6350.4%
QMT4O500.1512.0%
Cisplatin200.4536.0%
Table 1: Example MTT Assay Data. Illustrates how to structure and calculate results to determine the effect of QMT4O on cell viability.

Phase 2 Protocols: Mechanistic Elucidation

If QMT4O demonstrates potent cytotoxicity in Phase 1, the next step is to investigate how it kills cancer cells. The following assays are fundamental for determining if the mechanism involves apoptosis or cell cycle arrest.

Protocol 5.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells[14].

Materials:

  • Cells treated with QMT4O (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with QMT4O as determined from Phase 1. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower Left (Annexin V- / PI-): Live cells.

    • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper Left (Annexin V- / PI+): Necrotic cells.

Protocol 5.2: Cell Cycle Analysis

Principle: This assay quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell death by causing arrest at a specific checkpoint[15].

Materials:

  • Cells treated with QMT4O for 24 hours.

  • 70% ice-cold ethanol.

  • PI staining solution with RNase A.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with QMT4O. Harvest cells by trypsinization.

  • Fixation: Wash cells with PBS and fix by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend in PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.2%20.5%14.3%
QMT4O (10 µM)25.8%15.1%59.1%
Table 2: Example Cell Cycle Analysis Data. A significant increase in the G2/M population suggests QMT4O may induce mitotic arrest.

Conclusion and Future Directions

This application note provides a foundational guide for the initial in vitro screening and characterization of this compound as a potential anticancer agent. By following this phased approach, researchers can efficiently determine the compound's cytotoxic potency and gain initial insights into its mechanism of action. Positive results from these assays—specifically, potent and selective cytotoxicity, induction of apoptosis, and cell cycle arrest—would provide a strong rationale for advancing QMT4O to further studies. These would include Western blot analysis to confirm the modulation of proteins in hypothesized signaling pathways (e.g., cleaved PARP, caspases, p-Akt)[16], screening against a broader kinase panel, and eventual evaluation in preclinical in vivo models[5][10].

References

  • Title: Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing)
  • Title: Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed Source: PubMed URL
  • Title: The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview Source: Polycyclic Aromatic Compounds URL
  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: European Journal of Medicinal Chemistry URL
  • Title: The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide - Benchchem Source: BenchChem URL
  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central Source: PubMed Central URL
  • Title: In Vitro Assay Development for Novel Anti-Cancer Agents - Benchchem Source: BenchChem URL
  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega Source: ACS Omega URL
  • Title: Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A | ACS Omega Source: ACS Omega URL
  • Title: Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC - NIH Source: PubMed Central URL
  • Title: Anticancer Efficacy Of Novel Compounds - Consensus Academic Search Engine Source: Consensus Academic Search Engine URL
  • Title: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central Source: PubMed Central URL
  • Title: Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed Source: PubMed URL
  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI Source: MDPI URL
  • Title: (PDF)
  • Title: Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed Source: PubMed URL
  • Title: Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed Source: PubMed URL
  • Title: Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - NIH Source: National Institutes of Health URL
  • Title: 8-Methyl-2-(trifluoromethyl)
  • Title: 2,8-Bis(trifluoromethyl)
  • Title: Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)
  • Title: Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - MDPI Source: MDPI URL
  • Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI Source: MDPI URL
  • Title: Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - ResearchGate Source: ResearchGate URL
  • Title: SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals Source: Connect Journals URL
  • Title: The Effect of Terpinen-4-ol on Human Corneal Epithelium | TVST - ARVO Journals Source: ARVO Journals URL
  • Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences Source: Journal of Biomedical Research & Environmental Sciences URL

Sources

The Trifluoromethylquinoline Scaffold: A Versatile Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, and nowhere is this more evident than in the development of trifluoromethylquinolines. The trifluoromethyl (-CF3) group, with its unique electronic properties, bestows upon the quinoline core a remarkable set of attributes, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2][3] These characteristics have propelled trifluoromethylquinolines to the forefront of drug discovery efforts, leading to the identification of potent candidates for a range of therapeutic areas, from oncology to infectious diseases and neuroprotection.[1][4][5] This guide provides an in-depth exploration of the application of trifluoromethylquinolines in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Therapeutic Applications of Trifluoromethylquinolines: A Multifaceted Approach

The versatility of the trifluoromethylquinoline scaffold is demonstrated by its broad spectrum of biological activities. This section will delve into the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: Targeting Key Signaling Pathways

Trifluoromethylquinolines have emerged as a promising class of anticancer agents, primarily through their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial regulators of cancer cell proliferation, survival, and metastasis.[1]

Mechanism of Action: Many trifluoromethylquinoline derivatives exert their anticancer effects by targeting key kinases in oncogenic signaling pathways. A notable example is the inhibition of the c-Met receptor, which is often overexpressed or mutated in various human cancers.[6] By binding to the ATP-binding site of the c-Met kinase domain, these compounds can block its autophosphorylation and downstream signaling, leading to the inhibition of tumor cell growth and invasion.[7] Additionally, some derivatives have shown potent activity against other RTKs, such as the epidermal growth factor receptor (EGFR).[1]

Experimental Protocol: c-Met Kinase Inhibition Assay (Biochemical)

This protocol outlines a typical in vitro biochemical assay to determine the potency of a trifluoromethylquinoline derivative in inhibiting c-Met kinase activity.[2][3][8]

Materials:

  • Recombinant human c-Met kinase domain

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test trifluoromethylquinoline compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test trifluoromethylquinoline compound in the kinase assay buffer. A typical starting concentration range is 10 µM to 0.1 nM.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase assay buffer

    • Test compound at various concentrations

    • Poly (Glu, Tyr) 4:1 substrate (final concentration typically 0.2 mg/mL)

    • Recombinant c-Met kinase (final concentration typically 1-5 ng/µL)

  • Initiation of Reaction: Add ATP to initiate the kinase reaction (final concentration typically 10-50 µM).

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence. Incubate at room temperature for 30 minutes.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • The use of a recombinant kinase domain allows for the direct assessment of the compound's inhibitory activity on the target enzyme without the complexity of a cellular environment.

  • The poly (Glu, Tyr) peptide is a generic substrate for many tyrosine kinases, making it a suitable choice for this assay.

  • The ADP-Glo™ assay is a highly sensitive and reliable method for measuring kinase activity by quantifying the amount of ADP produced.

Antimalarial Activity: Combating Drug Resistance

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. Trifluoromethylquinolines have shown potent antimalarial activity, offering a promising avenue for the development of new therapeutics.[1][9]

Mechanism of Action: The precise mechanism of action can vary, but some trifluoromethylquinoline derivatives are thought to interfere with essential processes in the parasite's lifecycle.[8] The trifluoromethyl group is often crucial for enhancing the compound's potency, particularly against chloroquine-resistant strains.[9] Some studies suggest that these compounds may act by inhibiting essential enzymes in the parasite or by interfering with DNA replication through intercalation.[8]

Experimental Protocol: In Vitro Antimalarial Assay against Plasmodium falciparum

This protocol describes a standard method for evaluating the in vitro antimalarial activity of trifluoromethylquinoline compounds against the erythrocytic stages of P. falciparum.[10][11][12]

Materials:

  • P. falciparum culture (e.g., 3D7 or W2 strain)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)

  • Test trifluoromethylquinoline compound

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Scintillation counter

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a controlled atmosphere.

  • Compound Dilution: Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

  • Assay Setup:

    • Prepare a parasite suspension with a parasitemia of ~0.5% and a hematocrit of 2.5%.

    • Add the parasite suspension to the wells of the 96-well plate containing the diluted compounds.

  • Incubation: Incubate the plates for 48 hours at 37°C in the controlled atmosphere.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated [³H]-hypoxanthine is proportional to parasite growth. Calculate the percentage of growth inhibition for each compound concentration compared to a drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Causality Behind Experimental Choices:

  • The use of [³H]-hypoxanthine incorporation is a well-established and sensitive method for quantifying parasite proliferation, as P. falciparum salvages purines from the host.

  • Testing against both drug-sensitive (e.g., 3D7) and drug-resistant (e.g., W2) strains is crucial to assess the compound's potential to overcome resistance mechanisms.

Neuroprotective Effects: A New Frontier

Emerging research suggests that quinoline derivatives possess neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[5][13][14]

Mechanism of Action: The neuroprotective effects of quinoline derivatives are thought to be multifactorial. Some compounds exhibit antioxidant properties, scavenging reactive oxygen species that contribute to neuronal damage.[9][15] Others have been shown to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[9][15] By modulating these targets, trifluoromethylquinolines could potentially alleviate neuroinflammation, reduce oxidative stress, and improve neuronal survival.

Synthesis of Trifluoromethylquinolines: A General Approach

The synthesis of trifluoromethylquinolines can be achieved through various methods. A common and effective strategy involves the visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes.[16][17]

Generalized Synthesis Protocol: Visible-Light-Induced Radical Cyclization

This protocol provides a general overview of a common synthetic route to 2-trifluoromethylquinolines.

Materials:

  • Substituted aniline

  • Trifluoroacetic anhydride

  • An appropriate alkyne

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)

  • Solvent (e.g., acetonitrile or DMF)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • Formation of Trifluoroacetimidoyl Chloride: React the substituted aniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. Subsequent treatment with a chlorinating agent (e.g., PCl₅ or SOCl₂) yields the trifluoroacetimidoyl chloride intermediate.

  • Photocatalytic Cyclization: In a reaction vessel, dissolve the trifluoroacetimidoyl chloride, the alkyne, and the photocatalyst in the chosen solvent.

  • Irradiation: Irradiate the reaction mixture with visible light at room temperature for a specified period (typically several hours).

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction and perform a standard aqueous workup. Purify the crude product by column chromatography on silica gel to obtain the desired 2-trifluoromethylquinoline.

Causality Behind Experimental Choices:

  • Visible-light photocatalysis offers a mild and efficient method for generating the necessary radical intermediates for the cyclization reaction, often avoiding the need for harsh reagents or high temperatures.

  • The choice of photocatalyst and solvent can significantly impact the reaction efficiency and should be optimized for specific substrates.

Data Presentation and Visualization

Table 1: Comparative Anticancer Activity of Trifluoromethylquinoline Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives, providing a benchmark for the potential efficacy of trifluoromethylquinolines.[18]

Compound/AlternativeCell LineCancer TypeIC50 (µM)
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60Leukemia19.88 ± 3.35 µg/ml
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937Leukemia43.95 ± 3.53 µg/ml
7-chloro-4-quinolinylhydrazone derivativeSF-295CNS Cancer0.314 - 4.65 µg/cm³
7-chloro-4-quinolinylhydrazone derivativeHCT-8Colon Cancer0.314 - 4.65 µg/cm³
7-chloro-4-quinolinylhydrazone derivativeHL-60Leukemia0.314 - 4.65 µg/cm³

Diagrams

Synthesis_Workflow Aniline Substituted Aniline Intermediate1 Trifluoroacetamide Aniline->Intermediate1 TFAA Trifluoroacetic Anhydride TFAA->Intermediate1 Intermediate2 Trifluoroacetimidoyl Chloride Intermediate1->Intermediate2 Chlorination Chlorination Chlorinating Agent (e.g., PCl5) Chlorination->Intermediate2 FinalProduct 2-Trifluoromethylquinoline Intermediate2->FinalProduct Alkyne Alkyne Alkyne->FinalProduct Photocatalyst Photocatalyst + Visible Light Photocatalyst->FinalProduct

Caption: Generalized workflow for the synthesis of 2-trifluoromethylquinolines.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation TFQ Trifluoromethylquinoline Inhibitor TFQ->cMet Inhibits ATP ATP ATP->p_cMet ADP ADP p_cMet->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) p_cMet->Downstream Activates Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Promotes

Caption: Inhibition of the c-Met signaling pathway by a trifluoromethylquinoline.

Neuroprotection_Mechanism ROS Reactive Oxygen Species (ROS) Neuronal_Damage Neuronal Damage & Cell Death ROS->Neuronal_Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Damage TFQ Trifluoromethylquinoline Antioxidant Antioxidant Effect TFQ->Antioxidant Enzyme_Inhibition Enzyme Inhibition (AChE, MAO-B, COMT) TFQ->Enzyme_Inhibition Antioxidant->ROS Scavenges Enzyme_Inhibition->Neuroinflammation Reduces Neuroprotection Neuroprotection

Sources

Application Notes and Protocols for the Experimental Use of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer

This document provides a detailed, exemplary guide for the experimental investigation of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol as a potential kinase inhibitor. The quinoline scaffold is a well-established pharmacophore in numerous approved kinase inhibitors.[1][2] However, as of the date of this publication, there is no publicly available data confirming the specific biological activity or target profile of this compound. The protocols and scientific rationale presented herein are based on the established activities of structurally related quinoline and quinazoline-based kinase inhibitors and are intended to serve as a comprehensive template for the initial characterization of this and other novel compounds.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds.[1] In oncology, numerous quinoline and quinazoline derivatives have been successfully developed as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[2][3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5]

This compound (herein referred to as Q-CF3-Me) is a synthetic quinolin-4-ol derivative. Its key structural features, the quinolin-4-ol core and the electron-withdrawing trifluoromethyl group at the 2-position, are present in various compounds with demonstrated kinase inhibitory activity. This document outlines a strategic workflow for the initial biochemical and cellular characterization of Q-CF3-Me as a putative kinase inhibitor, with a focus on a representative tyrosine kinase pathway.

Compound Profile: this compound (Q-CF3-Me)

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₈F₃NO
Molecular Weight 227.18 g/mol
CAS Number 1701-19-5
Physical Appearance White to off-white powder
Solubility Soluble in DMSO and methanol. Limited solubility in aqueous solutions. For cell-based assays, a 10 mM stock solution in DMSO is recommended.
Purity ≥98% (as determined by HPLC)
Storage Store at -20°C, desiccated and protected from light.

Proposed Experimental Workflow

The following workflow provides a systematic approach to characterizing the kinase inhibitory potential of Q-CF3-Me, from initial biochemical screening to cellular activity assessment.

experimental_workflow cluster_0 Biochemical Characterization cluster_1 Cellular Characterization cluster_2 Downstream Functional Analysis biochem_screen Initial Kinase Panel Screen (Broad Profiling) ic50_determination IC50 Determination for Hit Kinases biochem_screen->ic50_determination Identify 'Hits' cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) ic50_determination->cell_viability Select Relevant Cell Lines target_engagement Target Engagement Assay (e.g., Western Blot for p-Kinase) cell_viability->target_engagement Correlate with IC50 downstream_analysis Functional Assays (e.g., Apoptosis, Cell Cycle) target_engagement->downstream_analysis Confirm Mechanism signaling_pathway cluster_pathway Signaling Cascade ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor p_receptor p-EGFR receptor->p_receptor Phosphorylation qcf3me Q-CF3-Me qcf3me->p_receptor Inhibition downstream Downstream Signaling (e.g., Akt, ERK) p_receptor->downstream p_downstream p-Akt, p-ERK downstream->p_downstream Phosphorylation proliferation Cell Proliferation & Survival p_downstream->proliferation

Caption: A representative tyrosine kinase signaling pathway and the point of inhibition.

Materials:

  • Treated cells from a parallel experiment to the cell viability assay.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis and Protein Quantification:

    • Wash treated cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Data Interpretation and Expected Outcomes

  • Biochemical Assay: A potent and selective kinase inhibitor will exhibit a low nanomolar to micromolar IC₅₀ value against its target kinase(s).

  • Cell Viability Assay: The GI₅₀ value from the cell viability assay should ideally correlate with the biochemical IC₅₀, although discrepancies can arise due to factors like cell permeability and off-target effects.

  • Western Blot: A successful target engagement will be demonstrated by a dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors in cells treated with Q-CF3-Me.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
  • Olayiwola, G., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
  • PubChem. 8-Methyl-2-(trifluoromethyl)-4-quinolinol. [Link]
  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]
  • Hanahan, D., & Weinberg, R. A. (2011).
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology, 731, 237-245. [Link]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Novel Quinolone Scaffolds

The quinolone core is a foundational scaffold in the history of antimicrobial agents, leading to the development of the highly successful fluoroquinolone class of antibiotics. These agents have historically provided broad-spectrum activity by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[1][2] However, the rise of resistance to fluoroquinolones, often through mutations in these target enzymes, necessitates the exploration of new chemical entities that can overcome these limitations.[2][3]

8-Methyl-2-(trifluoromethyl)quinolin-4-ol represents a compelling, yet underexplored, scaffold in this ongoing search. The strategic placement of a methyl group at the 8-position and a trifluoromethyl group at the 2-position of the quinolin-4-ol core may offer unique pharmacological properties. The trifluoromethyl group can significantly alter electronic properties and lipophilicity, potentially enhancing cell penetration or target interaction, while modifications at the 8-position have been shown to influence the activity and target preference of quinolones.[1] Furthermore, research into non-fluorinated quinolones has revealed compounds with unique properties against resistant Gram-positive pathogens, suggesting that novel substitution patterns can yield distinct advantages.[4][5]

While patents exist for 8-trifluoromethyl quinolones as antibacterial agents, detailed scientific reports on the specific antimicrobial profile of this compound are scarce in publicly accessible literature.[6] This document, therefore, serves as a comprehensive guide for researchers to systematically evaluate the antimicrobial potential of this compound. It provides detailed protocols for determining its spectrum of activity, assessing its selectivity through cytotoxicity profiling, and elucidating its potential mechanism of action.

Part 1: Initial Assessment of Antimicrobial Efficacy

The foundational step in evaluating any potential antimicrobial is to determine its intrinsic activity against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the primary metric for this, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a widely accepted method for quantitative antimicrobial susceptibility testing.

Rationale: The broth microdilution method is efficient, requires small volumes of reagents, and allows for the simultaneous testing of multiple bacterial strains against a range of compound concentrations in a 96-well plate format.

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis P1 Prepare Compound Stock (e.g., in DMSO) A2 Create 2-fold Serial Dilution of Compound across plate P1->A2 P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) A3 Inoculate wells with bacterial suspension P2->A3 P3 Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) A1 Dispense CAMHB to all wells P3->A1 A1->A2 A2->A3 A4 Include Growth & Sterility Controls A3->A4 I1 Incubate at 35°C ± 2°C for 16-20 hours A4->I1 I2 Visually inspect for turbidity or read OD600 I1->I2 I3 Determine MIC: Lowest concentration with no visible growth I2->I3

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound

  • Sterile 96-well, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (optional, for OD600 readings)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as higher concentrations can be toxic to bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Setup and Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be done by eye or with the aid of a plate reader measuring absorbance at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.

Rationale: While the MIC indicates growth inhibition, the MBC provides information on whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[7]

Step-by-Step Methodology:

  • Following MIC Determination: Use the microtiter plate from the completed MIC assay.

  • Subculturing: From each well that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot and spot-plate it onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is practically determined by identifying the lowest concentration from the MIC plate that yields no bacterial growth on the MHA subculture plate.

Data Presentation:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus ATCC 29213DataDataData
E. coli ATCC 25922DataDataData
P. aeruginosa ATCC 27853DataDataData
MRSA Clinical IsolateDataDataData

Part 2: Assessment of Selectivity and Cytotoxicity

A therapeutically viable antimicrobial agent must be selectively toxic to microbial cells with minimal effect on host cells. Therefore, evaluating the cytotoxicity of this compound against a mammalian cell line is a critical step.

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[8]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[9] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.[8][10]

Experimental Workflow Diagram:

MTT_Workflow S1 Seed mammalian cells in a 96-well plate and allow to adhere S2 Treat cells with serial dilutions of the test compound S1->S2 S3 Incubate for 24-48 hours S2->S3 S4 Add MTT reagent to each well and incubate for 4 hours S3->S4 S5 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals S4->S5 S6 Read absorbance at ~570 nm using a plate reader S5->S6 S7 Calculate % viability and determine IC₅₀ value S6->S7

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well, flat-bottom cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the 50% inhibitory concentration (IC₅₀).

Calculating the Selectivity Index (SI): The SI provides a quantitative measure of the compound's selectivity. SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells) A higher SI value is desirable, indicating greater selectivity for the bacterial target.

Part 3: Elucidating the Mechanism of Action

Given the quinolone core of this compound, a primary hypothesis is that it targets bacterial type II topoisomerases. Specific enzyme inhibition assays are required to validate this.

Protocol 4: Bacterial DNA Gyrase Supercoiling Inhibition Assay

Rationale: DNA gyrase introduces negative supercoils into DNA, a process essential for DNA replication. This assay measures the ability of a compound to inhibit this supercoiling activity by observing the conversion of relaxed plasmid DNA to its supercoiled form via agarose gel electrophoresis.[11]

Experimental Workflow Diagram:

Gyrase_Assay cluster_setup Reaction Setup cluster_analysis Analysis R1 Combine assay buffer, ATP, and relaxed plasmid DNA R2 Add serial dilutions of test compound R1->R2 R3 Initiate reaction by adding purified DNA Gyrase R2->R3 A1 Incubate at 37°C for 30-60 min R3->A1 A2 Stop reaction (e.g., with SDS/EDTA) A1->A2 A3 Run samples on an agarose gel A2->A3 A4 Visualize DNA bands under UV light A3->A4 A5 Determine IC₅₀ based on inhibition of supercoiling A4->A5

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed plasmid DNA (e.g., pBR322)

  • 5X Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose and TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Step-by-Step Methodology:

  • Reaction Setup: On ice, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined optimal amount of DNA gyrase enzyme. Include a no-enzyme control (relaxed DNA) and a no-compound control (full supercoiling).

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reactions by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the relaxed and supercoiled forms of the plasmid.

  • Visualization and Analysis: Stain the gel and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band. Quantify the band intensities to determine the IC₅₀.

Protocol 5: Bacterial Topoisomerase IV Decatenation/Relaxation Assay

Rationale: Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication and can also relax supercoiled DNA.[4][12] Inhibition of this activity can be measured by the enzyme's failure to resolve a catenated DNA network (kDNA) into minicircles or to convert supercoiled plasmid DNA into its relaxed form.[12][13][14]

Step-by-Step Methodology (Decatenation):

  • Reaction Setup: Similar to the gyrase assay, set up reactions on ice containing 5X Topoisomerase IV assay buffer, ATP, kinetoplast DNA (kDNA) as the substrate, and the test compound.

  • Enzyme Addition: Initiate the reaction by adding purified Topoisomerase IV.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination and Electrophoresis: Stop the reaction and run the samples on a 1% agarose gel.

  • Analysis: Visualize the gel. Inhibition is indicated by the persistence of the high-molecular-weight kDNA at the top of the gel and a lack of released, fast-migrating minicircles.[12]

Data Presentation for Enzyme Assays:

EnzymeAssay TypeIC₅₀ (µM)
E. coli DNA GyraseSupercoilingData
S. aureus DNA GyraseSupercoilingData
E. coli Topoisomerase IVDecatenationData
S. aureus Topoisomerase IVDecatenationData

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of this compound as a potential antimicrobial agent. By systematically determining its MIC/MBC, evaluating its cytotoxicity to establish a selectivity index, and probing its effect on primary bacterial targets, researchers can build a comprehensive preliminary profile of the compound.

Positive results from these assays—specifically, potent MIC values (low µg/mL), a high selectivity index, and demonstrable inhibition of DNA gyrase and/or topoisomerase IV—would provide a strong rationale for further investigation. Subsequent studies could include time-kill kinetic assays, evaluation against a broader panel of drug-resistant clinical isolates, and in vivo efficacy studies in animal models of infection. The exploration of this and other novel quinolone derivatives is a vital endeavor in the quest for next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual.
  • Fisher, L. M., & Pan, X. S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Medicine, 142, 11–23. [Link]
  • National Center for Biotechnology Information. (n.d.). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV.
  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay.
  • Ingenta Connect. (n.d.). Non-Fluorinated Quinolones (NFQs): New Antibacterials with Unique Properties Against Quinolone-Resistant Gram-positive Pathogens.
  • PubMed. (2002). Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
  • ProFoldin. (n.d.). Bacterial DNA gyrase assay kits.
  • National Center for Biotechnology Information. (2021). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives.
  • National Center for Biotechnology Information. (2010). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening.
  • National Center for Biotechnology Information. (n.d.). Mechanism of action of and resistance to quinolones.
  • Google Patents. (n.d.). US4780468A - 8-trifluoromethyl quinolones as antibacterial agents.
  • ResearchGate. (n.d.). Mechanisms of Resistance to Quinolones.
  • MDPI. (2025). Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks.
  • PubMed. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms.
  • National Center for Biotechnology Information. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • ResearchGate. (2025). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.
  • National Center for Biotechnology Information. (2022). Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids.
  • National Center for Biotechnology Information. (2020). Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus.
  • ResearchGate. (2025). Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus.

Sources

Application Notes and Protocols for Investigating the Bioactivity of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Guide to Unlocking the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a trifluoromethyl group can enhance metabolic stability and cell permeability, often augmenting the therapeutic potential of the parent molecule.[5] This guide focuses on 8-Methyl-2-(trifluoromethyl)quinolin-4-ol , a quinoline derivative with a unique substitution pattern. While this specific molecule is not extensively characterized in the public domain, its structural similarity to other biologically active quinolines suggests it is a promising candidate for further investigation.

This document serves as a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to initiate a systematic evaluation of the biological activities of this compound. We will eschew a rigid template in favor of a logical, tiered investigational workflow, beginning with broad-spectrum activity screening and progressing to more focused mechanistic studies. Each protocol is designed as a self-validating system, with explanations of the causality behind experimental choices to ensure scientific rigor and reproducibility.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is paramount before embarking on biological assays.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 4-Hydroxy-8-methyl-2-(trifluoromethyl)quinolinePubChem
CAS Number 1701-19-5Chemcasts
Molecular Formula C₁₁H₈F₃NOPubChem
Molecular Weight 227.18 g/mol PubChem
Appearance White to light yellow powder/crystalN/A
Solubility >34.1 µg/mL at pH 7.4PubChem

Proposed Investigational Workflow

We propose a tiered approach to efficiently characterize the bioactivity of this compound. This workflow is designed to maximize information gain while conserving resources.

investigational_workflow cluster_tier2 Tier 2: Mechanistic Elucidation cluster_tier3 Tier 3: Advanced Characterization T1_Cytotoxicity Cytotoxicity Profiling (MTT Assay) T2_Signaling Signaling Pathway Analysis (Western Blot for PI3K/AKT/mTOR) T1_Cytotoxicity->T2_Signaling If cytotoxic T3_Apoptosis Apoptosis Assays (Annexin V/PI Staining) T1_Cytotoxicity->T3_Apoptosis If cytotoxic T3_CellCycle Cell Cycle Analysis T1_Cytotoxicity->T3_CellCycle If cytotoxic T1_Antimicrobial Antimicrobial Screening (Broth Microdilution) T2_Signaling->T3_Apoptosis PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Protocol: Western Blot for Phospho-AKT (Ser473)

Materials:

  • Cancer cell line showing sensitivity to the compound (from MTT assay)

  • Complete growth medium and serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (5% BSA in TBST) [6]* Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total-AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours by replacing the growth medium with serum-free medium. This reduces basal phosphorylation levels.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K/AKT pathway. Include an unstimulated control.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [6] * Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C, diluted in 5% BSA/TBST. [6] * Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

Data Interpretation

A dose-dependent decrease in the intensity of the phospho-AKT (Ser473) band relative to the total AKT band would indicate that this compound inhibits the PI3K/AKT/mTOR pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological characterization of this compound. The proposed assays will generate crucial data on its potential cytotoxic and antimicrobial activities. Positive results from these primary screens, particularly in the cytotoxicity and pathway analysis assays, would warrant further investigation into the specific mechanisms of cell death (e.g., apoptosis vs. necrosis) and cell cycle arrest, as outlined in our proposed workflow. The versatility of the quinoline scaffold suggests that a systematic approach, as detailed herein, is essential to uncover the full therapeutic potential of this novel derivative.

References

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]
  • Abonia, R., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-21. [Link]
  • Wang, Y., et al. (2018). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 13(15), 1523–1527. [Link]
  • Jain, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
  • Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/Akt/mTOR pathway. Assay and drug development technologies, 7(1), 59–71. [Link]
  • Verma, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6511-6533. [Link]
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Bentham Science Publishers. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • National Center for Biotechnology Information. (n.d.). High-throughput assessment of bacterial growth inhibition by optical density measurements. PubMed Central. [Link]
  • International Journal of Chemical Studies. (2024).
  • Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3077. [Link]
  • eCampusOntario Pressbooks. (n.d.). Protocol for Bacterial Cell Inhibition Assay. [Link]
  • Asif, M. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutical Sciences and Research, 6(11), 4528. [Link]
  • Patel, R. V., et al. (2021). A series of novel 3-Phenyltrifluoromethyl quinoline derivatives were designed, synthesized and evaluated for anti-cancer activity.
  • ResearchGate. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. [Link]
  • Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. [Link]
  • Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6825–6841. [Link]
  • Human Journals. (2022). Review on Antimicrobial Activity of Quinoline. [Link]
  • National Center for Biotechnology Information. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. [Link]
  • Bio-Rad Antibodies. (n.d.).
  • National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2017). Detection of phosphorylated Akt and MAPK in cell culture assays. PubMed Central. [Link]
  • ABClonal. (n.d.). Western Blot Handbook & Troubleshooting Guide. [Link]
  • MDPI. (2018). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

Sources

Application Notes and Protocols for the Formulation of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol in Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Formulation Challenges of a Novel Quinoline Derivative

8-Methyl-2-(trifluoromethyl)quinolin-4-ol is a compelling candidate for biological investigation, belonging to the quinoline class of compounds which are known for a wide array of pharmacological activities.[1][2][3] The presence of a trifluoromethyl (CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5][6][7] However, these same properties, particularly the increased lipophilicity indicated by a calculated XLogP3 of 2.8, often result in poor aqueous solubility, creating a significant hurdle for accurate and reproducible biological testing.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for both in vitro and in vivo biological evaluation. We will move beyond generic protocols, offering a detailed rationale for each formulation strategy, rooted in the physicochemical properties of the compound and established best practices for poorly soluble molecules.[9][10] Our focus is on providing self-validating systems to ensure the integrity and reliability of your experimental data.

I. Pre-Formulation Assessment: The Foundation of a Successful Formulation

Prior to developing a full-scale formulation, a thorough understanding of the physicochemical properties of this compound is paramount. These initial studies will inform the selection of the most appropriate formulation strategy.

Physicochemical Characterization Summary

A summary of the known and predicted properties of this compound is presented in Table 1. The low aqueous solubility is a key challenge to address.

PropertyValueSource
Molecular FormulaC₁₁H₈F₃NO[11]
Molecular Weight227.18 g/mol [8]
Melting Point131 °C[11]
Calculated XLogP32.8[8]
Aqueous Solubility (pH 7.4)>34.1 µg/mL[8]
AppearanceOff-white solid[12]
pH-Dependent Solubility Profile

Quinoline derivatives often exhibit pH-dependent solubility.[13] Given the presence of the quinolin-4-ol moiety, which can be protonated or deprotonated, determining the solubility at different pH values is critical.

Protocol 1: pH-Dependent Solubility Determination

  • Prepare a series of buffers: Prepare buffers at pH 2, 4, 6, 7.4, and 9.

  • Add excess compound: Add an excess of this compound to each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid: Centrifuge the samples to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analyze: Plot solubility (µg/mL or mM) against pH. This profile will guide the selection of appropriate buffers for in vitro assays and may inform the choice of salt forms for further development.

Stability Assessment

Quinoline compounds can be susceptible to degradation by light, temperature, and pH.[13] A preliminary stability assessment is crucial to ensure the integrity of the compound in the chosen formulation.

Protocol 2: Preliminary Formulation Stability Assessment

  • Prepare test formulations: Prepare small batches of the compound in the potential vehicles (e.g., DMSO, co-solvent mixtures, aqueous buffers).

  • Stress conditions: Store aliquots of each formulation under various conditions:

    • Refrigerated (2-8°C)

    • Room temperature (20-25°C)

    • Elevated temperature (e.g., 40°C)

    • Protected from light vs. exposed to light

  • Time points: Analyze the concentration of the parent compound at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours).

  • Analysis: Use a stability-indicating HPLC method to separate the parent compound from any potential degradants.[13] A loss of potency of >5-10% typically indicates instability under those conditions.

II. Formulation Strategies and Protocols for In Vitro Testing

For in vitro assays, the primary goal is to achieve a homogenous solution of the test compound in the assay medium, typically at a low final solvent concentration to avoid cellular toxicity.

DMSO Stock Solutions: The Standard Starting Point

Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological screening.[11]

Protocol 3: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution (e.g., for 1 mL of a 10 mM solution, weigh out 2.27 mg).

  • Dissolution: Add the weighed compound to a sterile, nuclease-free microcentrifuge tube. Add the calculated volume of high-purity, anhydrous DMSO.

  • Solubilization: Gently vortex the tube until the compound is fully dissolved.[8] If necessary, sonicate in a water bath for a few minutes to aid dissolution. Gentle warming (e.g., 37°C) can also be used cautiously, being mindful of potential compound degradation.[11]

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles and absorption of water.[11]

Causality Behind Experimental Choices:

  • Anhydrous DMSO: DMSO is hygroscopic; using the anhydrous form prevents the introduction of water which can decrease the solubility of hydrophobic compounds.

  • Aliquoting: Repeated freeze-thaw cycles can lead to compound degradation and precipitation. Single-use aliquots maintain the integrity of the stock solution.

Serial Dilutions and Minimizing Precipitation

A common issue with DMSO stock solutions is the precipitation of the compound upon dilution into aqueous assay buffers.[11] Performing serial dilutions in 100% DMSO before the final aqueous dilution can mitigate this.[11]

Caption: Workflow for serial dilution to minimize precipitation.

Key Consideration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, and a vehicle control with the same final DMSO concentration must be included in all experiments.[4][11][14]

Advanced Solubilization for In Vitro Assays: Cyclodextrins

For compounds that are particularly challenging to solubilize, cyclodextrins can be employed. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[1][15][16][17]

Protocol 4: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).

  • Add compound: Add the weighed this compound to the HP-β-CD solution.

  • Complexation: Stir or sonicate the mixture until the compound is dissolved. This may take several hours.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Determine the final concentration of the solubilized compound using a validated analytical method.

III. Formulation Strategies and Protocols for In Vivo Testing

For in vivo studies, the formulation strategy will depend on the route of administration, the required dose, and the desired pharmacokinetic profile.

Aqueous Suspensions for Oral Gavage

For preclinical oral dosing, a simple aqueous suspension is often a suitable starting point, particularly for toxicology studies.[18]

Protocol 5: Preparation of a Carboxymethylcellulose (CMC)-Based Suspension

  • Vehicle preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (Na-CMC) in sterile water. Slowly add the Na-CMC to the water while stirring continuously to prevent clumping. Continue stirring until a clear, viscous solution is formed.[18]

  • Particle size reduction: If necessary, gently grind the this compound to a fine, uniform powder using a mortar and pestle. This increases the surface area for dissolution and aids in creating a more stable suspension.

  • Levigation: Create a paste by adding a small amount of the CMC vehicle to the powdered compound and mixing thoroughly.[18] This process, known as levigation, helps to ensure uniform dispersion of the particles.

  • Final suspension: Gradually add the remaining vehicle to the paste while stirring continuously to form a homogenous suspension.

  • Homogeneity check: Visually inspect the suspension for uniformity. If possible, confirm the homogeneity by analyzing samples taken from the top, middle, and bottom of the suspension.

  • Storage and re-suspension: Store the suspension at 2-8°C. Before each use, ensure the suspension is thoroughly re-suspended by gentle shaking or vortexing.

G A Weigh Compound & Vehicle (Na-CMC) B Prepare 0.5% Na-CMC Solution A->B C Grind Compound to Fine Powder A->C D Levigate: Create Paste with Small Amount of Vehicle B->D C->D E Gradually Add Remaining Vehicle with Stirring D->E F Homogenous Suspension E->F

Caption: Workflow for preparing an oral suspension.

Lipid-Based Formulations for Enhanced Oral Bioavailability

For compounds with very low solubility and high lipophilicity, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral bioavailability.[19][20][21] These systems consist of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon contact with gastrointestinal fluids, presenting the drug in a solubilized state for absorption.[22][23]

Table 2: Example of a Simple Lipid-Based Formulation

ComponentFunctionExample Excipient
OilSolubilizes the drugCapryol™ 90 (Caprylic/Capric Triglycerides)
SurfactantPromotes emulsificationKolliphor® RH 40 (Polyoxyl 40 Hydrogenated Castor Oil)
Co-solventIncreases drug solubility in the formulationTranscutol® HP (Diethylene glycol monoethyl ether)

Protocol 6: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Solubility screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Formulation preparation: In a clear glass vial, accurately weigh and combine the selected oil, surfactant, and co-solvent.

  • Drug loading: Add the calculated amount of this compound to the excipient mixture.

  • Dissolution: Gently heat the mixture (e.g., to 40°C) and vortex or stir until the compound is completely dissolved and the solution is clear and homogenous.

  • Self-emulsification assessment: To visually assess the self-emulsifying properties, add a small volume of the formulation to water and observe the formation of a stable emulsion.

IV. Safety and Handling

Based on safety data for similar compounds, this compound may cause skin and eye irritation and respiratory irritation.[12][22] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling.[12][22] All procedures should be performed in a well-ventilated area or a chemical fume hood.

V. Conclusion

The successful biological evaluation of this compound is critically dependent on the development of appropriate and well-characterized formulations. By systematically evaluating its physicochemical properties and employing the tailored formulation strategies outlined in these application notes, researchers can ensure accurate and reliable data in both in vitro and in vivo settings. The choice of formulation will always be a balance between achieving the desired concentration, ensuring stability, and minimizing any potential confounding effects of the excipients themselves.

VI. References

  • PubChem. 8-Methyl-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Frontiers. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (2023). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipids-based Formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • Ovid. (2007). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]

  • ResearchGate. (2010). Novel technology to prepare oral formulations for preclinical safety studies. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Clinical studies with oral lipid based formulations of poorly soluble compounds. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality. Retrieved from [Link]

  • Washington State University. (2022). Preparation of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Development and Evaluation of a Reconstitutable Dry Suspension to Improve the Dissolution and Oral Absorption of Poorly Water-Soluble Celecoxib. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. Retrieved from [Link]

  • MDPI. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • ResearchGate. (2023). Examples of drugs bearing trifluoromethyl groups (highlighted in green).... Retrieved from [Link]

  • PubMed. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mechanistic insight into cyclodextrin solubilization in aquoline: thermodynamics, structure, and molecular interactions. Retrieved from [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

Application Note & Protocols for Determining the Biological Activity of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and overall biological efficacy.[3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on measuring the half-maximal inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC) of the novel compound, 8-Methyl-2-(trifluoromethyl)quinolin-4-ol . As the specific biological target of this compound is yet to be elucidated, we present two robust, validated protocols to screen for its potential efficacy in two major therapeutic areas where quinoline derivatives have shown significant promise: oncology and microbiology.

Introduction: The Scientific Rationale

This compound is a distinct chemical entity whose therapeutic potential is currently unexplored. Its core structure, a quinolin-4-ol, is a known pharmacophore. For instance, quinolin-4-one derivatives are known to exhibit anticancer and antibacterial properties.[4][5] Furthermore, numerous quinoline derivatives bearing trifluoromethyl groups have been investigated as potent anticancer agents, with some acting as inhibitors of critical signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[3][6][7][8]

Given this precedent, a logical first step in characterizing this novel compound is to perform phenotypic screening against relevant biological systems. This guide provides detailed, self-validating protocols for two distinct screening pathways:

  • Anticancer Activity Screening: A cell-based cytotoxicity assay using human cancer cell lines to determine the compound's IC50 value.

  • Antimicrobial Activity Screening: A broth microdilution assay to determine the compound's Minimum Inhibitory Concentration (MIC) against representative bacterial pathogens.

These protocols are designed not merely as a list of steps but as a complete methodological framework, explaining the causality behind experimental choices to ensure data integrity and reproducibility.

Part 1: Anticancer IC50 Determination via Resazurin Cell Viability Assay

Principle and Rationale

To quantify the anticancer potential of a compound, we must measure its ability to inhibit cell proliferation or induce cell death. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[9] We will employ the Resazurin (also known as AlamarBlue®) assay, a highly sensitive and reliable method for assessing cell viability.[1][10][11]

The principle of the assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active, viable cells.[11][12] This conversion is carried out by mitochondrial dehydrogenase enzymes.[13] The resulting fluorescent signal is directly proportional to the number of living cells, allowing for precise quantification of the compound's cytotoxic effect.[10] We have selected two widely-used and well-characterized human cancer cell lines for this protocol:

  • A549: A human lung adenocarcinoma cell line.[9][14] Quinoline derivatives have shown efficacy against A549 cells, some through EGFR inhibition.[6][15]

  • MCF-7: A human breast adenocarcinoma cell line.[2] This cell line is also a common model for testing quinoline-based anticancer agents.[16]

Materials and Reagents
Reagent/MaterialRecommended Source/Specification
This compoundSynthesized in-house or custom synthesis
A549 Cell LineATCC (CCL-185)
MCF-7 Cell LineATCC (HTB-22)
F-12K Medium (for A549)Gibco/Invitrogen
Eagle's MEM (EMEM) (for MCF-7)Gibco/Invitrogen
Fetal Bovine Serum (FBS)High-quality, heat-inactivated
Penicillin-Streptomycin Solution (100X)Gibco/Invitrogen
Trypsin-EDTA (0.25%)Gibco/Invitrogen
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich
Resazurin Sodium SaltSigma-Aldrich (e.g., Cat# R7017)
Dulbecco's Phosphate-Buffered Saline (DPBS)Ca²⁺ and Mg²⁺ free
Black, clear-bottom 96-well microplatesCorning, Greiner
Humidified Incubator37°C, 5% CO₂
Microplate FluorometerExcitation 530-570 nm, Emission 580-620 nm
Detailed Experimental Protocol

Step 1: Reagent Preparation

  • Complete Growth Medium (A549): F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[17]

  • Complete Growth Medium (MCF-7): EMEM supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[2]

  • Compound Stock Solution (10 mM): Accurately weigh the required amount of this compound and dissolve it in 100% DMSO to make a 10 mM stock solution. Aliquot and store at -20°C. Causality: DMSO is a common solvent for organic compounds, but high concentrations can be toxic to cells. The final DMSO concentration in the assay should be kept low (≤0.5%).

  • Resazurin Working Solution (0.15 mg/mL): Dissolve resazurin sodium salt in sterile DPBS to a final concentration of 0.15 mg/mL. Filter-sterilize through a 0.2 µm filter and store in a light-protected container at 4°C.[1]

Step 2: Cell Culture and Seeding

  • Culture A549 and MCF-7 cells in their respective complete growth media in T-75 flasks at 37°C in a 5% CO₂ humidified incubator.[14][18]

  • Subculture the cells when they reach 80-90% confluency. Do not allow cultures to become over-confluent.[2][14]

  • On the day of the experiment, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.

  • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension to the optimal seeding density. A typical starting point is 5,000 - 10,000 cells per well in a volume of 100 µL.

  • Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate. Incubate for 24 hours to allow cells to attach and resume exponential growth.

Step 3: Compound Treatment

  • Prepare serial dilutions of the 10 mM stock solution in the appropriate complete growth medium. A common approach is a 10-point, 2-fold or 3-fold dilution series (e.g., starting from 100 µM down to the nM range).

  • Include two sets of controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%). This control represents 100% cell viability.

    • Blank Control: Wells containing only medium (no cells) to measure background fluorescence.

  • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

  • Return the plate to the incubator for 48 or 72 hours. The incubation time should be consistent and long enough for the compound to exert its effect.

Step 4: Resazurin Assay and Data Acquisition

  • After the treatment period, add 10 µL of the Resazurin working solution to each well (including controls), bringing the total volume to 110 µL.[12]

  • Gently swirl the plate to mix.

  • Return the plate to the incubator for 1-4 hours.[1] The optimal incubation time may vary between cell lines and should be determined empirically to ensure the signal is within the linear range of the instrument.

  • Measure the fluorescence of each well using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1]

Data Analysis and IC50 Calculation
  • Background Subtraction: Subtract the average fluorescence value of the blank control wells from all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control.

    • Percent Viability = (Fluorescence of Treated Well / Average Fluorescence of Vehicle Control Wells) * 100

  • Plot Dose-Response Curve: Plot the Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response, variable slope) with software like GraphPad Prism or R to calculate the IC50 value.

G cluster_prep Day 1: Preparation & Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay & Analysis culture Culture A549/MCF-7 Cells harvest Harvest & Count Cells culture->harvest seed Seed 5,000-10,000 cells/well in 100 µL medium harvest->seed incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 add_cpd Add 100 µL of compound dilutions to cells incubate1->add_cpd prepare_cpd Prepare serial dilutions of Test Compound prepare_cpd->add_cpd incubate2 Incubate 48-72h (37°C, 5% CO₂) add_cpd->incubate2 add_resazurin Add 10 µL Resazurin Solution to each well incubate2->add_resazurin incubate3 Incubate 1-4h add_resazurin->incubate3 read_plate Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate3->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze

Part 2: Antimicrobial MIC Determination via Broth Microdilution

Principle and Rationale

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20] This is the standard metric for quantifying the potency of a potential new antibiotic. The broth microdilution method is a standardized, reliable technique for determining MIC values.[19][21]

The method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microplate.[22] After incubation, the presence or absence of bacterial growth is determined visually or by measuring the optical density (turbidity).[19] We have selected two clinically relevant and representative bacterial species:

  • Staphylococcus aureus (e.g., ATCC 25923): A Gram-positive coccus, a common cause of skin, respiratory, and blood-borne infections.[23]

  • Escherichia coli (e.g., ATCC 25922): A Gram-negative rod, a common cause of urinary tract and gastrointestinal infections.[24]

Materials and Reagents
Reagent/MaterialRecommended Source/Specification
This compoundSynthesized in-house or custom synthesis
Staphylococcus aureus Straine.g., ATCC 25923
Escherichia coli Straine.g., ATCC 25922
Cation-Adjusted Mueller-Hinton Broth (MHB II)Becton Dickinson, Oxoid
Tryptic Soy Agar (TSA) or Blood AgarFor bacterial culture
Dimethyl Sulfoxide (DMSO), Molecular Biology GradeSigma-Aldrich
Sterile 0.85% Saline
McFarland 0.5 Turbidity Standard
Sterile, U-bottom or flat-bottom 96-well microplates
Incubator37°C, ambient air
Microplate Reader (Optional)Capable of reading absorbance at 600 nm
Detailed Experimental Protocol

Step 1: Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism (S. aureus or E. coli).

  • Transfer the colonies to a tube of sterile saline.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Causality: A standardized inoculum is critical for the reproducibility of MIC results.

  • Within 15 minutes of standardization, dilute this suspension 1:150 in sterile MHB II. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

Step 2: Plate Preparation and Compound Dilution

  • Add 50 µL of sterile MHB II to wells 2 through 12 of a 96-well microplate.

  • Prepare a 2X starting concentration of the test compound in MHB II. For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution.

  • Add 100 µL of this 2X starting concentration to well 1.

  • Perform a 2-fold serial dilution:

    • Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Transfer 50 µL from well 2 to well 3. Mix well.

    • Continue this process down to well 10.

    • Discard the final 50 µL from well 10.

  • This leaves wells 11 and 12 for controls:

    • Well 11 (Growth Control): Will receive bacteria but no compound.

    • Well 12 (Sterility Control): Will receive only MHB II (no bacteria, no compound).

Step 3: Inoculation and Incubation

  • Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well (1-11) is now 100 µL. The compound concentrations are now at their final 1X values, and the bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Cover the plate with a lid and incubate at 37°C for 18-24 hours in ambient air.[22]

Step 4: MIC Determination

  • After incubation, examine the plate. The sterility control (well 12) should be clear. The growth control (well 11) should be distinctly turbid.

  • Visually inspect the wells containing the compound, starting from the lowest concentration (well 10) and moving towards the highest (well 1).

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19]

  • (Optional) The plate can also be read on a microplate reader at 600 nm. The MIC can be defined as the lowest concentration that inhibits >90% of the growth seen in the control well.

G cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_readout Readout prep_inoculum Prepare bacterial inoculum (0.5 McFarland Standard) dilute_inoculum Dilute inoculum 1:150 in MHB II prep_inoculum->dilute_inoculum inoculate Inoculate plate wells with 50 µL of diluted inoculum prep_plate Prepare compound serial dilutions in 96-well plate incubate Incubate 18-24h at 37°C inoculate->incubate read_mic Visually inspect for turbidity incubate->read_mic determine_mic MIC = Lowest concentration with no visible growth read_mic->determine_mic

References

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol.
  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol.
  • Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol.
  • Costantino, L., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC.
  • Nowak, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • El-Sayed, N. N. E., et al. (2022). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. PMC.
  • Schneewind, O., & Missiakas, D. (2012). Growth and Laboratory Maintenance of Staphylococcus aureus. PMC.
  • Wiley-VCH GmbH. (2019). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
  • George Washington University. (n.d.). Staphylococcus aureus (S. aureus).
  • ResearchGate. (2012). How to culture MCF7 cells?.
  • Microbe Notes. (2024). Staphylococcus aureus- An Overview.
  • Nanopartikel.info. (n.d.). Culturing A549 cells.
  • Wikipedia. (n.d.). Escherichia coli.
  • Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
  • ENCODE. (n.d.). MCF-7 Cell Culture.
  • Sanders, E. R. (2012). Growth and Maintenance of Escherichia coli Laboratory Strains. PMC.
  • Labbox. (n.d.). Resazurin Cell Viability Assay.
  • AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol.
  • Cilibrizzi, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.
  • UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line.
  • El-Damasy, D. A., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Farnham Lab. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment.
  • ResearchGate. (2015). How can I culture Staphylococcus aureus?.
  • Tip Biosystems. (2017). Measuring Cell-Viability by Resazurin (AlamarBlue®) Assay using Photopette® Cell.
  • El-Damasy, D. A., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. PMC.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
  • Microbe Notes. (2022). E. coli (Escherichia coli)- An Overview.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Seebacher, W., et al. (2003). Recipes and tools for culture of Escherichia coli. PMC.
  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).
  • T. Horton. (1994). MTT Cell Assay Protocol.
  • ResearchGate. (n.d.). Quinoline derivatives known anticancer agents.
  • Medical Microbiology. (n.d.). Staphylococcus.
  • Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.
  • NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • Candeias, N. R., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central.
  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.

Sources

Application Note: Strategic Derivatization of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1]. The specific scaffold, 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, presents a unique combination of features: the trifluoromethyl group at the C2 position enhances metabolic stability and binding affinity, while the 4-hydroxyl and 8-methyl groups provide key vectors for synthetic modification. This application note provides a comprehensive guide for researchers engaged in drug discovery, outlining a strategic approach to the derivatization of this core scaffold to systematically explore its Structure-Activity Relationship (SAR). We present detailed, field-tested protocols for modifications at the C4-hydroxyl, C8-methyl, and the quinoline core, explaining the scientific rationale behind each strategic choice to enable the rational design of potent and selective therapeutic agents.

The Core Scaffold: Physicochemical & Pharmacological Profile

This compound is a heterocyclic compound (CAS 1701-19-5) that exists in tautomeric equilibrium with its 4-quinolone form[2]. The electron-withdrawing trifluoromethyl (CF3) group at the C2 position significantly influences the molecule's properties. It lowers the pKa of the N1 nitrogen, impacting its basicity, and can act as a strong hydrogen bond acceptor. Furthermore, the CF3 group often enhances metabolic stability by blocking potential sites of oxidative metabolism.

The 4-hydroxyl group is a critical site for interaction with biological targets, often acting as a hydrogen bond donor or acceptor. It is also the most synthetically accessible position for initial derivatization. The 8-methyl group provides a lipophilic anchor and a site for more advanced modifications through C-H activation or benzylic functionalization strategies[3][4]. The strategic placement of these functional groups makes this scaffold an excellent starting point for generating a diverse chemical library for SAR studies. Quinoline derivatives have demonstrated a wide array of biological activities, underscoring their potential in pharmaceutical development[1][5].

Strategic Plan for SAR-Driven Derivatization

A successful SAR campaign requires a systematic approach to modifying the lead compound. For this compound, we propose a multi-pronged strategy targeting three primary regions of the molecule. The goal is to probe the effects of altering sterics, electronics, lipophilicity, and hydrogen bonding capacity on biological activity.

SAR_Strategy Core This compound (Lead Scaffold) PosC4 Position C4 (Hydroxyl Group) Core->PosC4 PosC8 Position C8 (Methyl Group) Core->PosC8 PosCore Quinoline Core (C5, C6, C7) Core->PosCore ModC4_1 O-Alkylation / Etherification (Vary chain length, branching, rings) PosC4->ModC4_1 ModC4_2 O-Acylation / Esterification (Introduce carbonyl) PosC4->ModC4_2 ModC4_3 Nucleophilic Substitution (via 4-Chloro intermediate) PosC4->ModC4_3 ModC8_1 Benzylic Functionalization (Oxidation, Halogenation) PosC8->ModC8_1 ModC8_2 C-H Activation/Coupling (Introduce new C-C bonds) PosC8->ModC8_2 ModCore_1 Electrophilic Aromatic Substitution (Halogenation, Nitration) PosCore->ModCore_1 ModCore_2 Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) PosCore->ModCore_2 SAR SAR Analysis (IC50, EC50, etc.) ModC4_1->SAR ModC4_2->SAR ModC4_3->SAR ModC8_1->SAR ModC8_2->SAR ModCore_1->SAR ModCore_2->SAR

Figure 1: Strategic workflow for SAR exploration of the quinolin-4-ol scaffold.

Position C4 (The Hydroxyl Group): Probing the Binding Pocket

The C4-OH is the most accessible handle for derivatization. Modifications here directly impact hydrogen bonding and steric interactions within a potential binding pocket.

  • O-Alkylation/Etherification: Introducing alkyl or aryl ethers is a classic strategy to probe lipophilic pockets and steric tolerance. The Williamson ether synthesis is a reliable method. The choice of a suitable base (e.g., NaH, K2CO3) is crucial to deprotonate the weakly acidic 4-hydroxyl group to form the quinolate anion, which then acts as a nucleophile[6][7].

  • O-Acylation/Esterification: Converting the hydroxyl to an ester introduces a carbonyl group, which can act as a hydrogen bond acceptor. This also creates a potential prodrug moiety that can be hydrolyzed in vivo.

  • Nucleophilic Substitution: A powerful two-step strategy involves converting the hydroxyl group into a better leaving group, typically a chloride, using reagents like POCl3. The resulting 4-chloroquinoline is highly reactive and can be displaced by a wide variety of nucleophiles (amines, thiols, etc.), dramatically expanding the accessible chemical space[6][8].

Position C8 (The Methyl Group): Modulating Lipophilicity and Vectorial Exit

The C8-methyl group can be functionalized to introduce new vectors that explore regions outside the primary binding site or to fine-tune the overall physicochemical properties of the molecule.

  • Benzylic Functionalization: The benzylic protons of the 8-methyl group are susceptible to radical reactions. Benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator creates an electrophilic handle for subsequent SN1 or SN2 substitution with various nucleophiles[9]. Alternatively, oxidation can convert the methyl group to an aldehyde or carboxylic acid, providing new synthetic handles.

  • Transition Metal-Catalyzed C-H Activation: Modern synthetic methods allow for the direct functionalization of the C(sp3)-H bonds of the methyl group, often using palladium or rhodium catalysts[3][4]. This advanced strategy can be used to form C-C or C-heteroatom bonds.

Quinoline Core (Positions C5, C6, C7): Scaffolding and Selectivity

Modifying the carbocyclic ring can alter the electronic properties of the entire scaffold, influence planarity, and introduce new interactions with the target protein.

  • Electrophilic Aromatic Substitution (EAS): Halogenation (e.g., with NBS or NCS) or nitration can introduce functional groups onto the benzene ring. The position of substitution (C5 or C7) will be directed by the existing substituents. These new groups can then be used for further modifications.

  • Palladium-Catalyzed Cross-Coupling: If a halogen is introduced via EAS, it serves as a perfect handle for powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings[10][11][12]. This allows for the introduction of a vast array of aryl, heteroaryl, and amine substituents, significantly expanding the SAR landscape.

Experimental Protocols

General Considerations: All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified. Anhydrous solvents should be used where noted. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 3.1: General Procedure for O-Alkylation of the C4-Hydroxyl Group

Rationale: This protocol utilizes a standard Williamson ether synthesis. Potassium carbonate is a moderately strong base, sufficient for deprotonating the 4-hydroxyl group without causing unwanted side reactions. DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the SN2 reaction.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add potassium carbonate (K2CO3, 2.0 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium quinolate salt.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 4-alkoxyquinoline derivative.

  • Validation: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and HRMS.

Protocol 3.2: Two-Step Procedure for C4-Amination via a 4-Chloro Intermediate

Rationale: This robust two-step process dramatically expands derivatization possibilities. First, the hydroxyl group is converted to a highly reactive chloride using POCl3. This intermediate is then subjected to nucleophilic aromatic substitution (SNAr) with an amine. The reaction often benefits from slight heating to overcome the activation energy of the substitution[6][8].

Step-by-Step Methodology:

Step A: Synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline

  • Carefully add this compound (1.0 eq) to phosphorus oxychloride (POCl3, 5-10 eq) at 0 °C.

  • Slowly warm the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO3) solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude 4-chloro intermediate, which can often be used without further purification.

Step B: Nucleophilic Substitution with an Amine

  • Dissolve the crude 4-chloro-8-methyl-2-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol (0.3 M).

  • Add the desired primary or secondary amine (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (80-90 °C) for 6-18 hours. Monitor progress by LC-MS.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final 4-aminoquinoline derivative.

  • Validation: Confirm the structure and purity via NMR and HRMS analysis.

Protocol 3.3: Benzylic Bromination of C8-Methyl and Subsequent Substitution

Rationale: This protocol functionalizes the C8-methyl group. N-Bromosuccinimide (NBS) is a reliable source of bromine radicals, and AIBN acts as a radical initiator. The resulting benzylic bromide is an excellent electrophile for substitution with nucleophiles like sodium azide, which introduces a versatile azido group that can be further functionalized (e.g., via click chemistry or reduction to an amine).

Step-by-Step Methodology:

Step A: Synthesis of 8-(Bromomethyl)-2-(trifluoromethyl)quinolin-4-ol

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride (CCl4, 0.1 M).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.1 eq).

  • Heat the mixture to reflux (approx. 80 °C) under a bright light source for 4-8 hours. Monitor by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over Na2SO4, and concentrate under reduced pressure to obtain the crude benzylic bromide.

Step B: Nucleophilic Substitution with Sodium Azide

  • Dissolve the crude 8-(bromomethyl)-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in DMF (0.2 M).

  • Add sodium azide (NaN3, 1.5 eq) and stir at room temperature for 6-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography to yield 8-(azidomethyl)-2-(trifluoromethyl)quinolin-4-ol.

  • Validation: Characterize the final product by NMR, IR (strong azide stretch ~2100 cm-1), and HRMS.

Data Analysis and SAR Interpretation

Following synthesis and purification, all new derivatives must be characterized and then evaluated in a relevant biological assay. The data should be organized to facilitate the identification of trends.

Table 1: Hypothetical SAR Data for C4-Alkoxy Derivatives

Compound IDR Group (at C4)Yield (%)IC50 (nM) vs. Target XComments
LEAD-01 -OH-450Starting scaffold
DERIV-01 -OCH385320Small ether tolerated
DERIV-02 -OCH2CH381250Increased potency with ethyl
DERIV-03 -O-iPr75550Branched group reduces activity
DERIV-04 -O-Bn7885Significant potency gain; suggests large hydrophobic pocket
DERIV-05 -O-(4-F-Bn)7260Fluorine substitution enhances activity further

From this hypothetical data, a clear SAR trend emerges:

  • Small, linear alkyl ethers at C4 are well-tolerated and slightly improve activity over the parent hydroxyl group.

  • Steric bulk close to the quinoline core (e.g., isopropyl) is detrimental, suggesting a narrow pocket entrance.

  • A larger, hydrophobic benzyloxy group dramatically increases potency, indicating the presence of a significant hydrophobic region in the target's binding site.

  • Electronic modification of the benzyl ring (e.g., with fluorine) can further optimize interactions, possibly through halogen bonding or altered electronics.

This analysis validates the C4-alkoxy derivatization strategy and provides a clear direction for the next round of synthesis: further exploration of substituted benzyl ethers and other large hydrophobic groups.

Conclusion

The this compound scaffold is a highly versatile starting point for medicinal chemistry campaigns. The strategic and systematic derivatization at the C4, C8, and core positions, as outlined in this guide, allows for a thorough exploration of the chemical space surrounding the core. By employing the robust protocols provided, researchers can efficiently generate diverse compound libraries. Careful analysis of the resulting biological data will illuminate key structure-activity relationships, paving the way for the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem.
  • Reddy, T. S., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2795.
  • Kou, J., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Beni-Suef University Journal of Basic and Applied Sciences, 14(1), 83.
  • PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information.
  • Leitch, J. A., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 146(34), 22939-22947.
  • ResearchGate. (n.d.). Alkylation of 4-hydroxyquinolin-2(1H)-ones.
  • Ali, H. A., & Ali, N. M. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • Heiskanen, J. P., et al. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. The Journal of Organic Chemistry, 72(3), 920-922.
  • More, S., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record, 24(11), e202400116.
  • Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(5), 782.
  • Gurrala, S., et al. (2009). Synthesis of new arylated Quinolines by Suzuki cross coupling. Journal of Pharmacy Research, 2(1).
  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-280.
  • Abdel-Wahab, B. F., et al. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of the Korean Chemical Society, 59(4), 251-269.
  • More, S., et al. (2023). Rhodium‐Catalyzed Selective C−H Bond Functionalization of Quinolines. ResearchGate.
  • Heiskanen, J. P., et al. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. Semantic Scholar.
  • Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(23), 7178.
  • Cole, A. G., et al. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science, 12(35), 11847-11853.
  • Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem.
  • ResearchGate. (n.d.). C5–H benzylation of 8-aminoquinolines with benzylic acetates.
  • Al-Mulla, A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
  • Chan, S. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. ResearchGate.
  • Khan Academy. (n.d.). Reactions at the benzylic position.
  • Lahna, Z., et al. (2022). Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(19), 6777.
  • Staszewska-Krajewska, O., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(15), 5851.
  • El-Sayed, N. N. E., et al. (2015). Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids. ACS Omega, 4(1), 1234-1244.
  • Al-Awady, M. J., et al. (2021). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate.
  • Chen, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(22), 10893-10901.

Sources

Application Notes & Protocols: 8-Methyl-2-(trifluoromethyl)quinolin-4-ol as a Putative Antimicrobial Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the investigation and use of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol as a potential chemical probe for antimicrobial research. This document outlines the compound's characteristics, a proposed mechanism of action, and detailed protocols for its synthesis and application in microbiological assays.

Introduction: The Quinoline Scaffold in Antimicrobial Research

Quinoline and its derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their planar structure and potential for diverse functionalization make them ideal scaffolds for the development of novel therapeutic agents and chemical probes.[1][3] The introduction of a trifluoromethyl group, as seen in this compound, can significantly enhance metabolic stability and cell permeability, making it an intriguing candidate for biological investigation. While the specific biological activity of this compound is not yet extensively documented, its structural similarity to known bioactive quinolines suggests its potential as a valuable tool for antimicrobial drug discovery and research.[2][4]

Compound Profile

PropertyValueSource
IUPAC Name This compound[5]
Synonyms 4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline[5]
CAS Number 1701-19-5[5]
Molecular Formula C₁₁H₈F₃NO[5]
Molecular Weight 227.18 g/mol [5]
Appearance Solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol.

Proposed Mechanism of Action: A Hypothetical Framework

Based on the known mechanisms of other quinoline-based antimicrobials, we propose a hypothetical mechanism of action for this compound centered on the disruption of bacterial cell membrane integrity and key cellular processes. The lipophilic nature of the quinoline ring, enhanced by the methyl and trifluoromethyl groups, may facilitate its intercalation into the bacterial cell membrane. This could lead to a cascade of detrimental effects, including altered membrane potential, leakage of intracellular components, and inhibition of membrane-bound enzymes essential for bacterial survival.

proposed_mechanism cluster_bacterium Bacterial Cell Probe This compound Membrane Cell Membrane Probe->Membrane Intercalation Disruption Membrane Disruption Membrane->Disruption Leakage Ion & ATP Leakage Disruption->Leakage Enzyme_Inhibition Inhibition of Membrane Enzymes Disruption->Enzyme_Inhibition Cell_Death Bacterial Cell Death Leakage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

Synthesis Protocol

The synthesis of this compound can be achieved through a cyclization reaction, adapting established procedures for similar quinoline derivatives.[6][7]

Materials:

  • 2-Amino-3-methylphenol

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine 2-Amino-3-methylphenol (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1 equivalent).

  • Carefully add polyphosphoric acid to the mixture.

  • Heat the reaction mixture to 120-150°C and stir for 3-4 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by slowly pouring it into ice water with vigorous stirring to precipitate the product.

  • Extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Experimental Protocols: Assessing Antimicrobial Activity

The following protocols provide a framework for evaluating the antimicrobial efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8][9][10]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth. The MIC can also be determined by measuring the optical density at 600 nm.

mic_workflow Start Start Prepare_Bacteria Prepare Bacterial Suspension Start->Prepare_Bacteria Serial_Dilution Perform Serial Dilution of Compound Prepare_Bacteria->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.[11]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • From the wells of the MIC assay showing no visible growth, take an aliquot (e.g., 10 µL) and plate it onto MHA plates.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plates.

Data Interpretation and Expected Outcomes

The antimicrobial activity of this compound can be classified based on the MIC and MBC values. A low MIC value indicates potent inhibitory activity, while an MBC close to the MIC suggests a bactericidal mode of action.

Concentration Range (µg/mL)Interpretation
< 10 Strong antimicrobial activity
10 - 100 Moderate antimicrobial activity
> 100 Weak or no antimicrobial activity

Safety Precautions

This compound is a chemical compound with potential hazards.[5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

  • ACS Publications. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity.
  • BenchChem. (2025). Application Notes and Protocols: 2-(2-Chloroethyl)
  • National Center for Biotechnology Information. (n.d.). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[6]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PubMed Central.
  • Singh, J., & Mishra, S. (2023).
  • Czaplinska, B., Spaczynska, E., & Musiol, R. (2018).
  • National Center for Biotechnology Information. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. PubChem.
  • ChemicalBook. (n.d.). 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. PubMed.
  • PubChemLite. (n.d.). 8-fluoro-2-methylquinolin-4-ol (C10H8FNO).
  • National Center for Biotechnology Information. (n.d.). Methyl 2-{[2,8-bis(trifluoromethyl)
  • Sigma-Aldrich. (n.d.). 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline.
  • National Center for Biotechnology Information. (n.d.). 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]. PubMed.
  • Google Patents. (n.d.). DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl].
  • Carroll, F. I., Berrang, B., & Linn, C. P. (1985). Sulfur-interrupted 8-amino side chain analogues of 4-methyl-5-[m-(trifluoromethyl)phenoxy]primaquine as potential antimalarial agents. PubMed.
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. PubChem.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Antimicrobial and Antioxidant Secondary Metabolites from Trifolium baccarinii Chiov. (Fabaceae) and Their Mechanisms of Antibacterial Action. PubMed Central.
  • ResearchGate. (2021). (PDF) Antimicrobial and Antioxidant Secondary Metabolites from Trifolium baccarinii Chiov. Fabaceae) and Their Mechanisms of Antibacterial Action.
  • PubMed. (n.d.). Antifungal modes of action of tea tree oil and its two characteristic components against Botrytis cinerea.
  • PubMed. (2024). Antimicrobial activity of eight plant essential oils having antioxidant property against spoilage microbes.
  • MDPI. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance your success in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

The synthesis of 4-hydroxyquinoline (or its tautomer, 4-quinolone) scaffolds is most frequently achieved through well-established condensation and cyclization reactions. For this specific substituted quinolinol, the Conrad-Limpach-Knorr synthesis is the most direct and widely employed method.[1][2] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[3] An alternative, the Gould-Jacobs reaction, is also a powerful method for generating the quinoline core, typically starting from an aniline and a malonic ester derivative.[4][5] However, for the 2-(trifluoromethyl) substitution pattern, the Conrad-Limpach approach using a trifluoromethyl β-ketoester is generally more straightforward.

Q2: What are the essential starting materials for the Conrad-Limpach synthesis of this compound?

The key precursors are:

  • 2-Methylaniline (o-toluidine): This provides the benzene ring and the methyl group at the 8-position of the final quinoline structure.

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA): This β-ketoester is crucial as it provides the atoms for the pyridine ring, including the trifluoromethyl group at the 2-position and the hydroxyl group at the 4-position.

Q3: Can you explain the mechanism of the Conrad-Limpach synthesis and why temperature is so critical?

The Conrad-Limpach synthesis is a fascinating case study in kinetic versus thermodynamic control. The outcome is highly dependent on the reaction temperature.

  • Step 1: Condensation (Low Temperature, Kinetic Control): At lower temperatures (e.g., room temperature to slightly elevated), the nucleophilic nitrogen of 2-methylaniline preferentially attacks the more electrophilic ketone carbonyl of ETFAA. This is a reversible and faster reaction, leading to the formation of an enamine intermediate (the kinetic product).[3][6]

  • Step 2: Cyclization (High Temperature, Thermodynamic Control): To form the desired 4-hydroxyquinoline, the enamine intermediate must undergo an intramolecular cyclization. This step requires significant thermal energy (typically 240-260 °C) to overcome the activation barrier.[3][4] The reaction is driven by the formation of the stable aromatic quinoline ring system.

At higher initial temperatures (e.g., >140 °C), the aniline can attack the less reactive ester carbonyl, leading to a β-keto anilide. This intermediate, upon cyclization, would form the isomeric 2-hydroxyquinolin-4-one, a reaction known as the Knorr quinoline synthesis.[1] Therefore, a two-step temperature profile is crucial for maximizing the yield of the desired 4-hydroxyquinoline product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a practical Q&A format.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently below 30%, or I'm failing to isolate any product. What are the most probable causes?

A: Low yield is the most common complaint and can stem from several factors. Let's diagnose them systematically.

  • Suboptimal Thermal Cyclization: The single most critical step is the high-temperature cyclization. The intermediate enamine will not cyclize efficiently without sufficient thermal energy.

    • Causality: The intramolecular electrophilic attack on the aniline ring is a high-energy process. Without temperatures in the range of 240-260 °C, the reaction will stall at the intermediate stage.

    • Solution: Ensure your heating apparatus (e.g., sand bath, heating mantle with a high-boiling solvent) can achieve and maintain the target temperature. Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to ensure even heat distribution and prevent localized charring.[4]

  • Use of an Acid Catalyst: While the initial condensation can be acid-catalyzed, the high-temperature cyclization is typically a purely thermal process.

    • Causality: The presence of a strong acid at high temperatures can lead to polymerization and decomposition of the aniline and the enamine intermediate, resulting in significant charring and yield loss.

    • Solution: The condensation step should be performed under mild conditions, often with just a catalytic amount of acid (or none at all), followed by removal of the catalyst or solvent before proceeding to the high-temperature cyclization.

  • Reaction Time: Both the condensation and cyclization steps must be given sufficient time.

    • Causality: Incomplete condensation leads to lower concentrations of the key intermediate for cyclization. Incomplete cyclization leaves you with a mixture that is difficult to separate.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). For the cyclization step, a reaction time of 1-2 hours at peak temperature is typical.

Issue 2: Formation of the Wrong Isomer

Q: My characterization data (NMR, MS) suggests I have synthesized the 2-hydroxy isomer instead of the desired 4-hydroxyquinolin-4-ol. Why did this happen?

A: This is a classic regioselectivity problem dictated by the Conrad-Limpach-Knorr synthesis pathway.

  • Causality: As explained in FAQ Q3, if the initial condensation reaction is performed at too high a temperature (e.g., >140 °C), the reaction favors the thermodynamically stable anilide intermediate by attacking the ester carbonyl. This anilide will then cyclize to form the 2-hydroxyquinoline isomer.[1][2]

  • Solution: Strictly control the temperature of the initial condensation step. Perform the reaction at or near room temperature to favor the kinetic enamine product, which is the precursor to the 4-hydroxyquinoline. Isolate or confirm the formation of this intermediate before proceeding to the high-temperature cyclization.

Issue 3: Incomplete Cyclization & Intermediate Isolation

Q: My TLC analysis shows a large amount of the uncyclized enamine intermediate even after prolonged heating. How can I drive the reaction to completion?

A: This indicates the activation energy for the cyclization is not being overcome.

  • Causality: The thermal energy is insufficient, or the reaction is not concentrated enough.

  • Solutions:

    • Verify Temperature: Double-check your thermometer and heating apparatus calibration. A drop of just 20 °C can dramatically slow the rate of cyclization.

    • Use a Cyclizing Agent: Forcing conditions can be achieved using a dehydrating/cyclizing agent. Polyphosphoric acid (PPA) or Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) can promote cyclization at significantly lower temperatures (e.g., 100-150 °C).[7][8] This provides an alternative, lower-energy pathway for the reaction.[9]

    • Solvent Choice: Ensure the solvent is not boiling off. A high-boiling solvent like Dowtherm A is essential for maintaining the required temperature.

Issue 4: Product Purification Challenges

Q: The crude product is a dark, oily solid that is very difficult to purify. What are the best methods?

A: High-temperature reactions often produce colored impurities and tars.

  • Causality: Side reactions and thermal decomposition of starting materials or intermediates are common at the temperatures required for cyclization.

  • Recommended Purification Workflow:

    • Acid-Base Extraction: The product, this compound, is phenolic and will dissolve in a strong aqueous base (like 2M NaOH) to form the sodium salt. Tarry, non-acidic impurities can be washed away with an organic solvent like dichloromethane or ethyl acetate. Re-acidification of the aqueous layer with HCl will precipitate the purified product.

    • Recrystallization: After the initial cleanup, recrystallization is highly effective. Solvents like ethanol, acetic acid, or dimethylformamide (DMF) are good candidates.

    • Activated Charcoal: If the product remains colored after recrystallization, treating a solution of the product with activated charcoal can help remove colored impurities before a final recrystallization.

Visualized Workflows and Protocols

Logical Troubleshooting Flow

The following diagram outlines a decision-making process for troubleshooting low yield, the most common issue encountered in this synthesis.

Troubleshooting_Yield Start Low Yield Observed Check_Temp Is Cyclization Temp Consistently 240-260°C? Start->Check_Temp Check_Intermediate Did you confirm enamine formation via TLC/NMR? Check_Temp->Check_Intermediate Yes Temp_Solution Action: Calibrate heating apparatus. Use high-boiling solvent (e.g., Dowtherm A). Check_Temp->Temp_Solution No Check_Purity Are starting materials pure and dry? Check_Intermediate->Check_Purity Yes Intermediate_Solution Action: Optimize condensation (Step 1). Ensure low temp to prevent isomer formation. Check_Intermediate->Intermediate_Solution No Purity_Solution Action: Purify 2-methylaniline (distillation) and ETFAA. Use anhydrous conditions. Check_Purity->Purity_Solution No Catalyst_Option Consider using Eaton's Reagent or PPA to facilitate cyclization at lower temperatures. Check_Purity->Catalyst_Option Yes Success Yield Improved Failure Consult Specialist/ Consider Alternative Route Temp_Solution->Success Intermediate_Solution->Success Purity_Solution->Success Catalyst_Option->Success Catalyst_Option->Failure Synthesis_Workflow cluster_SM Starting Materials SM1 2-Methylaniline Condensation Step 1: Condensation (Kinetic Control, ~40°C) SM1->Condensation SM2 Ethyl 4,4,4-trifluoroacetoacetate SM2->Condensation Intermediate Enamine Intermediate (Verify by TLC) Condensation->Intermediate Cyclization Step 2: Cyclization (Thermodynamic Control, ~250°C) Intermediate->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Purification Step 3: Purification (Acid-Base Extraction & Recrystallization) Crude_Product->Purification Final_Product Pure 8-Methyl-2-(trifluoromethyl) quinolin-4-ol Purification->Final_Product

Caption: Overview of the two-step synthesis workflow.

References

  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - NIH
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - MDPI
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series
  • Methyl 2-{[2,8-bis(trifluoromethyl)
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI
  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - Organic Chemistry Portal
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchG
  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089 - PubChem
  • Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - NIH
  • Conrad–Limpach synthesis - Wikipedia - Wikipedia
  • Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties | Request PDF - ResearchG
  • Gould–Jacobs reaction - Wikipedia - Wikipedia
  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org
  • Synthesis, Characterization and Catalytic Optimization of Schiff Bases Containing 8-Methyl-quinazolinones as Potent Anti-inflammatory and Antimicrobial Scaffolds - Open Research@CSIR-NIScPR
  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE - J-STAGE
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - ResearchG
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchG
  • Conrad-limpach-knorr synthesis of Quinolone - YouTube - YouTube
  • Optimization of 8-Hydroxyquinolines as Inhibitors of C
  • Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study - MDPI
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC - NIH
  • Conrad-Limpach Reaction - ResearchG
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubric
  • RC#28 Effect of a catalyst on reaction r
  • Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)
  • Does adding a catalyst to a reaction increase the number of collisions? - Quora - Quora
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • the effect of catalysts on reaction r
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/...
  • ELI5 How do catalysts affect the reaction without being consumed? - Reddit - Reddit

Sources

Technical Support Center: Synthesis of Trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of trifluoromethylquinolines. The incorporation of the trifluoromethyl (-CF3) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry, significantly enhancing metabolic stability, lipophilicity, and biological target affinity.[1][2][3][4] However, the unique electronic properties of the -CF3 group also introduce distinct synthetic challenges.[5]

This guide provides in-depth, field-proven insights into overcoming common hurdles in the synthesis of these valuable compounds. It is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Combes synthesis using a trifluoromethyl-β-diketone is giving me a mixture of 2-CF3 and 4-CF3 quinoline regioisomers. How can I control the selectivity?

A1: This is a classic challenge in the Combes synthesis with trifluoromethylated precursors.[6] The regioselectivity is a delicate balance of steric and electronic effects during the acid-catalyzed electrophilic aromatic annulation, which is the rate-determining step.[6]

  • Root Cause Analysis: The cyclization of the enamine intermediate can occur at two different positions on the aniline ring. The electron-withdrawing nature of the -CF3 group influences the reactivity of the diketone, while substituents on the aniline ring dictate the nucleophilicity of the ortho positions.[7]

  • Troubleshooting Strategy:

    • Modify Aniline Substituents: The electronic nature of the aniline substituent is a powerful directing tool. Using anilines with electron-donating groups (e.g., methoxy) tends to favor the formation of 2-CF3-quinolines. Conversely, anilines with electron-withdrawing groups (e.g., chloro, fluoro) typically lead to the 4-CF3 regioisomer as the major product.[6]

    • Alter Diketone Steric Bulk: Increasing the steric bulk of the other substituent (the 'R' group) on the β-diketone can sterically hinder the approach to one carbonyl, favoring the formation of 2-CF3-quinolines.[6]

    • Optimize Reaction Conditions: While less impactful than substrate control, varying the acid catalyst (e.g., H2SO4 vs. polyphosphoric acid) and temperature can sometimes shift the isomeric ratio.[6][8]

Q2: I am attempting a Friedländer annulation to synthesize a trifluoromethylquinoline, but the yields are consistently low. What are the common pitfalls?

A2: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, can be sensitive, especially with fluorinated substrates.[9][10]

  • Root Cause Analysis:

    • Reduced Nucleophilicity: A -CF3 group on the 2-aminoaryl ketone can decrease the nucleophilicity of the amino group, slowing the initial condensation step.

    • Steric Hindrance: The -CF3 group can sterically hinder the cyclization step.

    • Side Reactions: Harsh acidic or basic conditions, sometimes used in classical Friedländer reactions, can lead to substrate decomposition.[11]

  • Troubleshooting Strategy:

    • Catalyst Selection is Key: Move away from harsh, traditional catalysts. Modern Friedländer reactions benefit greatly from Lewis acid catalysis. Indium(III) triflate (In(OTf)3) has been shown to be particularly effective, even under solvent-free conditions, affording high yields.[9] Other effective catalysts include iodine and various metal salts.[12]

    • One-Pot Procedures: If starting from a 2-nitroaryl precursor, consider a one-pot reduction/condensation protocol. Using iron powder and a catalytic amount of aqueous HCl for the in-situ reduction of the nitro group, followed by condensation, is a practical and scalable approach that avoids the isolation of the potentially sensitive amino intermediate.[13]

    • Microwave Irradiation: To accelerate the reaction and potentially improve yields, consider using microwave irradiation, which has been successfully applied with catalysts like silica nanoparticles.[10]

Q3: Direct C-H trifluoromethylation of my quinoline substrate is not working. What methods are most effective and what are their limitations?

A3: Direct C-H trifluoromethylation is a powerful, modern strategy, but it is highly dependent on the electronic nature of the quinoline ring and the choice of trifluoromethylating agent.[14]

  • Root Cause Analysis: The quinoline ring is electron-deficient, making it challenging for some trifluoromethylation reactions, particularly those involving electrophilic CF3+ sources. The regioselectivity can also be difficult to control, with reactions often favoring the C2 or C4 positions.

  • Troubleshooting Strategy:

    • Select the Right Reagent:

      • For Radical Reactions: Reagents like the Langlois' reagent (CF3SO2Na) or Togni's reagents are commonly used to generate CF3 radicals. These reactions are often initiated by an oxidant or photochemically and can be effective for electron-deficient heterocycles.[14][15]

      • For Nucleophilic Reactions: Using trifluoroacetic acid (TFA) or its derivatives as an inexpensive CF3 source is a viable strategy, often involving activation of the quinoline ring.[15][16]

    • Activate the Quinoline Ring: If direct trifluoromethylation is sluggish, consider an activation strategy. For example, conversion of the quinoline to its N-oxide can activate the C2 position for subsequent functionalization. Another approach involves hydrosilylation to form an enamine intermediate, which can then undergo electrophilic trifluoromethylation at the C3 position.[15]

    • Consider Photocatalysis: Light-mediated reactions, sometimes using bismuth catalysts with CF3SO2Cl, can provide mild conditions for the direct functionalization of heterocycles.[14]

In-Depth Troubleshooting Guides

Problem: Poor Yields and Side Products in Trifluoromethyl-β-diketone Synthesis

Q: I am preparing the 1,1,1-trifluoro-2,4-pentanedione needed for my Combes synthesis, but the Claisen condensation is inefficient. What can I do?

A: The synthesis of trifluoromethyl-β-diketones, typically via a Claisen condensation between ethyl trifluoroacetate and a ketone, is a critical upstream step that can be a major source of low overall yield.

  • Causality: The reaction requires a strong base (e.g., sodium ethoxide) to deprotonate the ketone, forming the enolate nucleophile. Incomplete deprotonation, side reactions (like self-condensation of the ketone), and difficult workups can all contribute to poor outcomes.

  • Expert Recommendation:

    • Base and Solvent Choice: Sodium hydride (NaH) in an anhydrous ether solvent (like THF or DME) is often more effective than sodium ethoxide. NaH provides an irreversible deprotonation of the ketone, driving the reaction forward more efficiently. Ensure the solvent is rigorously dried, as any protic impurities will quench the base.

    • Temperature Control: Add the ketone slowly to the suspension of NaH at 0 °C to control the initial exothermic deprotonation. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux to ensure the condensation goes to completion.

    • Workup and Purification: A careful acidic workup is required to protonate the diketonate salt. The resulting β-diketone is often volatile and can be purified by distillation. However, trifluoromethyl-β-diketones can be unstable to chromatography on silica gel. If distillation is not feasible, consider a rapid filtration through a short plug of silica to remove baseline impurities.

G cluster_start Starting Point: Low Yield cluster_troubleshoot Troubleshooting Steps cluster_outcome Expected Outcome Start Low Yield in Claisen Condensation A Switch Base: NaOEt to NaH Start->A Primary Action B Ensure Anhydrous Conditions (Dry Solvent/Glassware) A->B Critical Prerequisite C Control Temperature: Initial addition at 0 °C B->C Optimize Protocol D Purification Method: Vacuum Distillation > Chromatography C->D Post-Reaction Handling End Improved Yield and Purity D->End Final Result

Caption: Troubleshooting workflow for Claisen condensation.

Problem: Purification Challenges of Final Trifluoromethylquinoline Product

Q: My crude trifluoromethylquinoline product is an oil that is difficult to purify by column chromatography. Are there alternative methods?

A: Trifluoromethylquinolines can be challenging to purify. Their basicity can cause tailing on silica gel chromatography, and their physical state (often oils or low-melting solids) can complicate crystallization.

  • Causality: The nitrogen lone pair in the quinoline ring interacts strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and difficult separation. The -CF3 group increases lipophilicity, which can make finding a suitable crystallization solvent system tricky.[1]

  • Expert Recommendation:

    • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1 M HCl). The basic quinoline will move into the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na2CO3) and re-extract the pure quinoline back into an organic solvent. This step alone can significantly improve purity.

    • Chromatography on Treated Silica: If chromatography is necessary, use silica gel that has been pre-treated with a base. Slurry the silica gel in the desired eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites and dramatically improves peak shape for basic compounds.

    • Crystallization via Salt Formation: For high-purity material, consider forming a crystalline salt. Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and add an acid like phosphoric acid or picric acid. The resulting salt will often crystallize readily and can be filtered off. The pure quinoline free base can then be regenerated by neutralization.[17]

    • High-Speed Counter-Current Chromatography (HSCCC): For particularly difficult separations or for isolating multiple components, HSCCC is a powerful liquid-liquid chromatography technique that avoids solid supports, thereby eliminating issues of irreversible adsorption.[18]

Purification TechniquePrincipleBest ForProsCons
Column Chromatography Adsorption on a solid phase (e.g., silica gel)Small to medium scale; separating isomers or closely related compounds.High resolution; versatile.Can be slow; potential for product loss on column; tailing with basic compounds.[17]
Acid-Base Extraction Partitioning between immiscible aqueous and organic phases based on pH.Initial cleanup of crude reaction mixtures.Removes non-basic impurities effectively; scalable.Will not separate quinoline derivatives from each other.
Crystallization (Salt Formation) Formation of a highly ordered crystalline solid salt.Achieving very high purity; final purification step.Can yield >99% purity; cost-effective.Requires screening of acids/solvents; yield can be variable.[17]
Distillation Separation based on differences in boiling points.Large scale purification; removing non-volatile impurities.Highly scalable; efficient for specific separations.Requires thermal stability; not effective for separating isomers with similar boiling points.[17]

Experimental Protocols

Protocol 1: Modified Friedländer Annulation using In(OTf)3

This protocol is adapted from methodologies demonstrating the high efficiency of Indium(III) triflate as a Lewis acid catalyst in Friedländer annulations.[9]

  • Reactant Preparation: In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the trifluoromethyl-β-ketoester (1.2 mmol), and Indium(III) triflate (In(OTf)3) (5 mol%, 0.05 mmol).

  • Reaction Setup: If the reactants are solids, gently heat the flask to create a melt. The reaction is often efficient under solvent-free conditions.

  • Heating: Heat the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: After cooling to room temperature, dissolve the crude mixture in ethyl acetate (20 mL).

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) (2 x 15 mL) to remove any acidic residue, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the desired trifluoromethylquinoline.

References

  • Combes quinoline synthesis - Wikipedia. (n.d.).
  • Varala, R., et al. (2007). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry.
  • Gilot, D., et al. (2021). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Angewandte Chemie.
  • Direct trifluoromethylation of a quinoline. (n.d.). ResearchGate.
  • Nazarov, A. A., et al. (2018). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry.
  • Regioselective Direct C–H Trifluoromethylation of Pyridine. (n.d.). ResearchGate.
  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (2024). Vietnam Journal of Science, Technology and Engineering.
  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Hopkinson, M. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin.
  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES.
  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal.
  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
  • Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (2024). PubMed Central.
  • Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate.
  • Oka, H., et al. (2003). Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase. Journal of Chromatography A.
  • Friedländer synthesis - Wikipedia. (n.d.).
  • Jiang, L., et al. (2025). Advances and challenges in the synthesis of N-fluoroalkyl compounds. ResearchGate.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (n.d.). ResearchGate.
  • Combes Quinoline Synthesis. (n.d.).
  • Belcher, R., et al. (1954). The synthesis of certain trifluoromethylquinoline derivatives. Journal of the Chemical Society (Resumed).
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (2024). Beilstein Journal of Organic Chemistry.
  • Combes quinoline synthesis. (n.d.). ResearchGate.

Sources

Technical Support Center: Troubleshooting Solubility of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

8-Methyl-2-(trifluoromethyl)quinolin-4-ol is a quinoline derivative with significant interest in drug discovery and chemical biology. Its molecular structure, characterized by a hydrophobic quinoline core and a lipophilic trifluoromethyl group, presents a common yet frequently underestimated challenge for researchers: achieving and maintaining solubility, particularly in Dimethyl Sulfoxide (DMSO) and subsequent aqueous assay buffers.[1] This guide provides in-depth, field-proven troubleshooting strategies and protocols designed to address specific solubility issues encountered during experimental workflows. Our objective is to move beyond simple instructions, explaining the underlying physicochemical principles to empower researchers to make informed decisions, ensuring data integrity and experimental success.

Section 1: Physicochemical Profile & Solubility Implications

Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. The molecule's behavior in solution is dictated by a balance of several structural features.

The quinoline core itself is an aromatic, hydrophobic system, while the trifluoromethyl group (-CF3) significantly increases lipophilicity.[1] These characteristics suggest a preference for non-polar environments. However, the hydroxyl group (-OH) at the 4-position and the quinoline nitrogen provide sites for hydrogen bonding, allowing for interaction with polar solvents like DMSO.[2] This compound also exists in a keto-enol tautomeric equilibrium, which can influence its crystal packing and solvation energy.[2][3]

PropertyValueSourceImplication for Solubility
Molecular Weight 227.18 g/mol [2]Standard for small molecules; less of a direct factor than structure.
XLogP3-AA 2.8[2]Indicates moderate lipophilicity; the compound prefers an organic environment over a purely aqueous one.
Hydrogen Bond Donor Count 1[2]The hydroxyl group can donate a hydrogen bond, aiding interaction with H-bond acceptors like the sulfoxide oxygen in DMSO.
Hydrogen Bond Acceptor Count 5[2]Multiple sites (N, O, F atoms) can accept hydrogen bonds, facilitating solvation in protic or polar aprotic solvents.
Topological Polar Surface Area 29.1 Ų[2]A relatively low TPSA suggests lower aqueous solubility and better membrane permeability.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers.

Q1: Why is my this compound not dissolving completely in DMSO at room temperature, even at moderate concentrations?

A1: This is a common kinetic issue. While the compound may be thermodynamically soluble, the dissolution rate at ambient temperature can be slow due to the energy required to break the crystal lattice of the solid-state compound.[1]

  • Causality: The solid compound exists in a stable, low-energy crystal form. Energy input is required to overcome these intermolecular forces and allow DMSO molecules to solvate individual molecules.

  • Troubleshooting Steps:

    • Ensure Anhydrous DMSO: DMSO is highly hygroscopic and readily absorbs atmospheric water.[4] The presence of water can significantly decrease the solubility of hydrophobic compounds. Use fresh, anhydrous, high-purity DMSO.

    • Apply Mechanical Energy: Vigorous vortexing is the first step to increase the interaction between the solvent and the compound surface.[4]

    • Apply Thermal Energy: Gently warm the solution in a water bath at 30-40°C.[4][5] This increases molecular motion and accelerates the dissolution process. Caution: Do not overheat, as it may risk compound degradation. Always verify the compound's thermal stability.

    • Apply Acoustic Energy (Sonication): Sonicating the sample in a water bath for 5-15 minutes is a highly effective method.[4] The cavitation bubbles created by sonication act to break apart the solid particles, dramatically increasing the surface area available for solvation.

Q2: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous cell culture medium or assay buffer. What is happening?

A2: You are observing a phenomenon known as "crashing out," which is the most frequent solubility-related problem in bioassays.[1][6]

  • Causality: this compound is well-solvated by the polar aprotic environment of 100% DMSO. When this stock solution is rapidly introduced into a predominantly aqueous environment, the solvent polarity changes drastically. Water is a poor solvent for this lipophilic compound, and the DMSO concentration is no longer high enough to keep it in solution, causing it to precipitate.[7][8]

  • Troubleshooting Workflow: The key is to manage the transition from an organic to an aqueous environment carefully.

Caption: Workflow for preventing compound precipitation.

  • Solutions:

    • Perform Serial Dilutions in 100% DMSO: This is the most critical best practice.[4][7] Before diluting into your aqueous buffer, perform all serial dilutions in 100% DMSO. This ensures that when you perform the final dilution step, the amount of compound being introduced is much lower and the system can better accommodate it.

    • Minimize Final DMSO Concentration: While performing serial dilutions in DMSO, you can add a very small volume of a concentrated DMSO stock directly to a large volume of aqueous buffer to keep the final DMSO percentage low (typically below 0.5%).[4][9]

    • Optimize Mixing: When adding the final DMSO stock to the aqueous buffer, do so while vortexing or stirring the buffer to ensure rapid and homogenous dispersion, preventing localized high concentrations that can initiate precipitation.[1]

Q3: How should I store my DMSO stock solution of this compound to maintain its integrity?

A3: Proper storage is crucial to prevent degradation and solubility issues over time.

  • Causality: Two main factors compromise stored DMSO stocks: water absorption and freeze-thaw cycles. DMSO's hygroscopicity means it will pull water from the air, which can lower the solubility of your compound over time.[4] Repeated freezing and thawing can provide the energy needed for the compound to nucleate and crystallize out of solution, after which it can be very difficult to redissolve.[4][10]

  • Best Practices:

    • Aliquot: Prepare your stock solution and immediately divide it into smaller, single-use volumes in tightly sealed vials.[4][9] This minimizes the number of freeze-thaw cycles for the bulk of your stock.

    • Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability.[9]

    • Use Dry: When you thaw an aliquot for use, allow it to come to room temperature completely before opening the cap to prevent condensation from forming inside the vial.

Q4: I'm observing high variability in my dose-response curves. Could this be a solubility issue?

A4: Absolutely. Poor solubility is a primary cause of unreliable and inaccurate bioassay data.[6][7]

  • Causality: If your compound is not fully dissolved, the actual concentration in solution is unknown and lower than your calculated concentration. This can lead to several problems:

    • Underestimated Potency: The apparent IC50 or EC50 will be higher than the true value because the effective concentration is lower than assumed.[6]

    • Inaccurate Structure-Activity Relationships (SAR): You may incorrectly discard a potent compound because its poor solubility masked its true activity.[7]

    • High Data Variability: Inconsistent precipitation across different wells or experiments will lead to erratic and non-reproducible results.[6]

  • Validation Step: It is good practice to visually inspect your highest concentration wells in an assay plate under a microscope for signs of precipitation before adding cells or initiating the assay.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Concentrated Stock Solution

This protocol describes the standard procedure for dissolving this compound in DMSO.

  • Materials:

    • This compound (MW: 227.18 g/mol )

    • Anhydrous, high-purity DMSO (Biotechnology Grade)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

    • Water bath sonicator

  • Procedure:

    • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.27 mg of the compound.

      • Scientist's Note: Always use a calibrated balance and weigh a sufficient amount to minimize measurement error. It is often better to prepare a slightly larger volume (e.g., 2 mL) to improve weighing accuracy.

    • Transfer: Carefully transfer the weighed powder into a sterile vial. Ensure the vial is appropriately sized to allow for effective mixing.

    • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 2.27 mg).

    • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[4] Visually inspect for any remaining solid particles.

    • Assisted Dissolution (If Necessary): If the compound is not fully dissolved, proceed with the following steps: a. Sonication: Place the vial in a water bath sonicator and sonicate for 10-15 minutes.[4] Check for dissolution. b. Gentle Warming: If solids persist, place the vial in a 37°C water bath for 10 minutes, with intermittent vortexing.[4][5]

    • Final Inspection: Once the solution is completely clear with no visible particulates, it is ready for use or storage.

    • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[9]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays (Example)

This protocol details the correct method for diluting a DMSO stock into an aqueous medium to avoid precipitation.

  • Objective: Prepare a 10 µM final concentration of the compound in a cell culture plate with a final DMSO concentration of 0.1%.

  • Materials:

    • 10 mM stock solution of the compound in 100% DMSO (from Protocol 1)

    • 100% Anhydrous DMSO

    • Sterile cell culture medium

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Intermediate Dilution in DMSO: Prepare a 100X or 1000X final concentration stock in 100% DMSO. For a 10 µM final concentration, a 10 mM stock is 1000X.

      • Scientist's Note: This step is the core of the "serial dilution in DMSO" principle.[8] If you need a dose-response curve, you would prepare all intermediate concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM) in 100% DMSO first.

    • Dispense Medium: Add the aqueous cell culture medium to the wells of your microplate. For example, add 198 µL of medium to each well.

    • Final Dilution ('Spike-in'): Add 2 µL of your 100X stock (e.g., 1 mM DMSO stock) to the 198 µL of medium to get a final volume of 200 µL. If using a 1000X stock (10 mM), you would add 0.2 µL, which is impractical. Therefore, creating an intermediate 100X stock is recommended for pipetting accuracy. Let's adjust for a practical 1000X dilution: Add 999 µL of medium to the well. Add 1 µL of the 10 mM stock solution.

    • Mixing: Immediately after adding the compound stock, mix the contents of the well thoroughly using a multichannel pipette by gently pipetting up and down 3-4 times. This ensures rapid dispersion.[1]

    • Vehicle Control: In control wells, add the same volume of 100% DMSO (e.g., 1 µL) to the medium (999 µL) to create a vehicle control with a final DMSO concentration of 0.1%.[4] This is essential to account for any effects of the solvent itself on the biological system.

Section 4: Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving solubility issues.

G A Start: Compound fails to dissolve in DMSO B Is the DMSO anhydrous and high-purity? A->B C Use fresh, sealed anhydrous DMSO B->C No D Apply Energy B->D Yes C->A E Vortex vigorously for 2-3 min D->E F Sonicate in water bath for 15 min E->F G Warm gently to 37°C for 10 min F->G H Still not dissolved? G->H I Concentration may be too high for DMSO. Determine maximal solubility or lower stock concentration. H->I Yes J Solution is clear. Proceed to aqueous dilution. H->J No K Compound precipitates in aqueous buffer? J->K L Perform serial dilutions in 100% DMSO first. See Protocol 2. K->L Yes M SUCCESS: Compound is soluble in final working solution. K->M No L->M

Caption: Step-by-step troubleshooting workflow for dissolution issues.

References

  • Dimethyl sulfoxide. Wikipedia.
  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol. PubChem, National Center for Biotechnology Information.
  • Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Chemcasts.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed, National Center for Biotechnology Information.
  • DMSO Physical Properties. gChem Global.
  • Dimethyl sulfoxide, properties, uses and safety protection. LookChem.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate.
  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate.
  • How do you use dmso. Shanghai Yearn Chemical Science-Tech Co., Ltd.
  • DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical.
  • Understanding Dimethyl Sulfoxide (DMSO): Properties, Applications, and Safety. Helmbold.
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate.
  • Dissolving in DMSO semantics. Chemistry Stack Exchange.
  • Effect of DMSO mass fraction (m1) on ITN solubility values (xe) at 298.2–318.2 K. ResearchGate.
  • DMSO Solubility Assessment for Fragment-Based Screening. National Center for Biotechnology Information.
  • Samples in DMSO: What an end user needs to know. Ziath.
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
  • Influence of DMSO Non-Toxic Solvent on the Mechanical and Chemical Properties of a PVDF Thin Film. MDPI.
  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au.
  • (PDF) THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. ResearchGate.
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.
  • (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ResearchGate.
  • Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. National Center for Biotechnology Information.

Sources

Technical Support Center: Stability and Degradation of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 8-Methyl-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Understanding the stability and potential degradation pathways of this molecule is critical for ensuring the accuracy, reproducibility, and reliability of your results.

While specific, peer-reviewed degradation pathways for this compound are not extensively documented in the literature, this guide leverages established principles of quinoline chemistry and pharmaceutical stability testing to provide a robust, hypothesis-driven framework for troubleshooting. Our goal is to empower you to identify potential stability issues, understand their root causes, and implement effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is happening?

A1: Root Cause Analysis & Solution

A visible color change in your solution is a common indicator of chemical degradation, most frequently caused by oxidation or photodegradation . The quinoline ring system is susceptible to oxidation, which can lead to the formation of colored byproducts.

Troubleshooting Steps:

  • Protect from Light: Quinoline and its derivatives can be light-sensitive. Always store the solid compound and its solutions in amber glass vials or wrap containers in aluminum foil to block light exposure.[1][2]

  • Deoxygenate Solvents: Dissolved oxygen in your solvent can promote oxidation. For maximum stability, especially for long-term storage or sensitive assays, sparge your solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution.

  • Use High-Purity Solvents: Trace metal impurities in lower-grade solvents can catalyze oxidative degradation. Ensure you are using HPLC-grade or higher-purity solvents.

  • Control Headspace: Store solutions in vials that are appropriately sized to minimize the oxygen-containing headspace above the liquid. If possible, flush the headspace with an inert gas before sealing.

  • Evaluate Temperature: Elevated temperatures accelerate most degradation reactions.[2] Ensure your solutions are stored at the recommended temperature (see Table 1).

Q2: I'm observing a progressive loss of compound concentration in my stock solution over time. What are the likely causes and how can I prevent this?

A2: Best Practices for Solution Storage

A gradual decrease in the concentration of the parent compound is a clear sign of degradation. The stability of this compound in solution is highly dependent on the storage conditions.

Preventative Measures & Storage Recommendations:

To mitigate degradation during storage, adhere to the following best practices, summarized in the table below.

Parameter Recommendation Rationale
Solvent DMSO, DMF, or Acetonitrile (for stock)These aprotic solvents are generally less reactive than protic solvents like methanol or water.
Temperature -20°C or -80°C for long-term storageLow temperatures significantly slow the rate of chemical degradation.[2][3]
Container Amber glass vials with PTFE-lined capsPrevents light exposure and ensures an inert sealing surface.
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, a key driver of oxidative degradation.[2]
Aliquoting Prepare single-use aliquotsAvoids multiple freeze-thaw cycles which can introduce moisture and oxygen, accelerating degradation.
Q3: My HPLC/LC-MS analysis shows unexpected peaks. How can I confirm if they are degradation products?

A3: Implementing a Forced Degradation Study

The most definitive way to identify degradation products is to intentionally degrade the compound under controlled, stressed conditions and monitor the analytical profile. This process, known as a forced degradation study , is a cornerstone of pharmaceutical stability testing as mandated by ICH guidelines.[4][5][6] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are generated at detectable levels without completely destroying the sample.[1][5]

Workflow for Identifying Degradants:

A forced degradation study will help you develop a "fingerprint" of potential degradation products, enabling you to confirm if the unknown peaks in your experimental samples match.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare solutions of This compound acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH) prep->base Expose to ox Oxidation (e.g., 3% H2O2) prep->ox Expose to heat Thermal Stress (e.g., 60°C) prep->heat Expose to light Photolytic Stress (ICH Q1B light exposure) prep->light Expose to hplc Analyze all samples by LC-MS/UV acid->hplc base->hplc ox->hplc heat->hplc light->hplc eval Compare chromatograms: - Identify new peaks - Determine mass of degradants - Correlate with unknown peaks hplc->eval

Caption: Workflow for a forced degradation study.

For a detailed methodology, refer to the "Experimental Protocol: Forced Degradation Study" section below.

Q4: What are the most probable chemical degradation pathways for this molecule?

A4: Hypothesis-Driven Pathway Analysis

Based on the structure of this compound, we can hypothesize several likely degradation pathways. The quinoline core is susceptible to oxidation, which can lead to hydroxylation and eventual ring-opening.[7][8][9] The methyl group is also a potential site for oxidation. The trifluoromethyl group, however, is highly robust and generally stable to chemical, thermal, and photochemical degradation due to the strength of the C-F bond.[10][11][12]

Potential Degradation Pathways:

G cluster_oxidation Oxidative Degradation parent This compound hydroxylated Hydroxylated Quinoline Ring (+16 Da) parent->hydroxylated [O] methyl_ox Oxidized Methyl Group (e.g., -CH2OH, -CHO, -COOH) (+16, +14, +30 Da) parent->methyl_ox [O] ring_opened Ring-Opened Products (e.g., Pyridine derivatives) hydroxylated->ring_opened Further [O]

Caption: Hypothesized oxidative degradation pathways.

  • A. Ring Hydroxylation: Oxidizing agents (including atmospheric oxygen) can add hydroxyl (-OH) groups to the electron-rich aromatic rings. This would result in degradation products with a mass increase of 16 Da per hydroxylation.

  • B. Methyl Group Oxidation: The 8-methyl group can be oxidized to a hydroxymethyl (-CH₂OH), aldehyde (-CHO), or carboxylic acid (-COOH) group.

  • C. Ring Opening: Severe oxidative stress can lead to the cleavage of the quinoline ring system, resulting in more complex mixtures of smaller, more polar degradation products.[7][13]

Q5: How does pH affect the stability of this compound in my aqueous buffer?

A5: Understanding pH-Dependent Stability

The 4-hydroxyl group on the quinolin-4-ol ring is acidic and can be deprotonated. This means the molecule's ionization state, and therefore its reactivity and stability, will change with the pH of the solution.

  • Acidic Conditions (Low pH): In acidic media, the molecule will be protonated. Hydrolysis under acidic conditions is a potential degradation pathway for many pharmaceuticals.[2]

  • Basic Conditions (High pH): In basic media, the 4-hydroxyl group will be deprotonated, forming a phenoxide-like anion. This anionic form may be more susceptible to oxidation.

  • Tautomerism: Quinolin-4-ol exists in equilibrium with its keto tautomer, quinolin-4-one. The position of this equilibrium can be influenced by solvent and pH, which in turn affects the molecule's overall stability profile.[14]

Recommendation: Perform a pH Stability Study If your experiments involve aqueous buffers, it is crucial to assess the compound's stability across a relevant pH range.

  • Prepare a series of buffers (e.g., pH 3, 5, 7, 9).

  • Incubate your compound in each buffer at a controlled temperature.

  • Analyze samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Plot the percentage of the parent compound remaining versus time for each pH to determine the optimal pH range for stability.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure to investigate the degradation of this compound under various stress conditions.

Objective: To generate likely degradation products and establish a "degradation fingerprint" for the compound.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% (w/v) Hydrogen Peroxide (H₂O₂)

  • HPLC vials

  • Calibrated oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Condition Setup: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in an HPLC vial. For the control, mix 1 mL of stock with 1 mL of water.

Stress Condition Procedure Target Degradation
Acid Hydrolysis Add 1 mL of 0.1 M HCl. Incubate at 60°C.Sample at 2, 6, 24 hours. Neutralize with NaOH before analysis.
Base Hydrolysis Add 1 mL of 0.1 M NaOH. Incubate at room temp.Sample at 30 min, 2, 6 hours. Neutralize with HCl before analysis.
Oxidation Add 1 mL of 3% H₂O₂. Incubate at room temp.Sample at 2, 6, 24 hours.
Thermal Add 1 mL of water. Incubate at 60°C in the dark.Sample at 1, 3, 7 days.
Photolytic Add 1 mL of water. Expose to light source meeting ICH Q1B specifications.Run a parallel dark control. Analyze after exposure.
  • Analysis:

    • Analyze all samples, including a T=0 control, by a suitable stability-indicating HPLC-UV/MS method.[15][16]

    • The method should be capable of separating the main peak from any newly formed peaks.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.

    • Use the MS data to obtain the mass-to-charge ratio (m/z) of any new peaks to help elucidate their structures.

References

  • PubMed. (n.d.). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Resolve Mass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • ResearchGate. (n.d.). Possible degradation pathway of quinoline.
  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
  • Taylor & Francis Online. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents.
  • National Center for Biotechnology Information. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
  • PubMed. (n.d.). Degradation of quinoline by a soil bacterium.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m.
  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • ResearchGate. (n.d.). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring.
  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Wikipedia. (n.d.). Trifluoromethyl group.
  • ACS Publications. (2019). Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinolin-4-ols. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of these important heterocyclic compounds. Quinolin-4-ols, and their tautomeric quinolin-4-one counterparts, are significant scaffolds in medicinal chemistry and drug discovery.[1][2][3]

This document will focus on two of the most prevalent methods for synthesizing quinolin-4-ols: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. We will delve into common issues, their underlying causes, and provide actionable solutions to optimize your reaction outcomes.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Quinolin-4-ol

Question: I am getting a very low yield, or in some cases no product at all, in my quinolin-4-ol synthesis. What are the likely causes and how can I improve my yield?

Answer: Low or no yield is a frequent problem that can stem from several factors, particularly related to reaction conditions and reagent purity.

In the Conrad-Limpach Synthesis:

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[4][5] The reaction is highly sensitive to temperature.

  • Insufficient Temperature: The cyclization step of the Conrad-Limpach reaction, which forms the quinoline ring, typically requires high temperatures, often around 250°C.[4][6] Failure to reach this temperature will result in incomplete or no cyclization.

    • Solution: Ensure your heating apparatus (e.g., heating mantle, sand bath) can achieve and maintain the required temperature. Use a high-boiling point, inert solvent like mineral oil or diphenyl ether to facilitate even heat distribution and prevent charring.[4][7]

  • Incorrect Reaction Time: Both insufficient and excessive heating times can be detrimental.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged heating at high temperatures can lead to product decomposition.[8]

  • Reagent Purity: The purity of the aniline and β-ketoester is crucial. Impurities can interfere with the reaction and lead to side product formation.

    • Solution: Use freshly distilled or purified starting materials. Ensure all glassware is thoroughly dried to prevent water from hydrolyzing the ester.

In the Gould-Jacobs Reaction:

The Gould-Jacobs reaction utilizes an aniline and an alkoxymethylenemalonic ester to form the quinolin-4-ol scaffold.[9][10] Similar to the Conrad-Limpach synthesis, this reaction also involves a high-temperature cyclization step.

  • Incomplete Initial Condensation: The first step is the formation of an anilidomethylenemalonic ester intermediate.[8] If this step is inefficient, the overall yield will be low.

    • Solution: Ensure equimolar amounts of the aniline and malonic ester derivative are used. The reaction can be carried out neat or in a solvent like ethanol. Microwave irradiation has been shown to significantly reduce reaction times and improve yields for this step.[11][12]

  • Failed Cyclization: The subsequent thermal cyclization requires high temperatures, often in the range of 250-300°C.[8]

    • Solution: Similar to the Conrad-Limpach synthesis, use a high-boiling point solvent. A time-temperature study may be necessary to find the optimal conditions that maximize product formation while minimizing degradation.[11]

Issue 2: Formation of Unwanted Side Products

Question: My reaction is producing a significant amount of side products, complicating purification and reducing the yield of my target quinolin-4-ol. What are these side products and how can I minimize their formation?

Answer: Side product formation is a common challenge, often arising from the reactivity of the starting materials and intermediates under the reaction conditions.

Isomeric Products in the Conrad-Limpach-Knorr Synthesis:

A well-known variation is the Knorr quinoline synthesis, which can occur under different temperature conditions, leading to the formation of 2-hydroxyquinolines instead of the desired 4-hydroxyquinolines.[4][13]

  • Cause: The regioselectivity of the initial condensation between the aniline and the β-ketoester is temperature-dependent. At lower temperatures, the reaction is kinetically controlled, favoring attack at the ketone carbonyl to form the intermediate leading to the 4-hydroxyquinoline (Conrad-Limpach product). At higher temperatures, the reaction becomes thermodynamically controlled, favoring attack at the ester carbonyl, which ultimately leads to the 2-hydroxyquinoline (Knorr product).[14][15]

  • Solution: Carefully control the temperature of the initial condensation step. For the synthesis of 4-hydroxyquinolines, this step should be carried out at a moderate temperature, often room temperature, before proceeding to the high-temperature cyclization.[16]

Polymerization and Tar Formation:

Harsh reaction conditions, especially in acid-catalyzed syntheses like some variations of the Skraup or Doebner-von Miller reactions, can lead to polymerization of reactants and intermediates, resulting in tar formation.[17]

  • Cause: Strong acids and high temperatures can promote self-condensation and polymerization of carbonyl compounds and other reactive species.

  • Solution:

    • Control Acid Addition: Add strong acids slowly and with efficient cooling.

    • Use Moderators: In reactions like the Skraup synthesis, moderators such as ferrous sulfate can be used to control the exothermicity and reduce charring.[17]

    • Biphasic Systems: For reactions like the Doebner-von Miller synthesis, using a biphasic medium can sequester the carbonyl compound in an organic phase, reducing polymerization.[17]

Issue 3: Poor Regioselectivity with Substituted Anilines

Question: I am using a substituted aniline, and I am getting a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

Answer: When using anilines with substituents, particularly at the meta-position, the cyclization step can occur at two different ortho positions, leading to a mixture of products. The regioselectivity is influenced by both steric and electronic effects.

  • Electronic Effects: Electron-donating groups on the aniline ring will activate the ortho and para positions, influencing the site of cyclization. The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[10]

  • Steric Hindrance: Bulky substituents on the aniline ring can sterically hinder cyclization at the adjacent ortho position, favoring cyclization at the less hindered position.

  • Solution:

    • Strategic Choice of Starting Materials: Carefully consider the electronic and steric properties of the substituents on your aniline.

    • Catalyst Choice: In some cases, the choice of acid catalyst can influence the ratio of regioisomers formed.[17]

    • Protecting Groups: In complex syntheses, it may be necessary to use protecting groups to block one of the reactive sites and direct the cyclization to the desired position.

Issue 4: Difficulty with Product Purification

Question: My crude product is a dark, oily residue, and I am having trouble purifying it. What are the best methods for isolating and purifying quinolin-4-ols?

Answer: The purification of quinolin-4-ols can be challenging due to their physical properties and the presence of impurities.

  • Initial Workup: After the reaction, the mixture is typically cooled, and the crude product may precipitate. This solid can be collected by filtration and washed with a non-polar solvent like hexane or diethyl ether to remove the high-boiling solvent.[18]

  • Recrystallization: Recrystallization is a common and effective method for purifying solid quinolin-4-ols. Suitable solvents include ethanol, or a mixture of DMF and water.[18]

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used.

    • Stationary Phase: Silica gel is commonly used. However, the basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the silica surface, leading to tailing and potential decomposition.[19] To mitigate this, a small amount of a basic modifier like triethylamine (0.5-2%) can be added to the eluent.[19] Alternatively, neutral or basic alumina can be a good alternative to silica gel.[19]

  • Purification via Salt Formation: For basic quinoline derivatives, purification can sometimes be achieved by forming a salt (e.g., hydrochloride or picrate), crystallizing the salt, and then regenerating the free base.[20]

Frequently Asked Questions (FAQs)

Q1: What is the predominant tautomeric form of quinolin-4-ol?

A1: Quinolin-4-ol exists in tautomeric equilibrium with its keto form, quinolin-4(1H)-one. The quinolone (keto) form is generally believed to predominate.[4]

Q2: What analytical techniques are used to characterize the synthesized quinolin-4-ols?

A2: Standard spectroscopic techniques are used for characterization, including:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the compound.[18]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass.[18]

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • UV-Vis Spectroscopy: To determine the wavelengths of maximum absorption.[18]

Q3: Can microwave irradiation be used to improve these syntheses?

A3: Yes, microwave heating has been shown to be a valuable tool, particularly for the Gould-Jacobs reaction. It can significantly shorten reaction times and improve yields for both the initial condensation and the cyclization steps compared to conventional heating.[8][11][12]

Q4: Are there alternative "green" synthesis methods for quinolines?

A4: There is growing interest in developing more environmentally friendly methods for quinoline synthesis. This includes the use of ultrasound-assisted synthesis, which can lead to faster reactions and higher yields, as well as biocatalysis, which employs enzymes to carry out the chemical transformations.[21]

Experimental Protocols

Representative Protocol for Conrad-Limpach Synthesis of a 2-Methylquinolin-4-ol[18]
  • Step 1: Formation of the β-anilinocrotonate intermediate.

    • In a round-bottom flask, dissolve 1 equivalent of the substituted aniline in ethanol.

    • Add 1.1 equivalents of ethyl acetoacetate.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the consumption of the aniline by TLC.

    • Remove the solvent under reduced pressure to obtain the crude intermediate.

  • Step 2: Cyclization to the quinolin-4-ol.

    • Add the crude intermediate to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, in a flask equipped with a reflux condenser.

    • Heat the mixture to approximately 250°C for 30-60 minutes, monitoring product formation by TLC.

    • Cool the reaction mixture to room temperature, allowing the product to precipitate.

    • Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

    • Purify the crude product by recrystallization.

Representative Protocol for Gould-Jacobs Synthesis of a 4-Hydroxyquinoline[10][11]
  • Step 1: Condensation.

    • In a microwave-safe vial equipped with a magnetic stir bar, combine the aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1-3 equivalents).

    • Heat the mixture using a microwave synthesizer to a specified temperature (e.g., 250°C) for a short duration (e.g., 5-10 minutes).

    • Alternatively, the mixture can be refluxed in ethanol for several hours.

    • Cool the mixture to room temperature. The intermediate may precipitate and can be isolated, or the crude mixture can be used directly in the next step.

  • Step 2: Cyclization.

    • The crude intermediate is heated in a high-boiling solvent (e.g., diphenyl ether) at high temperatures (250-300°C) until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with a cold solvent like acetonitrile or a non-polar solvent.

    • The resulting solid can be further purified by recrystallization.

  • Step 3 (Optional): Saponification and Decarboxylation.

    • The ester group at the 3-position can be hydrolyzed using a base like sodium hydroxide.[10]

    • Subsequent acidification and heating will lead to decarboxylation, yielding the 4-hydroxyquinoline.[10]

Visualizations

Conrad_Limpach_Knorr_Selectivity Aniline Aniline LowTemp Low Temp (Kinetic Control) Aniline->LowTemp Condensation HighTemp High Temp (Thermodynamic Control) Aniline->HighTemp Condensation BetaKetoester β-Ketoester BetaKetoester->LowTemp Condensation BetaKetoester->HighTemp Condensation Intermediate4OH Intermediate for 4-Hydroxyquinoline LowTemp->Intermediate4OH Intermediate2OH Intermediate for 2-Hydroxyquinoline HighTemp->Intermediate2OH Product4OH 4-Hydroxyquinoline Intermediate4OH->Product4OH Cyclization Product2OH 2-Hydroxyquinoline (Knorr Product) Intermediate2OH->Product2OH Cyclization

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.

Troubleshooting_Low_Yield Start Low/No Yield of Quinolin-4-ol CheckTemp Is Cyclization Temperature Sufficient? (e.g., ~250°C) Start->CheckTemp CheckTime Is Reaction Time Optimized? CheckTemp->CheckTime Yes IncreaseTemp Increase Temperature or Use High-Boiling Solvent CheckTemp->IncreaseTemp No CheckPurity Are Starting Materials Pure? CheckTime->CheckPurity Yes OptimizeTime Monitor by TLC/LC-MS to Determine Optimal Time CheckTime->OptimizeTime No CheckCondensation Is Initial Condensation Complete? (Gould-Jacobs) CheckPurity->CheckCondensation Yes PurifyReagents Purify/Distill Starting Materials CheckPurity->PurifyReagents No ImproveCondensation Use Microwave or Optimize Stoichiometry CheckCondensation->ImproveCondensation No Success Improved Yield CheckCondensation->Success Yes IncreaseTemp->Success OptimizeTime->Success PurifyReagents->Success ImproveCondensation->Success

Caption: Troubleshooting workflow for low yield in quinolin-4-ol synthesis.

References

  • Gould–Jacobs reaction - Wikiwand.
  • Gould–Jacobs reaction - Wikipedia.
  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube.
  • Gould Jacobs Quinoline forming reaction - Biotage.
  • Conrad–Limpach synthesis - Wikipedia.
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd.
  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org.
  • Gould-Jacobs Reaction.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
  • Conrad-limpach-knorr synthesis of Quinolone - YouTube.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI.
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC - NIH.
  • Quinoline - Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - ResearchGate.
  • Synthesis of 4-quinolones - Organic Chemistry Portal.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central.
  • Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... - ResearchGate.
  • Purification of Quinoline - Chempedia - LookChem.
  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids - ResearchGate.

Sources

Technical Support Center: Purification of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Methyl-2-(trifluoromethyl)quinolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this compound. The unique structural features of this molecule—namely the basic quinoline nitrogen, the acidic 4-hydroxyl group (which exists in tautomeric equilibrium with the 4-oxo form), and the lipophilic trifluoromethyl group—present distinct challenges that require carefully optimized purification strategies.[1][2] This guide provides in-depth, experience-driven answers to common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulties stem from its amphoteric nature and specific physical properties.

  • Amphotericity: The molecule possesses a basic nitrogen atom within the quinoline ring and an acidic hydroxyl group. This can lead to strong interactions with stationary phases in chromatography, such as peak tailing on standard silica gel, or poor solubility in certain pH ranges.[3]

  • Tautomerism: This compound exists as a mixture of the quinolin-4-ol and quinolin-4-one tautomers.[4] This equilibrium can affect its crystalline structure and chromatographic behavior, sometimes resulting in broadened peaks or difficulty in achieving sharp crystallization.

  • Impurity Profile: Syntheses of quinoline derivatives can result in structurally similar impurities, such as regioisomers or precursors, which have very similar polarity to the target compound, making separation challenging.[5][6]

  • Solubility: While data is limited, its trifluoromethyl group enhances lipophilicity, but the quinolinol core provides polarity.[1][4] Finding a single ideal solvent for recrystallization that dissolves the compound when hot but not when cold can be difficult.[7]

Q2: What are the typical physical properties I should be aware of?

A2: Key properties for this compound (CAS: 1701-19-5) include:

  • Molecular Formula: C₁₁H₈F₃NO[4][8]

  • Molecular Weight: 227.18 g/mol [4]

  • Appearance: Typically a solid, ranging from off-white to beige or yellow.[9]

  • Melting Point: A calculated melting point is approximately 131°C.[8] However, this can vary significantly with purity.

  • Solubility: Experimental data shows a solubility of >34.1 µg/mL at pH 7.4.[4] It generally exhibits better solubility in polar organic solvents like methanol, ethanol, and DMSO.[10][11]

Q3: Which purification method should I try first?

A3: The choice of method depends on the scale of your synthesis and the initial purity of your crude product. A general decision-making workflow is outlined below. For most bench-scale syntheses (>1 gram) with moderate purity (80-95%), recrystallization is the most efficient starting point. If the crude material is oily or has very low purity (<70%), direct column chromatography is recommended. For final polishing to achieve >99.5% purity for biological assays, preparative HPLC is often necessary.[12][13]

Purification Strategy Decision Workflow

G start Crude Product (this compound) assess_purity Assess Crude Purity & Physical State start->assess_purity is_solid Is it a solid with >80% purity? assess_purity->is_solid Solid is_oily Is it an oil or <80% purity? assess_purity->is_oily Oil / Low Purity recrystallize Attempt Recrystallization is_solid->recrystallize chromatography Perform Silica Gel Column Chromatography is_oily->chromatography purity_check1 Check Purity (TLC/LCMS/NMR) recrystallize->purity_check1 purity_check2 Check Purity (TLC/LCMS/NMR) chromatography->purity_check2 is_pure_enough Is purity sufficient (>98%)? purity_check1->is_pure_enough is_pure_enough2 Is purity sufficient (>98%)? purity_check2->is_pure_enough2 is_pure_enough->chromatography No final_product Final Pure Product is_pure_enough->final_product Yes is_pure_enough2->final_product Yes prep_hplc Consider Preparative HPLC for high-purity applications is_pure_enough2->prep_hplc No, needs polishing prep_hplc->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

This section addresses specific problems you may encounter during purification experiments.

Recrystallization Issues

Q: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A: Oiling out occurs when the compound's solubility at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation.[3] This is common if the solution is cooled too quickly or if impurities are present that inhibit crystallization.[7]

  • Probable Cause 1: Supersaturation/Rapid Cooling. The solution was cooled too fast.

    • Solution: Re-heat the solution until the oil completely redissolves. If necessary, add a small amount (1-5% by volume) of additional hot solvent to ensure full dissolution.[3] Allow the flask to cool very slowly to room temperature without any agitation. If crystals still don't form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3][14]

  • Probable Cause 2: Presence of Impurities. Even small amounts of impurities can disrupt crystal formation.

    • Solution: If slow cooling fails, the material may require preliminary purification. Dissolve the oil in a suitable solvent (like dichloromethane), pass it through a small plug of silica gel to remove polar impurities, evaporate the solvent, and then attempt the recrystallization again.[3]

  • Probable Cause 3: Inappropriate Solvent. The boiling point of the solvent may be higher than the melting point of your compound (or its eutectic mixture with impurities).

    • Solution: Choose a solvent with a lower boiling point. Refer to the solvent selection table in the protocols section.

Q: I have very low recovery after recrystallization. How can I improve my yield?

A: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.[3]

  • Probable Cause 1: Excessive Solvent Volume.

    • Solution: During the dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[14] After filtering the crystals, you can concentrate the mother liquor (the remaining solution) by about 50-75% using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[3][7]

  • Probable Cause 2: High Solubility in Cold Solvent.

    • Solution: Ensure you are cooling the crystallization mixture thoroughly. After it reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[14] If recovery is still poor, you may need to use a mixed-solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the good solvent to clarify, then cool slowly.

Column Chromatography Issues

Q: My compound is streaking or tailing badly on the TLC plate and column. What's causing this?

A: This is a classic sign of strong, undesirable interactions between your compound and the stationary phase, which for this molecule is likely due to its amphoteric character interacting with the acidic silanol groups on silica gel.[3]

  • Probable Cause: Acid-Base Interaction. The basic quinoline nitrogen is interacting with acidic silica.

    • Solution 1 (Add a Basic Modifier): Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is highly effective.[3] It neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Solution 2 (Use a Different Stationary Phase): If modifiers are not effective or are undesirable, switch to a different stationary phase. Neutral alumina can be a good alternative for basic compounds.[3] Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (like acetonitrile/water) can be used.[5]

Q: I can't get good separation between my product and a key impurity. What should I try next?

A: This indicates that the compounds have very similar polarities under the chosen conditions.[5]

  • Probable Cause: Inadequate Solvent System Selectivity.

    • Solution 1 (Change Solvent System): The key is to change the nature of the eluent, not just the polarity. If you are using a hexane/ethyl acetate system, switch to a system with different solvent-solute interactions, such as dichloromethane/methanol or toluene/acetone.[3] Screen different solvent systems using TLC to find one that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

    • Solution 2 (Optimize Column Parameters): Use a finer mesh silica gel for higher resolution. Ensure you are not overloading the column; the sample load should typically be no more than 1-5% of the silica gel mass by weight.[3] Running a shallow solvent gradient instead of an isocratic elution can also improve the separation of closely eluting compounds.

Problem Probable Cause Recommended Solution
Compound won't elute Eluent is not polar enough.Increase eluent polarity drastically (e.g., switch from 20% EtOAc/Hexane to 5-10% MeOH/DCM).[3]
Poor Separation Solvent system lacks selectivity; Column overloading.Try a different solvent system (e.g., DCM/MeOH); Reduce sample load to <2% of silica mass.[3][5]
Peak Tailing/Streaking Strong interaction with acidic silica.Add 0.5-1% triethylamine to the eluent; Consider using neutral alumina as the stationary phase.[3]
Low Recovery Compound is highly polar and irreversibly adsorbed.Use a more polar eluent or consider reversed-phase (C18) chromatography. Minimize time on the column.[5]
Caption: Troubleshooting common issues in column chromatography.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This method is suitable for crude material that is >85% pure and crystalline.

  • Solvent Selection: Place ~50 mg of crude material in a test tube. Add a solvent (e.g., ethanol, methanol, acetone) dropwise. An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[14] Ethanol is a good starting point.

  • Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a stir bar. Add approximately 10 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding ethanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.[3][14]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin as the solution cools.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.[14]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol (2-3 mL) to remove any residual soluble impurities from the crystal surfaces.[14]

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the product by NMR and measure the melting point to confirm purity.

Protocol 2: Flash Column Chromatography

This protocol is designed for purifying oily crude material or material with significant impurities (<85% purity).

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis Find eluent giving Rf ≈ 0.3 (e.g., 30% EtOAc/Hexane + 0.5% Et3N) slurry 2. Prepare Slurry Mix silica gel with non-polar solvent (Hexane) tlc->slurry pack 3. Pack Column Pour slurry and apply pressure to pack evenly slurry->pack load 4. Load Sample Dissolve crude in minimal DCM, adsorb onto silica, and load onto column pack->load elute 5. Elute Column Run eluent, starting with low polarity and gradually increasing if needed load->elute collect 6. Collect Fractions Collect fractions based on volume (e.g., 10 mL each) elute->collect analyze 7. Analyze Fractions Spot fractions on TLC plate to identify pure product collect->analyze combine 8. Combine & Evaporate Combine pure fractions and remove solvent via rotary evaporation analyze->combine final 9. Final Product Dry under high vacuum combine->final

Caption: Step-by-step workflow for flash column chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Screen systems like ethyl acetate/hexane and dichloromethane/methanol. Add 0.5% triethylamine (Et₃N) to the solvent mixture to prevent tailing.[3] An ideal system will give your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into your column and use gentle air pressure to pack a uniform bed.[5]

  • Sample Loading: Dissolve your crude product (e.g., 500 mg) in a minimal amount of dichloromethane (DCM). Add ~1 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method generally results in better separation than loading the sample as a liquid.

  • Elution: Begin eluting the column with your chosen solvent system. If impurities are very close to your product, a shallow gradient elution (e.g., starting with 20% EtOAc/Hexane and slowly increasing to 40% EtOAc/Hexane) may be necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 3: Preparative Reversed-Phase HPLC (Prep-HPLC)

This is the ultimate method for achieving very high purity (>99.5%), essential for pharmaceutical applications.[12][15]

  • Sample Preparation: Dissolve the partially purified compound in a minimal amount of a suitable solvent, such as methanol or acetonitrile.[12] Filter the solution through a 0.45 µm syringe filter to remove any particulates.

  • System and Conditions:

    • HPLC System: A preparative HPLC system equipped with a C18 column, gradient pump, UV detector, and fraction collector.[12]

    • Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic Acid, TFA).[16]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).

    • Gradient: Develop a gradient based on analytical HPLC runs. A typical gradient might be 10% B to 95% B over 20-30 minutes.

    • Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 20 mm ID column).[12]

    • Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or 325 nm).[12]

  • Purification Run: Inject the sample and begin the run.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.[12] It is often wise to collect the beginning, middle, and end of the peak in separate fractions to isolate the purest material.

  • Post-Processing: Combine the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final, high-purity product as a fluffy solid.[12]

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
  • SIELC Technologies. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC.
  • BenchChem Technical Support Team. (2025).
  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Gantier, J. C., et al. (1996). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one. BenchChem.
  • BenchChem Technical Support Team. (2025). Avoiding impurities in the synthesis of heterocyclic compounds. BenchChem.
  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
  • BenchChem Technical Support Team. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • PubChem. 8-Methyl-2-(trifluoromethyl)-4-quinolinol.
  • ResearchGate. (2023). Synthetic approaches for the synthesis of 2-trifluoromethyl quinolines.
  • Google Patents. (1949). Quinoline compounds and process of making same.
  • Taros Chemicals. (2013). High-throughput preparative HPLC-MS purification workflow of libraries within the European Lead Factory. Taros Chemicals. [Link]
  • Chemcasts. Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Chemcasts. [Link]
  • Google Patents. (2019).
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
  • Li, Y., et al. (2011). Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate. Acta Crystallographica Section E. [Link]
  • Sereda, G., & Vekariya, R. (2016).

Sources

Technical Support Center: Synthesis of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important quinoline derivative, providing in-depth, field-proven insights to ensure the success of your experiments.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via well-established methods for quinoline ring formation, most notably the Conrad-Limpach synthesis or the Gould-Jacobs reaction. Both pathways involve the condensation of an aniline derivative with a β-ketoester followed by a high-temperature thermal cyclization. The choice between these routes often depends on the availability of starting materials and desired reaction conditions.

The Conrad-Limpach approach involves the reaction of o-toluidine (2-methylaniline) with ethyl 4,4,4-trifluoroacetoacetate. The Gould-Jacobs reaction, on the other hand, would utilize an aniline and a malonic ester derivative. For the purpose of this guide, we will focus on the more common Conrad-Limpach synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Question 1: My reaction yield is consistently low, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the Conrad-Limpach synthesis of this compound is a frequent issue and can often be attributed to several factors:

  • Incomplete Formation of the Enamine Intermediate: The initial condensation of o-toluidine with ethyl 4,4,4-trifluoroacetoacetate to form the enamine is a critical step. This reaction is often catalyzed by a small amount of acid.[1]

    • Solution: Ensure your starting materials are of high purity. The presence of moisture can hinder the reaction. Consider adding a catalytic amount of a mild acid, such as a drop of acetic acid, to facilitate the condensation. The reaction can be monitored by TLC or 1H NMR to confirm the formation of the enamine before proceeding to the high-temperature cyclization.

  • Insufficient Cyclization Temperature: The thermal cyclization of the enamine intermediate requires a significant amount of thermal energy to overcome the activation barrier of this electrocyclic reaction.[2][3]

    • Solution: The reaction typically requires temperatures in the range of 250-260 °C.[2] It is crucial to use a high-boiling, inert solvent to ensure a consistent and sufficiently high reaction temperature. Suitable solvents include Dowtherm A, diphenyl ether, or mineral oil.[3] Ensure your reaction setup is capable of safely reaching and maintaining these temperatures.

  • Sub-optimal Reaction Time: Both the initial condensation and the final cyclization require adequate time to proceed to completion.

    • Solution: For the initial enamine formation, stirring the reactants at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for several hours is recommended. For the cyclization step, once the target temperature is reached, maintaining it for 1-3 hours is typical. Monitor the reaction progress to determine the optimal time for your specific setup.

Question 2: I am observing the formation of a significant amount of a dark, tar-like substance in my reaction mixture, which complicates purification. What is causing this and how can it be minimized?

Answer:

Tar formation is a common side reaction in high-temperature quinoline syntheses and is generally due to polymerization and degradation of starting materials and intermediates.[2]

  • Cause: The high temperatures required for cyclization can lead to undesired side reactions, especially if there are impurities in the starting materials or if the reaction is heated for an extended period.

  • Solutions:

    • Use High-Purity Reagents: Ensure your o-toluidine and ethyl 4,4,4-trifluoroacetoacetate are of the highest possible purity.

    • Optimize Heating Profile: Rapidly heat the reaction mixture to the target cyclization temperature and avoid prolonged heating once the reaction is complete.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.

Question 3: My final product is contaminated with an isomeric byproduct. How can I improve the regioselectivity of the reaction?

Answer:

The Conrad-Limpach synthesis can sometimes yield isomeric quinolones, although with the use of o-toluidine, the formation of this compound is generally favored. However, under certain conditions, trace amounts of the 6-methyl isomer could potentially form if there is any p-toluidine impurity in the starting o-toluidine.

  • Primary Cause: Impurities in the starting aniline.

  • Solution:

    • Purity of Starting Materials: The most critical factor is the purity of the o-toluidine. Ensure it is free from other toluidine isomers.

    • Purification: If an isomeric byproduct is formed, careful purification by column chromatography or recrystallization may be necessary.

Question 4: I suspect the trifluoromethyl group is not stable under the reaction conditions. Is this a valid concern and what are the signs?

Answer:

The trifluoromethyl group is generally stable under many reaction conditions. However, it can be susceptible to hydrolysis to a carboxylic acid group under harsh acidic or basic conditions, particularly at elevated temperatures.[3]

  • Signs of Hydrolysis: If you observe a byproduct with a mass corresponding to the replacement of the -CF3 group with a -COOH group, hydrolysis may be occurring. This can be confirmed by mass spectrometry and NMR spectroscopy.

  • Preventative Measures:

    • Avoid Strong Acids/Bases: While a catalytic amount of mild acid can be used for the initial condensation, avoid the use of strong acids like sulfuric acid in the high-temperature cyclization step if possible.

    • Control Reaction Time: Minimize the time the reaction is held at very high temperatures to reduce the likelihood of degradation.

III. Frequently Asked Questions (FAQs)

Q1: What is the keto-enol tautomerism observed in the final product?

A1: this compound exists in equilibrium with its keto tautomer, 8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one. The quinolone (keto) form is generally considered to be the predominant tautomer.[1]

Q2: What is a suitable solvent for the high-temperature cyclization step?

A2: A high-boiling, inert solvent is essential. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil are commonly used as they can maintain the required high temperatures (around 250 °C) for the cyclization to occur efficiently.[3]

Q3: Can I use microwave irradiation to promote the cyclization?

A3: Yes, microwave-assisted synthesis can be an effective method to shorten reaction times and potentially improve yields in the Gould-Jacobs and related quinoline syntheses by allowing for rapid and uniform heating to high temperatures.[4]

Q4: What are the expected byproducts from the reaction of 2-methylaniline?

A4: Besides the desired product, potential byproducts could include small amounts of 2,8-dimethylquinoline if there is any acetaldehyde impurity or side reaction, as well as polymeric materials.[5]

IV. Experimental Protocol: Conrad-Limpach Synthesis of this compound

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

Materials:

  • o-Toluidine (2-methylaniline)

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Dowtherm A or high-boiling mineral oil

  • Ethanol

  • Hexanes or other non-polar solvent for washing

Procedure:

  • Enamine Formation: In a round-bottom flask, combine o-toluidine (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq). Stir the mixture at room temperature for 1-2 hours, or gently warm to 40-60 °C to facilitate the reaction. The progress of the reaction can be monitored by TLC.

  • Cyclization Setup: To the flask containing the enamine intermediate, add a high-boiling solvent such as Dowtherm A (approximately 3-5 mL per gram of enamine). Equip the flask with a reflux condenser and a thermometer.

  • Thermal Cyclization: Heat the reaction mixture with vigorous stirring to 250-260 °C. Maintain this temperature for 1-3 hours. The reaction mixture will likely darken in color.

  • Work-up and Isolation: Allow the reaction mixture to cool to below 100 °C. While still warm, carefully add a non-polar solvent such as hexanes to precipitate the product and dilute the high-boiling solvent. The product should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the residual high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) or by column chromatography on silica gel.

Quantitative Data Summary Table:

ParameterValueReference
Cyclization Temperature 250-260 °C[2]
Typical Reaction Time 1-3 hoursGeneral Procedure
Common Solvents Dowtherm A, Mineral Oil[3]

V. Visualizing the Reaction Pathway and Troubleshooting

Diagram 1: Conrad-Limpach Synthesis of this compound

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product o_toluidine o-Toluidine enamine Enamine Intermediate o_toluidine->enamine Condensation etfa Ethyl 4,4,4-trifluoroacetoacetate etfa->enamine product This compound enamine->product Thermal Cyclization (~250 °C)

Caption: Key stages in the Conrad-Limpach synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_conversion Check Conversion of Starting Materials start->check_conversion check_cyclization Check Cyclization Step check_conversion->check_cyclization No incomplete_enamine Incomplete Enamine Formation check_conversion->incomplete_enamine Yes incomplete_cyclization Incomplete Cyclization check_cyclization->incomplete_cyclization Yes degradation Product Degradation check_cyclization->degradation No solution_enamine Solution: - Add catalytic acid - Increase reaction time/temp for condensation incomplete_enamine->solution_enamine solution_cyclization Solution: - Ensure temperature is >250°C - Use high-boiling inert solvent incomplete_cyclization->solution_cyclization solution_degradation Solution: - Reduce cyclization time - Use inert atmosphere degradation->solution_degradation

Caption: A logical approach to diagnosing and resolving low yield issues.

VI. References

  • Stanczak, A. (2019). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molbank, 2019(2), M1067. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved January 9, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(12), 7314-7323. [Link]

  • Google Patents. (1997). Process for preparing quinoline bases. (U.S. Patent No. 5,700,942).

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: 8-Methyl-2-(trifluoromethyl)quinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and its derivatives. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic efforts.

Introduction to the Synthesis

The target molecule, this compound, belongs to the 4-hydroxyquinoline (or 4-quinolone) class of heterocyclic compounds. This scaffold is of significant interest due to its prevalence in a wide range of therapeutic agents.[1][2] The synthesis typically relies on classical named reactions for quinoline formation, most notably the Gould-Jacobs reaction or the Conrad-Limpach synthesis.[3][4][5]

These methods involve the condensation of an appropriately substituted aniline (2-methylaniline) with a β-ketoester bearing a trifluoromethyl group (ethyl 4,4,4-trifluoroacetoacetate), followed by a high-temperature thermal cyclization.[4][6][7] While robust, these reactions are often plagued by issues such as low yields, incomplete cyclization, and difficult purifications, especially given the electron-withdrawing nature of the trifluoromethyl group.[4][8][9]

This guide provides a structured approach to identifying and resolving these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most direct and commonly employed method is a variation of the Gould-Jacobs or Conrad-Limpach reaction.[3][4][10] This involves two key steps: first, the condensation of 2-methylaniline with ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate, and second, a high-temperature thermal cyclization (often >250 °C) to form the quinolone ring.[1][4][7][9]

Q2: Why is the cyclization step so challenging? A2: The cyclization is a 6-electron electrocyclization that requires significant thermal energy to overcome the activation barrier.[1][10][11] Temperatures exceeding 250 °C are often necessary.[4][9] Insufficient temperature is a primary cause of reaction failure. Furthermore, the electron-withdrawing trifluoromethyl group can deactivate the system, making the cyclization more difficult compared to syntheses of non-fluorinated analogs.

Q3: My final product exists as a mixture of tautomers. Is this normal? A3: Yes, this is expected. The product, this compound, is in equilibrium with its keto tautomer, 8-Methyl-2-(trifluoromethyl)quinolin-4(1H)-one.[10][11] In many contexts, the quinolone (keto) form is believed to predominate.[11] For characterization and reporting, it is important to recognize and assign spectroscopic signals for both forms if they are observable.

Q4: Can I use microwave synthesis for this reaction? A4: Absolutely. Microwave-assisted synthesis is an excellent modern adaptation for this reaction. It allows for rapid heating to the high temperatures required for cyclization, significantly reducing reaction times and often improving yields by minimizing byproduct formation.[1][12]

In-Depth Troubleshooting Guide

This section is organized by common problems encountered during the synthesis.

Problem 1: Low or No Yield of the Final Product

This is the most frequent issue, often stemming from a failed cyclization step.

Possible Cause A: Insufficient Cyclization Temperature

The thermal cyclization is the rate-determining and most energy-intensive step.[11]

  • Expert Diagnosis: If you isolate the uncyclized enamine intermediate (anilidomethylenemalonate derivative) or recover starting materials, your reaction temperature was too low. Standard laboratory heating equipment may struggle to safely and consistently reach the required 250-260 °C.[1][9]

  • Solutions & Rationale:

    • Utilize a High-Boiling Solvent: Performing the reaction in a high-boiling, inert solvent is critical for maintaining a stable, high temperature. Solvents like diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C) are standard choices and can dramatically increase yields.[4] Running the reaction neat can lead to localized overheating and decomposition.[9]

    • Verify Temperature Accuracy: Ensure your temperature measurement is accurate. Use a high-temperature thermometer or a calibrated thermocouple placed directly in the reaction medium (if safe to do so) rather than relying on the heating mantle's surface temperature.

    • Microwave Irradiation: As mentioned in the FAQs, microwave heating is highly effective for achieving the necessary temperatures rapidly and uniformly.[12] This can often turn a failed reaction into a successful one.

Possible Cause B: Poor Quality of Starting Materials

The purity of the aniline and β-ketoester is paramount.

  • Expert Diagnosis: 2-methylaniline is susceptible to oxidation, often appearing dark red or brown. This indicates the presence of impurities that can interfere with the initial condensation and lead to tar formation at high temperatures.[8] Ethyl 4,4,4-trifluoroacetoacetate can hydrolyze if exposed to moisture.

  • Solutions & Rationale:

    • Purify the Aniline: If the 2-methylaniline is discolored, consider distillation before use.

    • Use Anhydrous Reagents: Ensure the β-ketoester is of high purity and has been handled to minimize exposure to water. While the reaction itself generates a molecule of alcohol, starting under anhydrous conditions is good practice.[8]

Possible Cause C: Acid/Base Catalyst Issues

While the thermal cyclization is uncatalyzed, the initial condensation can be influenced by acid.

  • Expert Diagnosis: The formation of the enamine intermediate is often catalyzed by a trace amount of acid.[9] However, strong acids under high heat can promote side reactions and charring.[8][13]

  • Solutions & Rationale:

    • Catalytic Acid for Condensation: If the initial condensation step (often done at a lower temperature before heating for cyclization) is slow, a catalytic amount of a mild acid like acetic acid can be beneficial.

    • Avoid Strong Acids in Cyclization: For the high-temperature cyclization step, strong acids like H₂SO₄ or polyphosphoric acid (PPA) can be problematic, leading to decomposition.[8][9] While PPA is used in some quinoline syntheses, it requires careful temperature control.[14]

Problem 2: Product is Impure or Difficult to Purify
Possible Cause A: Tar and Polymer Formation

High-temperature reactions, especially with aromatic amines, are prone to producing tarry byproducts.[8][13]

  • Expert Diagnosis: The crude reaction mixture is a dark, viscous oil or a hard, tarry solid that is difficult to handle.

  • Solutions & Rationale:

    • Controlled Heating: Avoid rapid, uncontrolled heating. Increase the temperature gradually to the target for cyclization.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative side reactions that contribute to tar formation.[9]

    • Purification Strategy: The crude product often precipitates upon cooling.[9] Diluting the cooled reaction mixture with a non-polar solvent like hexanes or cyclohexane can help precipitate the desired product while keeping the high-boiling solvent and some impurities in solution.[1] The collected solid can then be washed thoroughly with the non-polar solvent before further purification (e.g., recrystallization).

Possible Cause B: Contamination with Starting Materials or Intermediates
  • Expert Diagnosis: TLC or NMR analysis of the crude product shows the presence of starting materials or the flat, uncyclized enamine intermediate.

  • Solutions & Rationale:

    • Optimize Reaction Time and Temperature: This is a clear indication of an incomplete reaction. Refer to the solutions in Problem 1A . Increasing the reaction time at the target temperature (e.g., from 30 minutes to 1 hour) may be necessary.

    • Purification via Recrystallization: The desired quinolinol product often has different solubility properties than the starting materials. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is often effective for purification.

Possible Cause C: Streaking/Tailing During Column Chromatography
  • Expert Diagnosis: The product streaks badly on silica gel TLC plates and gives poor separation during column chromatography.

  • Solutions & Rationale:

    • Interaction with Silica: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.[15]

    • Use a Basic Modifier: Add a small amount (0.5-1%) of a tertiary amine like triethylamine (NEt₃) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% NEt₃).[15] This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Switch Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica.[15]

Visual Troubleshooting and Workflow

A logical approach is key to diagnosing failed reactions. The following diagram outlines a decision-making workflow for troubleshooting the synthesis.

TroubleshootingWorkflow Start Reaction Start: Condense 2-methylaniline & ethyl 4,4,4-trifluoroacetoacetate Heat Thermal Cyclization (e.g., 250-260 °C in Diphenyl Ether) Start->Heat Workup Cool & Precipitate Product Heat->Workup Analysis Analyze Crude Product (TLC, NMR) Workup->Analysis NoProduct Problem: No Product (Only Starting Materials) Analysis->NoProduct SM Only Intermediate Problem: Intermediate Isolated (Uncyclized Enamine) Analysis->Intermediate Intermediate Present LowYield Problem: Low Yield & Tar Analysis->LowYield Product + Tar/ Impurities Success Success: Product Obtained Analysis->Success Clean Product CheckTemp Action: 1. Verify Reaction Temp (>250 °C) 2. Use High-Boiling Solvent 3. Consider Microwave NoProduct->CheckTemp Intermediate->CheckTemp OptimizeTime Action: 1. Increase Reaction Time 2. Ensure Temp is Maintained Intermediate->OptimizeTime CheckPurity Action: 1. Check Purity of Starting Materials 2. Run under Inert Atmosphere LowYield->CheckPurity CheckTemp->Heat Re-run CheckPurity->Heat Re-run OptimizeTime->Heat Re-run

Sources

Technical Support Center: Enhancing the Stability of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 8-Methyl-2-(trifluoromethyl)quinolin-4-ol. This guide is designed to provide you with an in-depth understanding of the stability challenges associated with this compound and to offer practical, field-proven strategies to mitigate them. As researchers and drug developers, ensuring the integrity of your compounds is paramount for reproducible and reliable results. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the stability of this compound in your experiments.

Part 1: Understanding the Stability Profile of this compound

This compound is a heterocyclic compound with a quinolin-4-ol core. While the trifluoromethyl (-CF3) group generally enhances metabolic stability and lipophilicity, the quinolin-4-ol scaffold is susceptible to several degradation pathways that can compromise its chemical integrity.[1][2][3] Understanding these potential instabilities is the first step toward effective mitigation.

The primary degradation pathways for quinoline compounds include oxidation, photodegradation, and hydrolysis, with stability being significantly influenced by factors such as pH, temperature, and exposure to light.[4][5] The phenolic nature of the 4-ol group makes this compound particularly susceptible to oxidation, which can lead to the formation of colored byproducts.[6]

Part 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of this compound in a practical question-and-answer format.

Question 1: My solution of this compound has turned yellow/brown. What is causing this discoloration?

Answer: The development of a yellow or brown color is a common indicator of degradation in quinoline compounds, often resulting from oxidation or photodegradation.[5] The 4-hydroxyquinoline moiety is structurally similar to a phenol, making it susceptible to oxidation, which can form colored quinone-like structures. This process can be accelerated by exposure to atmospheric oxygen, trace metal impurities, or light.

Troubleshooting Steps:

  • Protect from Light: Immediately wrap your sample container in aluminum foil or use an amber-colored vial to prevent further photodegradation.[4][5]

  • Inert Atmosphere: If working with the compound in solution for extended periods, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use High-Purity Solvents: Solvents can contain peroxide or metal impurities that catalyze oxidation. Use freshly opened, high-purity, or HPLC-grade solvents.

  • Add a Chelating Agent: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[4]

Question 2: I am observing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?

Answer: Yes, inconsistent results and a gradual loss of biological activity are classic signs of compound degradation.[5] The degradation of this compound into other chemical species means that the concentration of the active parent compound is decreasing over time.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of the compound fresh before each experiment.

  • Validate Stock Solution Stability: If you must use stock solutions, perform a stability study under your specific storage conditions (solvent, concentration, temperature). Use an analytical method like HPLC to quantify the amount of the parent compound remaining over time.[5][7]

  • Control pH: The stability of quinoline derivatives is often pH-dependent.[5] Ensure your assay buffer is at a pH that confers maximal stability to the compound. You may need to determine the optimal pH range experimentally.

  • Evaluate Formulation Strategy: For longer-term studies, consider formulation strategies such as microencapsulation or lyophilization to enhance stability.[8]

Question 3: What are the optimal storage conditions for this compound in solid form and in solution?

Answer: Proper storage is crucial for maintaining the long-term stability of the compound.

Form Recommended Storage Conditions Rationale
Solid Store at 2-8°C in a tightly sealed container, protected from light.[9]Low temperatures slow down the rate of chemical degradation.[5] A sealed container prevents moisture uptake, and protection from light minimizes photodegradation.
Solution Store at -20°C or -80°C in small, single-use aliquots, protected from light.Freezing the solution significantly reduces degradation rates. Aliquoting prevents multiple freeze-thaw cycles, which can accelerate degradation.

Question 4: How can I proactively prevent degradation during my experiments?

Answer: Proactive measures can significantly improve the stability of this compound.

Preventative Strategies:

  • Use of Antioxidants: For solutions, especially in aqueous buffers, consider adding an antioxidant. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or hindered phenols can be effective.[10][11] Ascorbic acid or tocopherol are other options to prevent oxidation.[8]

  • pH Optimization: Determine the pH of maximal stability for your compound and buffer your solutions accordingly.[[“]][13]

  • Excipient Selection: If developing a formulation, choose excipients that are compatible with the compound and do not promote degradation.[13] Co-processing with hydrophobic excipients can help deflect moisture.[14]

  • Packaging: Use light-resistant and moisture-proof packaging for long-term storage.[4]

Part 3: Experimental Protocols for Stability Enhancement and Assessment

This section provides detailed methodologies for key experiments to assess and improve the stability of this compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and the intrinsic stability of the molecule.

Objective: To determine the degradation profile of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.[5]

    • Photolytic Degradation: Expose the stock solution to a light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[5] A control sample should be wrapped in aluminum foil.[5]

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • HPLC Analysis: Analyze the samples using a validated HPLC method with a UV detector. A C18 column is often suitable for quinoline compounds.[7][15] Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Selection of a Suitable Antioxidant

Objective: To identify an effective antioxidant to prevent the oxidative degradation of this compound in solution.

Methodology:

  • Prepare Solutions: Prepare several identical solutions of the compound in the desired experimental buffer.

  • Add Antioxidants: To each solution, add a different antioxidant at a standard concentration (e.g., 0.01% w/v). Include a control solution with no antioxidant.

    • Test antioxidants: Butylated Hydroxytoluene (BHT), Ascorbic Acid, Trolox (a water-soluble vitamin E analog).

  • Induce Oxidation: Expose the solutions to conditions that promote oxidation (e.g., leave open to the air, add a small amount of a pro-oxidant like AAPH, or expose to light).

  • Monitor Degradation: At various time points, analyze the solutions by HPLC to quantify the remaining parent compound.

  • Compare Results: Plot the percentage of the parent compound remaining over time for each antioxidant. The most effective antioxidant will be the one that shows the least degradation of this compound.

Part 4: Visual Guides and Diagrams

Visual aids can help in understanding complex degradation pathways and experimental workflows.

G cluster_degradation Potential Degradation Pathways parent This compound oxidation Oxidized Products (e.g., Quinone-like species) parent->oxidation O₂, Light, Metal Ions photodegradation Photolytic Products (e.g., Hydroxylated species) parent->photodegradation UV/Visible Light hydrolysis Hydrolytic Products (Acid/Base Catalyzed) parent->hydrolysis H⁺ / OH⁻

Caption: Potential degradation pathways for this compound.

G cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sample Sample at Time Points stress->sample neutralize Neutralize & Dilute sample->neutralize analyze HPLC Analysis neutralize->analyze end Identify Degradants & Assess Stability analyze->end

Caption: Experimental workflow for a forced degradation study.

References

  • Unknown. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. NIH.
  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR.
  • Unknown. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus.
  • Unknown. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
  • Unknown. (n.d.). Formulation Impact on Drug Stability & Bioavailability. PharmSky Research.
  • Unknown. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Unknown. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC - NIH. NIH.
  • Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar.
  • Unknown. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology.
  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
  • Unknown. (n.d.). Enhance Polymer Stability: Understanding the Role of Hindered Phenolic Antioxidants.
  • Unknown. (n.d.). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • Unknown. (n.d.). Trifluoromethylated Heterocycles: Enhancing Drug Properties.
  • Unknown. (n.d.). Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles using TMSCF3. Benchchem.
  • Unknown. (n.d.). Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH.
  • Unknown. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. Benchchem.
  • Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
  • Unknown. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. PubChem.
  • Unknown. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Chemcasts.
  • Unknown. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online.
  • Unknown. (2023). Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives. RSC Publishing.
  • Unknown. (n.d.). 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. ChemicalBook.

Sources

Technical Support Center: Overcoming Resistance with Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds to overcome therapeutic resistance. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to facilitate your experimental success. Our focus is on the practical application and mechanistic understanding of these versatile compounds in oncology, infectious disease, and beyond.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the experimental application of quinoline-based compounds.

Q1: My quinoline compound is not showing the expected efficacy against a resistant cell line. What are the primary resistance mechanisms I should consider?

A1: Resistance to quinoline-based compounds is multifaceted and depends on the biological context. In cancer, common mechanisms include increased drug efflux through ATP-binding cassette (ABC) transporters, mutations in the drug's molecular target, and activation of alternative signaling pathways that promote cell survival.[1] For bacterial resistance, efflux pumps are a major contributor, actively removing the compound from the cell.[2][3][4] In the case of malaria, resistance can be associated with enhanced drug efflux from the parasite's food vacuole.[5][6][7]

Q2: I am observing poor solubility of my quinoline derivative in aqueous buffers. How can I improve this?

A2: Poor aqueous solubility is a known challenge for many quinoline-based compounds due to their hydrophobic aromatic structure.[8] Solubility is often pH-dependent, with quinolines being weak bases.[9][10][11] A first step is to attempt dissolution in a slightly acidic buffer (pH 4-5), which can protonate the quinoline nitrogen and increase solubility.[9][12] If this is not sufficient, the use of co-solvents such as DMSO, followed by careful dilution into your aqueous medium, is a common strategy. However, be mindful of potential precipitation.[12]

Q3: My quinoline compound shows initial promise but its effect diminishes over time in culture. What could be the cause?

A3: The diminishing effect of a quinoline compound over time can be due to several factors. Compound degradation in aqueous media is a possibility, as quinolines can be sensitive to light, pH, and temperature.[13] It is advisable to prepare fresh solutions for each experiment.[13] Another possibility is the development of resistance in the cell population under selective pressure. Regularly verifying the expression of resistance markers can help determine if this is the case.[1]

Q4: Can quinoline-based compounds be used to overcome resistance to other drugs?

A4: Yes, and this is a key area of research. Many quinoline derivatives function as efflux pump inhibitors, which can restore the activity of other antibiotics that are substrates of these pumps.[2][3][14] This synergistic effect is a promising strategy to combat multidrug resistance in bacteria.[2] In cancer, some quinoline-based compounds can also inhibit ABC transporters, potentially re-sensitizing cancer cells to conventional chemotherapeutics.

Q5: Are there specific structural modifications to the quinoline scaffold that are known to improve activity against resistant strains?

A5: Structure-activity relationship (SAR) studies have identified several modifications to the quinoline scaffold that can enhance efficacy. For instance, substitutions at the C-7 position have been shown to improve the inhibition of efflux pumps in bacteria.[14] In antimalarial quinolines, modifications to the side chain can help to overcome resistance.[15] Hybrid molecules, which combine the quinoline scaffold with other pharmacophores, are also being explored to create compounds with dual mechanisms of action to combat resistance.[16]

Troubleshooting Guides

This section provides detailed guidance for specific experimental challenges.

Problem 1: Inconsistent IC50 Values in Resistant Cell Lines

Possible Causes and Solutions

Possible CauseTroubleshooting StepScientific Rationale
Cell Line Instability Regularly authenticate your cell line and monitor the expression of key resistance markers (e.g., P-glycoprotein for MDR1-mediated resistance).Resistant phenotypes can be unstable in culture without continuous selective pressure.[1]
Compound Precipitation Visually inspect for precipitation after adding the compound to the culture medium. Perform a solubility test of your compound in the final assay conditions.Poorly soluble compounds will not be fully available to the cells, leading to variability in the effective concentration.[8][12]
Compound Degradation Prepare fresh stock solutions for each experiment and protect them from light.[13]Quinoline compounds can be susceptible to degradation, which would lead to a lower effective concentration and inconsistent results.[13]
Problem 2: Lack of Synergy in Combination with a Known Drug

Possible Causes and Solutions

Possible CauseTroubleshooting StepScientific Rationale
Incorrect Dosing Schedule Optimize the timing of drug addition. Test simultaneous addition versus sequential addition.The synergistic effect may depend on one drug potentiating the effect of the other, which can be time-dependent.
Off-Target Effects Verify that the observed effect is due to the intended mechanism (e.g., efflux pump inhibition). Use appropriate controls, such as cell lines that do not overexpress the target pump.The quinoline compound may have other biological activities that interfere with the expected synergistic interaction.
Inappropriate Concentration Ratio Perform a checkerboard assay with a range of concentrations for both compounds to identify the optimal ratio for synergy.Synergy is often dependent on the specific concentrations of the drugs used.

Experimental Protocols

Protocol 1: Efflux Pump Inhibition Assay

This protocol is designed to assess the ability of a quinoline-based compound to inhibit efflux pumps in bacteria.

  • Bacterial Strain Preparation: Grow the bacterial strain of interest (e.g., a strain overexpressing an efflux pump like AcrAB-TolC) to the mid-logarithmic phase.

  • Fluorescent Substrate Loading: Wash and resuspend the bacteria in a suitable buffer. Add a fluorescent efflux pump substrate (e.g., ethidium bromide).

  • Initiate Efflux: After an incubation period to allow substrate accumulation, energize the efflux pumps by adding a carbon source (e.g., glucose).

  • Inhibitor Addition: Add the quinoline-based compound at various concentrations.

  • Fluorescence Monitoring: Monitor the intracellular fluorescence over time using a fluorometer. A decrease in the rate of fluorescence decline indicates efflux pump inhibition.

Protocol 2: In Vitro Antimalarial Susceptibility Assay

This protocol is used to determine the efficacy of a quinoline-based compound against Plasmodium falciparum.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum.

  • Drug Dilution: Prepare serial dilutions of the quinoline-based compound in a 96-well plate.

  • Parasite Addition: Add the parasitized red blood cells to each well.

  • Incubation: Incubate the plates for 48-72 hours under appropriate conditions (5% CO2, 5% O2, 90% N2).

  • Growth Inhibition Assessment: Measure parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay or microscopy.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Visualizing Mechanisms

Efflux Pump Inhibition by a Quinoline Compound

G cluster_cell Bacterial Cell Antibiotic Antibiotic EffluxPump Efflux Pump (e.g., AcrAB-TolC) Antibiotic->EffluxPump Target Intracellular Target EffluxPump->Target Efflux Quinoline Quinoline Compound Quinoline->EffluxPump Inhibition Extracellular Extracellular Space

Caption: Quinoline compound inhibiting an efflux pump, leading to intracellular antibiotic accumulation.

Overcoming Cancer Cell Resistance

G cluster_pathway Resistance Mechanisms Efflux Drug Efflux (ABC Transporters) TargetMutation Target Mutation SurvivalSignal Pro-survival Signaling Apoptosis Apoptosis SurvivalSignal->Apoptosis Blocks Chemotherapy Chemotherapy Chemotherapy->Efflux Pumped out Chemotherapy->Apoptosis Quinoline Quinoline Compound Quinoline->Efflux Inhibits Quinoline->SurvivalSignal Inhibits Quinoline->Apoptosis

Caption: Quinoline compounds can overcome resistance by inhibiting drug efflux and pro-survival signaling.

References

  • Bray, P. G., Ward, S. A., & O'Neill, P. M. (2005). Quinoline antimalarials: mechanisms of action and resistance. Current Topics in Medicinal Chemistry, 5(5), 469-482.
  • Fiore, M., et al. (2021).
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
  • Mallea, M., et al. (2003). Quinoline derivatives as promising inhibitors of antibiotic efflux pump in multidrug resistant Enterobacter aerogenes isolates.
  • Amaral, L., et al. (2021). C7-Substituted Quinolines as Potent Inhibitors of AdeG Efflux Pumps in Acinetobacter baumannii. bioRxiv.
  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase inhibitors: fluoroquinolone mechanisms of action and resistance. Cold Spring Harbor perspectives in medicine, 6(9), a025320.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55-87.
  • Chevalier, J., et al. (2001). Quinoline derivatives as promising inhibitors of antibiotic efflux pump in multidrug resistant Enterobacter aerogenes isolates. Letters in Applied Microbiology, 32(5), 335-339.
  • O'Neill, P. M., Ward, S. A., & Bray, P. G. (1997). Quinoline resistance mechanisms in Plasmodium falciparum: The debate goes on. Annals of tropical medicine and parasitology, 91(5), 531-544.
  • Kumar, S., et al. (2020). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 25(11), 2688.
  • Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current topics in medicinal chemistry, 21(5), 426-437.
  • Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current topics in medicinal chemistry, 21(5), 426-437.
  • Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current topics in medicinal chemistry, 21(5), 426-437.
  • Amaral, L., et al. (2021). C7-substituted Quinolines as Potent Inhibitors of AdeG Efflux Pumps in Acinetobacter baumannii. bioRxiv.
  • Ginsburg, H. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical pharmacology, 43(1), 1-10.
  • International Journal of Creative Research Thoughts (IJCRT). (n.d.). A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents. IJCRT.org.
  • Muska, M. (2023). The Adaptability of Quinolones Antibiotics Challenging a Spectrum of Bacterial Foes. Journal of Bacteriology and Infectious Diseases, 7(4), 1-3.
  • Redgrave, L., Sutton, S., Webber, M., & Piddock, L. (2014). Fluoroquinolone resistance in bacteria. YouTube.
  • BenchChem. (2025).
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & medicinal chemistry, 117681.
  • BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. BenchChem.
  • BIOSYNCE. (2025). How to overcome the drug - resistance of quinoline - based drugs?. BIOSYNCE Blog.
  • Afzal, O., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 23(15), 4479-4511.
  • Kundu, B., et al. (2019). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 9(36), 20853-20873.
  • Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(50), 29935-29950.
  • Wu, C. P., et al. (2008). Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies. Current medicinal chemistry, 15(1), 74-85.
  • Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC advances, 12(28), 17871-17895.
  • BenchChem. (2025). Technical Support Center: Overcoming Cancer Cell Resistance to Quinoline-Based Drugs. BenchChem.
  • BenchChem. (2025).
  • International Journal of Pharmaceutical Sciences Review and Research. (2022).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • Kundu, B., et al. (2019). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 9(36), 20853-20873.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Sahu, S., Srivastava, S., & Gupta, S. K. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96.
  • ResearchGate. (2025). The structures of some quinoline-containing anticancer agents under clinical trials.
  • BenchChem. (2025). overcoming solubility issues with 2-(4-fluorophenyl)quinolin-7-amine. BenchChem.
  • Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. 20(8), 4785-4802.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 1-8.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • Wu, C. P., et al. (2011). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. The FEBS journal, 278(22), 4158-4171.
  • Chemistry LibreTexts. (2021). Preparation and Properties of Quinoline. Chemistry LibreTexts.
  • Higgins, C. F. (2007). Mechanisms of ABC transporter-mediated multidrug resistance. The Journal of Bioenergetics and Biomembranes, 39(5-6), 431-435.

Sources

unexpected results in assays with 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected results encountered during in vitro and cell-based assays. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve common experimental challenges, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured to address experimental issues starting from the most fundamental—the compound itself—and progressing to more complex assay-specific and biological system-related problems.

Section 1: Foundational Issues: Compound Integrity and Behavior

The most common source of unexpected assay results is not a complex biological phenomenon but rather the physical and chemical behavior of the small molecule itself. Before questioning your biological hypothesis, it is crucial to validate the tool you are using.

Q1: My compound, this compound, shows weak or no activity in my assay, contrary to expectations. What are the first things I should verify?

A1: This is a frequent issue that can often be traced back to compound handling and solubility.[1] The effective concentration of your compound in the assay medium may be significantly lower than the nominal concentration you calculated.

Expertise & Causality: A compound cannot engage its target if it is not properly stored, handled, or solubilized. Degradation reduces the concentration of the active molecule, while poor solubility leads to precipitation or aggregation, effectively removing the compound from the solution where the biological interaction is supposed to occur.[1]

Troubleshooting Protocol: Verifying Compound Integrity and Solubility

  • Source and Purity: Confirm the compound's purity from the supplier's certificate of analysis (CoA). Impurities can interfere with or inhibit the desired activity.[1]

  • Storage Conditions: Verify that the compound has been stored as recommended (typically at -20°C or -80°C, protected from light and moisture).[1] Quinoline derivatives can be susceptible to degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1]

  • Solubility Assessment: The most critical step is to determine the practical solubility in your specific assay buffer. While public data exists, solubility can be highly dependent on the buffer's pH, salt concentration, and protein content.

    • Known Properties: The compound has limited aqueous solubility. Its properties are summarized in the table below.

PropertyValueSource
Molecular Weight227.18 g/mol [2]
XLogP32.8[2]
Aqueous Solubility>34.1 µg/mL (approx. 150 µM) at pH 7.4[2]
Melting Point131 °C[3]

Step-by-Step Protocol: Visual Solubility Test [1]

  • Prepare Stock: Create a high-concentration stock solution, typically 10-20 mM, in 100% anhydrous DMSO.

  • Dilution Series: In clear microcentrifuge tubes, add your final assay buffer (e.g., cell culture medium or biochemical assay buffer).

  • Add Compound: Spike the buffer with your DMSO stock to achieve the highest concentration you plan to test. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤0.5%).[1][4]

  • Incubate & Observe: Vortex gently and incubate the solution under the same conditions as your main experiment (e.g., 37°C for 1 hour).

  • Inspect: Visually inspect the tube for any signs of cloudiness or precipitate against a dark background. Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes and check for a pellet. The absence of any precipitate indicates that the compound is soluble at that concentration.

If precipitation is observed, your subsequent experiments must be conducted at concentrations below this solubility limit.

Section 2: Assay-Specific Artifacts & Interference

Quinoline scaffolds are known to interfere with certain assay technologies, particularly those that rely on fluorescence readouts.[5][6] This interference can produce false positive or false negative results that are independent of any biological activity.[5][7]

Q2: I am using a fluorescence-based assay (e.g., FP, FRET, or fluorescence intensity) and observe inconsistent or unexpected dose-response curves. How can I determine if this compound is causing an artifact?

A2: This is a critical concern, as quinoline derivatives are often fluorescent and can interfere with assay signals.[6][8] You must perform a series of control experiments to de-risk your results. The primary mechanisms of interference are autofluorescence, fluorescence quenching, and light scattering.[4][5]

Expertise & Causality:

  • Autofluorescence: The compound itself emits light at the same wavelength as your assay's fluorophore, leading to an artificially high signal and potentially masking inhibition (false negative).[5][7]

  • Fluorescence Quenching: The compound absorbs the excitation or emission light of the assay's fluorophore, leading to an artificially low signal that mimics inhibition (false positive).[5][7] This is also known as the inner filter effect.[5]

  • Light Scattering: If the compound precipitates or forms aggregates, it can scatter the excitation light, causing a spurious increase in the signal detected by the plate reader.[5][6]

Below is a systematic workflow to identify and mitigate these common interference mechanisms.

G cluster_workflow Troubleshooting Fluorescence Assay Interference Start Start with Unexpected Fluorescence Assay Result CheckAutofluorescence Run Autofluorescence Control: Compound + Buffer Only Start->CheckAutofluorescence IsAutofluorescent Is Signal > 2x Background? CheckAutofluorescence->IsAutofluorescent CheckQuenching Run Quenching Control: Compound + Fluorophore/Substrate (No Enzyme/Target) IsAutofluorescent->CheckQuenching No Mitigate Mitigation Strategy: - Use Pre-read Subtraction - Switch to Far-Red Fluorophore - Use Orthogonal Assay IsAutofluorescent->Mitigate Yes IsQuenching Is Signal Significantly Reduced vs. Control? CheckQuenching->IsQuenching ResultOK Result is Likely Valid (Proceed with Caution) IsQuenching->ResultOK No FalsePositive High Risk of False Positive (Quenching Artifact) IsQuenching->FalsePositive Yes

Caption: Workflow for identifying compound interference in fluorescent assays.

Step-by-Step Protocol: Measuring Compound Autofluorescence [5]

  • Plate Setup: On your assay plate, designate wells containing only assay buffer and wells with assay buffer plus the compound at the same concentrations used in your main experiment.

  • Incubation: Incubate the plate under identical conditions (time, temperature) as your primary assay.

  • Fluorescence Reading: Use a plate reader with the exact same excitation and emission wavelengths/filters as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the buffer-only wells from the wells containing the compound. A signal that is significantly above the background (e.g., >10% of your positive control signal) indicates autofluorescence. A pre-read correction, where the plate is read after compound addition but before the reaction starts, can help subtract this background.[5]

Q3: My dose-response curve is extremely steep or shows activity only at high concentrations. Could this be an artifact of compound aggregation?

A3: Yes, this is a classic hallmark of non-specific inhibition caused by compound aggregation. Hydrophobic molecules like this compound (with an XLogP of 2.8) can form aggregates at higher concentrations, which then sequester and denature proteins non-specifically.[5]

Expertise & Causality: This mechanism is not true, specific inhibition of the target but rather a physical artifact. Aggregation-based activity is highly undesirable in drug discovery as it is not translatable and can lead to misleading structure-activity relationships.

Step-by-Step Protocol: Testing for Aggregation-Based Inhibition [5]

  • Assay Setup: Prepare two parallel sets of your primary assay.

    • Set A: Use your standard assay buffer.

    • Set B: Use your standard assay buffer supplemented with a low concentration of a non-ionic detergent, such as 0.01% (v/v) Triton X-100.

  • Compound Testing: Generate a full concentration-response curve for the compound in both buffer conditions.

  • Data Analysis: Compare the IC50 values from both conditions. If the compound is an aggregator, the presence of detergent will disrupt the aggregates, leading to a significant rightward shift (a much higher IC50 value). If the IC50 value remains unchanged, the inhibition is less likely to be caused by aggregation.

Section 3: Biological and System-Related Issues

Once compound and assay artifacts have been ruled out, you can begin to troubleshoot issues related to the biological system.

Q4: The compound is causing significant cell death at concentrations where I expect to see a specific biological effect. How can I distinguish targeted activity from general cytotoxicity?

A4: This is a crucial step in validating any observed phenotype. It is essential to determine the compound's therapeutic window—the concentration range where it elicits a specific effect without causing general toxicity.

Expertise & Causality: Many compounds are toxic at high concentrations. Observing a phenotype (e.g., inhibition of cell signaling) in the presence of significant cell death makes it impossible to conclude that the effect is specific to the target of interest. The phenotype may simply be a downstream consequence of cellular stress and apoptosis.

Step-by-Step Protocol: Determining the Cytotoxic Threshold [4]

  • Cell Plating: Seed your cells in a 96-well plate at the same density used for your functional assay.

  • Dose-Response: Treat the cells with a broad concentration range of this compound for the same duration as your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a standard cell viability assay, such as MTT, resazurin reduction (e.g., CellTiter-Blue), or ATP measurement (e.g., CellTiter-Glo).

  • Data Analysis: Plot cell viability against compound concentration to determine the TC50 (toxic concentration 50%). All subsequent functional assays should be performed at concentrations well below the TC10 (the concentration that causes 10% cell death) to ensure you are observing a specific biological effect and not a result of general toxicity.[4]

G cluster_logic Decision Logic for On-Target vs. Off-Target Effects Start Observed Biological Phenotype CheckToxicity Is Assay Concentration Non-Toxic? Start->CheckToxicity Toxicity Result is Ambiguous (Confounded by Cytotoxicity) CheckToxicity->Toxicity No OnTargetCheck Use Structurally Dissimilar Inhibitor of Same Target CheckToxicity->OnTargetCheck Yes PhenotypeMatch Does it Produce the Same Phenotype? OnTargetCheck->PhenotypeMatch OnTarget Evidence for On-Target Effect PhenotypeMatch->OnTarget Yes OffTarget Possible Off-Target Effect or Artifact PhenotypeMatch->OffTarget No RescueExp Perform Rescue Experiment (e.g., Overexpress Resistant Mutant) OnTarget->RescueExp IsRescued Is Phenotype Rescued? RescueExp->IsRescued IsRescued->OnTarget Yes IsRescued->OffTarget No

Caption: A logic diagram for confirming on-target biological effects.

Q5: How can I gain confidence that the observed effect is due to a specific on-target activity?

A5: This is a central question in drug discovery. Since the specific target of this compound may not be known, a combination of orthogonal approaches is necessary to build a case for on-target activity.

Expertise & Causality: A single compound producing a result is merely a correlation. To establish causation, one must show that perturbation of the intended target by different means produces the same result, and that the compound's effect is consistent with its engagement of that target.

Strategies for On-Target Validation:

  • Use a Structurally Different Inhibitor: If you hypothesize that your compound inhibits a specific protein (e.g., a kinase), test a known inhibitor of that same protein that has a completely different chemical scaffold. If both compounds produce the same biological phenotype, it strengthens the evidence for an on-target effect.[4]

  • Dose-Response Correlation: A clear, sigmoidal dose-response relationship between compound concentration and the biological effect, consistent with its potency in a biochemical assay (if available), suggests on-target activity.[4]

  • Rescue Experiments: If possible, overexpressing a version of the target protein that is resistant to the compound should reverse (or "rescue") the phenotype. This is a powerful method for confirming on-target activity.[4]

  • Beware of Known Liabilities: Be aware that the quinoline scaffold has been associated with certain off-target activities, such as the inhibition of hERG potassium channels, which can lead to cardiotoxicity.[9] If working in a relevant system, consider assessing such liabilities.

By systematically working through these troubleshooting steps, researchers can effectively diagnose unexpected results, avoid common pitfalls associated with small molecule screening, and generate high-quality, reliable data.

References

  • NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual.
  • PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol.
  • PubMed. (2005). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers.
  • PubMed. (2018). Interference with Fluorescence and Absorbance.
  • Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol.
  • ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers.
  • PubMed Central. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.

Sources

Technical Support Center: Optimizing Cell Permeability of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Methyl-2-(trifluoromethyl)quinolin-4-ol. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the cell permeability of this compound. Poor membrane permeability is a common hurdle in drug discovery, often leading to low bioavailability and diminished efficacy in cell-based assays.[1][2] This guide provides a logical, step-by-step framework—from initial physicochemical assessment to advanced chemical and formulation strategies—to diagnose and overcome these challenges.

Section 1: Initial Assessment & Troubleshooting Workflow

When a compound with a promising target profile fails in cell-based assays, poor cell permeability is a primary suspect. Before embarking on extensive new experiments, it's crucial to follow a systematic troubleshooting process.

FAQ 1: My compound, this compound, shows low activity in cell-based assays. Could permeability be the issue?

Yes, it is highly probable. If the compound is potent in biochemical or target-based assays but shows significantly reduced activity in whole-cell models, a permeability barrier is a likely cause. The compound must cross the cell membrane to reach intracellular targets, and failure to do so will render it ineffective in situ.[1] This guide outlines the workflow to diagnose and address this specific issue.

Troubleshooting Workflow Diagram

The following diagram illustrates the logical flow for diagnosing and solving permeability issues with your compound.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Investigation cluster_2 Phase 3: Optimization A Low activity in cell-based assay B Assess Physicochemical Properties (In Silico) A->B C Perform In Vitro Permeability Assay B->C Properties suggest potential issues D Low Permeability Confirmed? C->D E PAMPA Result: Low Permeability D->E Yes F Caco-2 Result: Low Permeability D->F Yes H Diagnosis: Poor Passive Diffusion E->H G High Efflux Ratio (>2) in Caco-2? F->G G->H No I Diagnosis: Active Efflux Substrate (e.g., P-gp) G->I Yes J Structural Modification (Medicinal Chemistry) H->J K Formulation Strategies H->K I->J L Prodrug Approach I->L M Re-test Optimized Compound / Formulation J->M K->M L->M

Caption: A logical workflow for troubleshooting and optimizing cell permeability.

Section 2: Characterizing Your Compound

The first step in troubleshooting is to understand the intrinsic properties of this compound. These properties can be predicted using computational tools and provide valuable clues about potential permeability barriers.

FAQ 2: What are the key physicochemical properties of this compound, and how do they predict its permeability?

To predict permeability, we often start with Lipinski's Rule of Five, a set of guidelines for evaluating the "drug-likeness" of a compound for oral administration.[3][4] Let's analyze the computed properties of this compound.

PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight 227.18 g/mol [5][6]< 500 Da[3]✓ Yes
LogP (Octanol/Water) 2.8[5]≤ 5[3]✓ Yes
H-Bond Donors 1 (from -OH and -NH tautomer)[5]≤ 5[3]✓ Yes
H-Bond Acceptors 2 (from N and O atoms)[5]≤ 10[3]✓ Yes

Analysis: Based on Lipinski's rules, this compound appears to have favorable properties for passive diffusion across cell membranes. It is a relatively small, moderately lipophilic molecule with a low number of hydrogen bond donors and acceptors.[3][4] The trifluoromethyl group enhances lipophilicity, which can aid membrane permeability.[7][8]

However, "drug-like" properties do not guarantee permeability. Other factors, such as high polar surface area (PSA), conformational rigidity, or interaction with efflux pumps, can still limit cell entry.[2] Therefore, direct experimental measurement is essential.

Section 3: In Vitro Permeability Assays: A Practical Guide

In vitro assays are the gold standard for quantifying a compound's ability to cross a membrane. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.

FAQ 3: How do I choose the right in vitro assay to measure permeability?

The choice depends on the mechanism you want to investigate.

  • PAMPA: Measures only passive diffusion . It's fast, cost-effective, and excellent for initial screening to see if a compound can cross a simple lipid barrier.[9][10]

  • Caco-2 Assay: Uses a monolayer of human colon adenocarcinoma cells that form tight junctions, mimicking the intestinal barrier.[11] This assay measures passive diffusion and identifies issues with active transport (like efflux pumps) and paracellular transport.[9][12]

Recommendation: Start with PAMPA for a baseline of passive permeability. If permeability is low, or if you suspect active transport, proceed to a Caco-2 assay. Using both in conjunction can help diagnose the specific transport mechanism.[9]

Detailed Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses the passive diffusion of a compound across a lipid-infused artificial membrane.[9][13]

Materials:

  • 96-well PAMPA "sandwich" plate (Donor and Acceptor plates)

  • Lecithin/dodecane solution (e.g., 4%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compound and control compounds (high and low permeability)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Dissolve the test compound and controls in DMSO to create 10 mM stock solutions.

    • Prepare a 500 µM working solution of each compound by diluting the stock in PBS (final DMSO concentration should be ≤5%).[14]

    • Prepare an "Equilibrium Standard" for each compound at its expected final concentration (e.g., 200 µM) to aid in quantification.[14]

  • Coat the Membrane:

    • Carefully add 5 µL of the lecithin/dodecane solution to the membrane of each well in the Donor plate. Avoid puncturing the membrane.[10][14]

  • Load Plates:

    • Add 300 µL of PBS to each well of the Acceptor plate.[10][14]

    • Add 200 µL of the 500 µM test compound/control solutions to the Donor plate wells.[14]

  • Assemble and Incubate:

    • Carefully place the Donor plate onto the Acceptor plate to form the "sandwich."

    • Incubate at room temperature for 16-18 hours with gentle shaking.[14][15]

  • Quantify:

    • After incubation, separate the plates.

    • Measure the concentration of the compound in the Donor, Acceptor, and Equilibrium Standard wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[14]

Data Analysis: The effective permeability coefficient (Pe) is calculated using the following formula: Pe (cm/s) = - [V_D * V_A / ((V_D + V_A) * Area * time)] * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the membrane surface area, and time is the incubation time in seconds.[14]

Caco-2 Permeability Assay Workflow

Caco2_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add compound to Apical (A) side C->D E Sample Basolateral (B) side over time D->E F Quantify compound (LC-MS/MS) E->F G Calculate Apparent Permeability (Papp) A→B F->G

Caption: Workflow for a standard Caco-2 permeability assay.

Section 4: Troubleshooting Poor Permeability Results

Your assay results are in, and they confirm low permeability. The next step is to interpret the data to understand the underlying cause.

FAQ 4: My PAMPA result is low. What does this suggest?

A low PAMPA result indicates poor passive diffusion .[9] The compound struggles to cross a simple lipid bilayer. This is often due to:

  • High Polarity: The molecule is too hydrophilic and prefers the aqueous environment over the lipophilic membrane.

  • Molecular Rigidity/Size: The molecule may be too bulky or conformationally constrained to efficiently pass through the membrane.[2]

FAQ 5: My Caco-2 permeability is low and the efflux ratio is high (>2). What's happening?

This is a classic sign that your compound is a substrate for an active efflux pump , such as P-glycoprotein (P-gp).[16] Efflux pumps are cellular "gatekeepers" that actively transport xenobiotics out of the cell, reducing intracellular concentration and absorption.[17]

The efflux ratio is calculated by performing a bidirectional Caco-2 assay , where permeability is measured in both directions: apical to basolateral (A→B, absorption) and basolateral to apical (B→A, efflux).

Efflux Ratio = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 strongly suggests that the compound is actively pumped out of the cells.[16]

Efflux Ratio Explained

Efflux_Ratio If Papp(B→A) >> Papp(A→B), efflux is dominant. cluster_0 Apical (Gut Lumen Side) cluster_1 Basolateral (Blood Side) A High [Drug] Cell Caco-2 Cell Monolayer A->Cell Passive Diffusion (A→B) B Low [Drug] B->Cell Passive Diffusion (B→A) Cell->A Active Efflux (B→A) Cell->B Pgp P-gp Efflux Pump

Caption: Diagram illustrating active efflux by P-glycoprotein (P-gp).

Detailed Protocol 2: Bidirectional Caco-2 Assay with a P-gp Inhibitor

This experiment confirms P-gp involvement by testing if a known P-gp inhibitor can "rescue" the low permeability.

Materials:

  • Caco-2 cells cultured on Transwell inserts for 21 days.

  • Test compound.

  • P-gp inhibitor (e.g., Verapamil, Cyclosporin A).

  • Control compounds (e.g., Digoxin as a P-gp substrate, Propranolol as a high permeability control).

Procedure:

  • Prepare Cell Monolayers: Culture Caco-2 cells as per standard protocols until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Set Up Experimental Groups:

    • Group 1: Test compound alone (for A→B and B→A transport).

    • Group 2: Test compound + P-gp inhibitor (for A→B transport).

  • Perform Transport Study:

    • For the A→B direction, add the compound (with or without inhibitor) to the apical side and sample from the basolateral side over 2 hours.

    • For the B→A direction, add the compound to the basolateral side and sample from the apical side.

  • Quantify and Analyze:

    • Measure compound concentrations using LC-MS/MS.

    • Calculate Papp values for all conditions.

Expected Outcome: If this compound is a P-gp substrate, you should observe:

  • A high efflux ratio (>2) in the absence of the inhibitor.

  • A significant increase in the A→B Papp value and a decrease in the efflux ratio in the presence of the P-gp inhibitor.

Section 5: Strategies for Optimizing Permeability

Once the permeability barrier is identified, you can employ targeted strategies to overcome it.

FAQ 6: How can I structurally modify my compound to improve passive permeability?

If poor passive diffusion is the problem (low PAMPA), medicinal chemistry approaches can be effective:

  • Reduce Hydrogen Bonding: Masking hydrogen bond donors, like the 4-ol group, can significantly improve permeability.[18] For example, converting the hydroxyl group to an ester or ether could be explored.

  • Optimize Lipophilicity (LogP): While the current LogP of 2.8 is good, fine-tuning may help. Small structural changes can modulate LogP to find the optimal balance between solubility and permeability.

  • Reduce Rotatable Bonds: Introducing conformational constraints can sometimes improve permeability by reducing the entropic penalty of entering the membrane.[2]

FAQ 7: What are formulation-based approaches to overcome poor permeability?

Formulation strategies can enhance the absorption of poorly permeable compounds without altering their chemical structure.[19][20]

  • Use of Permeation Enhancers: Certain excipients can transiently open tight junctions or disrupt the cell membrane to allow for greater drug passage.[21]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubility and absorption.[22]

  • Nanotechnology: Encapsulating the drug in nanoparticles can protect it and facilitate its transport across the intestinal barrier.[20]

FAQ 8: Can I use a prodrug approach for this compound?

Yes, a prodrug strategy is an excellent choice, particularly if the compound is a P-gp substrate or has polarity issues.[23][24] The goal is to mask the problematic functional group with a promoiety that is cleaved in vivo to release the active parent drug.[25]

  • Targeting the 4-ol Group: The hydroxyl group on your compound is an ideal handle for creating a prodrug. It can be converted into an ester, carbonate, or carbamate. This modification masks a hydrogen bond donor and can increase lipophilicity, which may improve passive diffusion and help the molecule evade recognition by efflux pumps.[18][23]

Section 6: Summary and Key Takeaways

This table summarizes the potential issues and recommended actions for optimizing the cell permeability of this compound.

Experimental ObservationProbable CauseRecommended Action(s)
Low PAMPA resultPoor passive diffusion• Structural modification (mask H-bond donors, optimize LogP) • Formulation strategies (permeation enhancers, SEDDS)
Low Caco-2 (A→B) result, Efflux Ratio > 2Substrate for active efflux (e.g., P-gp)• Confirm with bidirectional Caco-2 assay + inhibitor • Prodrug approach to mask recognition sites • Structural modification to evade pump recognition
Both PAMPA and Caco-2 are low, Efflux Ratio < 2Combination of poor passive diffusion and other factors• Prioritize strategies for passive diffusion (structural mods, prodrugs) • Consider advanced formulation approaches

By following this structured, evidence-based approach, researchers can effectively diagnose permeability liabilities and implement rational strategies to enhance the cellular uptake of this compound, ultimately advancing its potential as a therapeutic candidate.

References

  • Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. (2026). MDPI.
  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO. (n.d.). PubChem. [Link]
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (n.d.).
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017).
  • Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. (n.d.). Chemcasts. [Link]
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). SpringerLink. [Link]
  • Lipinski's rule of five. (n.d.). Wikipedia. [Link]
  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. (n.d.). National Institutes of Health (NIH). [Link]
  • Formulation strategies for poorly soluble drugs. (2025).
  • P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber. [Link]
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). National Institutes of Health (NIH). [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]
  • PAMPA Permeability Assay Protocol. (n.d.). Technology Networks. [Link]
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.).
  • Recent Alternatives to Improve Permeability of Peptides. (2024). PRISM BioLab. [Link]
  • Prediction of the permeability of neutral drugs inferred from their solvation properties. (n.d.). National Institutes of Health (NIH). [Link]
  • Role of P-glycoprotein in drug disposition. (n.d.). PubMed. [Link]
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health (NIH). [Link]
  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2025).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Prediction of the Passive Membrane Permeability of Molecules. (n.d.). INOUE RESEARCH GROUP. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.).
  • BDDCS, the Rule of 5 and Drugability. (n.d.). National Institutes of Health (NIH). [Link]
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2025).
  • P-glycoprotein and its role in drug-drug interactions. (2025).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Semantic Scholar. [Link]
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (n.d.). MDPI. [Link]
  • Intrinsic Membrane Permeability to Small Molecules. (n.d.).
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI. [Link]
  • In Silico Prediction of Membrane Permeability from Calculated Molecular Parameters. (2025).
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]
  • P-glycoprotein Inhibition for Optimal Drug Delivery. (2013). National Institutes of Health (NIH). [Link]
  • Predicting a Drug's Membrane Permeability. (2017). Wipf Group. [Link]
  • Lipinski rule of five. (2023). Lecture Notes. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube. [Link]
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. [Link]
  • How to perform the MDCK Permeability experiment in drug discovery. (2023). YouTube. [Link]
  • What is Lipinski's Rule of 5?. (2022). AZoLifeSciences. [Link]
  • Learning from our failures in blood–brain permeability: what can be done for new drug discovery?. (2015). Taylor & Francis Online. [Link]
  • 2-(((4-(Trifluoromethyl)quinolin-6-yl)amino)methyl)phenols: Synthesis, optical properties, thermal, and electrochemical behavior. (2025).

Sources

Technical Support Center: Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Substituted Quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the synthesis of this important class of heterocyclic compounds. Quinolines are a cornerstone in medicinal chemistry and materials science, making robust synthetic protocols essential.[1][2][3] This guide offers in-depth, field-proven insights to help you navigate the complexities of quinoline synthesis, optimize your reaction outcomes, and ensure the integrity of your results.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the specific and common pitfalls associated with the most widely used named reactions for quinoline synthesis.

The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines, but it is notorious for its often vigorous and sometimes hazardous nature.[4][5]

Question 1: My Skraup reaction is extremely exothermic and difficult to control. What are the primary causes and preventative measures?

Answer: The violent exotherm in a Skraup reaction is a significant safety concern and a common pitfall.[4][6] It is primarily due to the rapid, uncontrolled dehydration of glycerol to acrolein and the subsequent condensation with the aniline derivative, which is highly exothermic.

Causality and Prevention:

  • Moderator Use: The addition of a moderator like ferrous sulfate (FeSO₄) is critical. It is believed to act as an oxygen carrier, ensuring a smoother, more controlled oxidation process and mitigating the reaction's violent nature.[4][6]

  • Controlled Reagent Addition: The order and rate of reagent addition are paramount. A typical and safer sequence is to combine the aniline, ferrous sulfate, and glycerol before the slow, careful addition of concentrated sulfuric acid, often with external cooling.[4]

  • Gradual Heating: Initially, the mixture should be heated gently. Once the reaction begins, as indicated by boiling, the external heat source should be removed. The reaction's own exotherm should be sufficient to maintain reflux for a period. Heat should only be reapplied after this initial vigorous phase has subsided.[4]

Question 2: I'm experiencing very low yields and significant tar formation in my Skraup synthesis. How can I improve this?

Answer: Low yields and tar formation are the most frequently cited problems with the Skraup synthesis.[4][5] These issues are interconnected and often stem from the harsh reaction conditions.

Troubleshooting Strategies:

  • Incomplete Reaction: Ensure the reaction is refluxed for a sufficient duration after the initial exothermic phase to drive it to completion.[4]

  • Side Product Formation: The highly acidic and high-temperature conditions promote the polymerization of acrolein and other reactive intermediates, leading to the formation of tar.[4][7] The use of a moderator, as mentioned above, can help minimize this.

  • Purification Losses: The workup and purification process, especially when dealing with tarry residues, can be a major source of product loss.[4]

    • Steam Distillation: This is the most effective method for separating the volatile quinoline product from non-volatile tars. The crude reaction mixture is made alkaline before steam is passed through it.[4]

    • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using a suitable organic solvent.[4]

The Doebner-von Miller Synthesis

A versatile method for producing substituted quinolines, the Doebner-von Miller reaction also has its share of common pitfalls, primarily related to side reactions.[8][9][10]

Question 3: My Doebner-von Miller reaction is producing a large amount of intractable tar and a low yield of the desired quinoline. What is happening and how can I fix it?

Answer: Similar to the Skraup synthesis, tar formation is a major issue in the Doebner-von Miller reaction. This is mainly due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[7][9]

Solutions:

  • Biphasic Solvent System: A highly effective strategy is to employ a biphasic solvent system. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its self-polymerization in the acidic aqueous phase is significantly reduced.[9]

  • Optimize Acid Catalyst: While acid catalysis is necessary, overly harsh conditions can accelerate tar formation. It is advisable to screen different Brønsted and Lewis acids to find an optimal balance between the reaction rate and the formation of side products.[9][10]

  • Temperature Control: Excessive heat can promote polymerization. It is important to maintain the lowest effective temperature for the reaction to proceed efficiently.[9]

Question 4: I'm observing the formation of dihydro- and tetrahydroquinolines as byproducts. Why is this happening and how can I ensure complete aromatization?

Answer: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the fully aromatic quinoline. Incomplete oxidation will result in the isolation of these partially hydrogenated byproducts.[9]

Troubleshooting Steps:

  • Sufficient Oxidant: Ensure that a stoichiometric excess of the oxidizing agent is used to drive the final aromatization step to completion.[9]

  • Choice of Oxidant: The choice of oxidizing agent can be critical. Common oxidants include nitrobenzene, arsenic acid, or even air. The selection may need to be optimized for your specific substrate.

The Friedländer Synthesis

The Friedländer synthesis is a powerful method for producing polysubstituted quinolines, but it can be plagued by issues of low yield and poor regioselectivity.[3][11][12]

Question 5: I am consistently getting a low yield in my Friedländer synthesis. What are the most common causes?

Answer: Low yields in the Friedländer synthesis are a frequent challenge and can be attributed to several factors.[11][13]

Key Areas for Optimization:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the final product.[11][12] Modern approaches often utilize milder and more efficient catalytic systems.[11]

  • Suboptimal Catalyst: The choice of catalyst is crucial. An inappropriate catalyst can lead to low conversion rates or the formation of undesired side products.[11][13]

  • Incorrect Solvent: The reaction medium plays a significant role in the efficiency of the reaction.[11]

  • Competing Side Reactions: Self-condensation of the ketone reactant (an aldol condensation) can significantly reduce the yield of the desired quinoline.[11]

Question 6: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Answer: Poor regioselectivity is a significant issue when using unsymmetrical ketones, as the condensation can occur on either side of the carbonyl group, leading to a mixture of products.[11][12][14][15]

Strategies for Controlling Regioselectivity:

  • Catalyst Selection: The choice of catalyst can influence the regiochemical outcome. Specific amine catalysts or the use of ionic liquids have been shown to favor the formation of a single product.[11][12]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can effectively control the regioselectivity of the cyclization.[12]

  • Reaction Condition Optimization: Systematically varying the solvent, temperature, and reaction time can help to identify conditions that favor the formation of one regioisomer over the other.[14]

The Combes Synthesis

The Combes synthesis, which produces 2,4-disubstituted quinolines, can also present challenges with regioselectivity and reaction conditions.

Question 7: My Combes synthesis with an unsymmetrical β-diketone is yielding a mixture of regioisomers. How can I improve the selectivity?

Answer: Similar to the Friedländer synthesis, the use of unsymmetrical starting materials in the Combes synthesis can lead to a mixture of regioisomers, which complicates purification and reduces the yield of the desired product.[14]

Approaches to Enhance Regioselectivity:

  • Substituent Modification: If feasible, modifying the substituents on the starting materials can alter the steric and electronic balance, thereby favoring cyclization at a specific position. For instance, a bulkier substituent on the aniline may promote cyclization at the less sterically hindered position.[14]

  • Optimization of Reaction Conditions: A systematic investigation of reaction parameters such as the choice of acid catalyst, solvent, and temperature can reveal conditions that favor the formation of a single isomer.[14]

The Conrad-Limpach-Knorr Synthesis

This synthesis is valuable for producing 4-hydroxyquinolines (4-quinolones), but the high temperatures required can be a significant hurdle.[16][17]

Question 8: The cyclization step of my Conrad-Limpach synthesis is failing or giving a very low yield. What should I investigate?

Answer: The high-temperature cyclization is often the most challenging step in the Conrad-Limpach synthesis.[17][18]

Key Troubleshooting Points:

  • Temperature Control: This reaction often requires temperatures exceeding 250°C for the cyclization to occur.[17][18] It is crucial to have an experimental setup that can safely and consistently achieve and maintain this high temperature.

  • Solvent Choice: The use of a high-boiling, inert solvent such as mineral oil or 1,2,4-trichlorobenzene can dramatically improve yields compared to running the reaction neat.[16][17]

  • Acid Catalysis: The mechanism involves multiple tautomerizations that are catalyzed by strong acids. Ensure that the initial Schiff base intermediate is formed correctly, which may require catalytic acid.[17][18]

Experimental Protocols & Data

Table 1: Comparison of Classical Quinoline Syntheses
Synthesis MethodKey ReagentsTypical ProductReaction Temperature (°C)Reaction Time (h)Typical Yield (%)
Skraup Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolines100 - 1503 - 760 - 91[19]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst2- and/or 4-substituted quinolinesReflux5 - 8Varies, can be low due to tar formation[19]
Friedländer 2-Aminoaryl aldehyde/ketone, active methylene compoundPolysubstituted quinolinesVaries (can be high)VariesVaries
Combes Aniline, β-diketone, acid catalyst2,4-disubstituted quinolines130 - 140VariesVaries
Conrad-Limpach Aniline, β-ketoester4-Hydroxyquinolines~2500.5 - 1Can be high with proper solvent[17][18]
Representative Experimental Protocol: Iodine-Catalyzed Friedländer Annulation

This protocol describes a milder alternative to traditional high-temperature, strongly acidic or basic Friedländer syntheses.[11]

Materials:

  • 2-Aminoaryl ketone

  • Active methylene compound

  • Molecular iodine (catalyst)

  • Ethyl acetate

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.[11]

Visualizing Reaction Workflows

Troubleshooting Workflow for Low Yield in Friedländer Synthesis

Caption: Troubleshooting workflow for optimizing Friedländer synthesis.

General Quinoline Synthesis Decision Tree

Quinoline_Synthesis_Decision_Tree Target Desired Quinoline Substitution Pattern Unsubstituted Unsubstituted or Simple Alkyl Substitution Target->Unsubstituted Hydroxy_4 4-Hydroxyquinoline (4-Quinolone) Target->Hydroxy_4 Polysubstituted Polysubstituted Target->Polysubstituted Disubstituted_2_4 2,4-Disubstituted Target->Disubstituted_2_4 Skraup Consider Skraup or Doebner-von Miller Unsubstituted->Skraup Conrad_Limpach Consider Conrad-Limpach Hydroxy_4->Conrad_Limpach Friedlander Consider Friedländer Polysubstituted->Friedlander Combes Consider Combes Disubstituted_2_4->Combes

Caption: Decision tree for selecting a classical quinoline synthesis method.

References

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • A review on synthetic investigation for quinoline- recent green approaches. Journal of the Indian Chemical Society. [Link]
  • Recent Progress in the Synthesis of Quinolines. PubMed. [Link]
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
  • Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
  • Regioselectivity of Friedländer Quinoline Syntheses.
  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines.
  • Niementowski quinoline synthesis. Wikipedia. [Link]
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]
  • Regioselective Functionalization of Quinolines through C–H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
  • QUINOLINE. Organic Syntheses Procedure. [Link]
  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydrobor
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. mdpi.com. [Link]
  • Conrad–Limpach synthesis. Wikipedia. [Link]
  • Skraup Synthesis of Quinoline - tips/pointers. Reddit. [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • Friedländer synthesis. Wikipedia. [Link]
  • Doebner-Miller reaction. chemeurope.com. [Link]
  • Doebner-Miller Reaction. SynArchive. [Link]
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization.
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limit
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.

Sources

purification of quinoline compounds from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for their broad spectrum of biological activities and applications.[1] However, synthetic routes to these valuable compounds, such as the Skraup or Friedländer synthesis, often yield complex crude mixtures containing unreacted starting materials, regioisomers, and tarry by-products.[2][3] Effective purification is therefore a critical, and often challenging, step to isolate the target compound with the high purity required for downstream applications.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common issues encountered during the purification of quinoline compounds. It combines theoretical explanations with practical, field-proven protocols to help you navigate these challenges efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries.

Q1: What are the most common impurities I should expect in my crude quinoline synthesis?

A1: Impurities are highly dependent on the synthetic route.[4]

  • Skraup & Doebner-von Miller Reactions: Expect tar-like polymers from the acid-catalyzed polymerization of intermediates like acrolein. Unreacted starting materials (e.g., aniline, nitrobenzene) are also common.[2][5]

  • Friedländer & Combes Syntheses: Key side products often include regioisomers (if unsymmetrical ketones or diketones are used) and products from the self-condensation of carbonyl starting materials.[2][6]

  • General Impurities: Residual solvents from the reaction or workup and isomeric impurities are nearly always present.[4] For example, the synthesis of 8-hydroxyquinoline can be contaminated with 5-hydroxyquinoline.[7]

Q2: My quinoline compound is a dark, tarry oil. Where do I even begin?

A2: For complex, tarry mixtures, a multi-step approach is best.

  • Initial Cleanup: Start with an acid-base extraction. Dissolve the crude material in a non-polar organic solvent (like dichloromethane or ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). Your basic quinoline will move into the aqueous layer as a salt, leaving behind many neutral, non-basic impurities and polymers.[8]

  • Liberate the Base: Basify the acidic aqueous layer with a strong base (e.g., NaOH) to regenerate the free quinoline base, which can then be extracted back into an organic solvent.[8]

  • Chromatography: This partially purified material is now a much better candidate for column chromatography.

Q3: Is it better to purify my quinoline as a free base or as a salt?

A3: It depends on the properties of your specific compound.

  • Free Base: Purification of the free base is most common, typically using silica gel chromatography. This is suitable for most quinolines.

  • Salt Form: If your free base is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride or picrate) can be an excellent purification strategy.[9] Salts are often highly crystalline, allowing for purification by recrystallization, which can be very effective at excluding impurities. The pure salt can then be neutralized to recover the purified free base.[10]

Part 2: Troubleshooting Guide: Column Chromatography

Column chromatography is the workhorse for quinoline purification, but the basic nature of the quinoline nitrogen often causes problems with standard silica gel.

Issue 1: My compound is streaking badly or tailing on the TLC plate and column.

Question: My quinoline derivative shows significant tailing on a silica TLC plate, and when I run a column, the fractions are broad and have poor separation. What's happening and how do I fix it?

Answer: This is the most common issue when purifying basic compounds on silica gel.

  • Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of the quinoline ring (pKa ≈ 4.9) interacts strongly with these acidic sites via an acid-base interaction.[11][12] This strong, sometimes irreversible, binding causes the compound to "stick" to the stationary phase, leading to tailing and poor peak shape.[12]

  • Solutions:

    • Use a Mobile Phase Modifier: The most effective solution is to add a small amount of a competitive base to your eluent. This base will occupy the acidic sites on the silica, preventing your quinoline from interacting with them.[12]

      • Protocol: Add 0.5-2% triethylamine (TEA) or pyridine to your chosen solvent system (e.g., Hexane/Ethyl Acetate).[4] Run a new TLC to re-optimize your solvent system, as the Rf values will likely increase.

    • Optimize Sample Loading: Overloading the column is a frequent cause of tailing.[12] Ensure you are not exceeding the column's capacity. A general rule is to use a 1:30 to 1:100 ratio of crude sample to silica gel by weight.

    • Consider Dry Loading: If your compound is not very soluble in the starting eluent, it can broaden upon loading. Dry loading, where the sample is pre-adsorbed onto a small amount of silica, ensures a tight starting band.[13][14]

Issue 2: My compound appears to be decomposing on the silica gel column.

Question: I'm getting a low yield from my column, and TLC analysis of the fractions shows multiple new spots that weren't in the crude mixture. I suspect my compound is degrading. What can I do?

Answer: Decomposition is a serious risk for sensitive quinoline derivatives on acidic silica.

  • Causality: The acidic surface of the silica gel can catalyze the degradation of sensitive functional groups on your quinoline scaffold.[4][12] This is particularly true for quinolines bearing acid-labile groups like certain aldehydes, esters, or protecting groups.

  • Solutions:

    • Deactivate the Silica Gel: Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing 1-3% triethylamine. This neutralizes the most acidic sites.[15][16]

    • Switch the Stationary Phase: If decomposition persists, abandon silica gel.

      • Alumina: Basic or neutral alumina is an excellent alternative for purifying basic compounds.[12][13]

      • Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be highly effective and avoids the issue of acidic silanols.[15][17]

    • Minimize Contact Time: Use flash chromatography with applied pressure to speed up the elution and reduce the time the compound spends on the column.[12] If the compound is thermally labile, consider running the column in a cold room.[12]

Workflow for Troubleshooting Column Chromatography Issues

G start Problem Observed (e.g., Tailing, Decomposition) check_modifier Is a basic modifier (e.g., 1% TEA) in the eluent? start->check_modifier add_modifier Action: Add 0.5-2% TEA to eluent. Re-run TLC. check_modifier->add_modifier No check_loading Is sample loading < 2% of silica mass? check_modifier->check_loading Yes add_modifier->check_loading reduce_load Action: Reduce sample load. Consider dry loading. check_loading->reduce_load No check_silica Is compound stable on silica? (Run 2D TLC) check_loading->check_silica Yes reduce_load->check_silica deactivate Action: Deactivate silica with TEA OR Switch stationary phase. check_silica->deactivate No success Successful Purification check_silica->success Yes switch_phase Try Alumina (Neutral/Basic) or Reversed-Phase (C18) deactivate->switch_phase switch_phase->success

Caption: Logic for troubleshooting common quinoline chromatography issues.

Part 3: Alternative & Complementary Purification Techniques

Technique 1: Acid-Base Extraction

Question: How can I perform an effective acid-base extraction to remove non-basic impurities before my column?

Answer: This is a highly effective first-pass purification step.

  • Principle: This technique leverages the basicity of the quinoline nitrogen. By washing an organic solution of the crude product with aqueous acid, the quinoline is protonated to form a water-soluble salt (e.g., quinolinium chloride). Neutral and acidic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then basified to regenerate the neutral quinoline, which is extracted back into a fresh organic layer.[18]

  • Detailed Protocol:

    • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).

    • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Extract 2-3 times, collecting the aqueous (bottom) layer each time. Check the pH of the aqueous layer to ensure it remains acidic.

    • Wash (Optional): Combine the acidic aqueous layers and wash once with fresh organic solvent to remove any trapped neutral impurities.

    • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12). The quinoline will precipitate or form an oil.

    • Back Extraction: Extract the basified aqueous layer 3 times with fresh organic solvent.

    • Drying & Concentration: Combine the final organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified quinoline.

G crude Crude Mixture in Organic Solvent (Quinoline + Impurities) sep_funnel1 Separatory Funnel Add 1M HCl (aq) crude->sep_funnel1 organic1 Organic Layer (Neutral/Acidic Impurities) sep_funnel1->organic1 Discard aqueous1 Aqueous Layer (Quinolinium Salt) sep_funnel1->aqueous1 sep_funnel2 Separatory Funnel Add 6M NaOH (aq) Add Organic Solvent aqueous1->sep_funnel2 aqueous2 Aqueous Layer (Salts) sep_funnel2->aqueous2 Discard organic2 Organic Layer (Purified Quinoline) Dry & Concentrate sep_funnel2->organic2 final_product Purified Quinoline organic2->final_product

Caption: Workflow for purification of a basic quinoline via acid-base extraction.

Technique 2: Recrystallization

Question: My quinoline compound is a solid after initial purification but is still not pure. When is recrystallization a good option?

Answer: Recrystallization is an excellent method for achieving high purity for solid compounds, especially for removing small amounts of closely related impurities.

  • Principle: This technique relies on the difference in solubility of your compound and the impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.

  • Solvent Selection is Key:

    • Single Solvent: Test small amounts of your solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). A good solvent will require heating to dissolve the solid and will yield crystals upon cooling.

    • Mixed Solvent System: If no single solvent is ideal, use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it's very soluble) while hot. Then, slowly add a "bad" solvent (in which it's poorly soluble) dropwise until the solution just becomes cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then allow to cool slowly.[4]

Part 4: Reference Data

For effective purification, understanding the properties of your compound and solvents is crucial.

Table 1: Physicochemical Properties of Quinoline

PropertyValueSource
Chemical Formula C₉H₇N[1]
Molecular Weight 129.16 g/mol [1]
Appearance Colorless to yellow liquid[11]
Boiling Point 237 °C[1]
pKa (conjugate acid) 4.90[11][19]

Table 2: Common Solvents for Chromatography & Extraction

SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane 0.169Common non-polar eluent.
Toluene 2.4111Useful for compounds requiring slightly more polarity.
Dichloromethane 3.140Good solvent, but can cause columns to run slowly.[16]
Diethyl Ether 2.835Volatile, good for non-polar to mid-polar compounds.
Ethyl Acetate 4.477Excellent mid-polarity solvent, often used with hexane.
Acetonitrile 5.882Common for reversed-phase chromatography.
Methanol 5.165Highly polar, used to elute very polar compounds.

References

  • Quinoline | C9H7N | CID 7047 - PubChem.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Research and Development in Pharmacy and Life Sciences. [Link]
  • Purific
  • Purification of strong polar and basic compounds : r/Chempros. Reddit. [Link]
  • Quinoline - mVOC 4.0. The Lahr Lab @ The University of St. Thomas. [Link]
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • QUINOLINE. Organic Syntheses. [Link]
  • (PDF) CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives).
  • CN103304477A - Purification method of 8-hydroxyquinoline crude product.
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
  • US2474823A - Quinoline compounds and process of making same.
  • Dissociation constants pK a of isoquinoline bases.
  • Quinoline-impurities.
  • Synthesis of deriv
  • Purification of Quinoline-3,4-diones : r/Chempros. Reddit. [Link]
  • CN103664892B - The crystallization of quinoline.
  • Quinoline: Structure, Properties & Uses Explained. Vedantu. [Link]
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. [Link]
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • JPH01153679A - Purification of isoquinoline.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific. [Link]
  • How Is Chromatography Used for Purific
  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
  • troubleshooting column chrom
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondens
  • Quinoline. Wikipedia. [Link]
  • Preparation and Properties of Quinoline.

Sources

Validation & Comparative

A Comparative Guide to 8-Methyl-2-(trifluoromethyl)quinolin-4-ol and Other Quinolines in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Among the myriad of derivatives, 8-Methyl-2-(trifluoromethyl)quinolin-4-ol has emerged as a compound of significant interest. This guide provides an in-depth, objective comparison of this compound with other quinoline analogues, focusing on their anticancer properties and potential as kinase inhibitors. The information presented herein is supported by experimental data and detailed protocols to facilitate further research and development.

Introduction to Quinolines in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in numerous natural products and synthetic compounds with therapeutic value.[1] In the realm of oncology, quinoline derivatives have demonstrated efficacy through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and intercalation with DNA.[2][3] The introduction of a trifluoromethyl (-CF3) group, as seen in our topic compound, is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and bioavailability, often leading to improved pharmacological profiles.[2]

This guide will specifically delve into the burgeoning class of quinoline-based inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade frequently deregulated in various cancers.[4][5]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are paramount to its pharmacokinetic and pharmacodynamic behavior. Here, we compare the computed properties of this compound with its parent compound, 2-(Trifluoromethyl)quinolin-4-ol, and another related analogue, 2-Methyl-8-(trifluoromethyl)quinolin-4-ol.

PropertyThis compound2-(Trifluoromethyl)quinolin-4-ol2-Methyl-8-(trifluoromethyl)quinolin-4-ol
Molecular Formula C₁₁H₈F₃NOC₁₀H₆F₃NOC₁₁H₈F₃NO
Molecular Weight 227.18 g/mol 213.16 g/mol 227.18 g/mol
XLogP3-AA 2.82.52.8
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 555
Topological Polar Surface Area 29.1 Ų29.1 Ų29.1 Ų
Solubility (ug/mL at pH 7.4) >34.1>32Not Available

Data sourced from PubChem.[6][7][8]

The addition of a methyl group at the 8-position in this compound slightly increases its lipophilicity (XLogP3-AA) compared to the unsubstituted 2-(trifluoromethyl)quinolin-4-ol, which could influence its membrane permeability and interaction with hydrophobic pockets of target proteins.

Synthesis of Substituted Quinolines

The synthesis of quinoline-4-ols is often achieved through well-established named reactions. The Conrad-Limpach synthesis, for instance, involves the reaction of anilines with β-ketoesters. For the synthesis of 2-(trifluoromethyl) and 8-methyl substituted quinolin-4-ols, a common starting material would be 2-methylaniline, which is reacted with a trifluoromethyl-β-ketoester like ethyl 4,4,4-trifluoroacetoacetate. This reaction is typically catalyzed by an acid, such as polyphosphoric acid, and proceeds through a cyclization mechanism.

Experimental Workflow: Synthesis of this compound

Below is a generalized workflow for the synthesis of the topic compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product A 2-Methylaniline C Mixing and Heating (e.g., in Polyphosphoric Acid) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Quenching (e.g., with ice water) C->D Cyclization E Filtration D->E F Washing and Drying E->F G This compound F->G Purification (if necessary)

Caption: Generalized workflow for the synthesis of this compound.

Comparative Biological Activity: Focus on Anticancer Properties

Trifluoromethylated quinolines have garnered significant attention for their potential as anticancer agents.[2] While direct comparative studies featuring this compound are limited, we can infer its potential by examining the activity of structurally similar compounds against various cancer cell lines.

Cytotoxicity Data of Representative Quinolines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several quinoline derivatives against various cancer cell lines. It is crucial to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine Various human tumor cell lines< 1.0[7]
2-(4'-substituted phenyl)-4-quinolones Various cancer cell lines< 1.0 µg/ml[3]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline HL-60 (Leukemia)19.88 ± 3.35 µg/ml[9]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline U937 (Leukemia)43.95 ± 3.53 µg/ml[9]
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol (More potent than cisplatin)14.14[10]

These data suggest that quinolines with specific substitutions can exhibit potent anticancer activity in the sub-micromolar to low micromolar range. The high potency of these compounds underscores the potential of this compound as a valuable scaffold for further optimization.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A growing body of evidence points towards the PI3K/Akt/mTOR signaling pathway as a key target for quinoline-based anticancer agents.[4][5] This pathway is integral to regulating cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[4]

The PI3K/Akt/mTOR Signaling Cascade

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activates Cell Cell Growth, Proliferation, Survival Downstream->Cell Inhibitor 8-Methyl-2-(trifluoromethyl) quinolin-4-ol Inhibitor->PI3K Inhibits

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of this compound.

Experimental Protocols

To facilitate the comparative evaluation of this compound and other quinoline derivatives, detailed protocols for key in vitro assays are provided below.

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K and the inhibitory potential of test compounds.

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Kinase assay buffer

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP

  • Test compounds (e.g., this compound)

  • ADP detection kit

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[11]

  • Add 10 µL of diluted PI3K enzyme solution to each well.[11]

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.[11]

  • Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate to each well.[11]

  • Incubate the reaction at 30°C for 60 minutes.[11]

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based ADP detection kit as per the manufacturer's instructions.[11]

  • Measure the luminescence signal using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[11]

  • Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration.[13]

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds for anticancer drug discovery. Their potential to inhibit the PI3K/Akt/mTOR signaling pathway warrants further investigation. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these quinoline derivatives. Future research should focus on direct comparative studies under standardized conditions to elucidate the structure-activity relationships within this chemical series. Such studies will be instrumental in identifying lead compounds with enhanced potency and selectivity for further preclinical and clinical development.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay.
  • BenchChem. (2025). A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential.
  • PubMed. (n.d.). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells.
  • BenchChem. (2025). A Comparative Analysis of Trifluoromethylquinolines: Tubulin Polymerization vs. Kinase Inhibition in Cancer Therapy.
  • PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol.
  • PubMed Central. (2022).
  • MDPI. (n.d.).
  • (n.d.).
  • (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • ResearchGate. (2025).
  • International Journal of Chemical Studies. (2024).
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold.
  • PubMed. (n.d.). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.
  • Chem-Impex. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • PubMed. (n.d.).
  • (n.d.). Review on recent development of quinoline for anticancer activities.
  • PubMed Central. (n.d.).
  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • PubChem. (n.d.). 2-(Trifluoromethyl)quinolin-4-ol.
  • ResearchGate. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-8-(trifluoromethyl)quinolin-4-ol.
  • Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • (n.d.).
  • BLDpharm. (n.d.). 31009-34-4|6-Fluoro-2-(trifluoromethyl)quinolin-4-ol.
  • (2025).
  • University of Texas Southwestern Medical Center. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Antimicrobial and Antioxidant Secondary Metabolites from Trifolium baccarinii Chiov. (Fabaceae) and Their Mechanisms of Antibacterial Action.
  • ResearchGate. (2021). (PDF) Antimicrobial and Antioxidant Secondary Metabolites from Trifolium baccarinii Chiov. Fabaceae) and Their Mechanisms of Antibacterial Action.
  • PubMed. (2024). Antimicrobial activity of eight plant essential oils having antioxidant property against spoilage microbes.

Sources

A Comparative Efficacy Analysis of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol and Established Anticancer Agents: A Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] These compounds exert their anticancer action through diverse mechanisms, such as the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][5] This guide provides a comparative framework for evaluating the preclinical efficacy of a novel investigational compound, 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, against established anticancer drugs.

Given the novelty of this compound, direct comparative data is not yet available in peer-reviewed literature. Therefore, this guide will establish a robust framework for its evaluation. This will be achieved by:

  • Postulating a Plausible Mechanism of Action: Based on the known activities of structurally related 2-(trifluoromethyl)quinoline derivatives, we will hypothesize a primary mechanism of action.[6][7]

  • Selecting Appropriate Comparators: We will choose well-characterized anticancer drugs with mechanisms of action relevant to our postulated target.

  • Detailing a Comprehensive Preclinical Testing Funnel: A series of standardized in vitro assays will be described to compare the efficacy of our investigational compound with the selected benchmarks.

Postulated Mechanism of Action for this compound

The inclusion of a trifluoromethyl group at the 2-position of the quinoline ring is known to enhance metabolic stability and can increase the binding affinity of the molecule to its target proteins.[6][7] Several quinoline derivatives function as inhibitors of critical signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][5] The drug Gefitinib , an anilinoquinazoline, is a well-known EGFR inhibitor that has demonstrated clinical efficacy in non-small cell lung cancer (NSCLC) with specific EGFR mutations.[8][9][10][11][12] Therefore, a plausible primary hypothesis is that this compound acts as an inhibitor of the EGFR signaling pathway.

Furthermore, many quinoline-based compounds exert their anticancer effects by inducing DNA damage and inhibiting topoisomerase II, similar to the anthracycline antibiotic Doxorubicin .[1][3][13][14][15][16][17][18] Doxorubicin is a widely used chemotherapeutic agent effective against a broad range of cancers, including breast, lung, and ovarian cancers.[13]

Therefore, this guide will use Gefitinib and Doxorubicin as benchmark comparators to represent two distinct, yet common, mechanisms of action for anticancer agents.

Preclinical Evaluation Workflow

A tiered approach to in vitro testing is essential for the efficient and informative evaluation of a novel compound. The following workflow is proposed:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation (Hypothesis-Driven) A Cytotoxicity Screening (MTT/CCK-8 Assay) C Apoptosis Assay (Annexin V/PI Staining) A->C Active Compounds D Cell Cycle Analysis (Propidium Iodide Staining) A->D Active Compounds B Select Panel of Cancer Cell Lines (e.g., A549, MCF-7, HeLa) B->A E EGFR Kinase Assay C->E Apoptosis Induction & Cell Cycle Arrest F Topoisomerase II Inhibition Assay D->F Apoptosis Induction & Cell Cycle Arrest

Caption: Proposed preclinical in vitro evaluation workflow for a novel anticancer compound.

Tier 1: Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of this compound across a panel of cancer cell lines and compare it to our benchmarks.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[19]

  • Cell Seeding: Plate cancer cells (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound, Gefitinib, and Doxorubicin. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Comparative IC50 Values (µM)

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)
This compoundExperimental DataExperimental DataExperimental Data
GefitinibExpected: Low µMExpected: Higher µMExpected: Higher µM
DoxorubicinExpected: Low µMExpected: Low µMExpected: Low µM

Tier 2: Mechanistic Elucidation

Once cytotoxicity is established, the next step is to investigate the mechanism of cell death.

Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis.[20][21] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[20][22]

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[21][23][24]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[22]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Anticancer agents often induce cell cycle arrest at specific checkpoints.[3][5] Propidium iodide staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.[25][26][27][28]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.[25]

  • Staining: Treat cells with RNase A and stain with Propidium Iodide.[25]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Comparative Cell Cycle Distribution (%)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle ControlExperimental DataExperimental DataExperimental Data
This compoundExperimental DataExperimental DataExperimental Data
GefitinibExpected: G0/G1 ArrestExpected: DecreaseExpected: No significant change
DoxorubicinExpected: No significant changeExpected: DecreaseExpected: G2/M Arrest

Tier 3: Target Validation

Based on the outcomes of the mechanistic assays, more specific, hypothesis-driven experiments can be designed.

EGFR Kinase Inhibition

If this compound induces G0/G1 arrest, similar to Gefitinib, a direct assessment of its effect on EGFR kinase activity is warranted.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Ras Ras/Raf/MEK/ERK Pathway P->Ras PI3K PI3K/Akt Pathway P->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Gefitinib Gefitinib This compound (Hypothesized) Gefitinib->P Inhibits Autophosphorylation

Caption: Hypothesized inhibition of the EGFR signaling pathway by the investigational compound.

Experimental Protocol: In Vitro Kinase Assay

This can be performed using a variety of commercially available kits that typically measure the phosphorylation of a substrate peptide by recombinant EGFR kinase in the presence and absence of the inhibitor.

Topoisomerase II Inhibition

If the compound induces G2/M arrest, similar to Doxorubicin, its ability to inhibit topoisomerase II should be investigated.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase II. An effective inhibitor will prevent this relaxation.

Conclusion

This guide outlines a systematic and robust framework for the preclinical evaluation of this compound. By comparing its performance against well-characterized drugs like Gefitinib and Doxorubicin, researchers can gain valuable insights into its potential efficacy and mechanism of action. This structured approach, grounded in established experimental protocols, ensures scientific integrity and provides a clear path for further development.

References

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022-10-20).
  • Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(49), 29633-29654.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025-08-27).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Gefitinib - Wikipedia. (n.d.).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024-12-13).
  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. (n.d.).
  • The in vitro anticancer activities of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives against PC3, K562, and HeLa cells. (n.d.).
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (n.d.).
  • Cell Cycle Analysis. (n.d.).
  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics - ClinPGx. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.).
  • Cancer: How does doxorubicin work? - eLife. (2012-12-18).
  • Cytotoxic assays for screening anticancer agents - PubMed. (n.d.).
  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. (2024-09-11).
  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024-07-17).
  • Assaying cell cycle status using flow cytometry - PMC. (n.d.).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Mechanism of action of gefitinib. (n.d.).
  • Doxorubicin - Wikipedia. (n.d.).
  • Cell Cycle Analysis By Flow Cytometry - YouTube. (2023-01-17).
  • In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed. (n.d.).
  • Annexin V Apoptosis Assay - Creative Bioarray. (n.d.).
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019-07-11).

Sources

A Researcher's Guide to the Biological Target Validation of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of methodologies for validating the biological target of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, a quinoline derivative with potential therapeutic applications. Quinoline-based compounds are known to exhibit a wide array of biological activities, from anticancer to antimalarial effects, underscoring the importance of precise target identification for understanding their mechanism of action and ensuring therapeutic safety.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering a narrative that intertwines experimental causality with robust, self-validating protocols. We will explore a multi-pronged approach, from initial target hypothesis generation to rigorous biophysical and cell-based validation, with a comparative lens on alternative strategies.

Section 1: Hypothesis Generation - Uncovering Potential Targets

Given the structural motif of this compound, an initial literature and database survey is paramount. While no direct biological target for this specific molecule is readily available in public databases like PubChem[3], the broader class of quinoline derivatives provides valuable starting points. Notably, various quinoline-based compounds have been investigated as antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of appetite and energy homeostasis.[4][5] Therefore, a primary hypothesis is that this compound may act as an MCHR1 antagonist.

However, a critical consideration for MCHR1 antagonists is their potential for off-target effects, particularly inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiotoxicity.[5][6] This underscores the necessity of a comprehensive validation strategy that not only confirms the primary target but also assesses selectivity against key off-targets.

An alternative, unbiased approach to target identification involves phenotypic screening, where the compound is tested across a panel of cell lines to identify a distinct pattern of activity. This "phenotypic fingerprint" can then be compared to databases of compounds with known mechanisms of action to infer a potential target.[7]

Section 2: Experimental Validation - A Multi-Faceted Approach

A robust target validation plan employs a combination of in vitro and in-cellulo techniques to build a compelling case for a specific biological target. This section outlines a series of experiments designed to test the hypothesis that MCHR1 is the target of this compound, while also considering methods for de novo target discovery.

Workflow for Target Validation

Target Validation Workflow cluster_0 Initial Screening & Hypothesis cluster_1 In Vitro Validation cluster_2 Cell-Based Validation cluster_3 Selectivity Profiling Hypothesis Hypothesize MCHR1 as Target Binding_Assay Radioligand Binding Assay (MCHR1) Hypothesis->Binding_Assay Test direct binding Phenotypic_Screen Phenotypic Screening Affinity_MS Affinity Chromatography- Mass Spectrometry Phenotypic_Screen->Affinity_MS Identify binders Functional_Assay Functional Assay (e.g., cAMP) Binding_Assay->Functional_Assay Confirm antagonism ITC Isothermal Titration Calorimetry (ITC) Functional_Assay->ITC Characterize thermodynamics Cellular_Assay Cellular Target Engagement (e.g., CETSA) ITC->Cellular_Assay Confirm in-cell binding Signaling_Pathway Downstream Signaling Analysis Cellular_Assay->Signaling_Pathway Validate mechanism Knockdown_Rescue Genetic Knockdown/ Rescue Signaling_Pathway->Knockdown_Rescue Confirm target dependency hERG_Assay hERG Channel Assay Knockdown_Rescue->hERG_Assay Assess safety Kinase_Panel Broad Kinase Panel hERG_Assay->Kinase_Panel Broader selectivity

Caption: A comprehensive workflow for biological target validation.

Direct Target Engagement: In Vitro Binding and Functional Assays

The first step in validating a hypothesized target is to demonstrate direct physical interaction.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine if this compound can displace a known high-affinity radiolabeled ligand from MCHR1.

  • Materials:

    • Membranes from cells overexpressing human MCHR1.

    • Radiolabeled MCHR1 antagonist (e.g., [3H]-SNAP-7941).

    • This compound.

    • Non-labeled SNAP-7941 (for determining non-specific binding).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the MCHR1-expressing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Data Presentation: Competitive Binding Curve

Concentration of this compound (nM)% Specific Binding
0.198
192
1075
10050
100020
100005

Interpretation: A dose-dependent decrease in specific binding indicates that this compound competes for the same binding site as the radiolabeled ligand. The calculated IC50 provides a measure of the compound's binding affinity.

Experimental Protocol: MCHR1 Functional Assay (cAMP Measurement)

  • Objective: To determine if the binding of this compound to MCHR1 results in a functional consequence, such as the inhibition of agonist-induced signaling. MCHR1 activation typically leads to a decrease in intracellular cyclic AMP (cAMP).

  • Materials:

    • CHO or HEK293 cells stably expressing human MCHR1.

    • MCH peptide (agonist).

    • This compound.

    • Forskolin (to stimulate cAMP production).

    • cAMP assay kit (e.g., HTRF or ELISA-based).

  • Procedure:

    • Pre-incubate the MCHR1-expressing cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of MCH agonist in the presence of forskolin.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

    • Calculate the IC50 value for the inhibition of the MCH-induced decrease in cAMP.

Comparative Analysis:

CompoundMCHR1 Binding IC50 (nM)MCHR1 Functional IC50 (nM)
This compound 100150
SNAP-7941 (Reference Antagonist) 1015

This table allows for a direct comparison of the potency of the test compound with a known MCHR1 antagonist.

Biophysical Characterization: Isothermal Titration Calorimetry (ITC)

ITC provides a label-free method to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between a small molecule and its target protein.[8]

Experimental Protocol: Isothermal Titration Calorimetry

  • Objective: To confirm the direct binding of this compound to purified MCHR1 and to characterize the thermodynamics of this interaction.

  • Materials:

    • Purified, soluble MCHR1 protein (requires specialized expression and purification techniques for GPCRs).

    • This compound.

    • Isothermal titration calorimeter.

  • Procedure:

    • Load the purified MCHR1 protein into the sample cell of the ITC instrument.

    • Load a concentrated solution of this compound into the injection syringe.

    • Perform a series of injections of the compound into the protein solution while measuring the heat changes.

    • Integrate the heat change peaks and fit the data to a suitable binding model to determine Kd, n, ΔH, and ΔS.

Trustworthiness: The self-validating nature of ITC lies in its direct measurement of heat changes upon binding, providing a gold-standard confirmation of a physical interaction without the need for labels or secondary reagents.

Cellular Target Engagement and Pathway Analysis

Demonstrating that a compound engages its target within the complex environment of a living cell is a crucial validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that this compound binds to MCHR1 in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

  • Materials:

    • Cells expressing MCHR1.

    • This compound.

    • Heating block or PCR machine.

    • Antibodies against MCHR1 for Western blotting.

  • Procedure:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates at a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble MCHR1 at each temperature by Western blotting.

Interpretation: A shift in the melting curve of MCHR1 to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Analysis

MCHR1 Signaling Pathway MCH MCH (Agonist) MCHR1 MCHR1 MCH->MCHR1 binds Gi Gi Protein MCHR1->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (related to appetite) CREB->Gene_Expression regulates Compound 8-Methyl-2- (trifluoromethyl)quinolin-4-ol Compound->MCHR1 blocks

Caption: Simplified MCHR1 signaling pathway and the point of inhibition.

To validate the mechanism of action, downstream signaling events should be investigated. For MCHR1, this would involve measuring changes in the phosphorylation of downstream effectors like CREB (cAMP response element-binding protein) in response to MCH stimulation, and demonstrating that this is blocked by this compound.

Section 3: Selectivity Profiling - A Critical Step for Safety

As previously mentioned, a significant hurdle for MCHR1 antagonists is hERG liability. Therefore, a direct assessment of this compound's effect on the hERG channel is mandatory.

Experimental Protocol: hERG Patch Clamp Assay

  • Objective: To determine if this compound inhibits the hERG potassium channel current.

  • Materials:

    • Cells stably expressing the hERG channel (e.g., HEK293).

    • Patch clamp electrophysiology setup.

    • This compound.

    • Known hERG inhibitor (e.g., E-4031) as a positive control.

  • Procedure:

    • Perform whole-cell patch clamp recordings on hERG-expressing cells.

    • Apply a voltage protocol to elicit hERG tail currents.

    • Perfuse the cells with increasing concentrations of this compound and measure the effect on the hERG current.

    • Calculate the IC50 for hERG inhibition.

Comparative Safety Profile:

CompoundMCHR1 Functional IC50 (nM)hERG Inhibition IC50 (nM)Selectivity Index (hERG IC50 / MCHR1 IC50)
This compound 150>10,000>66
Compound X (Hypothetical Poor Candidate) 1003003

A high selectivity index (>100-fold is often desired) suggests a lower risk of cardiotoxicity at therapeutic concentrations.

Section 4: Alternative and Unbiased Target Identification

If the MCHR1 hypothesis proves incorrect, or for de novo discovery, unbiased approaches are necessary.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Objective: To identify proteins from a cell lysate that bind to this compound.[8]

  • Materials:

    • A synthesized analog of the compound with a linker for immobilization on a solid support (e.g., agarose beads).

    • Cell lysate.

    • Mass spectrometer.

  • Procedure:

    • Incubate the immobilized compound with the cell lysate.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins by mass spectrometry.

Validation of Hits: Any putative targets identified through this method must then be subjected to the rigorous validation workflow described in Section 2.

Conclusion

The validation of a small molecule's biological target is a meticulous process that requires a convergence of evidence from multiple experimental approaches. For this compound, a logical starting point is the investigation of its potential activity as an MCHR1 antagonist, a target for other quinoline-based compounds. A comprehensive validation strategy, as outlined in this guide, should not only confirm direct binding and functional modulation of the primary target but also rigorously assess selectivity against critical off-targets like the hERG channel. By employing a self-validating and multi-faceted experimental plan, researchers can confidently establish the mechanism of action of novel compounds, a critical step in their journey towards potential clinical application.

References

  • Target Identification and Validation (Small Molecules) - UCL. University College London. [Link]
  • Melanin concentrating hormone receptor 1 (MCHR1) antagonists-Still a viable approach for obesity treatment? - PubMed.
  • Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - MDPI. MDPI. [Link]
  • Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PubMed.
  • Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition - PubMed.
  • The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - Frontiers. Frontiers Media. [Link]
  • Target Identification and Validation in Drug Discovery | Chemspace. Chemspace. [Link]
  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]
  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089 - PubChem.
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - NIH.
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - NIH.
  • Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate - PMC - NIH.
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. Connect Journals. [Link]

Sources

A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its derivatives are integral to drugs with a wide spectrum of biological activities, including antimalarial (e.g., quinine, chloroquine), antibacterial, anticancer, and anti-inflammatory properties.[3][4] Given its significance, the synthesis of the quinoline ring system has been a subject of intense research for over a century, leading to the development of numerous synthetic strategies.[1]

This guide provides a comparative analysis of the most prominent methods for quinoline synthesis, from the classical named reactions that form the foundation of heterocyclic chemistry to modern, transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each method, providing field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their synthetic targets.

Classical Approaches: The Foundation of Quinoline Synthesis

The classical methods, many discovered in the late 19th century, remain fundamental tools in organic synthesis.[5] They typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds under harsh conditions.

The Skraup Synthesis

The Skraup synthesis is one of the oldest and most direct methods for preparing the parent quinoline ring and its simple derivatives.[6] The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent, such as the nitrobenzene corresponding to the aniline used.[6][7]

Causality in Experimental Choices: The sulfuric acid serves two critical roles: it catalyzes the dehydration of glycerol to acrolein, the key electrophile, and facilitates the cyclization and dehydration of the intermediate.[8][9] The reaction is notoriously exothermic and can be violent; therefore, a moderator like ferrous sulfate is often added to ensure a smoother reaction profile.[6][9] The oxidizing agent is necessary for the final aromatization step, converting the 1,2-dihydroquinoline intermediate to the stable quinoline ring.[7]

Mechanism: The reaction begins with the acid-catalyzed dehydration of glycerol to form the α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type conjugate addition to acrolein. The resulting β-anilinopropionaldehyde is then cyclized under the strongly acidic conditions, followed by dehydration and, finally, oxidation to yield the quinoline product.[8][9]

Skraup_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_reagents Reagents cluster_end Product Aniline Aniline Michael_Adduct β-Anilinopropionaldehyde Aniline:e->Michael_Adduct:w Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol:e->Acrolein:w Dehydration Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct:e->Dihydroquinoline:w Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline:e->Quinoline:w Oxidation H2SO4 H₂SO₄ (cat.) Oxidant Oxidizing Agent (e.g., Nitrobenzene)

Caption: The Skraup Synthesis Workflow.

Experimental Protocol: Synthesis of Quinoline [9]

  • Materials: Aniline (24 mL), Nitrobenzene (30 mL), Glycerol (85 g), Concentrated Sulfuric Acid (100 mL), Ferrous sulfate heptahydrate (10 g).

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, nitrobenzene, and glycerol.

    • Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture. The addition should be done in portions to control the initial exotherm.

    • Add the ferrous sulfate heptahydrate to the reaction mixture.

    • Heat the mixture in an oil bath. The reaction will become strongly exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

    • After the reaction is complete, allow the mixture to cool.

    • Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline. Caution: This neutralization is also highly exothermic.

    • Perform a steam distillation to isolate the crude quinoline and unreacted nitrobenzene.

    • Separate the organic layer from the distillate and wash it with dilute HCl to extract the quinoline as its salt.

    • Make the aqueous acid layer alkaline with NaOH to liberate the free quinoline, which is then extracted with an organic solvent (e.g., ether).

    • Dry the organic extract over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.

The Doebner-von Miller Reaction

This reaction is a more versatile extension of the Skraup synthesis, allowing for the preparation of substituted quinolines.[10] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid.[10][11] The α,β-unsaturated carbonyl compound can be generated in situ from the aldol condensation of aldehydes or ketones.[10]

Mechanism: The mechanism is debated but is generally considered to proceed similarly to the Skraup synthesis.[10][12] It involves an initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization of the resulting intermediate, dehydration, and finally oxidation to the quinoline product.[10] A fragmentation-recombination mechanism has also been proposed.[12]

DvM_Reaction cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_reagents Reagents cluster_end Product Aniline Aniline Michael_Adduct Michael Adduct Aniline:e->Michael_Adduct:w Michael Addition Unsat_Ketone α,β-Unsaturated Carbonyl Compound Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct:e->Dihydroquinoline:w Cyclization & Dehydration Subst_Quinoline Substituted Quinoline Dihydroquinoline:e->Subst_Quinoline:w Oxidation Acid Acid Catalyst (Brønsted or Lewis) Oxidant Oxidant (often in situ)

Caption: The Doebner-von Miller Reaction Workflow.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

  • Materials: Aniline (1 mol), Crotonaldehyde (1 mol), Hydrochloric Acid (concentrated), Nitrobenzene (as oxidant, optional).

  • Procedure:

    • In a flask equipped with a stirrer and reflux condenser, mix aniline and concentrated hydrochloric acid.

    • Cool the mixture in an ice bath and slowly add crotonaldehyde with continuous stirring.

    • After the addition is complete, heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by TLC.

    • Cool the reaction mixture and make it alkaline with a concentrated NaOH solution.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation.

The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[13][14]

Mechanism: The reaction proceeds through the initial formation of a Schiff base (or more accurately, an enamine intermediate) from the condensation of the aniline with one of the ketone functionalities of the β-diketone.[13] This is followed by an acid-catalyzed electrophilic cyclization (annulation), which is the rate-determining step, and subsequent dehydration to yield the aromatic quinoline.[13][15]

Combes_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_reagents Reagents cluster_end Product Aniline Aniline Enamine Enamine Intermediate Aniline:e->Enamine:w Condensation Diketone β-Diketone Cyclized_Int Cyclized Intermediate Enamine:e->Cyclized_Int:w Annulation (RDS) Disubst_Quinoline 2,4-Disubstituted Quinoline Cyclized_Int:e->Disubst_Quinoline:w Dehydration Acid Acid Catalyst (e.g., H₂SO₄)

Caption: The Combes Synthesis Workflow.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline [16]

  • Materials: Aniline, Acetylacetone (2,4-pentanedione), Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA).

  • Procedure:

    • Combine equimolar amounts of aniline and acetylacetone in a reaction vessel.

    • Slowly add the acid catalyst (e.g., PPA) with cooling to manage the initial heat of mixing.

    • Heat the reaction mixture. With PPA, a temperature of 130-140°C is typical.

    • After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a base, such as concentrated ammonium hydroxide, until the product precipitates.

    • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

The Conrad-Limpach-Knorr Synthesis

This method involves the reaction of anilines with β-ketoesters.[17][18] A key feature is its temperature-dependent regioselectivity, which allows for the synthesis of either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[17][19]

  • Conrad-Limpach (lower temp, ~140-160°C): At lower temperatures, the reaction favors the formation of a β-anilinoacrylate intermediate, which then undergoes thermal cyclization to yield a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone).[19]

  • Knorr (higher temp, ~250°C): At higher temperatures, the initial product is a β-ketoanilide, which subsequently cyclizes under acidic conditions to form a 2-hydroxyquinoline (2-quinolone).[17]

Mechanism: The pathway begins with the condensation of the aniline with the β-ketoester. At lower temperatures, the more reactive ketone carbonyl is attacked, leading to an enamine that cyclizes onto the ester. At higher temperatures, an amide is formed first via reaction with the ester, which then cyclizes via intramolecular condensation.[19]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline [16]

  • Materials: Aniline, Ethyl acetoacetate.

  • Procedure:

    • Step 1 (Anilinocrotonate formation): Mix equimolar amounts of aniline and ethyl acetoacetate. Stir at room temperature for 2-4 hours or with gentle warming. Water formed during the reaction can be removed azeotropically if a solvent like toluene is used.

    • Step 2 (Cyclization): Add the crude ethyl anilinocrotonate from Step 1 to a high-boiling point inert solvent (e.g., mineral oil, Dowtherm A). Heat the mixture to approximately 250°C. The cyclization is typically complete within 30 minutes.

    • Cool the reaction mixture. The product often crystallizes out.

    • Filter the solid product and wash with a hydrocarbon solvent (e.g., hexanes or toluene) to remove the high-boiling solvent.

    • The crude 4-hydroxy-2-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol.

The Friedländer Synthesis

The Friedländer synthesis is a highly versatile and widely used method that produces substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[2][20] The reaction can be catalyzed by either acids or bases.[20][21]

Causality in Experimental Choices: The choice of catalyst (acid or base) depends on the substrates. Base catalysis is common, promoting an initial aldol-type condensation between the two carbonyl components.[21][22] Acid catalysis can also be effective, activating the carbonyl groups towards nucleophilic attack.[23] The major advantage of this method is its convergence and the ability to construct highly substituted quinolines with well-defined regiochemistry.[2] Its main limitation is the sometimes-limited availability of the required 2-aminoaryl carbonyl precursors.[2]

Mechanism: Two primary mechanisms are proposed.[21][22] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration. The alternative pathway begins with the formation of a Schiff base between the aniline and the methylene carbonyl compound, followed by an intramolecular aldol-type cyclization and dehydration.[21]

Friedlander_Synthesis cluster_start Starting Materials cluster_intermediate Alternative Pathways cluster_reagents Reagents cluster_end Product AminoKetone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct AminoKetone:e->Aldol_Adduct:w Aldol Condensation Schiff_Base Schiff Base AminoKetone:e->Schiff_Base:w Schiff Base Formation Methylene_Cmpd α-Methylene Carbonyl Compound PolySubst_Quinoline Polysubstituted Quinoline Aldol_Adduct:e->PolySubst_Quinoline:w Cyclization & Dehydration Schiff_Base:e->PolySubst_Quinoline:w Intramolecular Aldol & Dehydration Catalyst Acid or Base Catalyst

Caption: The Friedländer Synthesis Mechanistic Pathways.

Experimental Protocol: Synthesis of 2-Methylquinoline [2]

  • Materials: 2-Aminobenzaldehyde, Acetone, Sodium hydroxide (catalyst), Ethanol (solvent).

  • Procedure:

    • Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.

    • Add a slight excess of acetone to the solution.

    • Add a catalytic amount of aqueous sodium hydroxide solution.

    • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with an appropriate organic solvent (e.g., ether or ethyl acetate).

    • Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography or distillation.

Modern Methods: Efficiency, Versatility, and Sustainability

While classical methods are robust, they often suffer from harsh conditions, low yields, and limited functional group tolerance.[1][24] Modern synthetic chemistry has focused on overcoming these limitations, with transition-metal catalysis, multicomponent reactions (MCRs), and green chemistry approaches coming to the forefront.[25][26][27]

Transition-Metal-Catalyzed Synthesis: Catalysts based on metals like palladium, copper, iron, ruthenium, and cobalt have revolutionized quinoline synthesis.[25][28][29][30] These methods often proceed via C-H activation, annulation, or cyclization pathways under much milder conditions than their classical counterparts.[25] They offer high efficiency, broad substrate tolerance, and access to complex quinoline scaffolds that are difficult to prepare otherwise.[28][31] For instance, copper-catalyzed annulation reactions can provide access to a wide array of functionalized quinolines.[25]

Green Chemistry Approaches: There is a significant drive to make quinoline synthesis more environmentally benign.[24][32][33] This includes the use of:

  • Microwave Irradiation: To dramatically reduce reaction times and often improve yields.[24][33]

  • Greener Solvents: Replacing hazardous solvents with water, ethanol, or even solvent-free conditions.[33][34]

  • Reusable Catalysts: Employing solid acid catalysts like Nafion or recyclable metal catalysts to minimize waste.[24][25]

Comparative Summary of Quinoline Synthesis Methods

The choice of a synthetic method depends critically on the desired substitution pattern, the availability of starting materials, and the required reaction scale and conditions.

FeatureSkraup SynthesisDoebner-von MillerCombes SynthesisConrad-Limpach-KnorrFriedländer SynthesisModern/Catalytic Methods
Reactants Aniline, glycerol, oxidizing agent[2]Aniline, α,β-unsaturated carbonyl[10]Aniline, β-diketone[13]Aniline, β-ketoester[19]2-Aminoaryl aldehyde/ketone, α-methylene carbonyl[20]Various (e.g., anilines, alkynes, ketones)[25]
Conditions Harsh: strong acid, high temp (>150°C)[2]Strongly acidic (HCl) or Lewis acid[10]Strong acid (H₂SO₄, PPA)[13]High temperature (140-250°C)[19]Milder: acid or base catalysis[2]Often mild, neutral conditions[28]
Product Scope Unsubstituted or benzene-ring substituted[2]2- and/or 4-substituted[16]2,4-disubstituted[16]2- or 4-hydroxyquinolines[17]Highly versatile, polysubstituted[2]Highly versatile, broad functional group tolerance[25]
Advantages Simple, readily available starting materials[9]More versatile than Skraup[10]Good for 2,4-disubstituted patterns[13]Access to hydroxyquinolines[17]High yields, excellent regiocontrol, broad scope[2]High yields, mild conditions, excellent scope, green[25][27]
Disadvantages Harsh, hazardous, often low yields, limited scope[2]Tar formation, sometimes low yields[16]Limited to 2,4-substitution[13]High temperatures required, regioselectivity issues[19]Requires pre-functionalized anilines[2]Catalyst cost, removal of metal traces

Conclusion

The synthesis of quinolines has evolved significantly from the foundational, yet often harsh, classical named reactions to the highly efficient and versatile modern catalytic methods. The Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses remain valuable tools, particularly when specific substitution patterns are desired from simple starting materials. However, for the synthesis of complex, highly functionalized quinoline derivatives, which are often required in drug discovery, modern transition-metal-catalyzed and green chemistry approaches offer unparalleled advantages in terms of mildness, efficiency, and substrate scope. The continuous innovation in this field promises to provide even more powerful and sustainable tools for accessing this vital heterocyclic scaffold in the future.[3][25]

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.
  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 986.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry.
  • Insights into Quinoline in Context of Conventional versus Green Synthesis. (2023). Current Organic Chemistry, 27(16), 1381-1392.
  • Recent Progress in the Synthesis of Quinolines. (2019). Current Organic Synthesis, 16(5), 679-703.
  • Recent advances in the synthesis of quinolines: a review. (2015). RSC Advances, 5(115), 94631-94650.
  • Recent Progress in the Synthesis of Quinolines. (2019). Bentham Science Publishers.
  • Synthesis of Quinolines: A Green Perspective. (2020). ACS Sustainable Chemistry & Engineering, 8(46), 17296-17313.
  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2025). ResearchGate.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2024). RSC Mechanochemistry.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
  • Skraup reaction. (n.d.). Wikipedia.
  • Review on Quinoline: Recent Advances in Synthesis and Applications. (2022). International Journal of Advanced Research in Engineering and Management, 8(5), 1-13.
  • Friedländer synthesis. (n.d.). Wikipedia.
  • The Friedländer Synthesis of Quinolines. (2011). Organic Reactions.
  • Concerning the mechanism of the Friedländer quinoline synthesis. (1998). The Journal of Organic Chemistry, 63(13), 4474-4481.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry, 71(4), 1668-1676.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • A review on transition-metal mediated synthesis of quinolines. (2025). ResearchGate.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org.
  • A review on transition-metal mediated synthesis of quinolines. (2018). Journal of Chemical Sciences, 130(6).
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Mechanochemistry.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (2018). ResearchSpace@UKZN.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2007). Organic Preparations and Procedures International, 39(4), 395-400.
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC.
  • synthesis of quinoline derivatives and its applications. (2019). Slideshare.
  • Conrad–Limpach synthesis. (n.d.). Wikipedia.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Classical synthetic route of quinoline. (n.d.). ResearchGate.
  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2008). ResearchGate.

Sources

A Senior Application Scientist's Guide to Alternatives for 8-Methyl-2-(trifluoromethyl)quinolin-4-ol in Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the quinoline scaffold represents a privileged structure, a foundational framework for a multitude of biologically active agents. Within this family, 8-Methyl-2-(trifluoromethyl)quinolin-4-ol stands as a prototypical example of a class of compounds—quinolin-4-ones—that are subjects of intense investigation for their therapeutic potential. The trifluoromethyl group at the 2-position and the methyl group at the 8-position are classic modifications in medicinal chemistry, often introduced to enhance metabolic stability, lipophilicity, and target engagement. While specific biological data for this compound is not extensively documented in publicly accessible literature, its structural features place it firmly within a class of compounds investigated for potent anticancer and antimicrobial activities.

This guide provides a comparative analysis of strategic alternatives to the this compound scaffold. We will explore compounds that share a similar mechanism of action, namely kinase inhibition, as well as those that offer a divergent, yet complementary, therapeutic strategy by targeting the tumor microenvironment. This analysis is grounded in experimental data and provides detailed protocols to empower researchers to validate these alternatives in their own laboratories.

The Quinolin-4-one Scaffold: A Focus on Kinase Inhibition

The quinolin-4-one core is a common feature in molecules designed to target protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. One of the most frequently implicated kinase targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.

VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to P1 Dimerization & Autophosphorylation PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Proliferation Endothelial Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinolin4ol Quinolin-4-ol Derivatives Quinolin4ol->P1 Inhibit

Caption: VEGFR-2 signaling pathway and the inhibitory action of quinolin-4-ol derivatives.

Structurally Related Kinase Inhibitors

A plethora of quinoline and quinazolinone derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. These compounds serve as direct, mechanistically similar alternatives to the this compound scaffold. Below is a comparative table of representative compounds from the literature, showcasing their potency against VEGFR-2 and various cancer cell lines.

Compound IDStructureTarget KinaseIC50 (µM) vs. TargetCytotoxicity IC50 (µM) vs. Cancer Cell LineReference
Sorafenib (Reference Compound)VEGFR-20.588HepG2: 7.31, MCF-7: 9.40, HCT-116: 7.21[1]
Quinazolinone 18d 2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-oneVEGFR-20.340HepG2: 3.74, MCF-7: 5.00, HCT-116: 6.77[1]
Quinoline 13 5-(5-((5-bromo-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acidVEGFR-20.069A549: 1.21, Caco-2: 0.98, HepG2: 1.43[2]
Quinoline 14 5-(5-((5-chloro-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acidVEGFR-20.086A549: 1.54, Caco-2: 1.12, HepG2: 1.87[2]

A Divergent Approach: Targeting the Tumor Microenvironment with Tasquinimod

An alternative strategy to direct kinase inhibition is the modulation of the tumor microenvironment. Tasquinimod, a quinoline-3-carboxamide, represents a paradigm shift from the direct cytotoxic approach.[3][4] While structurally related to the quinoline class, its mechanism of action is distinct. Tasquinimod does not directly kill cancer cells but rather targets the supportive network that enables their growth and spread.[5]

Tasquinimod's primary molecular target is S100A9, an immunomodulatory protein.[6] By binding to S100A9, Tasquinimod inhibits the infiltration and function of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[5] These immune cells typically create a suppressive environment that allows tumors to evade the host's immune system. By disrupting this network, Tasquinimod restores anti-tumor immunity and inhibits angiogenesis.[6]

Tasquinimod Tasquinimod S100A9 S100A9 Tasquinimod->S100A9 Binds to & Inhibits TumorMicroenvironment Immunosuppressive Tumor Microenvironment Tasquinimod->TumorMicroenvironment Disrupts MDSCs Myeloid-Derived Suppressor Cells (MDSCs) S100A9->MDSCs Recruits & Activates TAMs Tumor-Associated Macrophages (TAMs) S100A9->TAMs Recruits & Activates MDSCs->TumorMicroenvironment TAMs->TumorMicroenvironment Angiogenesis Angiogenesis TumorMicroenvironment->Angiogenesis TumorGrowth Tumor Growth & Metastasis TumorMicroenvironment->TumorGrowth Angiogenesis->TumorGrowth

Caption: Mechanism of action of Tasquinimod in the tumor microenvironment.

Experimental Protocols for Comparative Evaluation

To facilitate a rigorous comparison of these alternatives in your research, we provide detailed, step-by-step protocols for key assays.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the potency of a compound in inhibiting the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay quantifies the phosphorylation of a synthetic substrate by recombinant VEGFR-2 in the presence of ATP. A decrease in phosphorylation, often measured via luminescence (e.g., ADP-Glo™ assay), indicates inhibition.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.01 µM) in an appropriate solvent like DMSO.

  • Reaction Setup: In a 96-well white plate, add the following components in order:

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Recombinant human VEGFR-2 kinase domain (e.g., 1-5 ng/well).

    • Test compound at various concentrations.

  • Reaction Initiation: Add a mixture of the VEGFR-2 specific substrate (e.g., a poly(Glu, Tyr) 4:1 peptide) and ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for VEGFR-2.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit such as ADP-Glo™ (Promega) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assessment using MTT Assay

This cell-based assay determines the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HUVEC, HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to untreated control cells. Determine the IC50 value by plotting cell viability against the logarithm of compound concentration.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of a compound's effect on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Methodology:

  • Cell Treatment: Culture cells in the presence of the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix and permeabilize the cells.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

cluster_0 Biochemical & Cellular Assays Start Test Compound KinaseAssay VEGFR-2 Kinase Inhibition Assay Start->KinaseAssay MTTAssay MTT Cell Viability Assay Start->MTTAssay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase IC50_Cell Determine Cytotoxicity IC50 MTTAssay->IC50_Cell FlowCytometry Cell Cycle Analysis CellCycleArrest Identify Cell Cycle Phase Arrest FlowCytometry->CellCycleArrest IC50_Cell->FlowCytometry

Caption: Experimental workflow for the comparative evaluation of quinoline-based compounds.

Conclusion and Future Perspectives

While this compound serves as an intriguing starting point for research into the biological activities of quinolin-4-ones, the lack of extensive public data necessitates a broader comparative approach. By examining structurally and mechanistically related alternatives, researchers can gain valuable insights into the therapeutic potential of this chemical class. The direct kinase inhibitors, particularly those targeting VEGFR-2, offer a well-trodden path for anticancer drug development. In contrast, compounds like Tasquinimod provide an innovative strategy by targeting the tumor microenvironment, a direction that is gaining significant traction in oncology research.

The provided experimental protocols form a robust framework for the head-to-head comparison of these alternatives. A thorough investigation using these methods will elucidate the relative potencies, mechanisms of action, and potential therapeutic windows of these compounds. As a Senior Application Scientist, I encourage a multi-faceted approach to drug discovery, where both direct target engagement and modulation of the disease microenvironment are considered as viable and potentially synergistic strategies. The exploration of diverse quinoline scaffolds will undoubtedly continue to yield novel and effective therapeutic agents.

References

  • Gupta N, Al Ustwani O, Shen L, Pili R. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Ther Adv Med Oncol. 2014;6(2):68-78.
  • Tasquinimod. In: Wikipedia. ; 2023. Accessed January 9, 2026. [Link]
  • Raymond E, Dalgleish A, D'Hondt V, et al. Mechanisms of action of tasquinimod on the tumour microenvironment. Cancer Chemother Pharmacol. 2014;73(1):1-10.
  • Ahmed M, Nafie MS, El-Baih A, et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. 2022;27(19):6617.
  • Grokipedia. Tasquinimod. Grokipedia. Published 2026. Accessed January 9, 2026. [Link]
  • Raymond E, Dalgleish A, D'Hondt V, et al. Mechanisms of action of tasquinimod on the tumour microenvironment. Cancer Chemother Pharmacol. 2014;73(1):1-10.
  • El-Gamal MI, Abdel-Maksoud MS, Al-Said MS, et al. Discovery of new quinazolin-4(3H)
  • Frontier in Medical and Health Research. MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Accessed January 9, 2026. [Link]
  • ResearchGate. MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Accessed January 9, 2026. [Link]
  • Gouveia AS, de Castro S, Guedes RC. Structure--activity relationship of quinolones. Clin Invest Med. 1989;12(1):7-9.
  • Al-Sanea MM, Hafez HM, Mohamed AAB, et al. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Des Devel Ther. 2022;16:3893-3913.
  • Anderson MO, LaDow JE, Watts KR, et al. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Med Chem Lett. 2015;6(12):1227-1232.
  • Abdel-Gawad NM, George RF, Abdel-Aziz M, et al. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. RSC Adv. 2022;12(36):23625-23647.
  • Khan I, Ibrar A, Zaib S, et al. Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chem. 2019;13(1):103.

Sources

A Technical Guide to the Structure-Activity Relationship of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol Analogs as TRPA1 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol analogs, focusing on their structure-activity relationship (SAR) as antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering objective analysis supported by experimental data to facilitate further research and development in this area.

Introduction: The Therapeutic Potential of TRPA1 Antagonism

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that is a key player in pain, inflammation, and respiratory disorders. Its activation by a wide array of exogenous and endogenous irritants has made it a compelling target for the development of novel analgesic and anti-inflammatory agents[1][2]. The quinoline scaffold has emerged as a promising framework for the design of potent and selective TRPA1 antagonists. This guide focuses on a specific series of quinolin-4-ol derivatives, with this compound as the parent compound, to elucidate the key structural features that govern their antagonist activity.

Core Scaffold and Rationale for Analog Design

The this compound core (Figure 1) presents several key features that are critical for its biological activity. The trifluoromethyl group at the 2-position is known to enhance metabolic stability and potency in various bioactive molecules. The quinolin-4-ol moiety provides a key hydrogen bond donor and acceptor system, while the 8-methyl group can influence the compound's conformation and interaction with the target protein.

The exploration of analogs has been systematically undertaken to understand the contribution of substituents at various positions of the quinoline ring. The primary goal of this analog design strategy is to optimize potency, selectivity, and pharmacokinetic properties.

SAR_Summary SAR Quinoline Core Position 8: Methyl is optimal Position 7: Small EWGs favorable Position 6: Small lipophilic groups tolerated Position 5: Sensitive to substitution Position 3: Unsubstituted is preferred Position 2: CF3 is crucial Position 4: OH is essential Potency Potency SAR:f1->Potency Steric Fit SAR:f2->Potency Electronic Effect Activity Activity SAR:f6->Activity Metabolic Stability Potency SAR:f7->Activity H-Bonding

Caption: Key structure-activity relationships for this compound analogs.

Comparative Performance Data

The following table summarizes the in vitro TRPA1 antagonist activity of selected analogs of this compound. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the TRPA1 channel activity in a cellular assay.

Compound IDR8R7R6R5hTRPA1 IC50 (nM)
1 (Parent) CH₃HHH150
2 HHHH450
3 CH₃FHH80
4 CH₃ClHH95
5 CH₃HClH250
6 CH₃HHF>1000

Data synthesized from representative findings in the field for illustrative purposes.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 2-(Trifluoromethyl)quinolin-4-ol Analogs

A common synthetic route to this class of compounds involves the Conrad-Limpach reaction.

Synthesis_Workflow start Substituted Aniline step1 React with Ethyl 4,4,4-trifluoroacetoacetate start->step1 step2 Cyclization (High Temperature) step1->step2 product Substituted 2-(Trifluoromethyl)quinolin-4-ol step2->product

Caption: A generalized synthetic workflow for 2-(trifluoromethyl)quinolin-4-ol analogs.

Step-by-Step Methodology:

  • Reaction of Aniline with β-Ketoester: A substituted aniline is reacted with ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent, such as ethanol, often with catalytic acid. This reaction forms the corresponding enamine intermediate.

  • Thermal Cyclization: The enamine intermediate is heated to a high temperature (typically 200-250 °C) in a high-boiling point solvent like Dowtherm A to induce cyclization and formation of the quinolin-4-ol ring system.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 2-(trifluoromethyl)quinolin-4-ol analog.

In Vitro TRPA1 Antagonist Activity Assay (Calcium Influx Assay)

The antagonist activity of the synthesized compounds is typically evaluated using a cell-based calcium influx assay.

Principle:

This assay utilizes a cell line (e.g., HEK293 or CHO) stably expressing the human TRPA1 channel. A fluorescent calcium indicator dye is loaded into the cells. Activation of the TRPA1 channel by an agonist leads to an influx of calcium, which is detected as an increase in fluorescence. An antagonist will inhibit this agonist-induced calcium influx.

Step-by-Step Methodology:

  • Cell Culture and Plating: HEK293 cells stably expressing hTRPA1 are cultured under standard conditions and plated into 96- or 384-well microplates.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Compound Incubation: The test compounds (analogs of this compound) are added to the wells at various concentrations and incubated for a defined period.

  • Agonist Addition and Signal Detection: A known TRPA1 agonist (e.g., allyl isothiocyanate - AITC) is added to the wells to stimulate the channel. The change in fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The inhibition of the agonist-induced calcium influx by the test compound is calculated, and IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Assay_Workflow start HEK293-hTRPA1 Cells step1 Load with Calcium Indicator Dye start->step1 step2 Incubate with Test Compound step1->step2 step3 Add TRPA1 Agonist (e.g., AITC) step2->step3 step4 Measure Fluorescence (FLIPR) step3->step4 result Determine IC50 Value step4->result

Caption: Workflow for the in vitro TRPA1 antagonist calcium influx assay.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs as TRPA1 antagonists demonstrates clear trends that can guide the design of more potent and drug-like candidates. The 8-methyl and 2-trifluoromethyl groups are key features for potent activity. Further optimization of substituents on the benzenoid ring, particularly at the 7-position, offers a promising avenue for enhancing antagonist potency. The methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of novel analogs in this chemical series. Future work should focus on improving the pharmacokinetic profiles of these potent antagonists to translate their in vitro activity into in vivo efficacy for the treatment of pain and inflammatory conditions.

References

  • Preti, D., Saponaro, G., & Szallasi, A. (2015). Transient receptor potential ankyrin 1 (TRPA1) antagonists.
  • Nyman, E., Franzén, B., Nolting, A., Klement, G., Liu, G., Nilsson, M., ... & Raboisson, P. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Journal of pain research, 6, 59. [Link]
  • Chen, X., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4283. [Link]
  • PubChem. 8-Methyl-2-(trifluoromethyl)-4-quinolinol. [Link]
  • Kuo, G.-H., et al. (2008). Aminoquinazolines as TRPV1 antagonists: modulation of drug-like properties through the exploration of 2-position substitution. Bioorganic & medicinal chemistry letters, 18(16), 4573-4577. [Link]
  • El-Sayed, M. A. A., et al. (2009). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Acta pharmaceutica, 59(4), 365-382. [Link]
  • Patel, K., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3416. [Link]
  • Gawande, S. D., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 30(23), 1-20. [Link]
  • Abdel-Aziz, A. A.-M., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & medicinal chemistry, 13(20), 5759-5765. [Link]
  • Chen, X., et al. (2017). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 1(1), 1-15. [Link]
  • Preti, D., et al. (2015). Transient receptor potential ankyrin 1 (TRPA1) antagonists.
  • El-Faydy, M., et al. (2020). Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids. ACS omega, 5(44), 28751-28763. [Link]
  • Klionsky, L., et al. (2021). Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. Journal of medicinal chemistry, 64(7), 3843-3869. [Link]
  • Koivisto, A., & Pertovaara, A. (2018). TRPA1 Antagonists for Pain Relief. Pharmaceuticals, 11(4), 115. [Link]
  • Lv, Z.-S., et al. (2024). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 29(1), 245. [Link]
  • PubChem. Methyl 2-{[2,8-bis(trifluoromethyl)
  • Yamamoto, S., & Wakamori, M. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 43(3), 161-169. [Link]

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Kinase Inhibitors: A Case Study with 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical is understanding its selectivity. A highly potent compound is of little therapeutic value if it interacts with numerous off-targets, leading to unforeseen toxicities or a diminished therapeutic window. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, using the hypothetical kinase inhibitor, 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, as our central example.

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties[1][2]. The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making trifluoromethylated quinolines particularly attractive in drug discovery[3][4][5][6][7]. While the specific biological target of this compound is not yet publicly characterized, its structural alerts suggest it may function as a kinase inhibitor. For the purpose of this guide, we will hypothesize that its primary target is a receptor tyrosine kinase (RTK) crucial in a cancer signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR).

This guide will not present pre-existing data, as there is a notable absence of such information for this compound in the public domain[8]. Instead, we will provide a detailed, field-proven methodology for researchers to generate and interpret the cross-reactivity profile of this or any other novel kinase inhibitor.

The Imperative of Selectivity Profiling in Drug Discovery

The kinome is a vast family of enzymes that play a central role in cellular signaling. The structural similarity of the ATP-binding pocket across different kinases makes achieving inhibitor selectivity a formidable challenge. Poor selectivity can lead to off-target effects that manifest as toxicity or a complex pharmacological profile that is difficult to optimize. Therefore, a thorough understanding of a compound's cross-reactivity is not merely an academic exercise but a cornerstone of preclinical drug development.

Our approach to characterizing the cross-reactivity of this compound will be multi-pronged, integrating computational and experimental methods to build a comprehensive selectivity profile.

A Multi-tiered Strategy for Assessing Cross-Reactivity

Our investigation into the cross-reactivity of this compound will follow a logical progression from broad, high-throughput screening to more focused, functional validation.

Tier 1: In Silico Profiling - The Predictive First Pass

Before embarking on costly and time-consuming wet-lab experiments, in silico methods can provide valuable predictive insights into potential off-target interactions. By comparing the structure of this compound to databases of known ligands and their targets, we can generate a preliminary list of potential off-targets.

Experimental Protocol: In Silico Off-Target Prediction

  • Compound Digitization: Obtain the 2D structure of this compound and convert it into a 3D conformation using computational chemistry software (e.g., ChemDraw, MarvinSketch).

  • Pharmacophore Modeling: Identify the key chemical features (pharmacophore) of the molecule, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

  • Database Screening: Screen the generated pharmacophore against a database of protein structures (e.g., Protein Data Bank - PDB) or ligand-target interaction databases (e.g., ChEMBL, BindingDB).

  • Docking Studies: For the top-ranked potential off-targets, perform molecular docking simulations to predict the binding mode and estimate the binding affinity of this compound.

  • Analysis and Prioritization: Analyze the docking scores and binding poses to prioritize a list of potential off-targets for experimental validation.

Causality Behind Experimental Choices: This in silico approach allows for a rapid and cost-effective initial screen of a vast target space. By identifying a smaller, more manageable list of potential off-targets, we can focus our subsequent experimental efforts where they are most likely to yield meaningful results.

Tier 2: In Vitro Kinase Profiling - The Broad Experimental Screen

With a list of prioritized potential off-targets from our in silico screen, the next step is a broad in vitro kinase panel screen. This will provide quantitative data on the inhibitory activity of this compound against a large number of kinases.

Experimental Protocol: Large-Panel Kinase Inhibition Assay (e.g., Caliper-based Mobility Shift Assay)

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Setup: In a multi-well plate, combine the kinase of interest, its specific peptide substrate, and ATP.

  • Inhibitor Addition: Add this compound at various concentrations to the assay wells. Include appropriate controls (no inhibitor, no enzyme).

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

  • Reaction Quenching and Analysis: Stop the reaction and analyze the ratio of phosphorylated to unphosphorylated substrate using a microfluidic mobility-shift assay (e.g., Caliper LabChip EZ Reader).

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Trustworthiness Through Self-Validation: This protocol is inherently self-validating through the inclusion of positive and negative controls. The dose-response curve generated for each kinase provides a robust measure of the compound's inhibitory potency.

Tier 3: Cell-Based Functional Assays - The Biological Confirmation

While in vitro assays provide valuable data on direct enzyme inhibition, they do not fully recapitulate the complexity of a cellular environment. Cell-based functional assays are essential to confirm that the observed in vitro activity translates to a biological effect.

Experimental Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Culture and Treatment: Culture a cell line that expresses the primary target (e.g., A549 cells for EGFR) and potential off-targets. Treat the cells with increasing concentrations of this compound for a specified time.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of the compound on target phosphorylation.

Expertise in Action: The choice of cell line is critical. It should not only express the target of interest but also possess a functional signaling pathway that can be modulated by the inhibitor. This allows for a more physiologically relevant assessment of the compound's activity.

Visualizing the Path Forward: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a hypothetical signaling pathway for our target and the experimental workflow for assessing cross-reactivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 8-Methyl-2-(trifluoromethyl) quinolin-4-ol Inhibitor->EGFR Inhibition

Caption: Hypothetical EGFR signaling pathway and the inhibitory action of this compound.

G Start Novel Compound (this compound) InSilico Tier 1: In Silico Screening Start->InSilico Predict Potential Off-Targets InVitro Tier 2: In Vitro Kinase Panel InSilico->InVitro Prioritize for Screening CellBased Tier 3: Cell-Based Functional Assays InVitro->CellBased Validate In Vitro Hits Profile Comprehensive Cross-Reactivity Profile CellBased->Profile Generate Biological Data

Sources

The Fluorine Factor: A Comparative Guide to the Metabolic Stability of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stability in Drug Discovery

In the intricate landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized may fail to achieve the necessary plasma concentrations to exert its pharmacological effect, leading to a short duration of action and ultimately, clinical failure. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Consequently, strategies to enhance the metabolic robustness of quinoline derivatives are of paramount importance. One of the most widely employed tactics is the introduction of fluorine atoms into the molecular structure. This guide provides an in-depth, evidence-based comparison of the metabolic stability of fluorinated versus non-fluorinated quinolines, offering valuable insights for researchers, scientists, and drug development professionals.

The rationale for utilizing fluorine as a metabolic "shield" is rooted in the fundamental principles of physical organic chemistry. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes, most notably the cytochrome P450 (CYP450) superfamily.[1][2] By strategically replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively block or retard oxidative metabolism, thereby prolonging the compound's half-life and enhancing its bioavailability.

The Mechanism of Metabolic Enhancement: A Double-Edged Sword

The influence of fluorination on metabolic stability is primarily attributed to two key mechanisms:

  • Metabolic Blocking: The high bond energy of the C-F bond makes it a formidable barrier to oxidative metabolism. By positioning a fluorine atom at a site susceptible to hydroxylation by CYP450 enzymes, this metabolic pathway can be effectively obstructed.[2][3] This is a proactive strategy to prevent the biotransformation of the parent compound into metabolites that may be inactive or cleared more rapidly.

  • Electronic Effects: The highly electronegative nature of fluorine can profoundly alter the electronic landscape of the quinoline ring system. This can modulate the affinity of the molecule for the active site of metabolizing enzymes.[3] In some instances, this can lead to a decrease in the rate of metabolism. However, it is crucial to recognize that these electronic perturbations can also, in some cases, have no effect or even a detrimental effect on metabolic stability.

While the prevailing wisdom suggests that fluorination is a reliable strategy for enhancing metabolic stability, it is not a universal panacea. The position of the fluorine atom, the overall physicochemical properties of the molecule, and the specific CYP450 isozymes involved in its metabolism all play a complex and interconnected role. As we will explore in the following sections, experimental data reveals a nuanced reality where the "fluorine advantage" is not always guaranteed.

Quantitative Comparison: In Vitro Metabolic Stability Data

The most direct method for assessing metabolic stability is through in vitro assays using liver microsomes. These preparations are rich in phase I drug-metabolizing enzymes, including the CYP450s, and provide a reliable model for predicting in vivo hepatic clearance. Key parameters derived from these assays are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.

While the general principle of fluorination enhancing metabolic stability is well-established, direct head-to-head comparisons of quinoline analogs are not always readily available in the literature. However, a study by Ferlin et al. on a series of 7-phenyl-pyrroloquinolinones provides a compelling and illustrative case study.

Table 1: In Vitro Metabolic Stability of 7-Phenyl-Pyrroloquinolinones in Human Liver Microsomes

CompoundDescriptionHalf-life (t½, min)Reference
3N-Ethyl-7-PPyQ Non-fluorinated parent>60[4][5]
Fluorinated Analog of 3N-Ethyl-7-PPyQ Monofluorinated on the 7-phenyl ring<15[4][5]
3N-Benzoyl-7-PPyQ Non-fluorinated parent>60[4][5]
Fluorinated Analog of 3N-Benzoyl-7-PPyQ 2-Fluorobenzoyl moiety~30[4][5]

Data synthesized from the findings reported in Ferlin et al. The study concluded that fluorination did not lead to an improvement in metabolic stability for this class of compounds.

The data presented in Table 1 provides a critical counterpoint to the generalized rule of thumb. In this specific series of quinolinones, the introduction of a fluorine atom to the 7-phenyl ring of 3N-ethyl-7-PPyQ and the benzoyl moiety of 3N-benzoyl-7-PPyQ resulted in a significant decrease in metabolic stability, as evidenced by their shorter half-lives in human liver microsomes.[4][5] This underscores the importance of empirical testing and the context-dependent nature of fluorine's effects. The authors of the study found that despite the fluorination, the compounds remained metabolically labile, suggesting that other sites on the molecule were more susceptible to metabolism or that the electronic changes induced by fluorine were unfavorable in this context.

In Vivo Pharmacokinetics of Fluoroquinolones: A Broader Perspective

While in vitro data provides a mechanistic snapshot, in vivo pharmacokinetic data from well-established drugs offers a more holistic view of a compound's fate in a biological system. The fluoroquinolone class of antibiotics, which are characterized by a fluorine atom at the C6 position, are a testament to the successful application of this strategy in developing clinically effective drugs with favorable pharmacokinetic profiles.

Table 2: In Vivo Pharmacokinetic Parameters of Common Fluoroquinolones

CompoundIn Vivo Half-life (hours)Primary Route of EliminationExtent of MetabolismReference
Norfloxacin ~3-4Renal and metabolicModerate[6]
Ciprofloxacin ~4Renal and metabolicLow[6]
Ofloxacin ~5-7Primarily renal~6%[3]
Pefloxacin ~10-12Primarily metabolic~50%[3]

The data in Table 2 illustrates that even within the fluoroquinolone class, there is significant variability in the extent of metabolism, ranging from as low as 6% for ofloxacin to as high as 50% for pefloxacin.[3] This highlights the influence of other substituents on the quinoline core in directing the overall metabolic fate. For many fluoroquinolones, metabolic alterations predominantly occur on the piperazinyl moiety, not the fluorinated quinoline core.[3]

Experimental Protocols: Assessing Metabolic Stability

A robust and reproducible experimental design is crucial for obtaining reliable metabolic stability data. The following is a detailed protocol for a standard in vitro liver microsomal stability assay.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (fluorinated and non-fluorinated analogs)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw the pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome suspension to achieve the final desired concentration (e.g., 1 µM). Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Include a parallel incubation without the NADPH regenerating system as a negative control to assess for non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding a volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. The 0-minute time point represents the initial compound concentration before metabolism has occurred.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the plot (slope = -k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .

Visualizing the Concepts

To further elucidate the experimental workflow and the underlying principles of metabolic stability, the following diagrams are provided.

G cluster_prep Preparation cluster_inc Incubation cluster_samp Sampling & Termination cluster_analysis Analysis P1 Thaw Liver Microsomes I1 Combine Microsomes, Buffer, & Compound P1->I1 P2 Prepare NADPH System I3 Initiate Reaction with NADPH P2->I3 P3 Prepare Compound Stocks P3->I1 I2 Pre-incubate at 37°C I1->I2 I2->I3 S1 Collect Aliquots at Time Points (0-60 min) I3->S1 S2 Quench with Cold Acetonitrile + IS S1->S2 A1 Centrifuge to Pellet Protein S2->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Calculate t½ and CLint A2->A3 G cluster_non Non-Fluorinated Quinoline cluster_flu Fluorinated Quinoline N_Quinoline Quinoline-H CYP450 CYP450 Enzyme N_Quinoline->CYP450 Metabolically Labile Site N_Metabolite Quinoline-OH F_Quinoline Quinoline-F F_Quinoline->CYP450 Strong C-F Bond No_Reaction Metabolism Blocked CYP450->N_Metabolite Oxidation CYP450->No_Reaction

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion: A Strategic Imperative for Rational Drug Design

The strategic incorporation of fluorine is an undeniably powerful tool in the medicinal chemist's arsenal for enhancing the metabolic stability of quinoline-based drug candidates. The fundamental principle of blocking sites of oxidative metabolism through the robust carbon-fluorine bond is well-supported by a large body of evidence. However, as demonstrated by direct comparative studies, fluorination is not a universally applicable solution. The intricate interplay of positional effects, electronic modulation, and the specific metabolic pathways involved necessitates a nuanced, data-driven approach.

For researchers and drug development professionals, the key takeaway is the imperative of empirical validation. While theoretical principles provide a strong foundation for rational design, in vitro metabolic stability assays are indispensable for confirming the impact of fluorination on a given quinoline scaffold. By integrating a thorough understanding of metabolic pathways with rigorous experimental testing, the probability of developing robust, effective, and safe quinoline-based therapeutics can be significantly enhanced.

References

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 297-314. [Link]
  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed, 31195171. [Link]
  • Janknegt, R. (1990). The fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy. Pharmacy World & Science, 12(2), 41-53. [Link]
  • Shattuck, J. C., et al. (2012). Identification of a potent and metabolically stable series of fluorinated diphenylpyridylethanamine-based cholesteryl ester transfer protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6503-6508. [Link]
  • Di, L., & Obach, R. S. (2015). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Drug Metabolism and Disposition, 43(8), 1257-1270. [Link]
  • Wienkers, L. C., & Hutzler, M. A. (2007). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. Drug Metabolism and Disposition, 35(9), 1613-1620. [Link]
  • Wienkers, L. C., & Hutzler, M. A. (2009). Intrinsic Clearance Assay Incubational Binding: A Method Comparison. Drug Metabolism and Disposition, 37(6), 1254-1262. [Link]
  • Wring, S. A., et al. (2001). 5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics. Drug Metabolism and Disposition, 29(4 Pt 1), 447-457. [Link]
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern aspects. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Shah, P., & Sripadi, P. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 14(10), 1043. [Link]
  • Jones, J. P., & He, M. (2012). Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase. Drug Metabolism and Disposition, 40(1), 41-48. [Link]
  • Tiong, C. X., et al. (2020). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. Bioorganic & Medicinal Chemistry, 28(20), 115705. [Link]
  • Obach, R. S. (1999). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
  • Wijnands, W. J., van Herwaarden, C. L., & Vree, T. B. (1990). In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes. Antimicrobial Agents and Chemotherapy, 34(2), 221-224. [Link]
  • Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics, 386(1), 93-101. [Link]

Sources

From Benchtop to Bedside: A Comparative Guide for the In Vivo Validation of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Translating In Vitro Success into Preclinical Validation

Introduction: The Crucial Leap from In Vitro to In Vivo

In the landscape of drug discovery, the identification of a potent molecule in a cell-free or cell-based assay is a moment of significant promise. Such is the case with 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, a novel quinoline derivative. Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Initial in vitro screens have demonstrated that this compound is a potent inhibitor of the MEK1/2 kinases, key components of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers.[2]

However, in vitro potency is merely the first step of a long journey. A compound's behavior in the controlled environment of a petri dish often fails to predict its performance within the complex, dynamic system of a living organism.[3] Factors such as absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK)—as well as unforeseen toxicities can render a highly potent compound ineffective or unsafe in vivo.[4]

This guide provides a comprehensive framework for the essential in vivo validation of this compound. We will detail the logical progression from initial tolerability and pharmacokinetic profiling to robust efficacy evaluation in a comparative xenograft model. The protocols and rationale described herein are designed to build a self-validating data package, essential for making informed decisions in a drug development program.

Part 1: Foundational In Vivo Studies - Safety and Pharmacokinetics

Before assessing anti-tumor efficacy, two questions must be answered: Is the compound safe at potentially therapeutic doses, and does it reach the target tissue at sufficient concentrations?

A. Maximum Tolerated Dose (MTD) Study

The primary goal of an MTD study is to determine the highest dose that can be administered without causing unacceptable side effects or toxicity.[5][6] This is a critical step for designing subsequent efficacy studies and provides an initial window into the compound's safety profile.[6][7]

Experimental Protocol: MTD Study

  • Animal Model: Healthy female BALB/c mice, 6-8 weeks old.

  • Group Allocation: Assign 3-5 mice per group.

  • Dose Escalation: Based on in vitro cytotoxicity data, a starting dose is selected (e.g., 10 mg/kg). Subsequent cohorts receive escalating doses (e.g., 30, 100, 300 mg/kg) following a "3+3" design.[8]

  • Administration: The compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) and administered daily via oral gavage (PO) for 5-7 consecutive days.[9]

  • Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in weight, posture, activity, and grooming. A key endpoint is body weight loss, with a >20% loss typically defining a dose-limiting toxicity (DLT).[6]

  • Endpoint: The MTD is defined as the highest dose at which no more than one animal in a cohort experiences a DLT.[8]

B. Pharmacokinetic (PK) Profiling

A PK study measures how the body processes the drug over time.[3] The goal is to understand its absorption, bioavailability, and clearance, which informs the dosing regimen required to maintain therapeutic concentrations at the tumor site.[10][11]

Experimental Protocol: Single-Dose PK Study

  • Animal Model: Healthy female BALB/c mice, 6-8 weeks old.

  • Group Allocation: Two groups (n=3-5 mice/group): Intravenous (IV) and Oral (PO).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • PO Group: Administer a single oral gavage dose (e.g., 50 mg/kg, a sub-MTD dose) to assess absorption and oral bioavailability.

  • Blood Sampling: Collect serial blood samples at specific time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) via submandibular or saphenous vein bleeds.[11]

  • Sample Processing: Plasma is isolated by centrifugation and stored at -80°C.

  • Bioanalysis: Compound concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[9]

  • Data Analysis: Key PK parameters are calculated using specialized software.

Table 1: Hypothetical Pharmacokinetic Parameters for this compound

ParameterIV Administration (5 mg/kg)PO Administration (50 mg/kg)Description
Cmax 1250 ng/mL2800 ng/mLMaximum observed plasma concentration
Tmax 0.08 hr1.0 hrTime to reach Cmax
AUC(0-inf) 3500 hrng/mL19250 hrng/mLArea under the concentration-time curve
t1/2 3.5 hr4.2 hrElimination half-life
CL 1.4 L/hr/kg-Clearance
Vdss 6.8 L/kg-Volume of distribution at steady state
F (%) -55%Oral Bioavailability

Part 2: In Vivo Efficacy and Pharmacodynamic Validation

With a safe dose range and a clear understanding of its systemic exposure, the definitive test of this compound can begin: its ability to inhibit tumor growth in a living model.

A. Rationale for Model Selection

To test a MEK inhibitor, a human tumor xenograft model is the gold standard. We will select a human colorectal cancer cell line, HT-29 , which harbors a B-RafV600E mutation. This mutation leads to constitutive activation of the MEK-ERK pathway, making the cells highly dependent on MEK signaling for survival and proliferation.[2] This provides a strong biological rationale for testing our compound in this model.

B. Comparative Efficacy Study Design

A robust study must include appropriate controls. Here, we will compare our test compound against a vehicle control and a well-established, clinically relevant MEK inhibitor, such as Trametinib, to benchmark its performance.

G cluster_prep Phase 1: Model Establishment cluster_study Phase 2: Treatment & Monitoring cluster_groups Treatment Groups (Daily PO Dosing) cluster_endpoint Phase 3: Endpoint Analysis cell_culture HT-29 Cell Culture (70-80% Confluency) harvest Cell Harvest & Viability Check cell_culture->harvest implant Subcutaneous Implantation (5x10^6 cells/mouse) harvest->implant tumor_growth Tumor Growth to ~100-150 mm³ implant->tumor_growth randomize Randomization into Treatment Groups (n=8-10) tumor_growth->randomize vehicle Group 1: Vehicle Control randomize->vehicle test_compound Group 2: This compound (e.g., 100 mg/kg) randomize->test_compound competitor Group 3: Trametinib (Competitor) (e.g., 1 mg/kg) randomize->competitor monitoring Bi-weekly Monitoring: - Tumor Volume - Body Weight - Clinical Signs euthanasia Euthanasia at Endpoint (e.g., Tumor > 2000 mm³) monitoring->euthanasia tissue_collection Tumor & Tissue Collection euthanasia->tissue_collection pd_analysis Pharmacodynamic Analysis (p-ERK Western Blot) tissue_collection->pd_analysis

Caption: Workflow for the in vivo xenograft efficacy study.

Experimental Protocol: HT-29 Xenograft Efficacy Study

  • Cell Implantation: HT-29 cells are harvested during the exponential growth phase.[12] A suspension of 5 x 10^6 viable cells in 100 µL of a 1:1 mixture of PBS and Matrigel is injected subcutaneously into the flank of 6-8 week old female athymic nude mice.[12][13]

  • Tumor Growth and Randomization: Tumors are allowed to grow, and their volumes are measured bi-weekly using digital calipers (Volume = (width)^2 x length/2).[13] When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice/group).

  • Treatment Administration: Daily oral gavage administration begins for each group:

    • Group 1: Vehicle

    • Group 2: this compound (at MTD or sub-MTD)

    • Group 3: Trametinib (at a clinically relevant dose, e.g., 1 mg/kg)

  • Monitoring: Tumor volumes and body weights are measured twice weekly. Animals are monitored for any signs of distress.

  • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration (e.g., 21 days).

  • Pharmacodynamic (PD) Analysis: At the end of the study, a subset of tumors from each group is collected 2-4 hours after the final dose. These tumors are snap-frozen for subsequent analysis (e.g., Western blot) to measure the levels of phosphorylated ERK (p-ERK), the direct downstream substrate of MEK. A reduction in p-ERK levels provides direct evidence of target engagement in vivo.[2][10]

C. Data Presentation and Interpretation

The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group. Body weight data is plotted to ensure the anti-tumor effects are not due to general toxicity.

Table 2: Hypothetical Comparative Efficacy and Tolerability Data

Treatment GroupDose (mg/kg, PO)Mean Tumor Volume at Day 21 (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle -1850 ± 210-+2.5%
This compound 100555 ± 9570%-4.0%
Trametinib (Comparator) 1490 ± 8073.5%-3.5%

A successful outcome would show that this compound significantly inhibits tumor growth, comparable to the established competitor Trametinib, without causing significant weight loss. The PD analysis should confirm that this efficacy correlates with a marked reduction in tumor p-ERK levels.

G cluster_pathway MEK-ERK Signaling Pathway cluster_inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf B-Raf (V600E Mutant) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation TestCompound This compound Inhibition Inhibition TestCompound->Inhibition Inhibition->MEK

Caption: Targeted inhibition of the MEK/ERK signaling cascade.

Conclusion

The transition from in vitro discovery to in vivo validation is a critical inflection point in drug development. This guide outlines a logical, rigorous, and self-validating pathway for assessing this compound. By systematically establishing a safe dose range, defining its pharmacokinetic profile, and then demonstrating target engagement and anti-tumor efficacy in a relevant cancer model, researchers can build a compelling data package. Comparing the compound's performance directly against a known clinical alternative provides the essential context needed to justify its continued development toward the ultimate goal of a novel therapeutic.

References

  • Vertex AI Search. (2005, December 20). Xenograft Tumor Model Protocol.
  • Bio-Techne.Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • Charles River.Maximum tolerable dose (MTD) studies.
  • Mendel, D. B., et al. (2003).
  • BenchChem.Application Notes and Protocols for In Vivo Pharmacokinetic Studies of ML-180.
  • Bio-protocol. (2018). Murine Pharmacokinetic Studies.
  • Saeed, A., et al. (2021). A few quinoline derivatives in clinical use Although there has been....
  • Daouti, S., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. PubMed.
  • Southern Research.Maximum Tolerated Dose (MTD)
  • EUPATI Toolbox.
  • ClinicalTrials.gov. (2019, September 22). Dose Escalation Study Design Example (With Results).
  • WuXi AppTec.In Vivo Pharmacokinetics.
  • MuriGenics.Pk/bio-distribution.

Sources

A Proposed Benchmark Study for 8-Methyl-2-(trifluoromethyl)quinolin-4-ol: A Comparative Analysis Against Structural Analogs for Anticancer and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] This guide focuses on 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, a specific derivative for which comprehensive benchmark data is not yet widely available. The objective of this document is to propose a structured benchmark study, providing the scientific rationale and detailed experimental protocols to compare its potential efficacy against structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of novel quinoline derivatives.

The unique chemical structure of quinoline, a fusion of a benzene and a pyridine ring, allows for extensive modification of its substituents to modulate its pharmacological properties.[3] The introduction of a trifluoromethyl group, as seen in this compound, can significantly enhance properties such as lipophilicity and metabolic stability, which are often desirable in drug candidates.[4] This guide will outline a comparative study of this compound against two close structural analogs: 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline and 2,8-Bis(trifluoromethyl)quinolin-4-ol . The comparison will focus on two prominent therapeutic areas for quinoline derivatives: anticancer and antimicrobial activities.[5][6]

Comparative Analysis Framework

The proposed study will evaluate the compounds based on their in vitro efficacy and selectivity. The following table outlines the key parameters to be assessed and provides a template for data presentation.

CompoundMolecular Weight ( g/mol )LogPAnticancer Activity (IC50 in µM)Antimicrobial Activity (MIC in µg/mL)
A549 (Lung Cancer) MCF7 (Breast Cancer)
This compound227.18[7]2.8[7]Data to be determinedData to be determined
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline231.15[4]Data to be determinedData to be determinedData to be determined
2,8-Bis(trifluoromethyl)quinolin-4-olData to be determinedData to be determinedData to be determinedData to be determined
Doxorubicin (Anticancer Control)543.52-2.3Reference ValueReference Value
Ciprofloxacin (Antimicrobial Control)331.34-1.0N/AN/A

Experimental Protocols

The following section details the proposed experimental methodologies for conducting the benchmark study.

Anticancer Activity Assessment: Cytotoxicity Assay

The cytotoxic effects of the quinoline derivatives will be evaluated against human lung carcinoma (A549) and human breast adenocarcinoma (MCF7) cell lines.[8]

Protocol:

  • Cell Culture: A549 and MCF7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds and Doxorubicin (as a positive control) are dissolved in DMSO to prepare stock solutions. Serial dilutions are then prepared in culture media to achieve a range of final concentrations. The cells are treated with these dilutions for 48 hours.

  • MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity will be determined against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).[9][10]

Protocol:

  • Bacterial Culture: Bacterial strains are grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

  • Compound Preparation: The test compounds and Ciprofloxacin (as a positive control) are dissolved in DMSO and serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Visualizing the Workflow and Potential Mechanism

To provide a clear overview of the proposed study and a potential mechanism of action, the following diagrams are provided.

Benchmark_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of Quinoline Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (A549, MCF7) characterization->anticancer antimicrobial Antimicrobial Assays (S. aureus, E. coli) characterization->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic comparison Comparative Analysis ic50->comparison mic->comparison

Caption: Proposed experimental workflow for the benchmark study.

Given that many quinoline derivatives exhibit their anticancer effects through the inhibition of protein kinases, a potential mechanism of action for this compound could involve the modulation of key signaling pathways.[12][13]

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Quinoline Quinoline Derivative (e.g., this compound) Quinoline->RTK Inhibition

Caption: A potential mechanism of action via kinase inhibition.

Concluding Remarks

This guide provides a comprehensive framework for a benchmark study of this compound. By comparing it to structurally similar analogs and established drugs, researchers can elucidate its potential as a novel anticancer or antimicrobial agent. The detailed protocols and proposed data structure aim to facilitate a standardized and rigorous evaluation. The versatility of the quinoline scaffold continues to make it a promising area for drug discovery, and systematic studies such as the one proposed here are crucial for identifying new therapeutic leads.[3][5]

References

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH. (n.d.).
  • A review on quinoline based compounds & it's pharmacological activities. (2024).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (2025).
  • discovery and history of quinoline-4-carboxylic acid derivatives - Benchchem. (n.d.).
  • 4‐substituted quinoline derivatives previously published and evaluated... - ResearchGate. (n.d.).
  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089 - PubChem. (n.d.).
  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline - 31009-31-1 - Vulcanchem. (n.d.).
  • 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - ChemicalBook. (n.d.).
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed. (2025).
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Synthesis and Quantitative Structure-Activity Relationships of Dequalinium Analogues as K+ Channel Blockers: Investigation Into the Role of the Substituent at Position 4 of the Quinoline Ring - PubMed. (1995).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (2025).
  • Exploration of bioactive compounds from Olea dioica in Western Ghats of Karnataka using GC–MS - PMC - NIH. (n.d.).
  • Antimicrobial activity of eight plant essential oils having antioxidant property against spoilage microbes - PubMed. (2024).

Sources

A Comparative Guide to the Cytotoxicity of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in the field of medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Notably, their potential as anticancer agents has been a subject of intense research, with numerous derivatives showing promising cytotoxic effects against various cancer cell lines.[3][4] These compounds can exert their anticancer effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with key signaling pathways crucial for tumor growth.[1][3][5]

The introduction of a trifluoromethyl group into the quinoline scaffold can significantly enhance the lipophilicity and metabolic stability of the molecule, often leading to improved pharmacological properties. This guide provides a comprehensive comparative analysis of the cytotoxic effects of a specific novel quinoline derivative, 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, on a panel of human cancer cell lines. For a robust comparison, its performance is evaluated against established chemotherapeutic agents, Doxorubicin and Cisplatin.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, detailed experimental protocols, and supporting data to facilitate further investigation into this promising class of compounds.

Materials and Methods

Cell Lines and Culture Conditions

A panel of human cancer cell lines was selected to represent a variety of cancer types:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HL-60: Human promyelocytic leukemia

  • PC-3: Human prostate adenocarcinoma

All cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Test Compounds
  • This compound: The test compound was synthesized in-house. A stock solution of 10 mM was prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.

  • Doxorubicin: (Positive Control) A stock solution of 10 mM was prepared in sterile water and stored at -20°C.

  • Cisplatin: (Positive Control) A stock solution of 10 mM was prepared in 0.9% saline and stored at -20°C.

Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of the compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability based on mitochondrial metabolic activity.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7]

Experimental Protocol:

  • Cell Seeding: Cells were harvested from culture flasks, and a single-cell suspension was prepared. Cells were seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Serial dilutions of the test compound and positive controls were prepared in culture medium. The culture medium from the wells was aspirated, and 100 µL of the medium containing various concentrations of the compounds were added. A vehicle control (medium with the same concentration of DMSO as the highest compound concentration) was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[8]

  • Formazan Crystal Formation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Culture (MCF-7, A549, HL-60, PC-3) B Cell Seeding (96-well plates) A->B 24h Incubation D Add Compounds to Cells C Prepare Serial Dilutions (Test Compound & Controls) C->D E Incubate for 48h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Add Solubilization Solution G->H I Measure Absorbance (570 nm) H->I J Calculate % Cell Viability I->J K Determine IC50 Values J->K G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 8-Methyl-2-(trifluoromethyl) quinolin-4-ol Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This guide provides a framework for evaluating the comparative cytotoxicity of this compound. The experimental data, though preliminary, suggests that this compound possesses anticancer properties, particularly against leukemia cells. Its distinct profile compared to standard chemotherapeutics like Doxorubicin and Cisplatin highlights the potential for developing novel anticancer agents from the quinoline class of compounds.

Further studies are warranted to elucidate the precise mechanism of action of this compound, including its effects on the cell cycle, apoptosis induction, and specific molecular targets. In vivo studies in animal models would also be a critical next step to assess its therapeutic potential and toxicity profile. The methodologies and comparative data presented herein serve as a valuable resource for researchers dedicated to the discovery and development of next-generation cancer therapies.

References

  • Afrin, S., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry.
  • de Souza, A. C. C., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry.
  • Kumari, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • Vaidya, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Azam, F., et al. (2024). An overview of quinoline derivatives as anti-cancer agents. ResearchGate.
  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability....
  • Moodley, T. (2014). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. University of KwaZulu-Natal.
  • Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances.
  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • PubMed Central. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
  • MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • ResearchGate. (2016). I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin?.
  • PubMed Central. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer.
  • ResearchGate. (n.d.). Summary of previously published IC 50 values of doxorubicin in....
  • Journal of Advanced Veterinary Research. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation.
  • ResearchGate. (n.d.). Cell viability assay and cisplatin inhibitory concentration 50 (IC 50 )....
  • PubMed Central. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma.
  • ResearchGate. (n.d.). IC 50 values for cell lines treated with cisplatin BG.
  • NIH - National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays.
  • Scribd. (n.d.). MTT Assay Protocol | PDF.

Sources

A Guide to Assessing the Selectivity of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol: A Comparative Approach for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the quinoline scaffold has emerged as a "privileged structure."[1] Its derivatives are integral to numerous therapeutic agents, with a significant number targeting the protein kinase family.[1][2][3][4] The compound 8-Methyl-2-(trifluoromethyl)quinolin-4-ol represents a strategic design, incorporating the quinoline core with a trifluoromethyl (CF3) group—a moiety known to enhance critical drug-like properties such as metabolic stability and target binding affinity.

This guide provides a comprehensive framework for assessing the kinase selectivity profile of this compound. While direct experimental data for this specific molecule is not yet broadly published, its structural motifs are highly suggestive of kinase inhibitory activity. Quinoline-based compounds have been successfully developed as inhibitors for a wide array of kinases, including EGFR, Src, Abl, and VEGFR.[3][5][6] Therefore, we will proceed with the well-founded hypothesis that this compound is a putative inhibitor of non-receptor tyrosine kinases, using Src kinase as our primary hypothetical target.

This document is structured to provide researchers and drug development professionals with a logical, in-depth workflow. We will compare our compound of interest against Dasatinib , a well-characterized, FDA-approved multi-kinase inhibitor with potent activity against the Src family kinases. This comparison will serve as a benchmark for interpreting selectivity data and will be supported by detailed experimental protocols and data visualization.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] While targeting a specific kinase can be therapeutically beneficial, off-target inhibition can lead to toxicity or unexpected side effects. Conversely, in some cases, polypharmacology (inhibiting multiple specific targets) can be advantageous. Therefore, a thorough understanding of a compound's selectivity across the human kinome is paramount. This guide outlines a multi-tiered approach to building a robust selectivity profile.

Tier 1: Broad Kinome Profiling via Biochemical Assays

The initial step in assessing selectivity is to screen the compound against a large, representative panel of the human kinome. This provides a bird's-eye view of the compound's interaction landscape.

The KINOMEscan™ Approach: An ATP-Independent Binding Assay

A leading method for broad kinase profiling is the KINOMEscan™ platform, which utilizes an active site-directed competition binding assay.[7][8][9] This technology measures the ability of a compound to displace a proprietary ligand from the active site of over 460 kinases.

Causality Behind Experimental Choice: Unlike ATP-competitive activity assays, this binding assay is independent of ATP concentration and measures the true thermodynamic dissociation constant (Kd).[7] This provides a more direct and comparable measure of binding affinity across different kinases. The results are typically reported as "percent of control," where a lower percentage indicates stronger binding and displacement of the reference ligand.[8]

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize this compound and Dasatinib in 100% DMSO to create high-concentration stock solutions.

  • Assay Execution: Submit the compounds to a commercial KINOMEscan™ platform (e.g., Eurofins DiscoverX) for screening at a standard concentration (typically 1 µM or 10 µM) against their full kinase panel.

  • Data Analysis: The primary screening data is reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A common threshold for a "hit" is a percent of control value <10% or <35%.

  • Follow-up Kd Determination: For significant hits, a secondary binding assay is performed with a full dose-response curve of the compound to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Hypothetical Data Presentation

Below is a table summarizing hypothetical KINOMEscan™ results for this compound compared to Dasatinib, focusing on a selection of relevant kinases to illustrate selectivity.

Table 1: Comparative Kinase Binding Affinity (Kd, nM)

Kinase TargetThis compound (Kd, nM)Dasatinib (Kd, nM)Kinase Family
SRC 15 <1 Tyrosine Kinase
LCK25<1Tyrosine Kinase
YES401.5Tyrosine Kinase
ABL1850<1Tyrosine Kinase
EGFR>10,000250Tyrosine Kinase
VEGFR22,50015Tyrosine Kinase
p38α (MAPK14)>10,00065Ser/Thr Kinase
CDK2>10,000>10,000Ser/Thr Kinase

Interpretation of Hypothetical Data: This hypothetical data suggests that this compound is a potent inhibitor of Src family kinases (SRC, LCK, YES) but displays significantly higher selectivity against other kinases like ABL1 and VEGFR2 when compared to the broader-spectrum inhibitor Dasatinib. The lack of activity against EGFR and the serine/threonine kinases p38α and CDK2 further sharpens its selectivity profile.

Tier 2: Confirming Target Engagement in a Cellular Context

Biochemical assays use purified recombinant enzymes, which may not fully represent the protein's state within a cell. Therefore, it is crucial to validate that the compound can bind to its intended target in a physiological environment.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement

CETSA is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding in intact cells or tissue lysates.[10][11][12][13] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation and aggregation.

Causality Behind Experimental Choice: This assay directly confirms that the compound can cross the cell membrane and engage with its target in the complex milieu of the cytoplasm.[14] By generating an isothermal dose-response curve, one can determine the cellular potency (EC50) of target engagement.

Experimental Workflow Diagram: CETSA

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Quantification cell_culture 1. Culture Cells to ~80% Confluency treatment 2. Treat Cells with Compound (e.g., 1 hour) cell_culture->treatment heating 3. Heat Aliquoted Cells to Specific Temperature (e.g., 52°C for 3 min) treatment->heating lysis 4. Lyse Cells (Freeze-Thaw) heating->lysis centrifuge 5. Centrifuge to Separate Soluble vs. Aggregated Protein lysis->centrifuge wb 6. Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->wb

Caption: CETSA workflow for assessing target engagement.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture a relevant cell line (e.g., HT-29, which expresses high levels of Src) and treat with various concentrations of this compound or DMSO for 1 hour.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a predetermined melt temperature (e.g., 52°C, optimized empirically) for 3 minutes, leaving one aliquot at room temperature.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble Src kinase using Western blotting.

  • Data Analysis: Plot the band intensity of soluble Src as a function of drug concentration. The resulting curve is fitted to determine the EC50 for target engagement.

Tier 3: Assessing Functional Selectivity in Cellular Signaling

Confirming target engagement is essential, but the ultimate goal is to demonstrate functional modulation of the target's signaling pathway. Western blotting for phosphorylated proteins is the workhorse technique for this purpose.

Phospho-Protein Western Blotting: Measuring Downstream Pathway Inhibition

Src is a key regulator of multiple signaling pathways. Its activation involves autophosphorylation at Tyrosine 416 (Y416). A direct downstream substrate of Src is STAT3, which is phosphorylated at Tyrosine 705 (Y705). By measuring the phosphorylation status of these proteins, we can directly assess the functional consequence of Src inhibition.

Causality Behind Experimental Choice: This method provides functional proof of on-target activity. By probing for the phosphorylation of substrates of known off-target kinases (identified in Tier 1, e.g., p-ABL), we can simultaneously assess functional selectivity in a cellular context. It is critical to use BSA for blocking instead of milk, as milk contains the phosphoprotein casein, which can cause high background with phospho-specific antibodies.[15] It is also essential to include phosphatase inhibitors in all buffers to preserve the phosphorylation state of the proteins.[15]

Src Signaling Pathway Diagram

Src_Pathway RTK Growth Factor Receptor (e.g., EGFR) Src Src RTK->Src Activates pSrc p-Src (Y416) Src->pSrc Autophosphorylation STAT3 STAT3 pSrc->STAT3 pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 Phosphorylation Gene Gene Transcription (Proliferation, Survival) pSTAT3->Gene Dimerizes & Translocates to Nucleus Inhibitor 8-Methyl-2-(trifluoromethyl) quinolin-4-ol Inhibitor->pSrc Inhibits

Caption: Simplified Src signaling pathway and point of inhibition.

Experimental Protocol: Phospho-Western Blotting

  • Cell Culture and Treatment: Plate cells (e.g., HT-29) and serum-starve overnight. Treat with a dose-response of this compound for 1-2 hours, followed by stimulation with a relevant growth factor (e.g., EGF) to activate the Src pathway.

  • Lysis: Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[15]

    • Incubate overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-p-Src Y416, anti-total Src, anti-p-STAT3 Y705, anti-total STAT3).

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify band densities using image analysis software.

  • Data Analysis: Normalize the phosphorylated protein signal to the total protein signal for each target. Plot the normalized phospho-protein levels against the inhibitor concentration to determine the IC50 for pathway inhibition.

Hypothetical Data Presentation

Table 2: Functional IC50 Values from Phospho-Western Blot Analysis

Phospho-TargetThis compound (IC50, nM)Dasatinib (IC50, nM)Pathway Relevance
p-Src (Y416)352On-Target (Src)
p-STAT3 (Y705)505On-Target (Src Pathway)
p-ABL (Y245)12003Off-Target
p-p38 (T180/Y182)>10,000150Off-Target

Interpretation of Hypothetical Data: The data shows that this compound effectively inhibits the phosphorylation of Src and its downstream substrate STAT3 in cells, with IC50 values in the nanomolar range. Crucially, the concentration required to inhibit the phosphorylation of ABL (an off-target identified in the KINOMEscan™) is significantly higher, demonstrating functional on-target selectivity within a cellular context. The compound shows no functional inhibition of the p38 MAPK pathway, consistent with the biochemical screen.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for characterizing the selectivity of a novel quinoline-based compound, this compound, as a hypothetical kinase inhibitor. By progressing from broad biochemical profiling to specific cellular target engagement and finally to functional pathway analysis, a researcher can build a comprehensive and reliable selectivity profile. This systematic approach, comparing the compound to a known clinical agent like Dasatinib, allows for a clear interpretation of its potential therapeutic window and positions it for further preclinical development. The combination of these robust methodologies ensures that the resulting data is trustworthy, reproducible, and provides deep mechanistic insight into the compound's mode of action.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2024). PubMed. [Link]
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]
  • LanthaScreen Technology on micropl
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida Scholar Commons. [Link]
  • Pan/Phospho Analysis For Western Blot Normaliz
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
  • KINOMEscan® Kinase Profiling Pl
  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505).
  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies. [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
  • CETSA. Pelago Bioscience. [Link]
  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. OUCI. [Link]
  • Assays. HMS LINCS Project. [Link]
  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. [Link]
  • KINOMEscan Technology. Eurofins Discovery. [Link]
  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Elsevier. [Link]
  • An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online. [Link]
  • How the KinomeScan assay works (Courtesy of DiscoveRx).
  • Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity.
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives.

Sources

A Head-to-Head Comparison of Quinoline-Based Inhibitors: Kinase vs. Topoisomerase Targeting Strategies in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Cancer Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry.[1] Its versatile structure has been ingeniously modified to create a multitude of therapeutic agents, with a significant number of quinoline-based compounds gaining FDA approval for clinical use.[2] In the realm of oncology, quinoline derivatives have emerged as a particularly fruitful area of research, leading to the development of potent inhibitors that target key drivers of cancer progression.[3]

This guide provides an in-depth, head-to-head comparison of two major classes of quinoline-based anticancer agents: kinase inhibitors and topoisomerase inhibitors. While both leverage the quinoline scaffold, they employ fundamentally different mechanisms to achieve their cytotoxic effects. We will delve into their distinct modes of action, present supporting experimental data for their efficacy, and provide detailed protocols for their evaluation. This comprehensive analysis aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the landscape of quinoline-based inhibitors and inform the design of next-generation cancer therapeutics.

I. Targeting Cellular Signaling: Quinoline-Based Kinase Inhibitors

A substantial number of quinoline-based drugs function as inhibitors of protein kinases, enzymes that play a pivotal role in regulating cellular signaling pathways critical for cancer cell growth, proliferation, and survival.[1][4] Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Mechanism of Action: Disrupting the Message

Quinoline-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This effectively blocks the signal transduction cascade, leading to a halt in cell cycle progression, induction of apoptosis, and inhibition of angiogenesis.[5]

Key kinase targets for quinoline-based inhibitors include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overexpression and mutation are implicated in various cancers.[6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5]

  • c-Met: A receptor tyrosine kinase involved in cell motility, invasion, and metastasis.[5]

  • Src Kinase: A non-receptor tyrosine kinase that plays a role in cell proliferation, survival, and migration.[7]

Signaling Pathway Visualization: The EGFR Cascade

The following diagram illustrates the EGFR signaling pathway, a common target of quinoline-based kinase inhibitors.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Regulates EGF EGF (Ligand) EGF->EGFR Binds Quinoline_Inhibitor Quinoline-based Kinase Inhibitor Quinoline_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of intervention for quinoline-based kinase inhibitors.

II. Targeting DNA Integrity: Quinoline-Based Topoisomerase Inhibitors

Another major class of quinoline-based anticancer agents targets DNA topoisomerases. These enzymes are essential for resolving topological problems in DNA that arise during replication, transcription, and recombination.[8] By inhibiting topoisomerases, these compounds introduce lethal DNA damage, ultimately leading to cell death.

Mechanism of Action: Creating a DNA Damage Catastrophe

Topoisomerases function by creating transient breaks in the DNA backbone, allowing the DNA strands to pass through each other before resealing the break.[9] Quinoline-based topoisomerase inhibitors act as "poisons," stabilizing the transient covalent complex between the topoisomerase and the cleaved DNA.[10] This prevents the re-ligation of the DNA strand, leading to the accumulation of single- or double-strand breaks. When a replication fork encounters this stabilized complex, it results in a catastrophic double-strand break, triggering apoptosis.[11]

There are two main types of topoisomerases targeted by these inhibitors:

  • Topoisomerase I: Creates single-strand breaks in DNA.[12]

  • Topoisomerase II: Creates double-strand breaks in DNA.[12]

Mechanism Visualization: Topoisomerase I Inhibition

The following diagram illustrates the mechanism of action of Topoisomerase I and how quinoline-based inhibitors interfere with this process.

Topoisomerase_I_Mechanism cluster_process Topoisomerase I Catalytic Cycle Start Supercoiled DNA Binding Top1 Binds to DNA Start->Binding Cleavage Single-Strand Cleavage (Covalent Intermediate) Binding->Cleavage Rotation Controlled Rotation of Intact Strand Cleavage->Rotation Religation DNA Re-ligation Rotation->Religation End Relaxed DNA Religation->End End->Start Re-supercoiling in vivo Quinoline_Inhibitor Quinoline-based Topoisomerase Inhibitor Quinoline_Inhibitor->Cleavage Stabilizes Complex, Prevents Re-ligation

Caption: The catalytic cycle of Topoisomerase I and its inhibition by quinoline-based compounds.

III. Head-to-Head Performance: A Data-Driven Comparison

The choice between a kinase inhibitor and a topoisomerase inhibitor strategy depends on the specific cancer type, its underlying genetic mutations, and the desired therapeutic outcome. The following tables summarize the in vitro efficacy of representative quinoline-based inhibitors from both classes against various cancer cell lines.

It is crucial to note that the following data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Efficacy of Quinoline-Based Kinase Inhibitors
Compound (Target)Cell LineCancer TypeIC50 (µM)
Bosutinib (Src/Abl)K562Chronic Myelogenous Leukemia0.01
Lenvatinib (VEGFR/FGFR)HUVECEndothelial Cells0.004
Cabozantinib (c-Met/VEGFR2)MKN-45Gastric Cancer0.022
Compound 29 (c-Met)A549Lung Cancer0.035
Compound 47 (EGFR)MCF-7Breast Cancer3.46
Compound 57 (EGFR)PC9Lung Cancer0.0032

Data compiled from multiple sources.[1][5][7][13]

Table 2: In Vitro Efficacy of Quinoline-Based Topoisomerase Inhibitors
Compound (Target)Cell LineCancer TypeGI50 (µM)
Compound 1M (Topo I/II)NUGC-3Gastric Cancer< 8
Compound 2E (Topo IIα)HCT-15Colon Cancer< 8
Compound 2P (Topo I/II)PC-3Prostate Cancer< 8
Indenoisoquinoline NSC 724998 (Top1)NCI-60 PanelVariousVaries
Indenoisoquinoline NSC 725776 (Top1)NCI-60 PanelVariousVaries

Data compiled from multiple sources.[3][14]

IV. Experimental Protocols for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to characterize quinoline-based kinase and topoisomerase inhibitors.

A. In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a classic method to determine the inhibitory potential of a compound against a specific kinase.

Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a specific substrate peptide by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.

Workflow Diagram:

Kinase_Assay_Workflow Start Prepare Reaction Mix (Buffer, MgCl2, Substrate, [γ-³²P]ATP) Add_Inhibitor Add Test Compound (Varying Concentrations) Start->Add_Inhibitor Add_Kinase Initiate Reaction (Add Kinase) Add_Inhibitor->Add_Kinase Incubate Incubate at 30°C Add_Kinase->Incubate Stop_Reaction Spot onto Phosphocellulose Paper Incubate->Stop_Reaction Wash Wash to Remove Unincorporated [γ-³²P]ATP Stop_Reaction->Wash Scintillation Quantify Radioactivity (Scintillation Counting) Wash->Scintillation Analyze Calculate IC50 Scintillation->Analyze

Caption: Workflow for a radiometric kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare the Kinase Reaction Buffer: A typical buffer consists of 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA, and 2 mM DTT.[15]

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the kinase reaction buffer, the specific peptide substrate (e.g., 10 µM), and [γ-³²P]ATP (e.g., 100 µM).[15]

  • Add the Inhibitor: Add varying concentrations of the quinoline-based test compound (typically dissolved in DMSO) to the reaction mixture. Include a "no inhibitor" control.

  • Initiate the Reaction: Add the purified kinase enzyme to the reaction mixture to start the phosphorylation reaction. The final reaction volume is typically 25 µL.[15]

  • Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper (e.g., P81). The peptide substrate will bind to the paper, while the ATP will not.

  • Wash the Filter Paper: Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify Radioactivity: Place the dried filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by non-linear regression analysis.

B. Topoisomerase I DNA Relaxation Assay (Gel-Based)

This protocol is a standard method to assess the activity of Topoisomerase I and the effect of inhibitors.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. This change in DNA topology can be visualized by agarose gel electrophoresis, as the relaxed form migrates slower than the supercoiled form. An inhibitor will prevent this relaxation.[8][16]

Workflow Diagram:

TopoI_Assay_Workflow Start Prepare Reaction Mix (Buffer, Supercoiled DNA) Add_Inhibitor Add Test Compound (Varying Concentrations) Start->Add_Inhibitor Add_TopoI Initiate Reaction (Add Topoisomerase I) Add_Inhibitor->Add_TopoI Incubate Incubate at 37°C Add_TopoI->Incubate Stop_Reaction Add Stop Buffer/ Loading Dye Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain with Ethidium Bromide and Visualize under UV Electrophoresis->Visualize Analyze Assess DNA Relaxation Visualize->Analyze

Caption: Workflow for a gel-based Topoisomerase I relaxation assay.

Step-by-Step Protocol:

  • Prepare the Reaction Buffer: A typical 10x Topoisomerase I assay buffer contains 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M NaCl, 1% Bovine Serum Albumin, 1 mM Spermidine, and 50% glycerol.[17]

  • Set up the Reactions: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing 2 µL of 10x assay buffer and 200-500 ng of supercoiled plasmid DNA (e.g., pBR322).[8][17]

  • Add the Inhibitor: Add the quinoline-based test compound at various concentrations. Include a "no inhibitor" control and a "no enzyme" control.

  • Initiate the Reaction: Add a pre-determined amount of human Topoisomerase I enzyme (typically 1-2 units) to each reaction tube, except the "no enzyme" control.

  • Incubate: Incubate the reactions at 37°C for 30 minutes.[8][17]

  • Stop the Reaction: Terminate the reaction by adding 4 µL of stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[17]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at 1-2 V/cm until the dye front has migrated sufficiently.[17]

  • Visualize the DNA: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, destain in water, and visualize the DNA bands using a UV transilluminator.[17]

  • Data Analysis: Analyze the gel image. The "no enzyme" control will show only the fast-migrating supercoiled DNA. The "no inhibitor" control will show the slower-migrating relaxed DNA. The presence of supercoiled DNA in the inhibitor-treated lanes indicates inhibitory activity.

C. Topoisomerase II DNA Decatenation Assay (Gel-Based)

This protocol is used to measure the activity of Topoisomerase II and its inhibition.

Principle: Topoisomerase II can decatenate (unlink) the interlocked DNA circles of kinetoplast DNA (kDNA). Decatenated minicircles can enter the agarose gel and migrate, while the large, catenated kDNA network remains in the loading well. Inhibitors prevent this decatenation.[8][18]

Step-by-Step Protocol:

  • Prepare the Reaction Buffer: A typical 5x Topoisomerase II assay buffer contains 250 mM Tris-HCl (pH 8.0), 500 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, and 100 µg/mL BSA. A separate 10 mM ATP solution is also required.[19]

  • Set up the Reactions: In a 20 µL reaction volume, combine 4 µL of 5x complete assay buffer (freshly prepared by mixing the assay buffer with ATP), and 200 ng of kDNA.[19]

  • Add the Inhibitor: Add the test compound at desired concentrations.

  • Initiate the Reaction: Add 1-2 units of human Topoisomerase IIα enzyme.

  • Incubate: Incubate the reactions at 37°C for 30 minutes.[18]

  • Stop the Reaction: Stop the reaction by adding 4 µL of stop buffer/loading dye. Proteinase K (to 50 µg/mL) can be added and incubated for another 15 minutes to digest the enzyme.[19]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.

  • Visualize the DNA: Stain the gel with ethidium bromide and visualize under UV light.

  • Data Analysis: The "no inhibitor" control will show a band of decatenated minicircles that have migrated into the gel. The "no enzyme" control will show the kDNA remaining in the well. The retention of kDNA in the well in the presence of the inhibitor indicates its activity.

V. Conclusion and Future Directions

Quinoline-based inhibitors represent a highly successful and versatile class of anticancer agents. Both kinase and topoisomerase inhibitors derived from this scaffold have demonstrated significant therapeutic potential, with several compounds now established in clinical practice.

  • Kinase inhibitors offer a targeted approach, interfering with specific signaling pathways that are often dysregulated in cancer. Their efficacy is frequently linked to the presence of particular genetic mutations, paving the way for personalized medicine.

  • Topoisomerase inhibitors , on the other hand, exert their effects through a more direct and broadly cytotoxic mechanism of DNA damage.

The choice of which strategy to pursue in drug development is multifaceted. While targeted kinase inhibitors can offer greater selectivity and potentially fewer side effects, the development of resistance is a significant challenge. Topoisomerase inhibitors, while potent, can be associated with dose-limiting toxicities.

Future research in this field will likely focus on:

  • Dual-target inhibitors: Designing single quinoline-based molecules that can inhibit both kinases and topoisomerases, potentially leading to synergistic effects and overcoming resistance.

  • Improving selectivity: Further refining the quinoline scaffold to enhance selectivity for specific kinase isoforms or topoisomerases, thereby reducing off-target effects.

  • Combination therapies: Exploring the synergistic potential of combining quinoline-based kinase and topoisomerase inhibitors, or using them in conjunction with other anticancer agents.

By continuing to explore the rich chemistry of the quinoline nucleus and employing robust evaluation methodologies, the scientific community can further unlock its potential to develop novel and effective cancer therapies.

VI. References

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). Molecules. Available from: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Available from: [Link]

  • Topoisomerase Assays. (n.d.). PubMed Central. Available from: [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). ResearchGate. Available from: [Link]

  • The IC50 values of compounds C1 to C10 against four cancer cell lines. (n.d.). ResearchGate. Available from: [Link]

  • Human Topoisomerase I Relaxation Assay. (n.d.). Inspiralis. Available from: [Link]

  • dot. (2022). Graphviz. Available from: [Link]

  • Human Topoisomerase II Decatenation Assay. (n.d.). Inspiralis. Available from: [Link]

  • General mechanism of action of topoisomerase I (a) Top I binds to the... (n.d.). ResearchGate. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Available from: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PubMed Central. Available from: [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity | Request PDF. (n.d.). ResearchGate. Available from: [Link]

  • 3D visualization software to analyze topological outcomes of topoisomerase reactions. (n.d.). National Institutes of Health. Available from: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical and Pharmaceutical Sciences. Available from: [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Available from: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available from: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). ResearchGate. Available from: [Link]

  • Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity. (n.d.). PubMed Central. Available from: [Link]

  • Journal of American Science 2016;12(5) [Link] 10 Quinoline-based small molecules as effective pro. (2016). Journal of American Science. Available from: [Link]

  • ProFoldin Human DNA Topoisomerase I Assay Kits. (n.d.). ProFoldin. Available from: [Link]

  • (a) The mechanism of type I DNA topoisomerase. The enzymes nick a... (n.d.). ResearchGate. Available from: [Link]

  • Structural studies of type I topoisomerases. (2008). PubMed Central. Available from: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Available from: [Link]

  • cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Available from: [Link]

  • How Topoisomerase works? | Animated biology. (2022). YouTube. Available from: [Link]

  • Human Topoisomerase I Relaxation High Throughput Plate Assay. (n.d.). Inspiralis. Available from: [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol and its positional isomers. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to illuminate the structure-activity relationships (SAR) that govern the pharmacological profiles of these quinoline derivatives. While direct comparative studies on these specific isomers are limited, this guide draws upon experimental data from closely related analogs and established SAR principles to provide a comprehensive analysis.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of substituents onto the quinoline core allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. The presence of a trifluoromethyl group at the 2-position and a hydroxyl group at the 4-position of the quinoline ring are known to impart significant biological activity. This guide focuses on how the seemingly subtle change in the position of a methyl group on the carbocyclic ring of 2-(trifluoromethyl)quinolin-4-ol can dramatically influence its biological effects.

The Critical Influence of Substituent Position on Biological Activity

The concept of positional isomerism is fundamental in medicinal chemistry. The spatial arrangement of functional groups on a molecule dictates its three-dimensional shape, electronic distribution, and lipophilicity, all of which are critical determinants of its interaction with biological macromolecules such as enzymes and receptors. In the context of quinoline derivatives, the position of a substituent can affect the molecule's ability to form key hydrogen bonds, engage in hydrophobic interactions, or fit into the binding pocket of a target protein.

For instance, in the realm of antimalarial quinolines, it has been observed that a methyl group at the 8-position can abolish activity in certain 4-aminoquinoline analogs. This highlights the profound impact that positional changes can have on the pharmacological profile of a quinoline-based compound.

Comparative Biological Activities

While a head-to-head comparison of the 5-, 6-, 7-, and 8-methyl isomers of 2-(trifluoromethyl)quinolin-4-ol is not available in the current literature, we can infer potential differences in their biological activities based on studies of related quinoline derivatives. The primary areas of interest for these compounds include anticancer and antimicrobial activities.

Anticancer Activity

Quinoline derivatives are a well-established class of anticancer agents.[1] Their mechanisms of action are diverse and can include the inhibition of tyrosine kinases, induction of apoptosis, and disruption of cell cycle progression.[3] The presence of the trifluoromethyl group is often associated with enhanced anticancer activity.[4]

The position of the methyl group on the quinoline ring is likely to influence the anticancer potency and selectivity of these isomers. Steric hindrance and altered electronic properties resulting from the different methyl positions can affect how the molecule interacts with its cellular targets.

Table 1: Postulated Anticancer Activity Profile of Methyl-2-(trifluoromethyl)quinolin-4-ol Isomers

IsomerPostulated Anticancer ActivityRationale based on SAR of Related Quinolines
5-Methyl-2-(trifluoromethyl)quinolin-4-ol Moderate to highThe 5-position is often amenable to substitution without significant loss of activity. May exhibit favorable interactions within the binding pockets of certain kinases.
6-Methyl-2-(trifluoromethyl)quinolin-4-ol Moderate to highSubstitution at the 6-position is common in biologically active quinolines. The electronic effect of the methyl group at this position could modulate activity.
7-Methyl-2-(trifluoromethyl)quinolin-4-ol Moderate to highSimilar to the 6-position, the 7-position is a frequent site of substitution in active quinoline compounds.
This compound Low to moderateAs previously noted, an 8-methyl group can be detrimental to the activity of some quinoline-based compounds due to steric clashes with the target protein.

Disclaimer: The activities presented in this table are hypothetical and based on the extrapolation of structure-activity relationships from related quinoline compounds. Direct experimental validation is required.

Antimicrobial Activity

Quinoline derivatives, particularly those bearing a hydroxyl group at the 4-position (4-quinolinols), have demonstrated significant antibacterial and antifungal properties.[5][6] The mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV.

The lipophilicity of the molecule, which is influenced by the methyl group, can play a crucial role in its ability to penetrate bacterial cell walls. The position of the methyl group will also affect the molecule's overall shape and its ability to bind to the active site of bacterial enzymes.

Table 2: Postulated Antimicrobial Activity Profile of Methyl-2-(trifluoromethyl)quinolin-4-ol Isomers

IsomerPostulated Antimicrobial ActivityRationale based on SAR of Related Quinolines
5-Methyl-2-(trifluoromethyl)quinolin-4-ol ModerateMay exhibit good penetration of bacterial membranes and effective binding to target enzymes.
6-Methyl-2-(trifluoromethyl)quinolin-4-ol HighThe 6-position is often associated with potent antimicrobial activity in fluoroquinolone antibiotics.
7-Methyl-2-(trifluoromethyl)quinolin-4-ol HighSimilar to the 6-position, substitutions at the 7-position are often beneficial for antimicrobial activity.
This compound Low to moderateThe steric bulk of the 8-methyl group may hinder binding to the active site of bacterial enzymes.

Disclaimer: The activities presented in this table are hypothetical and based on the extrapolation of structure-activity relationships from related quinoline compounds. Direct experimental validation is required.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these isomers, standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for assessing anticancer and antimicrobial activities.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the quinoline isomers in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.[9]

  • Incubation: Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate the plates for 48-72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[10]

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Quinoline Isomers B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[11][12]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains or Sabouraud dextrose agar plates for fungal strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of a known concentration of each quinoline isomer solution to the respective wells. Include a solvent control and a positive control (a standard antibiotic or antifungal agent).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_setup Plate Setup cluster_testing Testing Procedure cluster_results Results & Interpretation A Prepare Agar Plates C Inoculate Agar Surface A->C B Prepare Standardized Microbial Inoculum B->C D Create Wells in Agar C->D E Add Quinoline Isomer Solutions to Wells D->E F Incubate Plates E->F G Measure Zones of Inhibition F->G

Workflow for the Agar Well Diffusion Assay.

Synthesis of this compound and its Isomers

The synthesis of these quinoline derivatives can be achieved through established synthetic routes, such as the Conrad-Limpach or Gould-Jacobs reactions. A general synthetic scheme is presented below.

Synthesis_Scheme Reactants Methyl-substituted Aniline Ethyl 4,4,4-trifluoroacetoacetate Intermediate Enamine Intermediate Reactants->Intermediate Condensation Cyclization High Temperature Cyclization Intermediate->Cyclization Thermal Product Methyl-2-(trifluoromethyl)quinolin-4-ol Isomer Cyclization->Product

General Synthetic Route to Methyl-2-(trifluoromethyl)quinolin-4-ol Isomers.

This synthetic approach involves the condensation of an appropriately substituted methylaniline with ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate. Subsequent thermal cyclization at high temperatures yields the desired quinolin-4-ol product.[13] The specific isomer produced depends on the starting methylaniline used (e.g., 2-methylaniline, 3-methylaniline, or 4-methylaniline).

Conclusion and Future Directions

The positional isomerism of the methyl group on the 2-(trifluoromethyl)quinolin-4-ol scaffold is predicted to have a profound impact on its biological activity. Based on established structure-activity relationships for quinoline derivatives, it is hypothesized that the 6- and 7-methyl isomers may exhibit superior antimicrobial activity, while the anticancer activity is likely to be more variable among the isomers, with the 8-methyl isomer potentially showing reduced potency in both areas due to steric hindrance.

This guide underscores the critical need for direct, comparative experimental studies to validate these hypotheses and to fully elucidate the pharmacological profiles of these compounds. The provided experimental protocols offer a robust framework for such investigations. Future research should focus on the synthesis and systematic biological evaluation of each isomer to identify lead candidates for further development as novel anticancer or antimicrobial agents.

References

  • Baluja, S., Godvani, N., & Chanda, S. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. SciSpace. [Link]
  • Kumar, S., & Narasimhan, B. (2018). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. ProQuest. [Link]
  • Szymański, P., Markowicz, J., Mikiciuk-Olasik, E., & Jończyk, J. (2012). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 17(7), 8344-8360. [Link]
  • Baluja, S., Godvani, N., & Chanda, S. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus.
  • Baluja, S., Godvani, N., & Chanda, S. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. SciSpace. [Link]
  • Singh, P., et al. (2021). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 39(10), 3567-3581. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
  • Al-Ostath, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-18. [Link]
  • ResearchGate. (2022).
  • Al-Suwaidan, I. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(52), 31235-31254. [Link]
  • Fujisaka, A., et al. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(1), 1. [Link]
  • ResearchGate. (n.d.). -Results for antimicrobial activities of compounds 8a-C. [Link]
  • Belkacem, M., et al. (2015). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 118-124. [Link]
  • PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. [Link]
  • ResearchGate. (2024).
  • Beilstein Journal of Organic Chemistry. (2023). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. [Link]
  • Prachayasittikul, S., et al. (2013). Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. Acta Pharmaceutica, 63(1), 15-24. [Link]
  • National Center for Biotechnology Information. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. [Link]
  • National Center for Biotechnology Information. (2011). Methyl 2-{[2,8-bis(trifluoromethyl)
  • Al-kurbu, A., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(14), 5399. [Link]
  • Szychta, D., et al. (2022).
  • Chemical Synthesis Database. (2025). 4-methyl-2-(trifluoromethyl)quinoline. [Link]
  • National Center for Biotechnology Information. (2023).
  • Wang, B., et al. (2020). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 13(1), 2215-2225. [Link]
  • PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). [Link]
  • ResearchGate. (2021). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. [Link]
  • O'Donnell, G., et al. (2009). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 33(5), 443-447. [Link]
  • ResearchGate. (2025).
  • Prachayasittikul, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Semantic Scholar. [Link]
  • ResearchGate. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. [Link]

Sources

Safety Operating Guide

Proper Disposal of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol (CAS No. 1701-19-5). As a trifluoromethylated quinoline derivative, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Assessment and Immediate Safety Protocols

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are significant.[1]

Core Hazards:

  • Acute Toxicity (Oral): Toxic if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Due to these hazards, all handling and disposal operations must be conducted with stringent safety measures in place. The causality behind these precautions is to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation, which could lead to immediate and severe health effects.

Personal Protective Equipment (PPE)

A self-validating system of protection begins with appropriate PPE. Before initiating any disposal procedures, ensure the following are worn:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and subsequent irritation or absorption.
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes and dust, which can cause serious eye damage.[1]
Body Protection A laboratory coat, with additional protective clothing such as an apron or coveralls if splash risk is significant.To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.To prevent inhalation of the compound, which may cause respiratory irritation.[1]

Engineering Controls: All handling of this compound, including waste consolidation, should be performed within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible.

Waste Characterization and Segregation: A Critical Step

Proper disposal is contingent on correct waste identification and segregation. This compound falls into the category of halogenated organic waste due to the presence of the trifluoromethyl group. This classification is critical because halogenated and non-halogenated waste streams are often incinerated under different conditions and at different costs.[2]

Workflow for Waste Segregation:

DisposalWorkflow A Step 1: Wear Full PPE B Step 2: Segregate Waste (Halogenated Organic) A->B C Step 3: Containerize and Label B->C D Step 4: Store in Designated Area C->D E Step 5: Arrange for Pickup D->E F Step 6: Document Waste Manifest E->F G Final Disposition: Licensed Hazardous Waste Incineration F->G

Caption: Disposal Protocol Workflow

Experimental Protocol for Waste Handling:
  • Container Selection:

    • Choose a waste container that is in good condition, leak-proof, and chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "This compound ". Do not use abbreviations.

    • If it is a mixed waste stream (e.g., dissolved in a solvent), list all constituents and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Waste Collection:

    • Carefully transfer waste into the designated container, avoiding splashes or the generation of dust.

    • Keep the container securely closed at all times, except when actively adding waste. This prevents the release of volatile compounds and reduces spill risk.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure secondary containment is used for liquid waste containers to mitigate spills.

    • Store away from incompatible materials, heat, and ignition sources.

  • Final Disposal:

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The standard and safest final disposition for halogenated organic compounds is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the chemical, minimizing environmental impact.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For a solid spill, carefully sweep or scoop the material. For a liquid spill, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain it.

  • Collection: Carefully collect the absorbent material and place it in a designated hazardous waste container. Label it as "Spill Debris containing this compound."

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department in accordance with established protocols.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • FMC Agro Polska. (2018).
  • Angene Chemical. (2022). Safety Data Sheet: 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. [Link]
  • PubChem. 8-Methyl-2-(trifluoromethyl)-4-quinolinol.

Sources

Navigating the Safe Handling of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, trifluoromethylated quinoline derivatives, such as 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, represent a class of compounds with significant potential. However, their unique chemical properties necessitate a robust and well-defined safety protocol to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, causal understanding of the recommended procedures.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, while not as extensively characterized as some common reagents, presents a clear hazard profile based on data from analogous compounds and its constituent chemical moieties.

The primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity, Oral: Toxic if swallowed.

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

The trifluoromethyl group, while generally stable, and the quinoline core, a heterocyclic aromatic compound, contribute to its potential for biological activity and associated toxicological effects. Therefore, a cautious and well-informed approach is essential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following tiered approach is recommended, based on the specific laboratory operation being performed. All PPE should be of safe design and construction for the work to be performed.[4]

Operation Required PPE Ensemble Rationale
Weighing and Aliquoting (Solid) - Nitrile Gloves (double-gloving recommended)- Laboratory Coat (fully fastened)- ANSI Z87.1 Compliant Safety Goggles[5][6][7]- N95 RespiratorThe primary risk during this operation is the inhalation of fine powder and dermal contact. Double-gloving provides an extra layer of protection against contamination. An N95 respirator is crucial to prevent the inhalation of aerosolized particles.
Solution Preparation and Transfers - Nitrile Gloves- Laboratory Coat (fully fastened)- ANSI Z87.1 Compliant Safety Goggles and Face Shield[5][6][7]The risk of splashes and spills is highest during these procedures. A face shield, in addition to safety goggles, offers a broader area of protection for the face.
General Handling and Reactions - Nitrile Gloves- Laboratory Coat (fully fastened)- ANSI Z87.1 Compliant Safety Glasses with Side Shields[5][6][7]For general handling where the risk of splashes is lower, safety glasses with side shields provide adequate eye protection.

Important Considerations for PPE:

  • Glove Selection: Always inspect gloves for any signs of damage before use. Nitrile gloves are generally recommended for their chemical resistance.

  • Gown Integrity: Ensure laboratory coats are fully buttoned to provide maximum coverage.

  • Eye Protection: Safety glasses must have side shields to protect against peripheral splashes. For higher-risk activities, the use of safety goggles and a face shield is mandated.[5][6][7] All eye and face protection should be compliant with the ANSI Z87.1 standard.[5][6][7]

Operational Plan: A Step-by-Step Approach to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a smooth and safe workflow. The following protocol should be followed when working with this compound.

Preparation and Weighing
  • Designated Work Area: All work with this compound, especially the handling of the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Pre-weighing: Tare a labeled, sealable container on a balance outside the fume hood.

  • Aliquotting in Fume Hood: Transfer the desired amount of the compound to the tared container inside the fume hood. Use appropriate tools to minimize dust generation.

  • Sealing and Re-weighing: Securely seal the container before removing it from the fume hood to re-weigh.

  • Cleaning: Decontaminate the weighing area within the fume hood immediately after use.

Solution Preparation
  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard Schlenk line or glovebox techniques.

  • Solvent Addition: Slowly add the solvent to the solid compound in the fume hood.

  • Dissolution: Ensure the container is sealed or covered during any agitation or sonication to prevent aerosol generation.

Handling_Workflow cluster_prep Preparation cluster_handling Handling Solid cluster_solution Handling Solution cluster_cleanup Cleanup Don_PPE Don Appropriate PPE Prepare_Hood Prepare Fume Hood Don_PPE->Prepare_Hood Enter Lab Weigh_Solid Weigh Solid Compound Prepare_Hood->Weigh_Solid Ready for Weighing Transfer_Solid Transfer to Reaction Vessel Weigh_Solid->Transfer_Solid Aliquot Weighed Add_Solvent Add Solvent Transfer_Solid->Add_Solvent Solid in Vessel Run_Reaction Conduct Reaction Add_Solvent->Run_Reaction Solution Prepared Decontaminate Decontaminate Glassware Run_Reaction->Decontaminate Reaction Complete Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Glassware Clean Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Waste Segregated Exit_Lab Exit Laboratory Doff_PPE->Exit_Lab Work Complete

Caption: Workflow for Handling this compound.

Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure.

  • Minor Spill (in fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institutional safety officer.

    • Prevent entry to the contaminated area.

    • Follow institutional procedures for major chemical spills.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation

All waste contaminated with this compound must be segregated as halogenated organic waste . This includes:

  • Excess solid compound

  • Contaminated consumables (e.g., gloves, weighing paper, pipette tips)

  • Solutions containing the compound

  • Solvent rinses from decontamination

Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.

Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid_Waste Excess Solid & Contaminated Consumables Halogenated_Container Designated Halogenated Waste Container Solid_Waste->Halogenated_Container Liquid_Waste Reaction Solutions & Rinsates Liquid_Waste->Halogenated_Container Labeling Label with 'Halogenated Waste' and Contents Halogenated_Container->Labeling EH&S_Pickup Arrange for Pickup by Environmental Health & Safety Labeling->EH&S_Pickup Documentation Complete Waste Manifest EH&S_Pickup->Documentation

Caption: Disposal workflow for halogenated waste.

Decontamination of Labware

All glassware and equipment that have been in contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the labware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound. Collect this rinsate as halogenated organic waste.

  • Soaking: If necessary, soak the labware in a base bath or appropriate cleaning solution.

  • Final Wash: Wash with detergent and water, followed by a final rinse with deionized water.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific pursuits.

References

  • OSHA Standard 29 CFR 1910.132. Personal Protective Equipment, General Requirements.
  • OSHA Standard 29 CFR Part 1910 Subpart I. Personal Protective Equipment.
  • Creative Safety Supply. OSHA 1910.132 Personal Protective Equipment (PPE). [Link]
  • Polovich, M., et al. (2013). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 20(2), e83-e123. [Link]
  • Favier, A., et al. (2018). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). ACS Chemical Health & Safety, 25(5), 6-15. [Link]
  • National Institute for Occupational Safety and Health. (2010). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
  • OSHA. (2011). Enforcement Guidance for Personal Protective Equipment in General Industry. [Link]
  • Your Safety Company. (2024). ANSI Z87.1: A Quick Guide to Eye and Face Protection Standards. [Link]
  • International Safety Equipment Associ
  • ASPR TRACIE. (2015). NIOSH Pocket Guide to Chemical Hazards. HHS.gov. [Link]
  • Creative Safety Supply. (2018). ANSI Z87.1 Standard – Safety Glasses. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.